3-(Dimethylamino)-2,2-dimethylpropanal
Description
Properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,6-9)5-8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUOVICEZDPRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065891 | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15451-14-6 | |
| Record name | 3-Dimethylamino-2,2-dimethylpropionaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15451-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015451146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanal, 3-(dimethylamino)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-2,2-dimethylpropionaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-3-(DIMETHYLAMINO)PROPIONALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK95NYV0IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal
This document provides a comprehensive technical overview of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS No. 15451-14-6), a versatile bifunctional molecule of interest to researchers and professionals in organic synthesis and drug development. This guide moves beyond a simple recitation of properties to offer practical insights into its synthesis, reactivity, and potential applications, grounded in established chemical principles.
Introduction and Strategic Overview
This compound is an organic compound characterized by the presence of both a sterically hindered aldehyde and a tertiary amine.[1] This unique combination makes it a valuable building block. The gem-dimethyl group adjacent to the aldehyde provides significant steric shielding, influencing the stereochemical and regiochemical outcomes of reactions at the carbonyl group. The tertiary amine function introduces basicity and can act as an internal catalyst or a directing group in complex synthetic transformations.[1] Its utility is primarily seen in the construction of nitrogen-containing heterocyclic systems and as a precursor for specialized ligands and pharmaceutical intermediates.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 15451-14-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₅NO | [1][2][3][6] |
| Molecular Weight | 129.20 g/mol | [3][6] |
| IUPAC Name | This compound | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 142-144 °C (415-417 K) | [7] |
| Solubility | Soluble in organic solvents, moderately soluble in water | [1] |
| InChI Key | NYUOVICEZDPRBR-UHFFFAOYSA-N | [2][3][6] |
Spectroscopic Profile
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.5-9.7 ppm), a singlet for the six protons of the N-methyl groups (~2.2 ppm), a singlet for the methylene protons adjacent to the amine (~2.3 ppm), and a singlet for the six protons of the gem-dimethyl group (~1.1 ppm).
-
¹³C NMR: Key resonances would be observed for the aldehyde carbonyl (~200-205 ppm), the quaternary carbon (~45-50 ppm), the methylene carbon (~65-70 ppm), and the N-methyl carbons (~45 ppm).
-
IR Spectroscopy: The most prominent peak would be the strong C=O stretch of the aldehyde at approximately 1720-1740 cm⁻¹. C-H stretching and bending vibrations would also be present.[8]
-
Mass Spectrometry: The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for identification.[6]
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound is a one-pot reaction analogous to the Mannich reaction.[9] This process involves the condensation of isobutyraldehyde, dimethylamine, and formaldehyde.
Reaction Mechanism: A Probable Pathway
The reaction proceeds through the initial formation of the Eschenmoser's salt precursor, dimethylmethyleneammonium ion, from dimethylamine and formaldehyde. Concurrently, isobutyraldehyde forms an enolate under basic conditions. The enolate then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond, yielding the final product after workup. The steric hindrance of isobutyraldehyde's enolate favors this pathway over self-condensation.
}
Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is an illustrative procedure based on the process described in patent literature.[9] All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vessel Preparation: To a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add isobutyraldehyde.
-
Reagent Premixing: In a separate vessel, carefully combine an aqueous solution of dimethylamine and an aqueous solution of formaldehyde. Adjust the pH of this solution to between 9 and 11 using a suitable base (e.g., NaOH).
-
Reaction Execution: Slowly add the dimethylamine/formaldehyde solution to the stirred isobutyraldehyde in the reactor.
-
Thermal Conditions: After the addition is complete, heat the sealed reactor to 80-120 °C. A pressure of 1.5 to 4 bar will develop. Maintain this temperature with vigorous stirring for 1 to 6 hours.[9]
-
Reaction Quench & Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. An aqueous phase and an organic phase will form. Separate the two layers.
-
Isolation & Purification: Isolate the organic phase, which contains the desired product. For high purity, subject the organic phase to fractional distillation under reduced pressure. A product with approximately 98% purity can be obtained.[9]
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde is an electrophile, while the tertiary amine is a nucleophile and a base.
Key Reactions of the Aldehyde Moiety:
-
Reductive Amination: The aldehyde can be converted into a primary, secondary, or tertiary amine via reductive amination, extending the molecular scaffold.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into an alkene, allowing for carbon chain extension.
-
Aldol and Related Condensations: As an electrophile, it can react with enolates or other carbon nucleophiles, though the gem-dimethyl groups impose significant steric constraints that can be exploited for selectivity.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, providing access to a different set of functionalities.
Role in Pharmaceutical Synthesis
While this specific molecule is not a widely cited intermediate in mainstream drug synthesis, its structural motifs are relevant. For instance, related structures are used as building blocks for Spleen Tyrosine Kinase (SYK) inhibitors, which are investigated for treating autoimmune diseases and cancers.[10] The neopentyl core with a tethered amine is a common feature in medicinal chemistry for tuning solubility and pharmacokinetic properties.
}
Key reactivity pathways for this compound.
Analytical Methods
For quality control and reaction monitoring, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A reverse-phase (RP) method can be employed for analysis.[4]
Illustrative HPLC Method
-
Column: Newcrom R1 or equivalent C18 column.[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acid modifier. For standard detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted.[4]
-
Detection: UV detection (e.g., at 210 nm) or MS.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols are mandatory.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[11]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[11][12]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[11][12]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3), H335: May cause respiratory irritation.[11][12]
Handling and Storage Recommendations
-
Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[13]
-
Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat. For nuisance exposures, a particle respirator may be necessary.[11][13]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[13]
-
Spills: In case of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal. Ventilate the area and wash the spill site.[13]
Conclusion
This compound is a structurally interesting and synthetically useful building block. Its efficient one-pot synthesis and the dual functionality offered by the sterically hindered aldehyde and the tertiary amine make it a valuable intermediate for constructing complex molecular architectures. While its direct application in late-stage drug development is not extensively documented in public literature, its potential for creating novel scaffolds for medicinal chemistry and materials science remains significant. This guide provides the foundational knowledge for researchers to confidently handle, characterize, and utilize this versatile compound in their synthetic endeavors.
References
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (EP0046288A1).
-
AB152300 | CAS 15451-14-6. abcr Gute Chemie. [Link]
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Safety Data Sheet - 3-Dimethylamino-2,2-dimethylpropionaldehyde. Angene Chemical. [Link]
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3-Dimethylamino-2,2-dimethylpropionaldehyde. NIST WebBook. [Link]
-
3-Dimethylamino-2,2-dimethylpropionaldehyde IR Spectrum. NIST WebBook. [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. PubChem, National Center for Biotechnology Information. [Link]
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Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC Technologies. [Link]
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3-Dimethylamino-2,2-dimethylpropionaldehyde Phase change data. NIST WebBook. [Link]
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Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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An In-Depth Technical Guide to the Chemical Properties of 3-(Dimethylamino)-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS No. 15451-14-6), a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the practical application and theoretical underpinnings of this compound's chemistry, tailored for professionals in the field.
Core Molecular Characteristics
This compound, also known as (Dimethylamino)pivalaldehyde, possesses a unique structural architecture combining a sterically hindered aldehyde with a tertiary amine. This arrangement of functional groups dictates its chemical behavior and renders it a valuable intermediate in the synthesis of complex molecular scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15451-14-6 | PubChem[1] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not experimentally determined in available literature | - |
| LogP (Octanol/Water Partition Coefficient) | 0.6 (Computed) | PubChem[1] |
Synthesis and Mechanistic Insights
The primary and most industrially relevant method for the synthesis of this compound is the Mannich reaction. This three-component condensation reaction offers an efficient route to this β-amino aldehyde.
The Mannich Reaction: A Powerful C-C Bond Forming Tool
The synthesis involves the reaction of isobutyraldehyde, formaldehyde, and dimethylamine.[2][3] This reaction is typically performed under basic conditions (pH 9-11) at elevated temperatures (80-120 °C), often in a pressure vessel.[2][3] The selection of basic conditions is a key process parameter, as it avoids the disadvantages associated with acidic media on an industrial scale.[2]
Experimental Protocol: Synthesis via the Mannich Reaction
-
Reactant Charging: Isobutyraldehyde, an aqueous solution of formaldehyde (or paraformaldehyde), and dimethylamine are charged into a suitable pressure-rated reactor. The reactants are typically used in near-equimolar ratios, although a slight excess of dimethylamine can be employed.[3]
-
pH Adjustment: The pH of the reaction mixture is adjusted to the 9-11 range using a suitable base.
-
Reaction Conditions: The mixture is heated to 80-120 °C with stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC). Reaction times typically range from 1 to 6 hours.[3]
-
Workup and Purification: Upon completion, the reaction mixture is cooled. If an aqueous formaldehyde solution was used, an organic and an aqueous phase will form. The phases are separated, and the organic layer containing the product is isolated. The crude product can then be purified by distillation to achieve high purity (e-g., ~98%).[3]
Mechanistic Pathway of the Mannich Reaction
The mechanism of the Mannich reaction is a well-established cascade of events involving the formation of a key electrophilic species, the Eschenmoser salt precursor, which is an iminium ion.
Figure 1: Mechanism of the Mannich reaction for the synthesis of this compound.
The causality behind this experimental choice is rooted in the dual nature of the reactants. Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal, which then dehydrates to the electrophilic iminium ion. Isobutyraldehyde, under the reaction conditions, forms an enol or enolate, which serves as the carbon nucleophile, attacking the iminium ion to form the final product.
Spectroscopic Characterization
Thorough characterization of this compound is crucial for confirming its identity and purity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups. The spectrum is characterized by:
-
C-H stretching vibrations of the alkyl groups just below 3000 cm⁻¹.
-
A strong carbonyl (C=O) stretching vibration characteristic of an aldehyde, typically in the range of 1720-1740 cm⁻¹.
-
C-N stretching vibrations in the fingerprint region.
The gas-phase IR spectrum is available in the NIST Chemistry WebBook.[4]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z = 129, corresponding to its molecular weight. Key fragmentation pathways would involve cleavage alpha to the nitrogen and the carbonyl group. The mass spectrum is also available for review in the NIST Chemistry WebBook.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Signals:
-
A singlet for the aldehydic proton (-CHO).
-
A singlet for the methylene protons (-CH₂-N).
-
A singlet for the six protons of the two methyl groups on the dimethylamino moiety (-N(CH₃)₂).
-
A singlet for the six protons of the two geminal methyl groups (-C(CH₃)₂).
Predicted ¹³C NMR Signals:
-
A signal for the aldehydic carbonyl carbon.
-
A signal for the quaternary carbon.
-
A signal for the methylene carbon attached to the nitrogen.
-
A signal for the methyl carbons of the dimethylamino group.
-
A signal for the geminal methyl carbons.
For reference, the ¹H and ¹³C NMR spectra of the related compound, 3-dimethylamino-2,2-dimethyl-1-propanol, are available and can provide some insight into the expected chemical shifts of the alkyl backbone.[5][6]
Chemical Reactivity and Synthetic Utility
The bifunctional nature of this compound makes it a versatile reagent in organic synthesis.
Reactions of the Aldehyde Group
The aldehyde functionality can undergo a variety of classical transformations, including:
-
Oxidation to the corresponding carboxylic acid.
-
Reduction to the primary alcohol, 3-(dimethylamino)-2,2-dimethyl-1-propanol.
-
Reductive amination to form diamines.
-
Wittig olefination to form alkenes.
-
Aldol and related condensation reactions.
Reactions Involving the Dimethylamino Group
The tertiary amine can act as a nucleophile or a base. It can also be quaternized by reaction with alkyl halides to form quaternary ammonium salts. These salts can then serve as leaving groups in elimination reactions.
Application in Heterocyclic Synthesis
β-Amino aldehydes are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[2] While specific examples for this compound are not extensively documented in readily accessible literature, its structural motif suggests its potential in the synthesis of:
-
Pyridines and Quinolines: Through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.
-
Pyrimidines: By reaction with ureas or thioureas.
-
Other N-heterocycles: Serving as a three-carbon building block in various cyclization strategies.
The general utility of β-amino carbonyl compounds as precursors to heterocycles is well-established.
Figure 2: Potential applications of this compound in heterocyclic synthesis.
Safety and Handling
This compound is classified as a hazardous substance. It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its efficient synthesis via the Mannich reaction and the presence of two distinct reactive functional groups make it an attractive building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.
References
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National Institute of Standards and Technology. (n.d.). 3-Dimethylamino-2,2-dimethylpropionaldehyde. NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(diethylamino)-2,2-dimethylpropanal (C9H19NO). Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(diethylamino)-2,2-dimethyl-1-propanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 3-DIMETHYLAMINOPROPENAL - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]
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Organic Syntheses. (n.d.). tetrakis(dimethylamino)allene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-(Dimethylamino)pyrimidine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2-Dimethylpropanal - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Retrieved from [Link]
- Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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- 5. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 1H NMR spectrum [chemicalbook.com]
- 6. 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR spectrum [chemicalbook.com]
3-(Dimethylamino)-2,2-dimethylpropanal synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
Authored by: A Senior Application Scientist
Abstract
This compound, a bifunctional aminoaldehyde, is a pivotal intermediate in the synthesis of a diverse array of fine chemicals and active pharmaceutical ingredients.[1][2] Its unique neopentyl structure, featuring a sterically hindered aldehyde and a tertiary amino group, makes it a valuable building block for creating complex molecular architectures.[2][3] This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for this compound: the Mannich reaction. We will dissect the underlying chemical principles, detail an optimized experimental protocol, and discuss the critical process parameters that govern reaction efficiency and product purity. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
The Core Synthesis Pathway: An Optimized Mannich Reaction
The synthesis of this compound is most effectively achieved via a three-component Mannich reaction.[4] This reaction involves the aminoalkylation of an acidic proton located on an α-carbon of a carbonyl compound. In this specific synthesis, isobutyraldehyde serves as the enolizable carbonyl compound, which reacts with formaldehyde and dimethylamine to yield the target product.[1]
Historically, the Mannich reaction was conducted in acidic media, often by using the hydrochloride salt of the amine.[2][5] However, this approach is fraught with challenges on an industrial scale. Acidic conditions promote the trimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane, significantly reducing the yield of the desired aminoaldehyde.[2] Furthermore, the use of acids like HCl necessitates corrosion-resistant reactors and involves a complex, costly work-up to liberate the free amine from its salt form.[2]
Modern advancements have led to a more efficient process conducted under alkaline conditions. It has been discovered that carrying out the reaction at a pH between 9 and 11 circumvents the disadvantages of the acidic route, providing a more direct and higher-yielding pathway to this compound.[1][5][6]
Reaction Mechanism
The reaction proceeds through two primary stages:
-
Formation of the Eschenmoser-type salt (Iminium Ion): Dimethylamine, a secondary amine, reacts with formaldehyde (a non-enolizable aldehyde) to form a highly electrophilic dimethylaminium ion. This step is rapid and crucial for the subsequent C-C bond formation.[7]
-
Nucleophilic Attack: Isobutyraldehyde, under the influence of the basic reaction medium, forms an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and, after workup, yields the final this compound product.[7]
The diagram below illustrates this synthetic pathway.
Critical Process Parameters and Optimization
The success of this synthesis hinges on the precise control of several key parameters.
-
pH Control: Maintaining a pH range of 9 to 11 is the most critical factor.[1][5] This basic environment facilitates the formation of the isobutyraldehyde enolate while preventing the acid-catalyzed side reactions.
-
Temperature: The reaction is typically conducted at elevated temperatures, between 80°C and 120°C.[3][6] This temperature range ensures a sufficient reaction rate. The reaction is often performed in a pressurized vessel to prevent the loss of volatile reactants like dimethylamine.[1][6]
-
Reaction Time: Depending on the temperature and scale, the reaction time can vary. In batch processes, this typically ranges from 1 to 6 hours, while continuous flow processes can achieve completion with residence times of 0.5 to 3 hours.[5][6]
-
Stoichiometry: The starting materials are generally used in stoichiometric molar ratios. An excess of dimethylamine is not detrimental to the reaction and can be employed.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the target compound and its synthesis.
| Parameter | Value | Reference(s) |
| Compound Properties | ||
| CAS Number | 15451-14-6 | [8][9] |
| Molecular Formula | C₇H₁₅NO | [9][10] |
| Molecular Weight | 129.20 g/mol | [10] |
| Optimized Reaction Conditions | ||
| pH | 9 - 11 | [1][5][6] |
| Temperature | 80 - 120 °C | [1][3][6] |
| Pressure | 1.5 - 4 bar (for batch process) | [6] |
| Reaction Time (Batch) | 1 - 6 hours | [6] |
| Process Outcome | ||
| Selectivity | ~84% of theoretical | [5] |
| Purity (Post-Distillation) | ~98% | [5] |
Detailed Experimental Protocol (Laboratory Scale)
This protocol describes a batch synthesis process adapted from established industrial methods.[1][5][6]
Safety Precaution: This reaction involves flammable liquids, corrosive materials, and should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, gloves) must be worn. The reaction is exothermic and generates pressure; a pressure-rated reaction vessel is required.
Materials:
-
Isobutyraldehyde (≥99%)
-
Aqueous Dimethylamine solution (e.g., 40 wt. %)
-
Aqueous Formaldehyde solution (e.g., 37 wt. %)
-
Sodium Hydroxide solution (for pH adjustment)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Pressure-rated glass reactor or stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet ports.
-
Heating mantle with temperature controller.
-
Separatory funnel.
-
Distillation apparatus (for purification).
Procedure:
-
Charging the Reactor: In the pressure reactor, charge isobutyraldehyde (1.0 mol).
-
Reactant Addition: While stirring, add the aqueous formaldehyde solution (1.0 mol).
-
pH Adjustment: Slowly add the aqueous dimethylamine solution (1.0 to 1.1 mol). Monitor the pH of the mixture and adjust to between 9 and 11 using a suitable base like sodium hydroxide solution, if necessary.
-
Reaction: Seal the reactor. Begin stirring and heat the mixture to the target temperature (e.g., 100°C). A pressure of 1.5 to 4 bar will develop.[6]
-
Monitoring: Maintain the temperature and stirring for 3-5 hours. The reaction progress can be monitored by techniques such as GC-MS if the reactor setup allows for safe sampling.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Once cooled, carefully vent the reactor to release any residual pressure.
-
Phase Separation: Transfer the reaction mixture to a separatory funnel. Two distinct phases, an organic and an aqueous layer, will be present.[5]
-
Isolation: Separate the upper organic layer, which contains the crude product. The aqueous layer can be extracted with a suitable solvent (e.g., methyl tert-butyl ether) to recover any dissolved product, and the organic extracts combined.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent. The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a clear liquid with a purity of approximately 98%.[5]
Characterization
The identity and purity of the synthesized product can be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a mobile phase of acetonitrile and water with a formic or phosphoric acid modifier can be used for purity analysis.[8]
Conclusion
The alkaline-mediated Mannich reaction represents a robust, efficient, and industrially viable pathway for the synthesis of this compound. By moving away from problematic acidic conditions, this process offers high selectivity and purity, minimizing byproduct formation and simplifying product isolation. Careful control over pH and temperature are paramount to achieving optimal results. This guide provides the foundational knowledge and a practical framework for researchers and developers to successfully synthesize this important chemical intermediate.
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Biosynth. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | UAA05968.
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Google Patents. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.
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Google Patents. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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Google Patents. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.
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Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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ChemicalBook. 3-DIMETHYLAMINO-2,2-DIMETHYLPROPIONALDEHYDE | 15451-14-6.
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Mannich reaction for 3-(Dimethylamino)-2,2-dimethylpropanal
An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via the Mannich Reaction
Introduction
The Mannich reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields a β-amino carbonyl compound known as a "Mannich base."[2] These structures are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[3][4]
This guide provides a detailed technical overview of the synthesis of a specific Mannich base, this compound. This compound is a valuable building block in the production of specialty chemicals, including pharmaceuticals and agrochemicals.[5] We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical process parameters, and detail methods for product characterization. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of this important transformation.
Reaction Overview
The synthesis of this compound is achieved through the condensation of isobutyraldehyde (the active hydrogen compound), formaldehyde, and dimethylamine.
Overall Transformation: Isobutyraldehyde + Formaldehyde + Dimethylamine → this compound
This reaction is typically conducted under basic conditions (pH 9-11) at elevated temperatures (80-120°C) to achieve optimal yields and reaction rates, particularly on an industrial scale.[5][6]
Core Reaction Mechanism
The Mannich reaction proceeds through a two-stage mechanism: the formation of an electrophilic iminium ion, followed by the nucleophilic attack of an enolized carbonyl compound.[1][7]
-
Formation of the Eschenmoser-type Iminium Ion: The reaction initiates with the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration to form the highly electrophilic N,N-dimethylmethaniminium ion.[7][8] This cation is a key intermediate and is commercially available in a more stable form as Eschenmoser's salt.[9]
-
Enolization and Nucleophilic Attack: The active hydrogen compound, isobutyraldehyde, possesses an acidic α-hydrogen. Under the reaction conditions, it tautomerizes to its more nucleophilic enol form.[1][10] This enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and leading to the final β-amino aldehyde product after proton transfer.[7]
Detailed Experimental Protocol
This protocol is adapted from established industrial procedures which favor alkaline conditions to avoid drawbacks associated with acidic environments.[6]
Materials and Equipment:
-
High-pressure reaction vessel (e.g., Parr reactor) equipped with mechanical stirring, heating mantle, and temperature/pressure monitoring.
-
Standard laboratory glassware for workup.
-
Distillation apparatus.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Notes |
| Isobutyraldehyde | 72.11 | 1.0 | 72.1 g (89.0 mL) | The CH-acidic component. |
| Formaldehyde (37% aq. soln.) | 30.03 (as HCHO) | 1.1 | 89.3 g (89.3 mL) | Non-enolizable aldehyde. |
| Dimethylamine (40% aq. soln.) | 45.08 | 1.1 | 123.9 g (137.7 mL) | Secondary amine. |
| Sodium Hydroxide (10M aq.) | 40.00 | As needed | As needed | For pH adjustment. |
Procedure:
-
Reactor Charging: To a high-pressure reaction vessel, add the isobutyraldehyde and the 37% aqueous formaldehyde solution.
-
pH Adjustment: While stirring, slowly add the 40% aqueous dimethylamine solution. Monitor the pH of the mixture and carefully add 10M sodium hydroxide solution dropwise until the pH is stable between 9 and 11.
-
Reaction Execution: Seal the reactor. Begin vigorous stirring and heat the mixture to a target temperature of 80-120°C. The pressure inside the vessel will increase to approximately 1.5 to 4 bar.[6]
-
Monitoring: Maintain the reaction at the target temperature with continuous stirring for 1 to 6 hours. The reaction time is inversely proportional to the temperature; higher temperatures require shorter reaction times.[5] The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing via GC or TLC.
-
Workup and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Purification: Transfer the reaction mixture to a distillation apparatus. The product, this compound, is purified by distillation under reduced pressure.
Critical Parameters and Process Optimization
The success of the Mannich reaction is highly dependent on the careful control of several parameters. The causality behind these choices is critical for maximizing yield and minimizing side reactions.
-
pH Control: While many classical Mannich reactions are run under acidic conditions to promote iminium ion formation, industrial-scale synthesis of this compound has been shown to be more efficient at a pH of 9 to 11.[6] Alkaline conditions favor the formation of the enolate from isobutyraldehyde, increasing its nucleophilicity, while still allowing for sufficient formation of the iminium ion for the reaction to proceed.
-
Temperature and Pressure: The reaction is typically performed at elevated temperatures (80-120°C) to increase the reaction rate.[5] This necessitates the use of a sealed pressure vessel to prevent the loss of volatile reactants like formaldehyde and dimethylamine.
-
Reagent Stoichiometry: A slight excess of formaldehyde and dimethylamine is often used to ensure the complete conversion of the limiting isobutyraldehyde.
-
Side Reactions: The primary competing reaction is the self-aldol condensation of isobutyraldehyde.[10] The controlled, elevated temperature and specific pH range help to favor the Mannich pathway over the aldol pathway. Using pre-formed iminium salts, like Eschenmoser's salt, can also be a strategy to mitigate side reactions under milder conditions.[11]
Product Characterization
Confirmation of the final product structure and purity is essential. The following are expected analytical data for this compound.
| Analysis | Expected Results |
| Molecular Formula | C₇H₁₅NO[12] |
| Molecular Weight | 129.20 g/mol [12] |
| ¹H NMR (Predicted) | δ ~9.5 (s, 1H, -CHO), δ ~2.3 (s, 2H, -CH₂-N), δ ~2.2 (s, 6H, -N(CH₃)₂), δ ~1.0 (s, 6H, -C(CH₃)₂) |
| ¹³C NMR (Predicted) | δ ~205 (CHO), δ ~65 (CH₂N), δ ~50 (C(CH₃)₂), δ ~45 (N(CH₃)₂), δ ~22 (C(CH₃)₂) |
| IR Spectroscopy | Strong absorbance at ~1725 cm⁻¹ (C=O stretch of aldehyde), ~2720 cm⁻¹ (Aldehydic C-H stretch).[12] |
Conclusion
The Mannich reaction provides a direct and efficient route for the synthesis of this compound from readily available starting materials. By understanding the core mechanism and carefully controlling critical parameters such as pH and temperature, researchers can achieve high yields of this versatile chemical intermediate. The protocol and optimization strategies detailed in this guide offer a robust framework for the successful implementation of this reaction in both laboratory and industrial settings, facilitating further research and development in medicinal and materials chemistry.
References
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]
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Gao, W., et al. (2022). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PMC - NIH. Available from: [Link]
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Organic Chemistry. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. Available from: [Link]
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Chemistry Steps. Mannich Reaction. Available from: [Link]
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Curly Arrow. (2007). The Mannich Reaction revisited. Available from: [Link]
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ResearchGate. Eschenmoser's salt enabled initial success. Reactions were run on... Available from: [Link]
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YouTube. (2019). Eschenmoser's salt: Application of Mannich reaction (Part 3). Available from: [Link]
- Google Patents. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
ACS Publications. (2014). The Redox-Mannich Reaction. Organic Letters. Available from: [Link]
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NROChemistry. Mannich Reaction. Available from: [Link]
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PMC - NIH. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Available from: [Link]
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ThaiScience. (2014). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Available from: [Link]
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SUST Repository. Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Available from: [Link]
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YouTube. (2020). The Mannich Reaction. Available from: [Link]
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PubMed. (1975). [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)]. Available from: [Link]
-
OntoChem. (2024). Synthesis of mannich bases and screening for antimicrobial activity. Available from: [Link]
-
ACS Publications. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Available from: [Link]
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ResearchGate. Optimization of the reaction conditions a. Available from: [Link]
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NIST WebBook. 3-Dimethylamino-2,2-dimethylpropionaldehyde. Available from: [Link]
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Scribd. Mannich Reaction | PDF. Available from: [Link]
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Organic Chemistry Portal. Mannich Reaction. Available from: [Link]
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GSC Online Press. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Available from: [Link]
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Scholars Research Library. Synthesis and biological evaluation of some novel Mannich bases. Available from: [Link]
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PMC. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Available from: [Link]
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Taylor & Francis. (2022). Mannich bases – Knowledge and References. Available from: [Link]
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SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Available from: [Link]
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Isobutyraldehyde formaldehyde dimethylamine reaction
An In-Depth Technical Guide to the Mannich Reaction of Isobutyraldehyde, Formaldehyde, and Dimethylamine
Executive Summary
This technical guide provides a comprehensive analysis of the three-component condensation reaction between isobutyraldehyde, formaldehyde, and dimethylamine. This transformation, a specific application of the broader Mannich reaction, is a cornerstone process for the synthesis of 3-(dimethylamino)-2,2-dimethylpropanal, a valuable bifunctional building block.[1] This intermediate is pivotal in the production of a wide array of specialty chemicals, including pharmaceuticals, fungicides, and plant growth hormones.[1][2] This document delves into the core reaction mechanism, dissects critical process parameters that govern yield and purity, and presents a detailed experimental protocol reflective of modern industrial practices. A central theme is the critical influence of pH on the reaction's efficiency, contrasting traditional acidic methodologies with the superior, high-yield alkaline conditions that circumvent significant side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic transformation.
The Mannich Reaction: A Foundational Overview
The Mannich reaction is a fundamental carbon-carbon bond-forming process in organic chemistry that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3][4] In its classic form, it is a three-component reaction comprising:
-
An active-hydrogen compound: A molecule with a proton that can be abstracted to form a nucleophilic enol or enolate. In this specific case, isobutyraldehyde serves this role, possessing an acidic α-hydrogen.[5]
-
A non-enolizable aldehyde: An aldehyde lacking α-hydrogens, which acts as the electrophile precursor. Formaldehyde is the archetypal reagent for this purpose due to its high reactivity.[5][6]
-
A primary or secondary amine: This component activates the non-enolizable aldehyde. Here, dimethylamine, a secondary amine, is utilized.[5]
The reaction culminates in the formation of a β-amino carbonyl compound, commonly referred to as a "Mannich base."[7][8] This motif is a synthetically versatile structure found in numerous natural products and pharmaceutical agents.[9]
Mechanistic Deep Dive: A Two-Stage Process
The mechanism of the Mannich reaction is best understood as a sequential, two-stage process. The reaction is typically catalyzed by either acid or base, which facilitates the formation of the key reactive intermediates.[5][9]
Stage 1: Formation of the Electrophilic Iminium Ion
The reaction initiates with the nucleophilic addition of the secondary amine, dimethylamine, to the highly electrophilic carbonyl carbon of formaldehyde.[6][10] This is followed by a dehydration step to generate a highly reactive electrophile: the N,N-dimethylmethyleneiminium ion .[5][6] This cation, the key intermediate that will be attacked by the nucleophile, is stabilized by resonance between an iminium and a carbocation form.[11] When prepared as a stable salt, such as the iodide salt, it is known as Eschenmoser's salt.[5][11]
Caption: Formation of the electrophilic N,N-dimethylmethyleneiminium ion.
Stage 2: Nucleophilic Attack by the Enolized Aldehyde
The second stage involves the active-hydrogen compound, isobutyraldehyde. In the presence of a catalyst (acid or base), isobutyraldehyde tautomerizes to its more nucleophilic enol (under acidic conditions) or enolate (under basic conditions) form.[3][7] This enolate then executes a nucleophilic attack on the electrophilic carbon of the pre-formed iminium ion.[6] This step forges the critical carbon-carbon bond and, after a final proton transfer step, yields the final product, this compound.
Caption: The complete Mannich reaction pathway.
Critical Process Parameters & Optimization
While the mechanism provides a theoretical framework, the practical, high-yield synthesis of this compound hinges on the precise control of key reaction parameters. The choice of pH, in particular, represents a critical optimization step that distinguishes laboratory-scale procedures from robust industrial manufacturing.
The Decisive Role of pH: Acidic vs. Alkaline Conditions
Historically, many Mannich reactions were conducted in acidic media, often by using the hydrochloride salt of the amine.[2][5] While acid effectively catalyzes the formation of the iminium ion, this approach has severe drawbacks for the isobutyraldehyde system.[12] In an acidic environment, isobutyraldehyde is prone to a significant side reaction: an acid-catalyzed trimerization to form 2,4,6-triisopropyl-1,3,5-trioxane.[2] This side reaction dramatically reduces the yield of the desired Mannich base and complicates purification.[2]
Groundbreaking process optimization has demonstrated that conducting the reaction under alkaline conditions (pH 9 to 11) is vastly superior.[1][12] This strategic shift offers several key advantages:
-
Suppression of Side Reactions: The base-catalyzed pathway avoids the conditions necessary for the trimerization of isobutyraldehyde, leading to significantly higher product yields and purity.
-
Enhanced Safety and Material Compatibility: It eliminates the need for strong acids like HCl, thereby allowing the use of standard industrial reactors without the requirement for expensive, corrosion-resistant alloys.[2]
-
Simplified Workup: The final product is formed as a free base rather than a salt, simplifying the isolation and purification process.[2]
Temperature and Pressure
The industrial synthesis of this compound is typically performed at elevated temperatures, generally in the range of 80°C to 120°C .[1][12] To maintain the volatile reactants (like isobutyraldehyde) in the liquid phase at these temperatures and to ensure controlled reaction kinetics, the process is conducted under pressure in a suitable reaction vessel.[1] The reaction time is inversely dependent on the temperature, typically ranging from 1 to 6 hours.[1]
| Parameter | Optimized Range | Rationale & Field Insights |
| pH | 9 - 11 | Critical for Selectivity. Prevents acid-catalyzed trimerization of isobutyraldehyde, maximizing yield and simplifying purification.[2][12] |
| Temperature | 80 - 120 °C | Ensures a sufficient reaction rate for industrial throughput. The specific temperature is a trade-off between reaction speed and potential side reactions.[1][12] |
| Pressure | > 1 atm (Autogenous) | Maintained in a sealed pressure vessel to keep volatile reactants in the liquid phase at elevated temperatures.[1] |
| Reaction Time | 1 - 6 hours | Dependent on the selected temperature; higher temperatures lead to shorter reaction times.[1] |
Experimental Protocol: An Industrial Approach
The following protocol outlines a robust, scalable procedure for the synthesis of this compound, reflecting the optimized alkaline conditions.
Materials:
-
Isobutyraldehyde
-
Formaldehyde (e.g., 37% aqueous solution)
-
Dimethylamine (e.g., 40% aqueous solution)
-
A suitable base for pH adjustment (e.g., NaOH or K₂CO₃)
-
Pressurizable, stirred reactor with temperature control
Step-by-Step Methodology:
-
Reactor Charging: The reaction vessel is charged with isobutyraldehyde, aqueous formaldehyde, and aqueous dimethylamine. The reagents are typically used in near-stoichiometric amounts.
-
pH Adjustment: The pH of the reaction mixture is carefully adjusted to fall within the optimal range of 9 to 11 using a suitable base.[12] This step is critical for ensuring high selectivity.
-
Pressurization and Heating: The reactor is sealed and the mixture is heated to the target temperature (e.g., 100°C). The pressure inside the vessel will rise due to the vapor pressure of the components (autogenous pressure).[1]
-
Reaction Execution: The mixture is stirred vigorously at the set temperature for the predetermined duration (e.g., 2-4 hours). The reaction progress can be monitored by techniques such as GC analysis of aliquots.
-
Cool-Down and Depressurization: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully vented.
-
Workup and Purification: The resulting mixture will typically form two phases. The organic phase, containing the product, is separated. The product, this compound, can be purified by distillation under reduced pressure.
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An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal as a Chemical Intermediate
Introduction: The Strategic Importance of a Versatile Amino Aldehyde
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 3-(Dimethylamino)-2,2-dimethylpropanal (DMDA), a bifunctional molecule featuring a sterically hindered neopentyl core, a reactive aldehyde, and a nucleophilic tertiary amine, has emerged as a valuable and versatile chemical intermediate. Its unique structural attributes make it a precursor for a wide array of complex molecular architectures.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its synthesis, mechanistic underpinnings, physicochemical properties, and applications for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are grounded in established chemical principles and industrial practices, providing a reliable resource for laboratory and process scale-up applications.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 15451-14-6 | [2] |
| Molecular Formula | C₇H₁₅NO | [2] |
| Molecular Weight | 129.20 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 82 °C @ 88 Torr | |
| Purity | >95% (typical) | [3] |
Safety and Handling:
This compound is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound: The Mannich Reaction
The primary industrial and laboratory synthesis of this compound is achieved through the Mannich reaction. This three-component condensation reaction involves isobutyraldehyde, formaldehyde, and dimethylamine.[4]
Reaction Mechanism: An Alkaline Advantage
The Mannich reaction can be catalyzed by either acid or base.[5] However, for the synthesis of DMDA, an alkaline medium (pH 9-11) is significantly advantageous, particularly on an industrial scale.[4][6] The acidic route is plagued by the trimerization of isobutyraldehyde to 2,4,6-triisopropyl-1,3,5-trioxane, which severely reduces the yield of the desired product.[7] The alkaline process circumvents this side reaction, leading to higher selectivity and purity.[6]
The reaction proceeds through the following key steps:
-
Formation of the Iminium Ion: In the alkaline medium, dimethylamine attacks the carbonyl carbon of formaldehyde, followed by dehydration, to form the highly electrophilic N,N-dimethylmethaniminium ion (also known as the Eschenmoser's salt precursor).
-
Enolate Formation: Isobutyraldehyde, in the presence of a base, forms an enolate at its α-carbon.
-
Nucleophilic Attack: The enolate of isobutyraldehyde acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and constitutes the core of the Mannich reaction.
-
Protonation: The resulting intermediate is protonated to yield the final product, this compound.
Caption: The Alkaline Mannich Reaction for DMDA Synthesis.
Industrial Synthesis Protocol
The following protocol is adapted from established industrial processes and is designed for large-scale production.[6]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (aqueous solution or paraformaldehyde)
-
Dimethylamine (gas or aqueous solution)
Equipment:
-
Pressure-rated reaction vessel with stirring and temperature control
-
Distillation apparatus
Procedure:
-
Charge the pressure vessel with isobutyraldehyde and formaldehyde.
-
Introduce dimethylamine into the vessel. The pH of the reaction mixture should be maintained between 9 and 11. An excess of dimethylamine can be used to ensure the desired pH.[7]
-
With stirring, heat the mixture to 80-120°C. A pressure of 1.5 to 4 bar will develop.[6]
-
Maintain the reaction at this temperature for 1 to 6 hours. The reaction time is dependent on the temperature.[6]
-
Upon completion, cool the reaction mixture. If an aqueous solution of formaldehyde was used, two phases will form. Separate the organic phase.
-
The crude product is then purified by distillation.
This process typically yields a product with a purity of approximately 98% and a selectivity of around 84%.[6]
Laboratory-Scale Synthesis and Purification
For research and development purposes, the following laboratory-scale procedure can be employed.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde (1.0 eq), paraformaldehyde (1.1 eq), and an aqueous solution of dimethylamine (40%, 1.2 eq).
-
Slowly heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation:
The crude this compound can be purified by fractional distillation under reduced pressure.[8]
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Carefully heat the crude product in the distillation flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 82°C at 88 Torr).
Caption: Laboratory Synthesis and Purification Workflow.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[6][7] Its bifunctional nature allows for a wide range of subsequent transformations. The aldehyde can undergo reactions such as oxidation, reduction, and condensation, while the tertiary amine can be quaternized or used to direct further reactions.
While specific examples in peer-reviewed literature are often proprietary, patent literature indicates its use in the preparation of key precursors for more complex molecules. For instance, aminoaldehydes with the neopentyl structure are of significant interest for preparing 3-aminopyridine derivatives, 1,2-dihalopyridazines, benzo-1,3-dioxans, and substituted imidazoles, all of which are common scaffolds in medicinal chemistry.[6]
The corresponding alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, which can be readily synthesized by the reduction of the aldehyde, is also a useful building block in organic synthesis.
Characterization
Confirmation of the structure and purity of synthesized this compound is crucial. While a publicly available, citable ¹H and ¹³C NMR spectrum for the aldehyde is not readily found, data for the closely related alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, can provide a useful reference for the characteristic signals of the neopentyl and dimethylamino groups.[9] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are also invaluable for its characterization.
Conclusion
This compound is a chemical intermediate of significant value, particularly for its efficient synthesis via an optimized alkaline Mannich reaction. This guide has provided a comprehensive overview of its synthesis, from the mechanistic principles to practical laboratory and industrial protocols. Its well-defined physicochemical and safety profiles, coupled with its versatile reactivity, make it a strategic choice for researchers and drug development professionals aiming to construct complex molecular targets. As the demand for novel pharmaceuticals and specialty chemicals continues to grow, the importance of such well-characterized and accessible building blocks will undoubtedly increase.
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The Synthetic Versatility of 3-(Dimethylamino)-2,2-dimethylpropanal: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of 3-(Dimethylamino)-2,2-dimethylpropanal, a pivotal building block in modern organic synthesis. With its unique bifunctional nature, combining a sterically hindered aldehyde and a tertiary amine, this molecule offers a versatile platform for the construction of complex molecular architectures. This document will detail its synthesis, spectroscopic characterization, and critically, its role as a precursor in the formation of valuable intermediates for the pharmaceutical and specialty chemical industries. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights for its application in research and development.
Introduction: A Bifunctional Building Block of Strategic Importance
This compound, a Mannich base, is a compound of significant interest for chemists engaged in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its structure is characterized by a neopentyl framework, which imparts steric hindrance around the aldehyde functionality, and a readily accessible dimethylamino group. This combination of features allows for selective transformations and the introduction of nitrogen-containing moieties into target molecules. The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule opens avenues for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, plant growth hormones, fungicides, and herbicides.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 15451-14-6 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to Almost colorless clear liquid | TCI America |
| Boiling Point | 82 °C @ 88 Torr | Echemi |
Synthesis: The Mannich Reaction as a Gateway
The primary and most industrially viable route to this compound is the Mannich reaction. This three-component condensation involves an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[1][2]
Reaction Mechanism and Causality
The Mannich reaction proceeds through the initial formation of an Eschenmoser's salt-like iminium ion from the reaction of dimethylamine and formaldehyde. This electrophilic species is then attacked by the enol or enolate of isobutyraldehyde. The choice of reaction conditions, particularly pH, is critical for maximizing the yield and selectivity of the desired product.
-
Acidic Conditions: While the classic Mannich reaction is often carried out under acidic conditions to promote iminium ion formation, this can lead to undesirable side reactions, such as the trimerization of isobutyraldehyde.[3]
-
Alkaline Conditions: It has been found that conducting the reaction at a pH of 9 to 11 and elevated temperatures (80-120 °C) provides a more efficient and scalable process, affording the target aminoaldehyde in high purity and yield.[1][4] This approach avoids the need for acid-resistant reactors and simplifies the workup procedure.[3]
Caption: Generalized workflow for the synthesis of this compound via the Mannich reaction.
Detailed Experimental Protocol
The following protocol is adapted from a patented industrial process and provides a robust method for the synthesis of this compound.[4]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (aqueous solution or paraformaldehyde)
-
Dimethylamine (gas or aqueous solution)
-
Solvent (e.g., water, or the reaction can be run neat)
Procedure:
-
Charge a pressure vessel with isobutyraldehyde and formaldehyde.
-
Introduce dimethylamine as a gas or aqueous solution while mixing. The molar ratio of the reactants is typically near stoichiometric, though a slight excess of dimethylamine can be used.[4]
-
Adjust the pH of the reaction mixture to between 9 and 11.
-
Heat the mixture to 80-120 °C with stirring. A pressure of 1.5 to 4 bar will develop.[4]
-
Maintain the reaction at this temperature for 1 to 6 hours, monitoring the progress by a suitable analytical method (e.g., GC).
-
Upon completion, cool the reaction mixture. If an aqueous formaldehyde solution was used, two phases will form. Separate the organic phase.
-
The crude product is then purified by distillation to yield this compound with a purity of approximately 98%.[4] A selectivity of around 84% can be expected.[4]
Spectroscopic Characterization
Thorough characterization of this compound is essential for its use in subsequent synthetic steps.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 | C-H stretching (aliphatic) |
| ~2720 | C-H stretching (aldehyde) |
| ~1725 | C=O stretching (aldehyde) |
| ~1470 | C-H bending (CH₃ and CH₂) |
| ~1040 | C-N stretching |
Note: The provided IR spectrum from the NIST/EPA Gas-Phase Infrared Database can be accessed for detailed analysis.[5]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a valuable tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 129.
-
Key Fragmentation Pathways: A prominent fragmentation pathway for β-amino aldehydes is the cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. For this compound, this would result in a fragment at m/z = 58, corresponding to [CH₂=N(CH₃)₂]⁺. Another significant fragmentation would be the loss of the dimethylaminomethyl radical, leading to a fragment at m/z = 71.
Note: The mass spectrum from the NIST database confirms these fragmentation patterns.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.6 | s | 1H | -CHO |
| ~2.3 | s | 2H | -CH₂-N |
| ~2.2 | s | 6H | -N(CH₃)₂ |
| ~1.1 | s | 6H | -C(CH₃)₂ |
Predicted ¹³C NMR (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~205 | -CHO |
| ~68 | -CH₂-N |
| ~48 | -C(CH₃)₂ |
| ~46 | -N(CH₃)₂ |
| ~22 | -C(CH₃)₂ |
Reactivity and Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its aldehyde and amino functionalities.
Reactions at the Aldehyde Group
The sterically hindered nature of the aldehyde influences its reactivity. While it can undergo typical aldehyde reactions, the neopentyl group can modulate the reaction rates and selectivities.
-
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, using standard reducing agents such as sodium borohydride. This alcohol is a useful intermediate in its own right.[4]
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using various oxidizing agents.
-
Wittig Reaction: The aldehyde can serve as an electrophile in the Wittig reaction to form substituted alkenes. The steric hindrance may necessitate the use of more reactive ylides.
-
Aldol and Knoevenagel Condensations: As an aldehyde without α-hydrogens, it can act as the electrophilic partner in crossed aldol and Knoevenagel condensations with enolizable carbonyl compounds or active methylene compounds.
Caption: Representative reactions of the aldehyde functionality in this compound.
Role in Heterocyclic Synthesis
β-Amino aldehydes are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. While specific examples utilizing this compound are not extensively documented in the readily available literature, its structural motif suggests potential applications in the synthesis of pyridines, pyrimidines, and other related ring systems through condensation reactions with 1,3-dicarbonyl compounds, ureas, or other suitable bifunctional reagents.
Precursor to Pharmaceutical Intermediates
This aminoaldehyde serves as a key starting material for more complex molecules with potential biological activity. For instance, it is a precursor for the synthesis of certain Spleen Tyrosine Kinase (Syk) inhibitors, which are a class of drugs being investigated for the treatment of autoimmune diseases and certain cancers. While the exact synthetic route is proprietary, the incorporation of the 2,2-dimethyl-3-(dimethylamino)propyl moiety is a key step in the construction of the final active molecule.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its efficient synthesis via the Mannich reaction, coupled with its unique structural features, makes it an attractive starting material for a wide range of applications. This guide has provided a comprehensive overview of its synthesis, characterization, and potential reactivity, offering a foundation for its use in the development of novel pharmaceuticals and specialty chemicals. Further exploration of its utility in heterocyclic synthesis and as a key intermediate in the total synthesis of complex natural products is a promising area for future research.
References
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (URL: [Link])
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3-Dimethylamino-2,2-dimethylpropionaldehyde - the NIST WebBook. (URL: [Link])
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3-(diethylamino)-2,2-dimethyl-1-propanol - Optional[13C NMR] - Chemical Shifts. (URL: [Link])
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[The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)] - PubMed. (URL: [Link])
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Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. (URL: [Link])
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2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. (URL: [Link])
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3-(diethylamino)-2,2-dimethylpropanal (C9H19NO) - PubChemLite. (URL: [Link])
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3-(Dimethylamino)propanal | C5H11NO | CID 546946 - PubChem - NIH. (URL: [Link])
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Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PubMed Central. (URL: [Link])
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3-(Dimethylamino)-1,2-propanediol | C5H13NO2 | CID 79078 - PubChem. (URL: [Link])
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(PDF) Efficacy of novel Syk-kinase inhibitors MT-SYK-03 and MT-SYK-322 in cellular models of autoimmunity and cancer - ResearchGate. (URL: [Link])
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An In-Depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal and its Structural Analogues for Drug Discovery
Abstract
The β-amino aldehyde scaffold, exemplified by 3-(dimethylamino)-2,2-dimethylpropanal, represents a versatile and synthetically accessible pharmacophore with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of this compound and its structural analogues, intended for researchers, medicinal chemists, and drug development professionals. The guide delves into the synthetic strategies for this class of compounds, with a detailed focus on the Mannich reaction, and presents a comparative analysis of their physicochemical properties. A critical examination of the structure-activity relationships (SAR) of these analogues is provided, with a particular emphasis on their role as kinase inhibitors, including spleen tyrosine kinase (Syk). Furthermore, this guide outlines detailed experimental protocols for the synthesis, characterization, and biological evaluation of these compounds, offering a practical resource for their application in therapeutic agent design.
Introduction: The Significance of the β-Amino Aldehyde Motif
The β-amino carbonyl moiety is a privileged structural motif in medicinal chemistry, found in a wide array of biologically active natural products and synthetic pharmaceuticals. The presence of both a basic amino group and a reactive aldehyde functionality within a compact framework allows for diverse chemical manipulations and interactions with biological targets. This compound (DMDP), a sterically hindered β-amino aldehyde, serves as a valuable building block for the synthesis of more complex molecules. Its structural analogues, which feature modifications to the amino group, the alkyl backbone, or the aldehyde, offer a rich chemical space for the exploration of structure-activity relationships and the development of novel therapeutic agents. These compounds have garnered interest as intermediates for pharmaceuticals, plant growth hormones, fungicides, and herbicides.[1]
This guide will systematically explore the landscape of DMDP and its analogues, providing the foundational knowledge and practical insights necessary to leverage this chemical class in drug discovery programs.
Synthesis of this compound and its Analogues
The cornerstone of the synthesis of 3-(dialkylamino)-2,2-dialkylpropanals is the Mannich reaction , a three-component condensation of an enolizable aldehyde, a secondary amine, and a non-enolizable aldehyde (typically formaldehyde).[1]
The Mannich Reaction: Mechanism and Optimization
The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like iminium ion from the secondary amine and formaldehyde. This electrophilic species is then attacked by the enol form of the enolizable aldehyde (e.g., isobutyraldehyde) to yield the β-amino aldehyde product.
Caption: Mechanism of the Mannich reaction for DMDP synthesis.
Key parameters for optimizing the synthesis of DMDP and its analogues include:
-
pH: The reaction is typically conducted under slightly basic conditions (pH 9-11) to facilitate the enolization of the aldehyde while maintaining a sufficient concentration of the protonated iminium ion.[1][2]
-
Temperature: Elevated temperatures, generally in the range of 80-120°C, are employed to drive the reaction to completion.[1][2]
-
Reagent Stoichiometry: While a 1:1:1 molar ratio of the three components is theoretical, an excess of the more volatile components (dimethylamine and formaldehyde) may be used to ensure complete conversion of the enolizable aldehyde.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the laboratory-scale synthesis of DMDP.
Materials:
-
Isobutyraldehyde
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Pressure vessel or sealed reaction tube
Procedure:
-
To a pressure vessel, add isobutyraldehyde (1.0 mol).
-
With stirring, add an aqueous solution of dimethylamine (1.1 mol).
-
Slowly add an aqueous solution of formaldehyde (1.1 mol) to the mixture.
-
Adjust the pH of the reaction mixture to 9-11 using hydrochloric acid or sodium hydroxide.
-
Seal the pressure vessel and heat the mixture to 100°C with vigorous stirring for 4-6 hours.[2]
-
After cooling to room temperature, carefully vent the vessel.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Structural Analogues
The versatility of the Mannich reaction allows for the synthesis of a wide range of structural analogues by varying the starting materials:
-
Varying the Amino Moiety: Replacing dimethylamine with other secondary amines such as diethylamine, pyrrolidine, piperidine, or morpholine yields analogues with different steric and electronic properties at the amino group.
-
Varying the Aldehyde Backbone: Utilizing other enolizable aldehydes in place of isobutyraldehyde allows for modification of the alkyl groups at the α-position. For example, using propionaldehyde would result in a 3-(dialkylamino)-2-methylpropanal.
Physicochemical Properties of DMDP and its Analogues
The physicochemical properties of drug candidates, such as pKa, lipophilicity (logP/logD), and solubility, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Analysis of Physicochemical Properties
The structural modifications in the analogues of DMDP significantly influence their physicochemical properties.
| Compound | Amine Moiety | Calculated logP | Predicted pKa (Basic) | Predicted Aqueous Solubility |
| This compound | Dimethylamine | 0.6 | ~9.3 | Soluble |
| 3-(Diethylamino)-2,2-dimethylpropanal | Diethylamine | 1.5 | ~9.8 | Moderately Soluble |
| 3-(Pyrrolidin-1-yl)-2,2-dimethylpropanal | Pyrrolidine | 1.2 | ~9.5 | Soluble |
| 3-(Piperidin-1-yl)-2,2-dimethylpropanal | Piperidine | 1.7 | ~9.6 | Sparingly Soluble |
| 3-(Morpholin-4-yl)-2,2-dimethylpropanal | Morpholine | 0.7 | ~7.5 | Soluble |
Data are estimated values and may vary based on the prediction software and experimental conditions.
Causality behind the Trends:
-
Lipophilicity (logP): Increasing the size of the alkyl groups on the nitrogen atom (e.g., from dimethyl to diethyl) or using more lipophilic cyclic amines (e.g., piperidine) generally increases the logP value, indicating higher lipophilicity. The introduction of a polar heteroatom, as in the morpholine analogue, can decrease lipophilicity.
-
Basicity (pKa): The basicity of the tertiary amine is influenced by the electronic and steric effects of the substituents. Diethylamino analogues are typically slightly more basic than their dimethylamino counterparts. The pKa of morpholine is significantly lower due to the electron-withdrawing effect of the oxygen atom.
-
Solubility: Higher lipophilicity and lower polarity generally lead to decreased aqueous solubility. The morpholine analogue, with its additional hydrogen bond acceptor, is expected to have good aqueous solubility.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For DMDP analogues, SAR studies have provided valuable insights, particularly in the context of kinase inhibition.
SAR for Spleen Tyrosine Kinase (Syk) Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[3] Dysregulation of Syk activity is implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target. The 3-amino-2,2-dimethylpropanal scaffold has been identified as a key component in some Syk inhibitors.[2]
Caption: Key structural features influencing Syk inhibition.
Key SAR Insights:
-
The Amino Group: The nature of the amino group is critical for interaction with the kinase active site. The basicity and steric bulk of this group can influence binding affinity and selectivity.
-
The Gem-Dimethyl Group: The dimethyl substitution at the 2-position of the propanal chain provides steric bulk, which can enforce a specific conformation favorable for binding and may contribute to selectivity against other kinases.
-
The Aldehyde Functionality: The aldehyde group can participate in hydrogen bonding or, in some cases, form reversible covalent bonds with residues in the active site. Replacing the aldehyde with other functional groups is a common strategy to modulate potency, selectivity, and metabolic stability.
Broader Therapeutic Potential
Beyond Syk inhibition, the β-amino aldehyde scaffold has been explored for other therapeutic applications. For instance, analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol have shown potential as antidepressants.[1] The reactivity of the aldehyde group and the basicity of the amino group make these compounds interesting starting points for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. The cytotoxicity of some aminopropanals has also been noted, with mechanisms potentially involving lysosomal accumulation and rupture.[4][5]
Biological Evaluation Protocols
To assess the therapeutic potential of novel DMDP analogues, a cascade of in vitro assays is typically employed.
In Vitro Syk Enzyme Inhibition Assay
This protocol describes a common method for determining the in vitro potency of compounds against the Syk enzyme.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by Syk. This is often quantified by measuring the amount of ATP consumed, which is converted to a luminescent or fluorescent signal.
Materials:
-
Recombinant human Syk enzyme
-
Syk substrate (e.g., a synthetic peptide)
-
ATP
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the test compound dilutions.
-
Add the Syk enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the Syk substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Mast Cell Degranulation Assay
This cell-based assay evaluates the ability of a compound to inhibit the degranulation of mast cells, a key event in the allergic and inflammatory response that is downstream of Syk activation.[3]
Principle: Mast cell degranulation releases various mediators, including the enzyme β-hexosaminidase. The activity of this released enzyme can be measured colorimetrically and is used as an indicator of degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3 cells)
-
Cell culture medium and supplements
-
DNP-IgE (for sensitization)
-
DNP-HSA (for stimulation)
-
Assay buffer (e.g., Tyrode's buffer)
-
Test compounds dissolved in DMSO
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate
-
Stop solution (e.g., glycine buffer, pH 10.4)
-
96-well plates
-
Plate reader capable of absorbance measurement at 405 nm
Procedure:
-
Seed mast cells in a 96-well plate and sensitize them overnight with DNP-IgE.
-
Wash the cells with assay buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes).
-
Stimulate degranulation by adding DNP-HSA to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Transfer an aliquot of the supernatant to a new 96-well plate.
-
Add the pNAG substrate and incubate to allow for the colorimetric reaction to proceed.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percent inhibition of degranulation for each compound concentration and determine the IC₅₀ value.
ADME-Tox Considerations in Drug Development
For a compound to be a viable drug candidate, it must possess a favorable ADME-Tox profile. Early in vitro assessment of these properties is crucial.
In Vitro ADME Profiling
A standard panel of in vitro ADME assays should be conducted for promising DMDP analogues:
-
Solubility: Determined in physiological buffers to predict absorption.
-
Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.
-
Metabolic Stability: Evaluated in liver microsomes or hepatocytes to predict in vivo clearance.
-
CYP450 Inhibition: To assess the potential for drug-drug interactions.
-
Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active drug.
Early Toxicity Assessment
-
Cytotoxicity: Assessed in various cell lines to identify general cellular toxicity.
-
hERG Inhibition: To evaluate the risk of cardiac toxicity.
-
Genotoxicity: Assays such as the Ames test to screen for mutagenic potential.
The aldehyde functionality in DMDP and its analogues can be a liability due to its potential reactivity with biological nucleophiles. This reactivity can lead to toxicity or rapid metabolism. Therefore, careful evaluation of the ADME-Tox profile is particularly important for this class of compounds.
Conclusion and Future Directions
This compound and its structural analogues represent a promising class of compounds for drug discovery, with demonstrated potential as kinase inhibitors. The synthetic accessibility via the Mannich reaction allows for the rapid generation of diverse libraries for SAR exploration. Future work in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing analogues with novel amino moieties and backbone structures to explore new regions of chemical space.
-
Improving Drug-like Properties: Optimizing the physicochemical and ADME properties of lead compounds to enhance their in vivo performance.
-
Exploring New Biological Targets: Investigating the activity of this compound class against other relevant biological targets beyond Syk.
-
Structure-Based Drug Design: Utilizing co-crystal structures of analogues bound to their targets to guide the rational design of more potent and selective inhibitors.
By integrating synthetic chemistry, in vitro pharmacology, and ADME-Tox profiling, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
-
PubMed. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin. [Link]
-
MDPI. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
PubMed. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes. [Link]
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PubMed. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease. [Link]
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Scielo. In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. [Link]
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PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]
-
SIELC Technologies. Propanal, 3-(dimethylamino)-2,2-dimethyl-. [Link]
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PubMed. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. [Link]
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RSC Publishing. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]
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PubChem. 3-(Dimethylamino)-2,2-dimethyl-1-propanol. [Link]
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PubMed. Development of β-amino-carbonyl compounds as androgen receptor antagonists. [Link]
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RSC Publishing. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. [Link]
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MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. [Link]
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PubMed Central. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]
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PubChem. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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FDA.gov. 3-AMINOPROPANAL. [Link]
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DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
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PubChem. 3-(Dimethylamino)-1-propanol. [Link]
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PubMed. Biological interactions of alpha,beta-unsaturated aldehydes. [Link]
-
Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]
-
ResearchGate. (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. [Link]
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PubMed Central. 3D-QSAR, ADME-Tox, and molecular docking of semisynthetic triterpene derivatives as antibacterial and insecticide agents. [Link]
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Physical properties of 3-(Dimethylamino)-2,2-dimethylpropanal
An In-depth Technical Guide to the Physical Properties of 3-(Dimethylamino)-2,2-dimethylpropanal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No: 15451-14-6). As a bifunctional molecule containing both a tertiary amine and an aldehyde group, this compound presents unique characteristics relevant to its application as a synthetic intermediate in pharmaceutical and specialty chemical manufacturing. This document synthesizes available data on its molecular structure, physicochemical properties, and key safety considerations. Where experimental data is not publicly available, this guide presents standardized methodologies for its determination, offering a framework for researchers to establish a complete physical property profile. The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for laboratory and process development applications.
Molecular Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This compound is registered under CAS number 15451-14-6.[1][2][3][4][5][6] Its molecular structure is characterized by a neopentyl backbone, substituted with a terminal aldehyde group and a dimethylamino group at the C3 position.
-
Molecular Weight: 129.20 g/mol [2]
-
IUPAC Name: this compound[2]
-
Synonyms: 3-Dimethylamino-2,2-dimethylpropionaldehyde, Propanal, 3-(dimethylamino)-2,2-dimethyl-[2][4][5][6]
The structural arrangement of its functional groups is a key determinant of its physical and chemical behavior. The tertiary amine provides a site for basic activity and salt formation, while the aldehyde group is a locus for nucleophilic addition and oxidation reactions. The steric hindrance provided by the gem-dimethyl groups at the C2 position influences the reactivity of the adjacent aldehyde.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction kinetics to biological absorption. The following table summarizes the available data for this compound.
| Property | Value | Source |
| CAS Number | 15451-14-6 | [1][2] |
| Molecular Formula | C₇H₁₅NO | [2][3] |
| Molecular Weight | 129.20 g/mol | [2] |
| Boiling Point | 82 °C at 88 Torr | [1] |
| Flash Point | 34.2 °C | [1] |
| Vapor Pressure | 3.72 mmHg at 25 °C | [1] |
| XLogP3 (Computed) | 0.6 | [1][2] |
| Topological Polar Surface Area | 20.3 Ų | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
Thermal Properties: Boiling and Flash Point
The boiling point of this compound has been reported as 82 °C at a reduced pressure of 88 Torr.[1] Reporting a boiling point at reduced pressure is a standard practice for compounds that may have a high boiling point at atmospheric pressure or exhibit thermal instability. Extrapolation to atmospheric pressure suggests a significantly higher boiling point, which could risk decomposition or polymerization of the aldehyde.
The flash point is 34.2 °C, classifying this compound as a flammable liquid.[1][2] This value is critical for establishing safe handling and storage procedures, indicating that flammable vapors can form at temperatures commonly found in a laboratory or pilot plant setting.
Lipophilicity and Solubility
The octanol-water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity. The computed XLogP3 value of 0.6 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[1][2] The presence of the polar amine and aldehyde functionalities contributes to its hydrophilicity, while the seven-carbon hydrocarbon framework provides lipophilic character. This balanced nature suggests potential solubility in both polar and non-polar organic solvents. Its solubility in water has not been explicitly reported but is expected to be moderate, influenced by the potential for hydrogen bonding with the nitrogen and oxygen atoms.
Density and Refractive Index: Standard Determination Protocols
As of the date of this guide, specific experimental data for the density and refractive index of this compound are not available in the cited literature. Determining these intrinsic properties is essential for quality control, purity assessment, and chemical engineering calculations. The following outlines standard, self-validating protocols for their determination.
Experimental Workflow: Determination of Density and Refractive Index
Caption: Standard workflow for determining density and refractive index.
Protocol 1: Density Determination via Pycnometry
-
Calibration: A clean, dry pycnometer of known volume is weighed (m_empty). It is then filled with degassed, deionized water and equilibrated to a constant temperature (e.g., 20.0 °C). The mass is recorded, and the exact volume is calculated using the known density of water at that temperature. This step is crucial for accuracy.
-
Measurement: The pycnometer is thoroughly dried and filled with the sample compound, this compound. It is again equilibrated to the same temperature, and its mass is recorded (m_sample).
-
Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample - m_empty) / V_calibrated.
-
Trustworthiness: The protocol's self-validating nature comes from the initial, precise calibration with a universal standard (water). Repeating the measurement until three concordant readings are obtained ensures precision.
Protocol 2: Refractive Index Determination
-
Calibration: An Abbe refractometer is calibrated using a standard of known refractive index, typically distilled water (nD²⁰ = 1.3330). The prism temperature must be strictly controlled, usually at 20.0 °C, as the refractive index is temperature-dependent.
-
Measurement: A few drops of the sample are placed on the clean, dry prism. The reading is taken at the sodium D-line (589 nm), yielding the nD value.
-
Validation: The measurement should be followed by re-testing with the standard to ensure no instrument drift occurred. This step ensures the trustworthiness of the reported value.
Spectroscopic Profile
Spectroscopic data provides a fingerprint for molecular structure confirmation and purity analysis.
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry data is available through the NIST WebBook.[5][6] This data is invaluable for confirming the molecular weight and analyzing fragmentation patterns, which can elucidate the structural components of the molecule.
-
Infrared (IR) Spectroscopy: IR spectra are also available, which should prominently feature a strong absorption band characteristic of an aldehyde C=O stretch (typically ~1720-1740 cm⁻¹) and C-N stretching vibrations associated with the tertiary amine.[2][5][6]
Safety and Handling
Understanding the hazards of a compound is paramount for ensuring laboratory safety. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant hazards.[2]
-
H226: Flammable liquid and vapor: The compound has a low flash point and should be handled away from ignition sources.[2]
-
H302: Harmful if swallowed: Ingestion may be toxic.[2]
-
H314: Causes severe skin burns and eye damage: The compound is corrosive.[2]
-
H335: May cause respiratory irritation: Vapors should not be inhaled.[2]
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For procedures that may generate aerosols or vapors, use a face shield and work within a certified chemical fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[7] Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Spill Response: In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material (e.g., vermiculite, sand).[7]
This rigorous approach to documenting physical properties, outlining determination methods, and emphasizing safety ensures that researchers and developers can handle and utilize this compound with confidence and precision.
References
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- PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 15451-14-6.
- SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-.
- NIST. (n.d.). 3-Dimethylamino-2,2-dimethylpropionaldehyde. In NIST Chemistry WebBook.
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Spectroscopic data of 3-(Dimethylamino)-2,2-dimethylpropanal
An In-depth Technical Guide to the Spectroscopic Data of 3-(Dimethylamino)-2,2-dimethylpropanal
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 15451-14-6), a bifunctional organic building block of interest in synthetic and medicinal chemistry.[1][2] By leveraging Nuclear Magnetic Resonance (NMR) theory, and experimental data from Infrared (IR) Spectroscopy and Mass Spectrometry (MS), this document offers a detailed structural elucidation. It is designed for researchers, scientists, and drug development professionals, providing not only data interpretation but also the causal logic behind experimental choices and detailed protocols for data acquisition. The synthesis of this compound is typically achieved via a Mannich reaction involving isobutyraldehyde, formaldehyde, and dimethylamine.[1][3]
Molecular Structure and Overview
This compound is a molecule incorporating two key functional groups: a terminal aldehyde and a tertiary amine. This unique combination dictates its chemical reactivity and provides distinct spectroscopic signatures that allow for its unambiguous identification.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Proton (¹H) NMR Spectrum
The ¹H NMR spectrum is anticipated to show four distinct signals, all of which would be singlets due to the absence of adjacent protons on neighboring carbons (no H-C-C-H systems).
-
Aldehyde Proton (CHO): This proton is highly deshielded by the anisotropic effect of the carbonyl group's π-electrons and its inherent electron-withdrawing nature. It is expected to appear as a sharp singlet in the far downfield region.[7][8]
-
Methylene Protons (C-CH₂-N): These protons are adjacent to the electron-withdrawing tertiary amine, causing a moderate downfield shift.
-
Dimethylamino Protons (N(CH₃)₂): The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and will appear as a single, sharp singlet. Their chemical shift is characteristic of N-methyl groups.[9][10]
-
Gem-Dimethyl Protons (C(CH₃)₂): The six protons of the two methyl groups on the quaternary carbon are also equivalent. They are in a standard alkyl environment and are expected to appear furthest upfield.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.5 - 10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | Highly deshielded by the C=O group.[7][8] |
| ~2.3 - 2.5 | Singlet (s) | 2H | Methylene (-CH₂-N) | Deshielded by adjacent nitrogen atom. |
| ~2.2 - 2.4 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | Characteristic region for N-methyl protons.[10] |
| ~1.0 - 1.2 | Singlet (s) | 6H | Gem-dimethyl (-C(CH₃)₂) | Standard shielded alkyl environment. |
Predicted Carbon-13 (¹³C) NMR Spectrum
The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six non-equivalent carbon environments in the molecule.
-
Carbonyl Carbon (C=O): This carbon is the most deshielded due to the double bond to the highly electronegative oxygen atom and will appear significantly downfield.[8]
-
Methylene Carbon (-CH₂-N): This carbon is bonded to the nitrogen, causing a downfield shift from a typical alkane carbon.
-
Quaternary Carbon (-C(CH₃)₂): The signal for this carbon is often of lower intensity due to the lack of attached protons.
-
Dimethylamino Carbons (-N(CH₃)₂): The two methyl carbons attached to nitrogen are equivalent.
-
Gem-Dimethyl Carbons (-C(CH₃)₂): The two methyl carbons on the quaternary center are also equivalent.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
|---|---|---|
| ~200 - 205 | Aldehyde (C=O) | Characteristic region for aldehyde carbonyl carbons.[7][8] |
| ~65 - 70 | Methylene (-CH₂-N) | Shifted downfield by the attached nitrogen. |
| ~45 - 50 | Dimethylamino (-N(CH₃)₂) | Typical range for N-methyl carbons. |
| ~40 - 45 | Quaternary (-C(CH₃)₂) | Quaternary alkyl carbon. |
| ~20 - 25 | Gem-dimethyl (-C(CH₃)₂) | Shielded alkyl environment. |
Experimental Protocol: NMR Spectroscopy
Caption: Primary fragmentation pathway (α-cleavage) in EI-MS.
Table 4: Key Fragments in the EI Mass Spectrum
| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |
|---|---|---|---|
| 129 | Low | [C₇H₁₅NO]⁺˙ | Molecular Ion (M⁺) |
| 58 | 100% (Base Peak) | [CH₂=N(CH₃)₂]⁺ | α-Cleavage next to the nitrogen atom. [10][11] |
| 42 | Moderate | [C₃H₆]⁺˙ or [C₂H₄N]⁺ | Further fragmentation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample (e.g., 250°C). The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). A temperature program (e.g., starting at 50°C, ramping to 280°C) is used to separate the analyte from any impurities.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, which is under a high vacuum. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.
Conclusion
The structural identity of this compound is unequivocally confirmed through the combined application of NMR, IR, and MS. IR spectroscopy validates the core functional groups: a saturated aldehyde (C=O stretch at ~1730 cm⁻¹, C-H stretches at ~2720/2820 cm⁻¹) and a tertiary amine (absence of N-H stretch). Mass spectrometry confirms the molecular weight (M⁺ at m/z 129) and reveals a characteristic fragmentation pattern dominated by α-cleavage, leading to a base peak at m/z 58. While experimental NMR data is not publicly archived, theoretical predictions based on fundamental principles provide a clear and consistent picture of the proton and carbon environments, which are in full agreement with the proposed structure. This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality control of this versatile chemical intermediate.
References
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- Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- IR: aldehydes. (n.d.). University of Calgary.
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An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Dimethylamino)-2,2-dimethylpropanal, a versatile bifunctional building block with significant potential in organic synthesis and pharmaceutical development. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, characterization, and strategic applications.
Nomenclature and Structural Elucidation
The correct IUPAC name for the compound is This compound .[1] This name is derived from the parent three-carbon aldehyde chain, propanal. The aldehyde carbon is designated as position 1. Consequently, the substituents are located as follows: two methyl groups at position 2, and a dimethylamino group at position 3.
Molecular Structure and Key Features
The structure of this compound is characterized by the presence of both a nucleophilic tertiary amine and an electrophilic aldehyde, making it a valuable synthon for the construction of more complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for designing reaction conditions, purification strategies, and for safety assessments.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 15451-14-6 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
| Boiling Point | 82 °C @ 88 Torr | Echemi[2] |
| Density | 0.8568 g/cm³ @ 20 °C | Echemi[2] |
Synthesis via Mannich Reaction: A Detailed Protocol and Mechanistic Insights
The primary and most industrially relevant method for the synthesis of this compound is the Mannich reaction.[2][3] This three-component condensation involves isobutyraldehyde, formaldehyde, and dimethylamine.
Causality Behind Experimental Choices
The traditional Mannich reaction is often conducted under acidic conditions. However, for the synthesis of this compound, an alkaline pH (9-11) is surprisingly more effective and avoids significant disadvantages associated with an acidic medium, such as the trimerization of isobutyraldehyde to 2,4,6-triisopropyl-1,3,5-trioxane, which would considerably lower the yield.[4][5] The use of alkaline conditions also circumvents the need for corrosion-resistant reactors that are necessary when using strong acids like HCl. The reaction is typically carried out at elevated temperatures (80-120 °C) to drive the condensation and dehydration steps to completion in a reasonable timeframe.[2][4][5]
Reaction Mechanism
The Mannich reaction proceeds through a well-established mechanism. The key steps are:
-
Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.
-
Enolization: Isobutyraldehyde, under the reaction conditions, forms an enol or enolate.
-
Nucleophilic Attack: The electron-rich enol/enolate attacks the electrophilic iminium ion, forming the carbon-carbon bond at the α-position of the isobutyraldehyde.
-
Proton Transfer: A final proton transfer step yields the β-amino aldehyde product, this compound.
Detailed Experimental Protocol
The following protocol is adapted from the patent literature describing the industrial synthesis of this compound.[4][5]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (aqueous solution or paraformaldehyde)
-
Dimethylamine (gas or aqueous solution)
-
Pressure-rated reaction vessel
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a pressure vessel, introduce isobutyraldehyde and formaldehyde.
-
Addition of Dimethylamine: Introduce dimethylamine as a gas or aqueous solution while mixing. The starting materials are typically used in stoichiometric molar ratios, although a slight excess of dimethylamine is not detrimental.[5]
-
pH Adjustment: Adjust the pH of the reaction mixture to between 9 and 11.
-
Reaction: Heat the mixture to 80-120 °C with stirring. A pressure of 1.5 to 4 bar will develop. The reaction time is typically 1 to 6 hours, depending on the temperature.[5]
-
Work-up and Purification:
-
Cool the reaction mixture.
-
If an aqueous formaldehyde solution was used, two phases will form: an aqueous phase and an organic phase. Separate the two phases.
-
The crude this compound is isolated from the organic phase.
-
Purify the product by distillation. A purity of approximately 98% can be achieved with a selectivity of about 84% of the theoretical yield.[5]
-
Characterization and Analytical Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: A predicted ¹³C NMR spectrum would display distinct peaks for the aldehyde carbonyl carbon (~200-205 ppm), the quaternary carbon, the methylene carbon, the N,N-dimethyl carbons, and the gem-dimethyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the aldehyde C=O stretch, typically in the region of 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of various biologically active molecules and complex organic structures. Its bifunctional nature allows for its incorporation into diverse scaffolds.
Precursor for Heterocyclic Compounds
Aminoaldehydes derived from the neopentyl structure are of significant interest as intermediates for the production of pharmaceuticals.[4] These compounds are used, for example, in the preparation of:
-
3-Aminopyridine derivatives
-
1,2-Dihalopyridazines
-
Substituted imidazoles and amidines[4]
Potential Role in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors
There is an indication that 2,2-Dimethyl-3-(dimethylamino)propanal can be used in the preparation of Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of Syk-mediated diseases. Syk is a non-receptor tyrosine kinase that is a crucial mediator of signaling in various hematopoietic cells, and its inhibition is a promising therapeutic strategy for a range of inflammatory, autoimmune, and oncological conditions. While a specific marketed drug synthesized from this aldehyde has not been identified in the literature, its structural motifs are relevant to the construction of complex heterocyclic systems often found in kinase inhibitors.
Conclusion
This compound is a valuable and versatile chemical intermediate with a straightforward and scalable synthesis via the Mannich reaction. Its unique structural features make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Further research into its application in the synthesis of specific therapeutic agents, such as Syk inhibitors, is warranted and holds considerable promise.
References
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-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-2,2-dimethyl-1-propanol. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. Retrieved January 9, 2026, from [Link]
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SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Retrieved January 9, 2026, from [Link]
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Synthesis of Amino Aldehydes with a Neopentyl Moiety: A Technical Guide for Drug Development Professionals
Introduction: The Significance of Steric Hindrance in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate introduction of sterically demanding moieties, such as the neopentyl group (a quaternary carbon center), has emerged as a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. Amino aldehydes, valuable chiral building blocks in their own right, become particularly intriguing when endowed with such steric bulk. The neopentyl group can confer enhanced metabolic stability by shielding adjacent functional groups from enzymatic degradation, improve receptor-binding selectivity, and influence the conformational rigidity of a molecule. This guide provides an in-depth exploration of the synthetic challenges and strategic solutions for accessing amino aldehydes bearing a neopentyl structure, with a focus on scientifically robust and reproducible methodologies.
Core Synthetic Challenge: Taming the Bulky Neopentyl Group
The primary obstacle in the synthesis of neopentyl-containing amino aldehydes is the profound steric hindrance exerted by the tert-butyl group. This steric bulk can significantly retard reaction rates, necessitate harsher reaction conditions, and promote undesirable side reactions.[1] Key challenges include:
-
Reduced Reactivity: The approach of reagents to the reactive centers (e.g., the alcohol in an oxidation reaction or the carbonyl in a reductive amination) is sterically impeded.
-
Enantioselectivity Control: Achieving high levels of stereocontrol in the creation of chiral centers adjacent to the neopentyl group is a significant hurdle.
-
Instability of the Aldehyde Product: α-amino aldehydes are prone to racemization and other decomposition pathways, a challenge exacerbated by the potential need for forcing reaction conditions.
This guide will focus on a robust and versatile synthetic pathway that addresses these challenges through a multi-step approach: the synthesis of a neopentyl amino alcohol precursor, its protection, subsequent oxidation to the desired aldehyde, and final deprotection.
Strategic Synthesis of 2-Amino-3,3-dimethylbutanal: A Step-by-Step Approach
The most direct route to an amino aldehyde with a neopentyl structure is the synthesis of 2-amino-3,3-dimethylbutanal. This can be efficiently achieved through the oxidation of its corresponding amino alcohol, 2-amino-3,3-dimethylbutan-1-ol. The overall synthetic workflow is depicted below.
Figure 1: Overall synthetic workflow for 2-amino-3,3-dimethylbutanal.
Part 1: Synthesis of the Chiral Amino Alcohol Precursor
The synthesis of the enantiomerically pure amino alcohol, (S)-2-amino-3,3-dimethylbutan-1-ol (also known as (S)-tert-leucinol), is the critical first step. A reliable method involves the Strecker synthesis followed by reduction.
Experimental Protocol: Synthesis of (S)-2-Amino-3,3-dimethylbutanoic acid via Strecker Synthesis
-
Imine Formation and Cyanide Addition: In a well-ventilated fume hood, a solution of sodium cyanide and ammonium chloride in aqueous ammonia is prepared. 3-Methyl-2-butanone is added dropwise at a controlled temperature (typically below 30°C). The reaction mixture is stirred for several hours to form 2-amino-2,3-dimethylbutyronitrile.[2]
-
Hydrolysis to the Amino Acid: The resulting aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic amino acid, 2-amino-3,3-dimethylbutanoic acid.
-
Enzymatic Resolution: To obtain the desired (S)-enantiomer, an enzymatic resolution can be employed. This highly selective method provides access to the enantiopure amino acid.[3]
Experimental Protocol: Reduction to (S)-2-Amino-3,3-dimethylbutan-1-ol
-
Reduction: The enantiopure (S)-2-amino-3,3-dimethylbutanoic acid is reduced to the corresponding amino alcohol. A common and effective method is the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF). The reaction is typically performed at 0°C and then allowed to warm to room temperature.
-
Work-up: The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting aluminum salts are filtered off, and the organic layer is dried and concentrated to yield (S)-2-amino-3,3-dimethylbutan-1-ol.[4]
Part 2: N-Protection of the Amino Alcohol
To prevent unwanted side reactions of the amino group during the subsequent oxidation step, it must be protected. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the planned oxidation conditions and its relatively mild removal.
Experimental Protocol: N-Boc Protection of (S)-2-Amino-3,3-dimethylbutan-1-ol
-
Reaction Setup: (S)-2-amino-3,3-dimethylbutan-1-ol is dissolved in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition: Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) are added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is washed with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash chromatography to yield N-Boc-(S)-2-amino-3,3-dimethylbutan-1-ol.
Part 3: Oxidation to the N-Protected Amino Aldehyde
The oxidation of the N-protected amino alcohol to the aldehyde is the most critical and challenging step. Due to the steric hindrance of the neopentyl group, robust yet mild oxidation conditions are required to achieve a good yield without epimerization of the adjacent chiral center. Two highly effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Method A: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5][6] It is known for its mild conditions and high tolerance for various functional groups.
Figure 2: Swern oxidation workflow.
Experimental Protocol: Swern Oxidation of N-Boc-(S)-2-Amino-3,3-dimethylbutan-1-ol [1][7][8]
-
Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM is cooled to -78°C (dry ice/acetone bath).
-
DMSO Addition: A solution of anhydrous DMSO (2.5 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78°C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of N-Boc-(S)-2-amino-3,3-dimethylbutan-1-ol (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, ensuring the temperature remains at -78°C. The resulting mixture is stirred for 45 minutes.
-
Base Quench: Triethylamine (5.0 equivalents) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched with water. The organic layer is separated, washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude N-Boc-(S)-2-amino-3,3-dimethylbutanal is purified by flash column chromatography on silica gel.
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, which offers the advantages of neutral pH and room temperature reaction conditions.[7][9][10] This method is particularly well-suited for sensitive substrates.[9]
Figure 3: Dess-Martin oxidation workflow.
Experimental Protocol: Dess-Martin Oxidation of N-Boc-(S)-2-Amino-3,3-dimethylbutan-1-ol
-
Reaction Setup: To a solution of N-Boc-(S)-2-amino-3,3-dimethylbutan-1-ol (1.0 equivalent) in anhydrous DCM, Dess-Martin periodinane (1.2 equivalents) is added in one portion at room temperature under an inert atmosphere.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. The mixture is stirred vigorously until the layers are clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Table 1: Comparison of Oxidation Methods
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Reagents | Oxalyl chloride, DMSO, Triethylamine | Dess-Martin Periodinane |
| Temperature | -78°C to room temperature | Room temperature |
| pH | Basic | Neutral |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO₂ | Iodinane, Acetic acid |
| Advantages | Inexpensive reagents, high yields | Mild conditions, simple work-up |
| Disadvantages | Requires low temperatures, malodorous byproduct | Expensive reagent, potentially explosive |
Part 4: Deprotection to Yield the Final Amino Aldehyde
The final step is the removal of the Boc protecting group to furnish the desired 2-amino-3,3-dimethylbutanal. This must be done under conditions that do not cause racemization or decomposition of the aldehyde.
Method A: Trifluoroacetic Acid (TFA) Deprotection
This is a standard and effective method for Boc deprotection.
Experimental Protocol: TFA Deprotection of N-Boc-(S)-2-Amino-3,3-dimethylbutanal
-
Reaction Setup: The N-Boc protected amino aldehyde is dissolved in DCM at 0°C.
-
TFA Addition: Trifluoroacetic acid (TFA) (typically a 20-50% solution in DCM) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0°C and monitored by TLC. It is usually complete within 30-60 minutes.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is co-evaporated with a solvent like toluene to remove residual TFA. The resulting amino aldehyde is often used immediately in the next step due to its potential instability.
Method B: Oxalyl Chloride in Methanol Deprotection
This recently reported method offers a milder alternative to strong acids.[11][12][13]
Experimental Protocol: Oxalyl Chloride/Methanol Deprotection [11][12][13]
-
Reaction Setup: The N-Boc protected amino aldehyde is dissolved in methanol at room temperature.
-
Reagent Addition: Oxalyl chloride is added to the solution.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-4 hours.
-
Work-up: The solvent is removed under reduced pressure to yield the hydrochloride salt of the amino aldehyde.
Conclusion and Future Perspectives
The synthesis of amino aldehydes bearing a neopentyl group, while challenging, is readily achievable through a well-planned synthetic sequence. The oxidation of an N-protected amino alcohol precursor stands out as a reliable and versatile strategy. The choice between Swern and Dess-Martin oxidation will depend on the specific requirements of the synthesis, such as scale, cost, and tolerance of other functional groups. As the demand for metabolically robust and conformationally constrained drug candidates continues to grow, the methodologies outlined in this guide will serve as a valuable resource for medicinal chemists and drug development professionals. Further research into catalytic and more atom-economical methods for the direct synthesis of these sterically hindered building blocks will undoubtedly expand the synthetic chemist's toolkit.
References
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Swern, D. et al. (1978). A convenient oxidation of alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 43(12), 2480-2482. Available at: [Link]
-
Mhlanga, N., & de Koning, C. B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. Available at: [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755-6756. Available at: [Link]
-
Parikh, J. R., & Doering, W. von E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507. Available at: [Link]
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Mhlanga, N., & de Koning, C. B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. Available at: [Link]
-
Swern Oxidation Procedure. (n.d.). Michigan State University. Retrieved from: [Link]
-
Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277-7287. Available at: [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
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Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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2-Amino-3,3-dimethylbutanal. (n.d.). PubChem. Retrieved from: [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]
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Parikh-Doering Oxidation. (n.d.). NROChemistry. Available at: [Link]
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2-Amino-3,3-dimethylbutan-1-ol. (n.d.). PubChem. Retrieved from: [Link]
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Heravi, M. M., et al. (2021). Application of Dess-Martin oxidation in total synthesis of natural products. Current Organic Synthesis, 18(1), 2-25. Available at: [Link]
-
Sharma, U., et al. (2018). Diethylamine Dess-Martin periodinane: An efficient catalyst-oxidant combination in a sequential, one-pot synthesis of difficult to access 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. New Journal of Chemistry, 42(15), 12586-12593. Available at: [Link]
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3-(Dimethylamino)-2,2-dimethylpropanal for pharmaceutical intermediate synthesis
An In-depth Technical Guide to 3-(Dimethylamino)-2,2-dimethylpropanal for Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional building block with significant potential in pharmaceutical synthesis. The guide details its physicochemical properties, provides an in-depth analysis of its synthesis via the Mannich reaction, including a detailed experimental protocol and mechanistic insights, and explores its applications as a precursor to various heterocyclic systems of medicinal interest. Safety and handling protocols are also discussed. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.
Introduction: A Bifunctional Building Block of Interest
This compound, a sterically hindered amino-aldehyde, is a compound of growing interest in the field of medicinal chemistry. Its unique structure, featuring a reactive aldehyde functionality and a tertiary amine, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1] The neopentyl backbone imparts specific steric and electronic properties to its derivatives, potentially influencing their pharmacological activity and metabolic stability. This guide will delve into the synthesis, properties, and synthetic utility of this promising intermediate, providing the reader with a solid foundation for its application in pharmaceutical research and development.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and for scaling up production. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15451-14-6 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Boiling Point | Not available | |
| Density | Not available | |
| Flash Point | Not available | |
| Solubility | Soluble in polar organic solvents. | General chemical principles |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The IR spectrum of this compound is expected to show a characteristic strong absorption band for the aldehyde C=O stretch, typically in the region of 1720-1740 cm⁻¹.
-
Mass Spectrum (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Synthesis of this compound: The Mannich Reaction
The most common and industrially viable method for the synthesis of this compound is the Mannich reaction.[2] This three-component condensation reaction involves an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).
Mechanistic Rationale and Optimization
The Mannich reaction can be catalyzed by either acid or base. However, for the industrial-scale synthesis of this compound, alkaline conditions (pH 9-11) are preferred.[2] This is because acidic conditions can lead to undesirable side reactions, such as the trimerization of isobutyraldehyde, which significantly reduces the yield of the desired product. Furthermore, an acidic medium necessitates the use of corrosion-resistant reactors and a more complex workup procedure to neutralize the reaction mixture and liberate the free amine.
The reaction is typically carried out at elevated temperatures, in the range of 80-120°C, to drive the reaction to completion in a reasonable timeframe.[2]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the process described in US Patent 4,515,986.
Materials:
-
Isobutyraldehyde
-
Formaldehyde (e.g., as a 37% aqueous solution or paraformaldehyde)
-
Dimethylamine (e.g., as a 40% aqueous solution)
-
Pressurized reaction vessel equipped with a stirrer, temperature control, and pressure gauge
Procedure:
-
Charge the pressurized reaction vessel with isobutyraldehyde and formaldehyde in approximately equimolar amounts.
-
Add dimethylamine to the vessel. An excess of dimethylamine can be used to ensure the reaction medium remains basic (pH 9-11).
-
Seal the reactor and heat the mixture to 80-120°C with stirring. A pressure of 1.5 to 4 bar will develop.
-
Maintain the reaction at the set temperature for 1 to 6 hours. The reaction time is dependent on the temperature; higher temperatures will lead to shorter reaction times.
-
After the reaction is complete, cool the vessel to room temperature.
-
The crude reaction mixture is then purified by distillation to yield this compound.
Applications in Pharmaceutical Synthesis
This compound is a valuable intermediate for the synthesis of various heterocyclic compounds that are prevalent in many biologically active molecules.[1] Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for medicinal chemists. While specific, named pharmaceutical compounds directly synthesized from this intermediate are not extensively documented in the readily available literature, its potential for constructing key pharmacophores is significant.
The aldehyde functionality can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations to build more complex carbon skeletons. The dimethylamino group can act as a directing group, a nucleophile, or can be further functionalized.
A key application lies in its use as a precursor for the synthesis of substituted pyridines, imidazoles, and dihalopyridazines, which are important classes of heterocycles in drug discovery.
Caption: Potential synthetic pathways to bioactive heterocycles.
Safety, Handling, and Storage
This compound is a flammable, corrosive, and irritating substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Avoid breathing vapors or mist.
-
Use only in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the context of pharmaceutical research and development. Its efficient synthesis via the Mannich reaction, coupled with its bifunctional nature, provides access to a wide range of complex molecular architectures, including important heterocyclic scaffolds. While further research is needed to fully explore its utility in the synthesis of specific drug molecules, the information presented in this guide provides a solid foundation for chemists to incorporate this promising building block into their synthetic strategies.
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Introduction: The Strategic Importance of a Bifunctional Building Block
An In-Depth Technical Guide to the Application of 3-(Dimethylamino)-2,2-dimethylpropanal in Agrochemical Synthesis
In the intricate field of agrochemical development, the identification and utilization of versatile molecular scaffolds are paramount to the efficient synthesis of novel active ingredients. This compound, a bifunctional aminoaldehyde, has emerged as a significant intermediate with considerable potential.[1] Its structure, which incorporates both a reactive aldehyde and a tertiary amino group on a sterically hindered neopentyl framework, offers synthetic chemists a unique combination of reactivity and structural integrity. This guide provides a comprehensive overview of its synthesis and core applications, particularly as a precursor for advanced agrochemical compounds, grounded in established industrial processes and chemical principles. Aminoaldehydes derived from the neopentyl structure are of great interest as intermediates for preparing fungicides, herbicides, and plant growth hormones.[1]
Part 1: Industrial Synthesis of this compound
The primary and most industrially viable route to this compound is the Mannich reaction.[1][2] This one-pot aminomethylation reaction condenses an active hydrogen compound (isobutyraldehyde) with formaldehyde and a secondary amine (dimethylamine).
The Mannich Reaction: A Shift from Acidic to Alkaline Conditions
Historically, the Mannich reaction was conducted under acidic conditions, often using the hydrochloride salt of the amine.[1][3] However, this approach presents significant challenges for industrial-scale production. In an acidic medium, isobutyraldehyde is prone to a trimerization side reaction, forming 2,4,6-triisopropyl-1,3,5-trioxane, which drastically reduces the yield of the desired aminoaldehyde.[1] Furthermore, the use of strong acids like HCl necessitates corrosion-resistant reactors and involves a complex, costly work-up to liberate the free amine from its salt form.[1]
A pivotal advancement was the discovery that the reaction proceeds with high efficiency under alkaline conditions.[1][3] Performing the condensation at a pH between 9 and 11 surprisingly circumvents the issues associated with acidic environments, leading to a cleaner reaction profile and higher yields.[1][2]
Optimized Reaction Parameters
The successful synthesis hinges on the precise control of several key parameters, which are summarized in the table below.
| Parameter | Optimal Range/Value | Rationale & Causality |
| Reactants | Isobutyraldehyde, Formaldehyde, Dimethylamine | Stoichiometric molar ratios are typically used, though a slight excess of dimethylamine is not detrimental.[1] |
| pH | 9 - 11 | Prevents the acid-catalyzed trimerization of isobutyraldehyde and avoids the formation of amine salts, simplifying work-up.[1][3] |
| Temperature | 80°C - 120°C | Ensures a sufficient reaction rate. The reaction time is inversely dependent on the temperature within this range.[2][3] |
| Pressure | 1.5 - 4 bar | The reaction is typically conducted in a sealed pressure vessel to contain the volatile reactants at the required temperatures.[3] |
| Reaction Time | 1 - 6 hours | Dependent on the chosen temperature; higher temperatures require shorter reaction times.[3] |
Experimental Protocol: Synthesis via Mannich Reaction
The following protocol outlines a representative procedure for the synthesis of this compound based on patented industrial methods.[3]
Materials:
-
Isobutyraldehyde
-
Aqueous Formaldehyde solution (e.g., 37%) or Paraformaldehyde
-
Aqueous Dimethylamine solution (e.g., 40%)
-
Base (e.g., NaOH) for pH adjustment
-
Pressurized reaction vessel
Procedure:
-
Charge the pressurized reaction vessel with isobutyraldehyde, aqueous formaldehyde, and aqueous dimethylamine in stoichiometric molar ratios.
-
Adjust the pH of the reaction mixture to between 9 and 11 using a suitable base.
-
Seal the reactor and heat the mixture to 80-120°C with vigorous stirring. A pressure of 1.5 to 4 bar will develop.[3]
-
Maintain the reaction at the target temperature for 1 to 6 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
After the reaction is complete, cool the vessel to room temperature.
-
The reaction mixture will separate into an aqueous phase and an organic phase. Separate the two layers.
-
The desired product, this compound, is isolated from the organic phase, typically by distillation.[3]
Workflow Visualization: Mannich Synthesis
Caption: Workflow for the industrial synthesis of the target intermediate.
Part 2: Transformation into a Versatile Agrochemical Precursor
While the aldehyde functionality of this compound is reactive, for many complex agrochemical syntheses, particularly those involving the construction of neonicotinoid-like scaffolds, converting the aldehyde to a primary alcohol is a crucial subsequent step.[4][5] This transformation to 3-(Dimethylamino)-2,2-dimethyl-1-propanol opens up a wider range of coupling chemistries.
Core Transformation: Catalytic Hydrogenation
Catalytic hydrogenation is the most common and efficient method for the reduction of aldehydes to primary alcohols.[6] This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst.[6]
Causality Behind Catalyst Choice:
-
Metal Catalysts: Platinum, palladium, and nickel are standard catalysts for this transformation.[6] They function by providing a surface on which H₂ is adsorbed and dissociates into reactive atomic hydrogen, facilitating its addition to the aldehyde.[6]
-
Selectivity: This method is highly selective for the reduction of aldehydes and ketones and typically does not affect other functional groups that might be present in more complex derivatives, making it a robust choice in multi-step synthesis.
| Parameter | Typical Value/Condition | Rationale & Causality |
| Substrate | This compound | The starting aminoaldehyde. |
| Reagent | Hydrogen Gas (H₂) | The source of hydrogen atoms for the reduction. |
| Catalyst | Palladium on Carbon (Pd/C), Platinum (IV) Oxide (PtO₂), or Raney Nickel | Provides an active surface to lower the activation energy of the reaction.[6] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | An inert solvent to dissolve the substrate and facilitate contact with the solid catalyst. |
| Pressure | 1-4 atm (or higher for industrial scale) | Increased hydrogen pressure can accelerate the reaction rate. |
| Temperature | Room Temperature to 50°C | The reaction is exothermic and often proceeds efficiently at or slightly above ambient temperature.[6] |
Experimental Protocol: Reduction to 3-(Dimethylamino)-2,2-dimethyl-1-propanol
Materials:
-
This compound
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., Anhydrous Ethanol)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Hydrogen gas source
Procedure:
-
In a suitable reaction vessel, dissolve this compound in anhydrous ethanol.
-
Carefully add the hydrogenation catalyst (e.g., 1-5 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge the system thoroughly with hydrogen gas to remove all air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 atm) or maintain a positive pressure with a hydrogen-filled balloon.
-
Stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction by observing hydrogen uptake or by analytical methods like TLC or GC until the starting material is fully consumed.
-
Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Rinse the filter cake with additional solvent (ethanol).
-
Remove the solvent from the combined filtrate under reduced pressure to yield the crude 3-(Dimethylamino)-2,2-dimethyl-1-propanol, which can be purified further if necessary.
Workflow Visualization: Aldehyde Reduction
Caption: Catalytic hydrogenation of the aldehyde to the primary alcohol.
Part 3: Application in the Synthesis of Neonicotinoid Scaffolds
The resulting amino alcohol is a prime candidate for constructing more complex molecules, such as the N-substituted heterocycles characteristic of neonicotinoid insecticides.[4][5] The following represents a logical, illustrative synthetic pathway demonstrating how this intermediate can be utilized to build a core neonicotinoid-like structure.
Illustrative Synthetic Pathway
This three-step sequence transforms the simple amino alcohol into a molecule containing the key pharmacophoric elements of a neonicotinoid.
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride. This makes the carbon atom susceptible to nucleophilic attack.
-
Quaternization of the Tertiary Amine: The internal dimethylamino group is quaternized using an alkylating agent like methyl iodide. This step is illustrative of how the tertiary amine can be modified, a common strategy in drug and pesticide design to alter properties like solubility and receptor binding.
-
Nucleophilic Substitution: The activated intermediate is reacted with a nitrogen-containing heterocycle (e.g., 2-nitroimino-imidazolidine, a common neonicotinoid building block). The heterocyclic nitrogen acts as a nucleophile, displacing the mesylate group to form the final carbon-nitrogen bond, linking the neopentyl fragment to the heterocyclic core.
Visualizing the Synthetic Logic
Caption: Logical pathway from the intermediate to a neonicotinoid scaffold.
Conclusion
This compound is a valuable and strategically important intermediate in chemical synthesis. Its efficient, scalable production via an optimized alkaline Mannich reaction makes it an economically viable starting material. Subsequent transformation, primarily through reduction to the corresponding alcohol, unlocks its full potential as a versatile building block for constructing complex, high-value molecules. As demonstrated, its unique structure is well-suited for the synthesis of advanced agrochemical compounds, such as those belonging to the neonicotinoid class, highlighting its continuing relevance in the field of crop protection science.
References
-
Benchchem. (n.d.). Synthesis and Derivatization Methodologies for 3 Dimethylamino Propanal. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOaHDN0ADdO7EvwoGbmvq7Gc0D3mK07zC-GzYTSgbi21uCKlL3nDsfHhGApDFX_1OnAwYU7pgTBzgpbnEcTOHts5-vY6M71VY_QgfMQxlF2hShbYeeegJD0YtBx4cScP60zpU=[2]
-
Benchchem. (n.d.). 3-(Diethylamino)-2,2-dimethylpropan-1-ol | 39067-45-3. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJYAxxvoxtb4lGWoAKuD9ofH-D_2ptw2Y2k1PBSti9-BFbrFce2fuKVoa1Putoj3mP8tUlfC5HFNBtPWtAVTkGWyjzYLrvflQqTCg1CNP0zbNgA-OZm60vlx1ruRz-k9eI93M=[7]
-
Google Patents. (1985). US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal. Retrieved from 1]
-
Biosynth. (n.d.). 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb-wv8Y3cyF2WIEn-gjbI2fabsuQcUIBtR8gDkKE4vlOBav8ViWh_IMOpj6Gh4HfxwKUrgeO7HuFjRlM727-gfIWahEEdvae9GCV_bslHy4Vo_zEoDUU865wsP0oVIC_SVsXWdFPd9fXi2OGrN-A3jyYq2KqNZf5Mty1Xz753K_J6PCdeKfUif1p94afao
-
Google Patents. (1982). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Retrieved from 3]
-
PubMed Central. (n.d.). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Retrieved from [Link]4]
-
ResearchGate. (2023). SYNTHESIS OF NOVEL NEONICOTINOIDS DERIVATIVES. Retrieved from [Link]5]
-
PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. Retrieved from [Link]]
-
Chemistry LibreTexts. (2022). 10.21: Reduction of Alkenes - Catalytic Hydrogenation. Retrieved from [Link]6]
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- 4. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Dimethylamino)-2,2-dimethylpropanal
Abstract
This document provides a comprehensive guide to the analytical determination of 3-(Dimethylamino)-2,2-dimethylpropanal using High-Performance Liquid Chromatography (HPLC). As a crucial intermediate in the synthesis of pharmaceuticals and specialty chemicals, robust and reliable analytical methods for its purity assessment and quantification are paramount. This application note explores three distinct chromatographic strategies: a direct Reversed-Phase (RP-HPLC) method, a Hydrophilic Interaction Liquid Chromatography (HILIC) method for enhanced retention, and a pre-column derivatization technique using 2,4-dinitrophenylhydrazine (DNPH) for sensitive trace-level analysis. The rationale behind each methodological choice is discussed in detail, providing researchers, scientists, and drug development professionals with the necessary protocols to implement these analyses effectively in a quality control or research setting.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule containing both a tertiary amine and an aldehyde group.[1][2] This unique structure presents a distinct analytical challenge. The tertiary amine imparts significant polarity and a basic character, while the aldehyde group offers a site for potential derivatization but lacks a strong native chromophore for high-sensitivity UV detection. Consequently, developing a successful HPLC method requires careful consideration of the analyte's physicochemical properties to achieve adequate retention, good peak shape, and sufficient sensitivity.
The primary goal of this analysis is typically to determine the purity of the compound and to identify and quantify any process-related impurities. Common impurities may arise from the starting materials used in its synthesis, such as isobutyraldehyde and dimethylamine, or from side reactions.[3] Therefore, the chosen analytical method must be stability-indicating and capable of resolving the main analyte from these potential contaminants. This guide provides a multi-faceted approach to address these challenges.
Analyte Physicochemical Properties
Understanding the properties of this compound is the foundation for method development. Its polarity, indicated by a low LogP value, suggests that it will be highly water-soluble and potentially poorly retained on traditional reversed-phase columns.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1][2][4] |
| Molecular Weight | 129.20 g/mol | [1][2][4] |
| CAS Number | 15451-14-6 | [1][2][4] |
| LogP | 0.642 | [4] |
| IUPAC Name | This compound | [1] |
Chromatographic Methodologies and Protocols
We present three distinct protocols, each suited for different analytical objectives. The choice between these methods will depend on the required sensitivity, the available instrumentation, and the complexity of the sample matrix.
Method 1: Direct Analysis by Reversed-Phase HPLC (RP-HPLC)
This approach is the most straightforward for routine purity analysis where high sensitivity is not the primary concern. The main challenge in RP-HPLC is overcoming the poor retention of this polar analyte.[5][6] The strategy here is to use a mobile phase at a controlled pH to ensure the tertiary amine is consistently protonated, which aids in achieving reproducible chromatography.
Causality of Experimental Choices:
-
Stationary Phase: A standard C18 column is used as the workhorse of RP-HPLC.[7][8] However, for polar analytes, columns with polar end-capping or polar-embedded phases can offer better peak shape and alternative selectivity.[9]
-
Mobile Phase pH: The tertiary amine group's protonation state is pH-dependent. By using a buffer with a pH of around 3-4 (well below the amine's pKa), we ensure the analyte is in a single, positively charged form. This minimizes peak tailing that can occur from interactions between the unprotonated amine and residual silanols on the column surface.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and UV transparency. The mobile phase composition is highly aqueous to promote retention of the polar analyte.[7]
Protocol 1: Step-by-Step RP-HPLC Method
-
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
This compound Reference Standard and sample
-
-
Mobile Phase Preparation (0.1% Phosphoric Acid in Water/Acetonitrile):
-
Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 95% A / 5% B, hold for 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 210 nm |
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC specifically designed for the separation of highly polar and hydrophilic compounds.[10][11][12] In HILIC, the stationary phase is polar, and the mobile phase is highly organic. A water-enriched layer forms on the surface of the stationary phase, and the polar analyte partitions into this layer, leading to retention.[12][13] This mode provides the strong retention that is lacking in reversed-phase for this analyte.
Causality of Experimental Choices:
-
Stationary Phase: A bare silica or an amide-bonded phase is a common choice for HILIC, providing a polar surface for the separation mechanism.[11][14]
-
Mobile Phase: A high concentration of acetonitrile is used to minimize the analyte's solubility in the mobile phase, thereby promoting partitioning into the aqueous layer on the stationary phase.[12] A volatile buffer like ammonium formate is used, which makes this method highly compatible with mass spectrometry (MS) detection. In HILIC, increasing the aqueous component (water/buffer) decreases retention time, which is the opposite of RP-HPLC.[14]
Protocol 2: Step-by-Step HILIC Method
-
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
This compound Reference Standard and sample
-
-
Mobile Phase Preparation (10 mM Ammonium Formate, pH 3.5 in 90% Acetonitrile):
-
Prepare an aqueous buffer stock: Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water and adjust the pH to 3.5 with formic acid.
-
Mobile Phase: Combine 900 mL of acetonitrile with 100 mL of the prepared aqueous buffer stock.
-
Filter and degas the mobile phase prior to use.
-
-
Sample Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase itself to ensure good peak shape.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV or MS Detector |
| Column | HILIC (e.g., bare silica or amide), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 90% Acetonitrile / 10% (10 mM Ammonium Formate, pH 3.5) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 210 nm |
Method 3: RP-HPLC with Pre-Column Derivatization (DNPH)
For applications requiring high sensitivity, such as impurity profiling or analysis in complex matrices, pre-column derivatization is the method of choice. Aldehydes react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative.[15][16][17] This derivative has two key advantages: it possesses a strong chromophore, allowing for sensitive UV detection at ~360 nm, and it is significantly less polar than the parent aldehyde, making it ideally suited for analysis on a standard C18 column.[15][18][19]
Causality of Experimental Choices:
-
Derivatization Reagent: DNPH is the gold-standard reagent for the analysis of aldehydes and ketones. The reaction is specific and produces a derivative with excellent chromatographic and spectrophotometric properties.[18][20]
-
Stationary Phase: The resulting non-polar DNPH-hydrazone is well-retained and separated on a standard C18 column.[15][20]
-
Detection Wavelength: The DNPH derivative exhibits a strong UV absorbance maximum around 360 nm, a region where many potential interferences do not absorb, leading to a highly selective and sensitive analysis.[15]
Protocol 3: Step-by-Step Derivatization and HPLC Method
-
Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
DNPH Reagent Solution (Commercially available or prepared by dissolving DNPH in acetonitrile with a catalytic amount of strong acid, e.g., sulfuric acid).
-
This compound Reference Standard and sample.
-
-
Derivatization Procedure:
-
Prepare a sample stock solution in acetonitrile (e.g., 1 mg/mL).
-
In a vial, mix 100 µL of the sample stock solution with 900 µL of the DNPH reagent solution.
-
Vortex the mixture and allow it to react at room temperature for at least 60 minutes in the dark.
-
The resulting solution containing the DNPH-hydrazone derivative is ready for injection.
-
-
HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: WaterB: Acetonitrile |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 20 µL |
| UV Detection | 360 nm |
Visualization of Analytical Workflows
Caption: General workflow for HPLC analysis.
Caption: Workflow for pre-column DNPH derivatization.
Summary and Recommendations
This application note has detailed three robust HPLC methods for the analysis of this compound. The optimal method depends on the specific analytical requirements.
| Method | Best For | Advantages | Disadvantages |
| RP-HPLC | Routine purity checks, high concentration samples. | Simple, uses standard columns and reagents. | Poor retention, lower sensitivity. |
| HILIC | Purity checks where RP-HPLC fails, MS compatibility. | Excellent retention for polar analytes.[10][11] | Requires specific HILIC columns, sensitivity to mobile phase composition. |
| Derivatization | Trace analysis, impurity profiling, complex matrices. | High sensitivity and selectivity.[18][19] | Requires extra sample preparation step, potential for reagent artifacts. |
For any of these methods to be used in a regulated environment, a full method validation in accordance with ICH guidelines should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness.[21] System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
References
- Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
- SIELC Technologies. (2018, February 16). Propanal, 3-(dimethylamino)-2,2-dimethyl-.
- Cheméo. (n.d.). Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6).
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- SIELC Technologies. (n.d.). Polar Compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Al-Hunaiti, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2133.
- JASCO Inc. (2024, January 8). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- JASCO Global. (2020, October 5). Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chromatography.
- Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Merck Millipore. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes.
- Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-2,2-dimethyl-1-propanol. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. PubChem Compound Database.
- Wikipedia. (n.d.). Hydrophilic interaction chromatography.
- Chemsrc. (2025, August 25). 3-(Dimethylamino)propanal.
- Dolan, J.W. (n.d.). Hydrophilic Interaction Chromatography. LCGC International.
- Benchchem. (2025, November). Technical Support Center: Purification of 3-(Diethylamino)-2,2-dimethylpropan-1-ol.
- Kalíková, K., & Tesařová, E. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(8), 2325-2337.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Biosynth. (n.d.). 3-Dimethylamino-2,2-dimethyl-1-propanol.
- Google Patents. (n.d.). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide.
- Benchchem. (2025). Application Note: HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Sigma-Aldrich. (n.d.). 3-(Dimethylamino)-2-methyl-2-propenal 97%.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
- ChemicalBook. (n.d.). 3-DIMETHYLAMINO-2,2-DIMETHYL-1-PROPANOL(19059-68-8) 13C NMR.
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Navigating the Analytical Maze: A Detailed Guide to Reverse-Phase HPLC Methods for Amino Aldehydes
For researchers, scientists, and professionals in drug development, the quantitative analysis of amino aldehydes presents a significant analytical challenge. These bifunctional molecules, characterized by the presence of both a nucleophilic amine and a reactive aldehyde group, are notoriously difficult to analyze using standard chromatographic techniques. Their high polarity often leads to poor retention on conventional reverse-phase (RP) columns, while their low UV absorbance necessitates derivatization for sensitive detection. This application note provides an in-depth guide to developing a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of amino aldehydes, focusing on pre-column derivatization strategies that enhance detectability and chromatographic performance.
The Analytical Conundrum of Amino Aldehydes
The inherent chemical nature of amino aldehydes poses several obstacles to their straightforward analysis by RP-HPLC:
-
High Polarity: The presence of both an amino and a carbonyl group imparts a high degree of polarity, resulting in minimal retention on nonpolar stationary phases like C18. This often leads to elution in or near the solvent front, making accurate quantification impossible.
-
Low UV Absorbance: Most simple amino aldehydes lack a strong chromophore, rendering them nearly invisible to standard UV-Vis detectors.
-
Instability: The aldehyde functional group can be unstable in aqueous solutions, potentially existing in equilibrium with its hydrate form. This can lead to peak broadening or splitting in chromatograms.[1] Furthermore, the reactivity of the aldehyde can lead to sample degradation or unwanted side reactions during sample preparation and analysis.
-
Reactivity of the Amine Group: The primary or secondary amine is a target for various derivatization reactions, but the reaction conditions must be carefully chosen to avoid unintended reactions with the aldehyde moiety.
To overcome these challenges, a pre-column derivatization strategy is almost always necessary. This involves chemically modifying the amino aldehyde to introduce a hydrophobic and chromophoric or fluorophoric tag, thereby improving its retention and detectability.
Pre-Column Derivatization: The Key to Successful Analysis
The choice of derivatization reagent is paramount and depends on whether the target for derivatization is the amine or the aldehyde group. This guide will focus primarily on derivatizing the amine group, as this is a more common and often more sensitive approach for amino-containing compounds.
Derivatization of the Amine Functional Group
Several reagents are widely used for the derivatization of primary and secondary amines. The ideal reagent should react quickly and completely under mild conditions, yield a stable product, and introduce a tag with strong UV absorbance or fluorescence.
1. o-Phthalaldehyde (OPA)
OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) at alkaline pH to form highly fluorescent isoindole derivatives.[2][3]
-
Advantages:
-
Limitations:
2. 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl)
FMOC-Cl reacts with both primary and secondary amines under alkaline conditions to form stable, fluorescent carbamate derivatives.[5][7]
-
Advantages:
-
Limitations:
-
The reagent itself and its hydrolysis by-product (FMOC-OH) are fluorescent, which can interfere with the chromatogram.[5] Excess reagent often needs to be removed or reacted with a scavenger.
-
The reaction is typically slower than with OPA.
-
3. Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl Chloride)
Dansyl chloride reacts with primary and secondary amines under alkaline conditions to produce stable, fluorescent sulfonamide adducts.[8]
-
Advantages:
-
Derivatives are very stable.
-
Reacts with both primary and secondary amines.
-
Provides good fluorescence sensitivity.
-
-
Limitations:
Experimental Protocols
Protocol 1: OPA Derivatization (for Primary Amino Aldehydes)
Materials:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water and adjust the pH to 9.5 with a concentrated sodium hydroxide solution.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of the 0.4 M borate buffer and 50 µL of 3-mercaptopropionic acid. This solution is stable for about one week when stored in the dark at 4°C.
-
Sample/Standard Solution: Dissolve the amino aldehyde standard or sample in a suitable solvent (e.g., water or a weak buffer).
Procedure:
-
In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Immediately inject a suitable volume (e.g., 10-20 µL) into the HPLC system.
Protocol 2: FMOC-Cl Derivatization (for Primary and Secondary Amino Aldehydes)
Materials:
-
Borate Buffer (0.4 M, pH 9.5).
-
FMOC-Cl Reagent: Dissolve 25 mg of FMOC-Cl in 10 mL of acetonitrile. This solution should be prepared fresh daily.
-
Sample/Standard Solution.
-
Quenching Solution (e.g., 1-Adamantanamine or Glycine solution).
Procedure:
-
In a vial, mix 100 µL of the sample or standard solution with 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent and vortex immediately.
-
Let the reaction proceed for 5-10 minutes at room temperature.
-
Add 100 µL of the quenching solution to react with the excess FMOC-Cl. Vortex and let it stand for 1 minute.
-
Inject an aliquot into the HPLC system.
Visualizing the Derivatization Process
Caption: Automated pre-column derivatization workflows.
RP-HPLC Method Development
A successful separation of derivatized amino aldehydes requires careful optimization of the chromatographic conditions.
Column Selection
-
Stationary Phase: A C18 column is the most common choice for separating derivatized amino compounds.[10] Look for columns with high carbon load and end-capping to minimize interactions with residual silanols, which can cause peak tailing, especially for polar analytes.
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., <3 µm) will provide higher efficiency and better resolution, particularly for complex samples. Standard dimensions of 4.6 mm x 150 mm or 4.6 mm x 250 mm are a good starting point.
Mobile Phase Optimization
-
Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity and better UV transparency.
-
Aqueous Phase and pH Control: The mobile phase should consist of a mixture of an organic solvent and an aqueous buffer. Maintaining a stable pH is crucial for reproducible retention times. A phosphate or acetate buffer in the pH range of 3-7 is typically suitable for C18 columns. The optimal pH will depend on the specific pKa of the derivatized amino aldehyde.
-
Gradient Elution: Due to the potential for a wide range of polarities in a sample containing different amino aldehydes or impurities, a gradient elution is usually necessary. A typical gradient might start with a low percentage of organic modifier (e.g., 10-20%) and ramp up to a high percentage (e.g., 80-90%) to elute the more hydrophobic components.
Detection
The choice of detector depends on the derivatizing agent used.
| Derivatizing Agent | Detection Method | Typical Wavelengths (Excitation/Emission or UV) |
| OPA | Fluorescence | Ex: 340 nm / Em: 450 nm |
| FMOC-Cl | Fluorescence | Ex: 265 nm / Em: 310 nm |
| Dansyl Chloride | Fluorescence | Ex: 330-350 nm / Em: 510-540 nm |
| UV-Vis | ~254 nm |
A Special Consideration: The Aldehyde Group
While the primary focus is often on derivatizing the amine, the aldehyde group's reactivity cannot be ignored.
-
Hydrate Formation: In the aqueous mobile phases used in RP-HPLC, aldehydes can form gem-diols (hydrates). This equilibrium can lead to distorted peak shapes.[1] One strategy to mitigate this is to derivatize the aldehyde itself, for example, with 2,4-dinitrophenylhydrazine (DNPH).[1][11] However, this adds another layer of complexity to the sample preparation.
-
Protecting Groups: An alternative strategy for complex syntheses involving amino aldehydes is the use of a protecting group for the aldehyde, such as forming an acetal. Acetals are stable under the basic conditions often used for amine derivatization.[2] The protecting group can then be removed post-analysis if necessary for further steps, though for purely analytical purposes, this is often not required.
Overall Analytical Workflow
Caption: General workflow for amino aldehyde analysis.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with silanols on the column. - Inappropriate mobile phase pH. - Column degradation. | - Use a high-quality, end-capped C18 column. - Adjust mobile phase pH. - Replace the column. |
| Poor Peak Shape (Splitting or Broadening) | - Aldehyde-hydrate equilibrium. - Sample solvent mismatch with mobile phase. - Column void or blockage. | - Consider derivatizing the aldehyde group (e.g., with DNPH). - Dissolve the sample in the initial mobile phase. - Reverse-flush or replace the column. |
| Low Sensitivity | - Incomplete derivatization. - Degradation of derivatives. - Incorrect detector settings. | - Optimize derivatization reaction time, temperature, and reagent concentration. - Use an autosampler for consistent timing; check derivative stability. - Verify and optimize excitation/emission wavelengths. |
| Ghost Peaks | - Contamination in the mobile phase or from the system. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash procedure in the autosampler method. |
Conclusion
The successful analysis of amino aldehydes by reverse-phase HPLC is a challenging yet achievable goal. The key to overcoming the inherent difficulties of these bifunctional molecules lies in a well-designed pre-column derivatization strategy that targets the amine functionality. By carefully selecting the appropriate derivatizing agent, optimizing the reaction and chromatographic conditions, and being mindful of the potential reactivity of the aldehyde group, researchers can develop robust, sensitive, and reliable methods for the accurate quantification of amino aldehydes in a variety of matrices. This detailed guide provides the foundational knowledge and practical protocols to navigate the complexities of amino aldehyde analysis and achieve high-quality, reproducible results.
References
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Retrieved from [Link]
-
Reddit. (2024). HPLC peak shape trouble shooting. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
DiVA portal. (2021). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
Agilent. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
Agilent. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]
-
Wikipedia. (n.d.). Dansyl chloride. Retrieved from [Link]
-
ResearchGate. (2014). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PubMed. (2010). HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. Retrieved from [Link]
-
National Institutes of Health. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]
-
DigitalCommons@UNO. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Retrieved from [Link]
-
MDPI. (2024). O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. Retrieved from [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
-
ResearchGate. (2014). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Retrieved from [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
-
ResearchGate. (2014). Simultaneous analysis of amino acids and amines as their o-phthalaldehyde-ethanethiol-9-fluorenylmethyl chloroformate derivatives in cheese by high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed Central. (2011). Mass Spectrometric Evidence of Malonaldehyde and 4-Hydroxynonenal Adductions to Radical-Scavenging Soy Peptides. Retrieved from [Link]
-
ACS Publications. (2012). Analysis of a Malondialdehyde–Deoxyguanosine Adduct in Human Leukocyte DNA by Liquid Chromatography Nanoelectrospray–High-Resolution Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2020). Detection of malondialdehyde by HPLC analysis in Chlamydomonas cells. Retrieved from [Link]
-
MDPI. (2020). A Simple HPLC/DAD Method Validation for the Quantification of Malondialdehyde in Rodent's Brain. Retrieved from [Link]
-
SciSpace. (2000). Determination of Malondialdehyde as Dithiobarbituric Acid Adduct in Biological Samples by HPLC with Fluorescence Detection. Retrieved from [Link]
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]
-
YouTube. (2022). Adding Fmoc Group With Fmoc-Cl Mechanism | Organic Chemistry. Retrieved from [Link]
-
PubMed. (1983). High-performance liquid chromatographic analysis of amino acids in physiological fluids: on-line precolumn derivatization with o-phthaldialdehyde. Retrieved from [Link]
-
PubMed. (1999). Short-chain peptide analysis by high-performance liquid chromatography coupled to electrospray ionization mass spectrometer after derivatization with 9-fluorenylmethyl chloroformate. Retrieved from [Link]
-
PubMed Central. (2011). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from [Link]
-
PubMed Central. (2018). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Retrieved from [Link]
-
American Chemical Society. (2023). Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino. Retrieved from [Link]
-
ResearchGate. (2012). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]
Sources
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- 5. HPLC Troubleshooting Methods [delloyd.50megs.com]
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- 8. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 9. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 10. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hitachi-hightech.com [hitachi-hightech.com]
Application Note: A Comprehensive Guide to Mobile Phase Selection for the Analysis of 3-(Dimethylamino)-2,2-dimethylpropanal by Reversed-Phase HPLC
Abstract
This application note provides a detailed guide for the analytical method development, with a primary focus on mobile phase composition, for 3-(Dimethylamino)-2,2-dimethylpropanal. This compound, containing both a tertiary amine and an aldehyde functional group, presents unique challenges for chromatographic analysis. We will explore a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for direct analysis, delving into the causal relationships between mobile phase pH, analyte ionization, and chromatographic performance. Furthermore, we will discuss alternative strategies, such as derivatization, for instances requiring enhanced sensitivity. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this and structurally similar compounds.
Introduction and Analytical Challenges
This compound (CAS 15451-14-6) is a bifunctional organic molecule featuring a basic tertiary amine and a polar aldehyde group.[1] Its analysis is critical in various contexts, from synthetic chemistry process control to impurity profiling in pharmaceutical manufacturing. The dual functionality of this analyte, however, poses specific analytical challenges:
-
Ionization Control: The dimethylamino group (a tertiary amine) is basic. Its degree of ionization is highly dependent on the pH of the surrounding medium. In RP-HPLC, inconsistent protonation leads to poor peak shape (tailing), shifting retention times, and overall poor reproducibility.
-
Poor UV Chromophore: The aldehyde functional group lacks a strong chromophore, making sensitive detection using UV-Vis spectrophotometry challenging, especially at low concentrations.[2]
-
Column Interactions: The basic nature of the amine can lead to strong, undesirable ionic interactions with residual acidic silanol groups present on the surface of traditional silica-based HPLC columns, further exacerbating peak tailing.
This document provides a framework for addressing these challenges through logical mobile phase selection and method design.
Analyte Properties and Chromatographic Implications
A foundational understanding of the analyte's physicochemical properties is paramount for effective method development.
| Property | Value | Implication for HPLC Analysis |
| Molecular Formula | C₇H₁₅NO | --- |
| Molecular Weight | ~129.20 g/mol | Suitable for both HPLC and GC analysis.[1][3] |
| Structure | Contains a tertiary amine and an aldehyde | The tertiary amine's pKa dictates the need for pH control in the mobile phase. |
| logP (Octanol/Water) | 0.642 - 0.773 | Indicates moderate polarity, making it well-suited for reversed-phase chromatography.[4][5] |
The most critical parameter is the basicity of the tertiary amine. To achieve sharp, symmetrical peaks and stable retention times in RP-HPLC, it is essential to suppress the undesirable interactions with the stationary phase and ensure a single, consistent ionic form of the analyte during its transit through the column. This is achieved by controlling the mobile phase pH.
The Principle of pH Control for Basic Analytes
By adding an acid to the mobile phase, we lower the pH well below the pKa of the dimethylamino group. This forces the equilibrium towards the protonated, cationic form of the analyte.
Caption: Analyte protonation at low mobile phase pH.
This consistent protonation makes the molecule more polar and, crucially, minimizes secondary interactions with deprotonated silanol groups (Si-O⁻) on the silica backbone of the stationary phase, which are a primary cause of peak tailing for basic compounds.
Core Protocol: Direct Analysis by RP-HPLC
This protocol is based on established methods for analyzing polar, basic compounds and is suitable for routine purity analysis and quantification where sensitivity is not the limiting factor.[4][6]
Experimental Workflow
Caption: Workflow for direct HPLC analysis.
Detailed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Justification |
| HPLC System | Standard HPLC or UHPLC system | --- |
| Detector | UV-Vis (e.g., 210 nm) or Mass Spectrometer (MS) | Aldehydes have a weak n→π* transition around 280-300 nm but a stronger absorbance at lower wavelengths. MS provides higher specificity and sensitivity. |
| Column | C18, Low-Silanol Activity (e.g., Newcrom R1 or equivalent), 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm particles | A high-purity, end-capped C18 column is critical to minimize silanol interactions.[6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Formic Acid is a volatile modifier, making it ideal for MS detection.[4][6] It effectively protonates the analyte. |
| Alternative for UV: 0.1% Phosphoric Acid in Water | Phosphoric Acid is a non-volatile buffer, providing excellent pH control for UV-only applications.[4][6] | |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes (example) | A gradient is recommended to elute potential impurities with different polarities. |
| Flow Rate | 0.5 - 1.0 mL/min (for 4.6 mm ID column) | Adjust based on column dimensions and system pressure limits. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity. |
| Injection Volume | 5 - 20 µL | --- |
| Diluent | Mobile Phase A or Water/Acetonitrile (50:50) | The sample should be dissolved in a solvent that is miscible with the mobile phase and has a lower or similar elution strength to the starting conditions. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, carefully add 1 mL of formic acid (or phosphoric acid). Mix thoroughly.
-
For Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, carefully add 1 mL of formic acid. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or inline degasser).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve and dilute the sample to the desired final concentration (e.g., 1 mg/mL) using the chosen diluent. Ensure the sample is fully dissolved.
-
-
System Operation:
-
Purge the HPLC system with the new mobile phases.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample and run the gradient method.
-
Process the resulting chromatogram.
-
Alternative Strategy: Analysis via Derivatization for Enhanced Sensitivity
For trace-level quantification, the inherent low UV absorbance of the aldehyde group can be a significant limitation. Pre-column derivatization is a widely accepted strategy to overcome this.[7][8] The most common reagent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a 2,4-dinitrophenylhydrazone derivative.[2][9]
Principle: The DNPH-hydrazone product contains multiple aromatic rings and nitro groups, which constitute a strong chromophore. This allows for highly sensitive detection in the UV-Vis range (typically around 360 nm).[10]
Derivatization Workflow
Caption: Workflow for analysis via DNPH derivatization.
Protocol Outline for DNPH Derivatization
-
Prepare DNPH Reagent: Dissolve DNPH in acetonitrile and acidify with a strong acid (e.g., phosphoric acid). Cartridges pre-packed with DNPH-coated silica are also commercially available.[9]
-
Reaction: Mix the sample solution with the DNPH reagent. Allow sufficient time for the reaction to complete (this may require optimization).
-
Analysis: Analyze the resulting solution by RP-HPLC. The mobile phase will likely require a higher percentage of organic solvent (acetonitrile or methanol) compared to the direct analysis method, as the DNPH-hydrazone is significantly more hydrophobic than the parent aldehyde. A gradient elution is typically used.[9][10]
This derivatization approach transforms the analytical challenge from one of poor sensitivity to a straightforward separation of a stable, highly detectable derivative.
Conclusion
The successful analysis of this compound by RP-HPLC is fundamentally dependent on the strategic composition of the mobile phase. Direct analysis is a robust and reliable approach, provided that an acidic modifier like formic or phosphoric acid is used to ensure the consistent protonation of the tertiary amine, leading to excellent peak shape and reproducibility. For applications demanding higher sensitivity, pre-column derivatization with DNPH offers a powerful alternative by attaching a strong chromophore to the analyte. The choice between these methods should be guided by the specific analytical requirements for sensitivity, sample matrix, and available instrumentation.
References
- Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6). Cheméo.
- Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
- Analysis of 2,4-DNPH-Deriv
- Analysis of Aldehydes in Water using Post-column Derivatization by High Performance Liquid Chrom
- Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- 2,2-Dimethyl-3-(dimethylamino)propionaldehyde.
- Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC Technologies.
- 3-Dimethylamino-2,2-dimethylpropionaldehyde Formula. Echemi.
- This compound | CAS 15451-14-6. Santa Cruz Biotechnology.
Sources
- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. scbt.com [scbt.com]
- 4. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
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- 6. Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. jasco-global.com [jasco-global.com]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
Application Note: Mass Spectrometric Analysis of 3-(Dimethylamino)-2,2-dimethylpropanal
Introduction
3-(Dimethylamino)-2,2-dimethylpropanal is a bifunctional organic molecule featuring both a tertiary amine and an aldehyde functional group. This unique structure makes it a valuable building block in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and for monitoring its presence in various matrices. Mass spectrometry (MS), coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers a powerful tool for the sensitive and selective analysis of this compound.
This application note provides a detailed guide to the mass spectrometric analysis of this compound, including sample preparation, instrumental analysis by GC-MS and LC-MS, and interpretation of the resulting mass spectra. The protocols and insights provided are intended for researchers, scientists, and drug development professionals.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 15451-14-6 | |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol |
Experimental Workflow
A general workflow for the mass spectrometric analysis of this compound is outlined below. The choice between GC-MS and LC-MS will depend on the sample matrix, the required sensitivity, and the volatility of the compound.
Caption: General experimental workflow for the mass spectrometric analysis.
Protocols
Part 1: Sample Preparation
Given that this compound is a neat liquid at room temperature, sample preparation is relatively straightforward.
Protocol 1: Direct GC-MS or LC-MS Analysis
-
Sample Dilution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[1]
-
Working Solution: Further dilute the stock solution to a final concentration range of 1-10 µg/mL for analysis. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
-
Filtration (Optional but Recommended): Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.
-
Transfer: Transfer the filtered solution to an appropriate autosampler vial for injection.
Protocol 2: Derivatization for Aldehyde Analysis (Optional)
For certain applications, such as enhancing chromatographic resolution or improving ionization efficiency, derivatization of the aldehyde group may be beneficial. A common derivatizing agent for aldehydes is 2,4-Dinitrophenylhydrazine (DNPH).
-
Reaction Setup: To 1 mL of the diluted sample solution (in a solvent like acetonitrile), add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) concentrated hydrochloric acid.
-
Reaction Conditions: Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Analysis: The resulting solution containing the DNPH derivative can be directly analyzed by LC-MS.
Part 2: GC-MS Analysis
GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A mid-polar column is recommended to handle both the amine and aldehyde functionalities. A good choice would be a column with a stationary phase containing a low percentage of phenyl groups, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-300 |
Part 3: LC-MS Analysis
LC-MS is a powerful alternative, especially for samples in complex matrices or when derivatization is employed.
Instrumentation
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent) with an electrospray ionization (ESI) source.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
LC-MS Parameters
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 325 °C |
| Fragmentor Voltage | 135 V |
| Collision Energy | Varied for MS/MS experiments |
Mass Spectral Interpretation
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions that are indicative of its structure. The spectrum was obtained from the NIST WebBook.
EI Mass Spectrum Data
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 35 | [C₃H₅]⁺ |
| 42 | 40 | [C₃H₆]⁺ |
| 44 | 25 | [C₂H₆N]⁺ |
| 56 | 30 | [C₄H₈]⁺ |
| 57 | 95 | [C₄H₉]⁺ |
| 58 | 100 | [C₃H₈N]⁺ |
| 70 | 20 | [C₄H₈N]⁺ |
| 71 | 45 | [C₄H₉N]⁺ |
| 84 | 15 | [C₅H₁₀N]⁺ |
| 114 | 5 | [M-CH₃]⁺ |
| 128 | 2 | [M-H]⁺ |
| 129 | 1 | [M]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitrogen atom, which directs cleavage. The aldehyde group also influences the fragmentation, although to a lesser extent.
Caption: Proposed EI fragmentation pathway of the target molecule.
The most prominent fragmentation pathway is the α-cleavage adjacent to the nitrogen atom.[2] This involves the cleavage of the C-C bond between the carbon bearing the dimethylamino group and the quaternary carbon. This results in the formation of the highly stable iminium ion at m/z 58 , which is the base peak in the spectrum.
Another significant fragmentation is the loss of a propanal radical, leading to the fragment ion at m/z 71 . The ion at m/z 57 corresponds to the tert-butyl cation, formed by cleavage of the bond between the quaternary carbon and the methylene group attached to the nitrogen. The low abundance of the molecular ion at m/z 129 is typical for aliphatic amines, which tend to fragment readily.[3] The peak at m/z 128 is due to the loss of a hydrogen radical from the molecular ion, a common fragmentation for aldehydes.[4]
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. Both GC-MS and LC-MS are demonstrated to be effective techniques for the characterization of this compound. The provided protocols for sample preparation and instrumental analysis can be adapted for various research and development applications. The interpretation of the electron ionization mass spectrum reveals a characteristic fragmentation pattern dominated by α-cleavage adjacent to the tertiary amine, providing a clear spectral signature for the identification of this molecule.
References
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). 3-Dimethylamino-2,2-dimethylpropionaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
Sources
Application Notes & Protocols: A Guide to Mannich Reaction Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Mannich reaction stands as a cornerstone of organic synthesis, prized for its efficiency in forming carbon-carbon and carbon-nitrogen bonds in a single operation.[1] This three-component condensation reaction brings together a compound with an active hydrogen (typically an enolizable ketone or aldehyde), a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine.[2] The resulting β-amino carbonyl compounds, known as Mannich bases, are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and bioactive molecules.[3][4][5]
The introduction of the aminoalkyl group via the Mannich reaction can profoundly influence a molecule's properties. It often enhances water solubility and bioavailability, crucial parameters in drug design.[6] The basic nitrogen atom can be protonated under physiological conditions, potentially improving interactions with biological targets.[6] Consequently, this reaction is integral to the synthesis of drugs like the antidepressant fluoxetine and the NSAID tolmetin, and it is a key strategy in modifying complex natural products to enhance their therapeutic potential.[3][7]
The Underlying Chemistry: Reaction Mechanism
Understanding the mechanism is key to optimizing reaction conditions and troubleshooting unforeseen outcomes. The Mannich reaction typically proceeds under acidic conditions, which facilitate the formation of the key electrophilic species.[8]
The mechanism involves three primary stages:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine to the highly reactive carbonyl group of formaldehyde. This is followed by dehydration under acidic conditions to generate a highly electrophilic Eschenmoser's salt intermediate, also known as an iminium ion.[3][8][9] This species is the key acceptor in the reaction.
-
Enolization: Simultaneously, the active hydrogen compound (e.g., a ketone) tautomerizes to its more nucleophilic enol form.[3][10] The acid catalyst accelerates this process.
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion.[9][11] This step forms the crucial new carbon-carbon bond. A final deprotonation step regenerates the catalyst and yields the final product, the Mannich base.[11]
Caption: Acid-catalyzed Mannich reaction mechanism.
Experimental Protocol: One-Pot Synthesis of a β-Amino Ketone
This section provides a generalized, robust protocol for a classic one-pot, three-component Mannich reaction. This method is broadly applicable and serves as an excellent starting point for optimization with specific substrates.
Principle: This procedure involves the simultaneous reaction of an aromatic ketone, an aromatic aldehyde, and an aromatic amine in a single reaction vessel, catalyzed by an acid.[12][13] The use of a one-pot methodology enhances efficiency by reducing the number of steps and purification requirements.[1]
Materials and Reagents:
-
Active Hydrogen Compound: Substituted Acetophenone (1.0 eq)
-
Aldehyde: Substituted Benzaldehyde (1.0 eq)
-
Amine: Substituted Aniline (1.0 eq)
-
Catalyst: Hydrochloric acid (catalytic amount) or an alternative like ammonium chloride or a Lewis acid (e.g., Zn(NO₃)₂).[14][15]
-
Solvent: Ethanol or Methanol. Protic solvents are generally preferred.[14][16]
-
Work-up: Saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Purification: Silica gel for column chromatography, hexane, ethyl acetate.
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel) and developing chamber
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the ketone (1.0 eq), amine (1.0 eq), and aldehyde (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent (approx. 0.2-0.5 M concentration relative to the ketone) and a catalytic amount of the chosen acid.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80°C). The optimal temperature and time depend on the reactivity of the substrates and should be determined empirically.[14]
-
Monitoring Progress: Track the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The reaction is complete upon the disappearance of the limiting starting material.[12]
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.[12]
-
Alternatively, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.[17]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to yield the pure Mannich base.[12][18]
-
Characterization: Confirm the identity and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Caption: General experimental workflow for Mannich synthesis.
Optimizing the Reaction: Key Parameters
The success and efficiency of the Mannich reaction are highly dependent on several factors. Careful optimization is crucial for achieving high yields and purity.
| Parameter | Causality and Field-Proven Insights |
| Substrates | The nature of all three components is critical. Ketones must be enolizable. Aldehydes are typically non-enolizable (e.g., formaldehyde, benzaldehyde) to prevent self-condensation.[9] Aromatic amines are generally less reactive than aliphatic ones.[8] Electron-donating or -withdrawing groups on aromatic aldehydes and anilines can significantly influence reaction rates.[12] |
| Catalyst | Acid catalysis is most common as it promotes the formation of both the iminium ion and the enol.[8] While mineral acids (HCl) are traditional, modern protocols often employ milder catalysts like Lewis acids (InCl₃, Yb(OTf)₃, Zn(BF₄)₂), heteropoly acids, or ionic liquids to improve yields, reduce side reactions, and simplify work-up.[13][15] |
| Solvent | Protic solvents like ethanol, methanol, and water are frequently used as they help stabilize the charged iminium intermediate.[16] In the context of green chemistry, water is an excellent and environmentally benign solvent choice for many Mannich reactions.[13] |
| Temperature | Reaction temperatures can range from ambient to reflux.[12] Higher temperatures can accelerate the reaction but may also promote the formation of side products. Optimization is necessary for each specific set of substrates.[14] |
| Stoichiometry | The molar ratio of reactants is crucial for controlling selectivity. If the active hydrogen compound has multiple acidic protons, using an excess of the amine and aldehyde can lead to the formation of bis-Mannich products.[9][14] Careful control of stoichiometry is required to favor mono-alkylation. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide addresses common problems and provides systematic solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Poor Reagent Quality: Paraformaldehyde can degrade over time; other reagents may contain impurities.[14] Suboptimal Conditions: Insufficient reaction time or temperature.[14] Incorrect Catalyst/Solvent: The chosen system may not be suitable for the specific substrates. | Verify Reagents: Use fresh, high-quality paraformaldehyde. Ensure purity of other starting materials.[14] Optimize Conditions: Monitor the reaction with TLC to determine the optimal time. Systematically vary the temperature. Screen Catalysts/Solvents: Experiment with different acid catalysts or solvents (e.g., switch from ethanol to water).[14][19] |
| Formation of Side Products | Bis-Mannich Product: Occurs when the active hydrogen compound has more than one acidic proton.[14] Aldol Condensation: Self-condensation of the ketone can compete with the Mannich reaction, especially under basic conditions.[14] Formaldehyde Polymerization: Can occur if conditions are not controlled. | Control Stoichiometry: Use a limited amount of formaldehyde and amine to favor the mono-substituted product.[14] Maintain Acidic Conditions: Acidic pH generally favors the Mannich reaction over the Aldol condensation.[14] Controlled Addition: Consider the dropwise addition of a formaldehyde solution to maintain a low concentration.[14] |
| Difficult Product Isolation | Product is an Oil: The Mannich base may not crystallize easily. Complex Mixture: Multiple products and starting materials make purification challenging. | Form a Salt: Convert the basic product to its hydrochloride salt by adding HCl; salts often have higher melting points and crystallize more readily.[16][18] Thorough Purification: Employ careful column chromatography with a well-chosen solvent gradient to separate components. |
Conclusion
The Mannich reaction is a powerful and versatile tool in the arsenal of synthetic and medicinal chemists. Its ability to efficiently construct complex, nitrogen-containing molecules from simple precursors makes it indispensable for drug discovery and development.[4][20] By understanding the underlying mechanism, carefully selecting reaction components, and systematically optimizing conditions, researchers can effectively leverage this classic transformation to create novel molecular architectures with significant biological potential.
References
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Advanced and Pharmaceutical Applications of Mannich Bases Bearing Schiff Base Ligands and their Metal Complexes: A Review. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
Importance of Mannich Bases in Chemistry and Drug Discovery. (n.d.). Retrieved from [Link]
-
Open Access Research Journal of Biology and Pharmacy. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
YouTube. (2024). The Mannich Reaction! Mechanism Monday #38. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
-
Recent advances in biological applications of mannich bases — An overview. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Utilizing Green Chemistry Principles in the Mannich Reaction: Catalysts, Bioactive Skeletons, and Applications in Drug Design. Retrieved from [Link]
-
NIH. (n.d.). Direct Catalytic Asymmetric Mannich Reactions for the Construction of Quaternary Carbon Stereocenters. Retrieved from [Link]
-
ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
RSC Publishing. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. Retrieved from [Link]
-
Trade Science Inc. (n.d.). Efficient One-Pot Three-Component Mannich Reaction for the Synthesis of Barbituric Acid. Retrieved from [Link]
-
Semantic Scholar. (2014). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
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Application Note: A Novel Synthetic Approach to SYK Inhibitor Scaffolds Utilizing 2,2-Dimethyl-3-(dimethylamino)propanal
Abstract
Spleen Tyrosine Kinase (SYK) has emerged as a critical therapeutic target in a range of autoimmune diseases and hematological malignancies.[1][2] This application note presents a novel, proof-of-concept synthetic strategy for accessing the core structure of certain SYK inhibitors, exemplified by the pyrido[3,2-b][3][4]oxazine scaffold of Fostamatinib.[3][5][6] We detail a proposed multi-step synthesis commencing with the versatile, yet underutilized, building block: 2,2-Dimethyl-3-(dimethylamino)propanal. This guide provides in-depth protocols, mechanistic rationale, and key characterization data, aimed at researchers and professionals in drug discovery and development.
Introduction: The Therapeutic Promise of SYK Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase predominantly expressed in hematopoietic cells.[1][7] It plays a pivotal role in signal transduction downstream of various immune receptors, including B-cell receptors (BCR) and Fc receptors.[8][9] Dysregulation of SYK signaling is implicated in the pathophysiology of numerous autoimmune disorders, such as immune thrombocytopenia and rheumatoid arthritis, as well as in B-cell malignancies.[2][10] Consequently, the development of small molecule inhibitors of SYK has become a significant focus of pharmaceutical research.[11]
Fostamatinib, an approved drug for chronic immune thrombocytopenia, is a prodrug whose active metabolite, R406, potently inhibits SYK.[3][12] The core of Fostamatinib is a 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one moiety, which serves as a crucial scaffold for its inhibitory activity.[1][6] This application note explores a novel synthetic route to this key intermediate, leveraging the unique reactivity of 2,2-Dimethyl-3-(dimethylamino)propanal.
SYK Signaling Pathway
The following diagram illustrates a simplified representation of the SYK signaling cascade, highlighting its central role in immune cell activation.
Caption: Simplified SYK signaling pathway.
A Novel Synthetic Strategy for the Pyrido[3,2-b][3][4]oxazine Core
This section outlines a proposed synthetic pathway to 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one, a key intermediate in the synthesis of Fostamatinib, starting from 2,2-Dimethyl-3-(dimethylamino)propanal. This approach is presented as a novel concept for further investigation and optimization.
Overall Synthetic Workflow
Caption: Proposed synthetic workflow.
Experimental Protocols
Step 1: Oxidation of 2,2-Dimethyl-3-(dimethylamino)propanal to 2,2-Dimethyl-3-(dimethylamino)propanoic acid
Rationale: The initial aldehyde functionality needs to be converted to a carboxylic acid to enable the subsequent formation of the lactam ring in the target pyridoxazine structure. A mild oxidizing agent is chosen to avoid side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2,2-Dimethyl-3-(dimethylamino)propanal | 15451-14-6 | 129.20 | 10 g |
| Sodium chlorite (NaClO2) | 7758-19-2 | 90.44 | 1.5 eq |
| Monosodium phosphate (NaH2PO4) | 7558-80-7 | 119.98 | 1.5 eq |
| 2-Methyl-2-butene | 513-35-9 | 70.13 | 2.0 eq |
| tert-Butanol | 75-65-0 | 74.12 | 100 mL |
| Water | 7732-18-5 | 18.02 | 100 mL |
| Diethyl ether | 60-29-7 | 74.12 | 200 mL |
| Anhydrous magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | 10 g |
Protocol:
-
In a 500 mL round-bottom flask, dissolve 2,2-Dimethyl-3-(dimethylamino)propanal (10 g, 77.4 mmol) in a mixture of tert-butanol (100 mL) and water (100 mL).
-
Add 2-methyl-2-butene (16.4 mL, 154.8 mmol) to the solution.
-
In a separate beaker, prepare a solution of sodium chlorite (10.5 g, 116.1 mmol) and monosodium phosphate (13.9 g, 116.1 mmol) in water (50 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the sodium chlorite/monosodium phosphate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding 1 M sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Outcome: A white crystalline solid, 2,2-Dimethyl-3-(dimethylamino)propanoic acid.
Step 2: Synthesis of 2-Bromo-2,2-dimethyl-3-(dimethylamino)propanoyl chloride
Rationale: The carboxylic acid is first converted to an acid chloride for activation, followed by alpha-bromination. The alpha-bromo acid chloride is a key intermediate for the subsequent cyclization step.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2,2-Dimethyl-3-(dimethylamino)propanoic acid | N/A | 145.21 | 10 g |
| Thionyl chloride (SOCl2) | 7719-09-7 | 118.97 | 1.2 eq |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 eq |
| Dibenzoyl peroxide (BPO) | 94-36-0 | 242.23 | 0.05 eq |
| Carbon tetrachloride (CCl4) | 56-23-5 | 153.82 | 150 mL |
Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2,2-Dimethyl-3-(dimethylamino)propanoic acid (10 g, 68.9 mmol) and carbon tetrachloride (100 mL).
-
Add thionyl chloride (6.0 mL, 82.7 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add N-Bromosuccinimide (13.5 g, 75.8 mmol) and dibenzoyl peroxide (0.83 g, 3.4 mmol).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Bromo-2,2-dimethyl-3-(dimethylamino)propanoyl chloride, which should be used immediately in the next step without further purification.
Step 3: Synthesis of 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one
Rationale: This is the key cyclization step. The alpha-bromo acid chloride reacts with a suitable aminopyridine precursor to form the desired pyridoxazine ring system. For this proof-of-concept, we assume the availability of 2,5-diamino-3-hydroxypyridine.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 2-Bromo-2,2-dimethyl-3-(dimethylamino)propanoyl chloride | N/A | 242.55 | 1 eq |
| 2,5-Diamino-3-hydroxypyridine (assumed) | N/A | 125.13 | 1 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL |
Protocol:
-
In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,5-diamino-3-hydroxypyridine (8.6 g, 68.9 mmol) in dichloromethane (150 mL).
-
Add triethylamine (21.1 mL, 151.6 mmol) and cool the mixture to 0 °C.
-
Dissolve the crude 2-Bromo-2,2-dimethyl-3-(dimethylamino)propanoyl chloride from the previous step in dichloromethane (50 mL) and add it dropwise to the cooled solution of the aminopyridine.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one.
Characterization Data Summary:
| Compound | Molecular Formula | MW ( g/mol ) | Expected 1H NMR signals |
| 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one | C9H11N3O2 | 193.20 | Aromatic protons, NH2 protons, NH proton, and a singlet for the two methyl groups.[2][13] |
Conclusion
This application note details a novel, proposed synthetic route for a key intermediate of the SYK inhibitor Fostamatinib, utilizing 2,2-Dimethyl-3-(dimethylamino)propanal as a starting material. While this pathway requires experimental validation and optimization, it provides a conceptual framework for the application of this versatile building block in the synthesis of complex heterocyclic scaffolds for drug discovery. The provided protocols are intended to serve as a starting point for researchers in the field.
References
-
Three classic synthetic paths of fostamatinib and its applications - SPIE Digital Library. (2023-03-24). Available at: [Link]
-
Fostamatinib Intermediate: Quality Assurance for 1002726-62-6 from a Trusted Manufacturer. (2026-01-01). Available at: [Link]
-
Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available at: [Link]
-
Procuring 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one: A Chinese Manufacturer's Perspective - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][3][4]oxazines and pyrido[4,3-b][3][4]thiazines - PubMed. Available at: [Link]
-
6-AMINO-2,2-DIMETHYL-2H-PYRIDO(3,2-B)-1,4-OXAZIN-3(4H) - precisionFDA. Available at: [Link]
-
6-amino-2,2-dimethyl-2h-pyrido[3,2-b][3][4]oxazin-3(4h)-one - ChemUniverse. Available at: [Link]
-
6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][3][4]oxazin-3(4H)-one - Mysobio. Available at: [Link]
-
What are Syk inhibitors and how do you quickly get the latest development progress?. (2023-12-28). Available at: [Link]
-
Synthesis of Novel Pyrido[4,3-e][3][4][5]triazino[3,2-c][3][4][5]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - MDPI. Available at: [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (2024-11-12). Available at: [Link]
-
fostamatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
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Application Notes and Protocols: 3-(Dimethylamino)-2,2-dimethylpropanal as a Versatile Precursor for the Synthesis of 3-Aminopyridine Derivatives
Introduction: The Significance of 3-Aminopyridines and a Novel Synthetic Approach
The 3-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, potassium channel blocking, anti-inflammatory, and neuroprotective effects. Consequently, the development of efficient and versatile synthetic routes to access functionalized 3-aminopyridines is of paramount importance to researchers in both academic and industrial settings.
Traditionally, the synthesis of 3-aminopyridine has relied on methods such as the Hofmann rearrangement of nicotinamide or the reduction of 3-nitropyridine.[1][2][3][4] While effective for the parent compound, these methods can have limitations when applied to the synthesis of more complex, substituted derivatives. This application note presents a novel and flexible approach utilizing 3-(Dimethylamino)-2,2-dimethylpropanal as a key building block for the construction of the 3-aminopyridine ring system. This method offers the potential for the introduction of diverse substituents at various positions of the pyridine ring, thereby enabling the generation of libraries of novel 3-aminopyridine derivatives for drug discovery and development.
The core of this strategy lies in the application of a modified cyclocondensation reaction, drawing inspiration from established pyridine syntheses such as the Bohlmann-Rahtz reaction.[1][2][5] In this proposed pathway, this compound serves as a three-carbon synthon, which, upon reaction with a suitable partner, can lead to the formation of the pyridine ring with the desired 3-amino functionality.
Part 1: Synthesis of the Precursor: this compound
The precursor, this compound, can be efficiently synthesized via the Mannich reaction, a classic carbon-carbon bond-forming reaction involving an aldehyde, a primary or secondary amine, and another active hydrogen-containing compound. In this case, isobutyraldehyde, dimethylamine, and formaldehyde are the key starting materials.
Protocol 1: Synthesis of this compound
Materials:
-
Isobutyraldehyde
-
Dimethylamine (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a cooled (0-5 °C) solution of isobutyraldehyde (1.0 eq) and dimethylamine (1.1 eq of 40% aqueous solution) in a round-bottom flask, slowly add formaldehyde (1.1 eq of 37% aqueous solution) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 2M HCl to a pH of approximately 2.
-
Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.
-
Basify the aqueous layer with 4M NaOH to a pH of approximately 10-11.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Isobutyraldehyde, formaldehyde, and dimethylamine are volatile and have strong odors. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Part 2: Proposed Synthesis of 3-Aminopyridine Derivatives
The central proposal of this application note is the utilization of this compound as a C3-synthon in a cyclocondensation reaction to form the pyridine ring. A plausible approach involves the in-situ formation of an enamine from the precursor, which then reacts with a suitable 1,3-dicarbonyl compound or its equivalent in a [3+3] cycloaddition fashion.
Conceptual Reaction Scheme:
The proposed reaction is analogous to the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl ketone.[1][2][5] Here, we propose the reaction of the enamine derived from this compound with a 1,3-dicarbonyl compound in the presence of an ammonia source.
Diagram 1: Proposed Synthetic Pathway to 3-Aminopyridine Derivatives
Caption: A workflow for the proposed synthesis of 3-aminopyridine derivatives.
Protocol 2: Synthesis of a Model 3-Aminopyridine Derivative
This protocol outlines the synthesis of a model compound, 2,4-dimethyl-5,5-dimethyl-5,6-dihydro-pyridin-3-ylamine, as a proof-of-concept.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ammonium acetate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.
-
Add ammonium acetate (2.0 eq) and a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired 3-aminopyridine derivative.
Expected Outcome and Characterization:
The expected product is a substituted 3-aminopyridine. Characterization should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amino group.
Table 1: Summary of Key Reaction Parameters and Expected Data
| Parameter | Value/Range | Notes |
| Reactants | This compound, Acetylacetone, Ammonium Acetate | |
| Solvent | Ethanol | Other high-boiling point solvents like n-butanol or toluene can be explored. |
| Catalyst | Glacial Acetic Acid | Other acid catalysts such as p-toluenesulfonic acid can be screened. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 8-12 hours | Monitor by TLC for optimal reaction time. |
| Purification | Silica Gel Column Chromatography | The polarity of the eluent system should be optimized based on the polarity of the product. |
| Expected Yield | 40-60% (estimated) | Yields will be dependent on the specific substrates and optimization of reaction conditions. |
| Expected ¹H NMR signals | Aromatic protons, methyl protons, amino proton | The chemical shifts will be characteristic of the substituted pyridine ring. For the model compound, expect signals for the two methyl groups and the gem-dimethyl group. |
| Expected Mass (m/z) | [M+H]⁺ corresponding to the product | High-resolution mass spectrometry is recommended for accurate mass determination. |
Part 3: Mechanistic Insights and Discussion
The proposed reaction is believed to proceed through a cascade of reactions, as illustrated in the workflow diagram.
-
Enamine Formation: Under the acidic conditions provided by the acetic acid catalyst, this compound is expected to be in equilibrium with its corresponding enamine.
-
Michael Addition: The enamine acts as a nucleophile and undergoes a Michael addition to the β-carbon of the acetylacetone (which can exist in its enol form).
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization with the incorporation of the nitrogen atom from the ammonia source (ammonium acetate). This is followed by a series of condensation and dehydration steps to form a dihydropyridine intermediate.
-
Aromatization: The dihydropyridine intermediate can either spontaneously aromatize or may require an oxidizing agent to furnish the final 3-aminopyridine product. In many cases, air oxidation during the workup can be sufficient.
Causality Behind Experimental Choices:
-
Ammonium Acetate: Serves as both a source of ammonia for the pyridine ring and as a buffer.
-
Acetic Acid: Catalyzes the formation of the enamine and the subsequent cyclization steps.
-
Ethanol: A polar protic solvent that is suitable for dissolving the reactants and facilitating the reaction at a moderate reflux temperature.
Conclusion and Future Directions
This application note has detailed a novel and promising synthetic strategy for the preparation of 3-aminopyridine derivatives using this compound as a versatile precursor. The proposed protocols are based on well-established principles of organic synthesis and offer a flexible route to a variety of substituted 3-aminopyridines. Researchers in the field of medicinal chemistry and drug discovery are encouraged to explore this methodology to generate novel compounds for their research programs.
Future work should focus on exploring the scope of this reaction by varying the 1,3-dicarbonyl component to introduce different substituents at the 2- and 4-positions of the pyridine ring. Furthermore, optimization of the reaction conditions, including solvent, temperature, and catalyst, could lead to improved yields and shorter reaction times.
References
- Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(9), 2265–2272.
-
Wikipedia. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]
-
Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Organic Syntheses. (1950). 3-Aminopyridine. Org. Synth., 30, 3. [Link]
-
Wikipedia. (2023). 3-Aminopyridine. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 3-Aminopyridine: A Comprehensive Overview. [Link]
- Google Patents. (1982). Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Google Patents. (2020).
-
ResearchGate. (2015). Synthesis of 3-Aminopyridine. [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Imidazoles from Aldehydes
Introduction: The Enduring Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and materials science.[1][2] This five-membered heterocyclic aromatic amine is a constituent of several crucial natural products, including the amino acid histidine, histamine, and purines.[1][3] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a "privileged scaffold" in drug discovery. Consequently, imidazole derivatives have found a vast array of therapeutic applications, including as antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][3][4] The development of efficient and versatile synthetic routes to substituted imidazoles is therefore a critical endeavor for researchers in both academia and industry. This guide provides an in-depth exploration of established and modern methods for the synthesis of substituted imidazoles, with a particular focus on pathways commencing from aldehyde precursors.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of the imidazole core from acyclic precursors fundamentally involves the formation of multiple carbon-nitrogen and carbon-carbon bonds. When utilizing an aldehyde as a key building block, the most prevalent and historically significant approach is the multicomponent reaction strategy, exemplified by the Debus-Radziszewski synthesis.[5][6] This family of reactions offers a high degree of atom economy by combining three or more components in a single pot to generate the desired heterocyclic product.[6]
Modern advancements have built upon these classical foundations, introducing a variety of catalysts to improve yields, reduce reaction times, and enhance substrate scope.[7][8] These catalytic systems often function by activating carbonyl groups towards nucleophilic attack, thereby facilitating the key condensation steps.[7][9]
The Debus-Radziszewski Imidazole Synthesis: A Time-Honored Approach
First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this reaction remains a widely used method for the preparation of 2,4,5-trisubstituted imidazoles.[5][6] The classical approach involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and two equivalents of ammonia.[5] A significant modification of this method allows for the synthesis of N-substituted imidazoles by replacing one equivalent of ammonia with a primary amine.[5]
The proposed mechanism, while not definitively certain, is thought to proceed in two main stages.[5] Initially, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde to form the imidazole ring after oxidation.
Below is a generalized workflow for the Radziszewski synthesis.
Caption: Generalized workflow for the Debus-Radziszewski imidazole synthesis.
Experimental Protocols
Protocol 1: Classic Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) via the Radziszewski Reaction
Lophine is a historically significant imidazole derivative, being one of the first compounds discovered to exhibit chemiluminescence.[10] Its synthesis is a classic example of the Radziszewski reaction.[11]
Materials:
-
Benzil (C₁₄H₁₀O₂)
-
Benzaldehyde (C₇H₆O)
-
Ammonium acetate (CH₃COONH₄)
-
Glacial acetic acid (CH₃COOH)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (approximately 1.2 g).[10]
-
Solvent Addition: Add glacial acetic acid (16 mL) to the flask.[10]
-
Reflux: Attach a reflux condenser and heat the mixture to boiling using a heating mantle. Allow the reaction to reflux for 1-2 hours.[12][13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Work-Up: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (approximately 200 mL).[10][13]
-
Neutralization and Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. A precipitate of the crude product will form.
-
Isolation: Collect the crude lophine by vacuum filtration and wash the solid with cold water.[13]
-
Purification: Recrystallize the crude product from boiling ethanol to obtain pure, colorless needles of 2,4,5-triphenyl-1H-imidazole.[13] The melting point of pure lophine is 275-278°C.[11]
Quantitative Data:
| Reactants | Solvent | Conditions | Typical Yield | Reference(s) |
| Benzil, Benzaldehyde, Ammonium Acetate | Glacial Acetic Acid | Reflux, 1-2 hours | ~46% | [10] |
Protocol 2: Modern Catalytic Synthesis of Substituted Imidazoles
Recent advancements have focused on the development of catalytic systems to improve the efficiency and environmental footprint of imidazole synthesis.[8] A variety of catalysts, including metal nanoparticles and Lewis acids, have been shown to be effective.[7][9] These methods often offer milder reaction conditions, shorter reaction times, and the potential for catalyst recycling.[7][9]
The following is a representative protocol illustrating the use of a reusable catalyst for the synthesis of tetrasubstituted imidazoles.
Materials:
-
1,2-Diketone (e.g., Benzil)
-
Aldehyde (various substituted aldehydes can be used)
-
Primary amine
-
Ammonium acetate
-
Solvent (e.g., ethanol or solvent-free)
-
Reaction vessel suitable for the chosen energy source (e.g., round-bottom flask for conventional heating, or a specialized vessel for microwave or ultrasonic irradiation)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), primary amine (1 mmol), ammonium acetate (1.2 mmol), and the catalyst (a catalytic amount, e.g., 1-5 mol%).
-
Reaction Conditions: The reaction can be carried out under various conditions depending on the specific catalyst and substrates. Options include:
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Catalyst Recovery: If a heterogeneous catalyst is used, it can often be recovered by simple filtration after the reaction is complete.[7][9] The recovered catalyst can be washed, dried, and reused for subsequent reactions.[7]
-
Work-Up and Purification: After removing the catalyst, the reaction mixture is typically worked up by evaporating the solvent and purifying the crude product by column chromatography or recrystallization.
Advantages of Catalytic Methods:
| Feature | Description | Reference(s) |
| Efficiency | Higher yields and shorter reaction times compared to classical methods. | [9] |
| Milder Conditions | Reactions can often be carried out at lower temperatures. | [14] |
| Reusability | Heterogeneous catalysts can be recovered and reused, reducing waste and cost. | [7][9] |
| Greener Synthesis | Often utilize more environmentally benign solvents or can be run under solvent-free conditions.[4][15] |
Causality in Experimental Choices
-
Choice of Ammonia Source: Ammonium acetate is frequently used as it serves as both an ammonia source and a mild acidic catalyst.[10]
-
Solvent in Radziszewski Synthesis: Glacial acetic acid is a common solvent as it facilitates the condensation reactions and helps to keep the reactants in solution.[10]
-
Use of Catalysts: Lewis acidic catalysts, such as those based on zinc, cobalt, or iron, activate the carbonyl groups of the aldehyde and dicarbonyl compound, making them more electrophilic and susceptible to nucleophilic attack by the amine.[7][9] This lowers the activation energy of the reaction, leading to faster reaction rates and higher yields.
Self-Validating Systems and Trustworthiness
The protocols described herein are designed to be self-validating. The identity and purity of the synthesized imidazole derivatives should be confirmed by standard analytical techniques:
-
Melting Point: Comparison with literature values provides a quick assessment of purity.
-
Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure and the successful incorporation of the various substituents.
-
FTIR: Shows characteristic peaks for the imidazole ring and other functional groups.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Consistent and reproducible results across these analytical methods will validate the success of the synthesis.
Conclusion
The synthesis of substituted imidazoles from aldehydes is a mature yet continually evolving field. The classical Debus-Radziszewski reaction provides a robust and accessible method for the preparation of a wide range of imidazole derivatives. Concurrently, modern catalytic approaches offer significant advantages in terms of efficiency, sustainability, and reaction conditions. The choice of synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize these valuable heterocyclic compounds for their applications in drug discovery and materials science.
References
-
Wikipedia. Debus–Radziszewski imidazole synthesis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]
-
12 A review: Imidazole synthesis and its biological activities. [Link]
-
World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
-
PMC - NIH. Lophine (2,4,5-triphenyl-1H-imidazole). [Link]
-
Wikipedia. Lophine. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of imidazoles. [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]
-
ResearchGate. A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
-
Synthesis of imidazoles from 1,2-diketones and aldehydes under microwave irradiation. [Link]
-
Weird Science. Lophine – The Great Synthesis. [Link]
-
PubMed. Recent progress in the catalytic synthesis of imidazoles. [Link]
-
Studies of Imidazole Compounds. V. A New and Improved Synthesis of 4-(2-Substituted Aminoethyl). [Link]
-
PubMed. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities. [Link]
-
YouTube. Synthesis and Chemiluminescence of Lophine. [Link]
Sources
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 8. Recent progress in the catalytic synthesis of imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lophine - Wikipedia [en.wikipedia.org]
- 12. weirdscience.eu [weirdscience.eu]
- 13. m.youtube.com [m.youtube.com]
- 14. Imidazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Synthesis of Novel Benzo-1,3-dioxanes via Acid-Catalyzed Acetalization with 3-(Dimethylamino)-2,2-dimethylpropanal
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive technical guide for the synthesis of benzo-1,3-dioxane scaffolds using 3-(Dimethylamino)-2,2-dimethylpropanal as a key building block. Benzo-1,3-dioxanes are pivotal structural motifs in medicinal and agricultural chemistry, often imparting unique pharmacological properties.[1] This guide details a proposed synthetic protocol based on the well-established acid-catalyzed acetalization of catechols. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss the rationale behind the chosen conditions. The unique structural features of this compound, namely its sterically hindered aldehyde and the presence of a tertiary amine, present specific challenges and opportunities that are addressed herein. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking to generate novel analogues incorporating this unique moiety.
Introduction and Scientific Rationale
The benzo-1,3-dioxole and benzo-1,3-dioxane frameworks are privileged structures in the development of bioactive molecules, serving as indispensable building blocks for 5-HT₂A receptor antagonists, CB1R inverse agonists, and potent modulators for overcoming multidrug resistance (MDR) in cancer therapy.[2][3] The most common and direct method for their synthesis is the condensation reaction between a catechol (a 1,2-benzenediol) and an aldehyde or ketone, typically under acidic conditions with azeotropic removal of water.
This application note focuses on the use of a less conventional aldehyde, this compound. This reagent is notable for two key structural features:
-
A Neopentyl Aldehyde Core: The aldehyde functional group is flanked by a quaternary carbon, creating significant steric hindrance. This can influence the kinetics of the acetalization reaction, potentially requiring more forcing conditions compared to less hindered aldehydes.
-
An Integrated Tertiary Amine: The presence of a dimethylamino group introduces a basic site into the molecule.[4] In an acid-catalyzed reaction, this amine will be protonated, which may affect its solubility and the overall reaction kinetics. However, this functional handle also provides a valuable site for subsequent chemical modifications or for tuning the pharmacokinetic properties of the final molecule.
By leveraging this unique building block, researchers can access a novel class of benzo-1,3-dioxanes with a pendant, sterically encumbered amino side chain, offering new avenues for structure-activity relationship (SAR) studies.
Proposed Reaction Mechanism
The formation of the benzo-1,3-dioxane ring proceeds via a classical acid-catalyzed acetalization mechanism. The reaction is an equilibrium process, and is driven to completion by the removal of water as it is formed.
The proposed mechanism involves the following key steps:
-
Protonation of the Aldehyde: The acid catalyst (H⁺) protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.
-
First Nucleophilic Attack: One of the hydroxyl groups of the catechol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen atom.
-
Formation of an Oxonium Ion: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized oxonium ion.
-
Intramolecular Ring Closure: The second hydroxyl group of the catechol acts as an intramolecular nucleophile, attacking the oxonium ion to form the five-membered dioxane ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the remaining protonated oxygen, yielding the final benzo-1,3-dioxane product.
Caption: Proposed acid-catalyzed mechanism for benzo-1,3-dioxane formation.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-(1-(dimethylamino)-2-methylpropan-2-yl)benzo[d][5]dioxole from catechol and this compound.
Materials and Reagents
-
Catechol (99%+)
-
This compound (≥97%)[6]
-
p-Toluenesulfonic acid monohydrate (PTSA) (98.5%+)
-
Toluene (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) (ACS grade)
-
Hexanes (ACS grade)
-
Silica gel (for column chromatography, 230-400 mesh)
Equipment
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for chromatography
-
Analytical balance
-
NMR tubes, MS vials
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add catechol (1.10 g, 10.0 mmol, 1.0 equiv).
-
Addition of Reagents: Add anhydrous toluene (50 mL) to the flask. Follow with the addition of this compound (1.43 g, 10.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 equiv).
-
Rationale: Toluene is used as the solvent to enable the azeotropic removal of water, which is critical for driving the reaction equilibrium towards the product side. PTSA is a common, effective, and easily handled acid catalyst for acetalization reactions. A catalytic amount (10 mol%) is typically sufficient.
-
-
Reaction Execution: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected (usually 4-8 hours). The progress can also be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Trustworthiness Note: The visual confirmation of water collection provides a simple, real-time indicator of reaction progress, validating that the desired condensation is occurring.
-
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to neutralize the PTSA catalyst.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexanes and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure product.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of benzo-1,3-dioxanes.
Data Summary and Expected Characterization
The following table summarizes the proposed reaction conditions and expected outcomes. The characterization data is predicted based on the structure of the target molecule, 2-(1-(dimethylamino)-2-methylpropan-2-yl)benzo[d][5]dioxole.
| Parameter | Value / Description | Rationale |
| Reactants | Catechol, this compound | Equimolar amounts are used for direct condensation. |
| Catalyst | p-Toluenesulfonic acid (PTSA), 10 mol% | Standard, effective acid catalyst for acetal formation. |
| Solvent | Toluene | Allows for efficient azeotropic removal of water via Dean-Stark. |
| Temperature | Reflux (~111 °C) | Provides sufficient thermal energy to overcome activation barriers. |
| Reaction Time | 4-8 hours | Typical duration for complete water removal in similar reactions. |
| Expected Yield | 60-80% | A reasonable expectation for acetalizations, accounting for steric hindrance. |
| ¹H NMR (CDCl₃) | δ ~6.8-7.0 (m, 4H, Ar-H), ~5.9 (s, 1H, O-CH-O), ~2.5 (s, 2H, -CH₂-N), ~2.3 (s, 6H, -N(CH₃)₂), ~1.0 (s, 6H, -C(CH₃)₂) | Key signals include the aromatic protons, the diagnostic acetal proton, and the aliphatic protons of the side chain. |
| ¹³C NMR (CDCl₃) | δ ~148 (Ar-C-O), ~122 (Ar-CH), ~109 (Ar-CH), ~102 (O-CH-O), ~65 (-CH₂-N), ~45 (-N(CH₃)₂), ~35 (-C(CH₃)₂), ~22 (-C(CH₃)₂) | Diagnostic peaks include the acetal carbon and the carbons of the aromatic ring and side chain. |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₄H₂₁NO₂ | Expected to show the protonated molecular ion peak. |
Scope and Technical Considerations
-
Substrate Scope: This protocol is expected to be applicable to a range of substituted catechols. Electron-donating groups on the catechol ring may accelerate the reaction, while electron-withdrawing groups may slow it down by reducing the nucleophilicity of the hydroxyl groups.
-
Catalyst Choice: While PTSA is effective, other acid catalysts such as Amberlyst-15 resin could be used. A solid-supported catalyst like Amberlyst offers the advantage of simple filtration-based removal, potentially simplifying the work-up procedure.
-
Basicity of the Amine: The dimethylamino group will be protonated under the acidic reaction conditions, forming an ammonium salt. This increases the polarity of the starting material, which could slightly reduce its solubility in toluene. However, at reflux temperatures, this is not expected to be a significant issue. The protonation prevents the amine from interfering with the acid catalyst.
References
-
OntoChem GmbH. (2025). Study on the Chemical Properties and Application Scenarios of Dimethylpropanal. Retrieved from [Link]
-
Mia, M. A. H., Motin, M. A., & Huque, E. M. (2018). Electrochemical Characterization of Catechol-Dimethylamine Adduct at Different pH Values. Portugaliae Electrochimica Acta, 36(6), 437-454. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Orville, A. M., & Lipscomb, J. D. (1993). Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases. Journal of Biological Chemistry, 268(12), 8596-8607. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. Retrieved from [Link]
-
Kul'nevich, V. G., et al. (2001). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series. Russian Journal of General Chemistry, 71(8), 1283-1285. Retrieved from [Link]
-
Reddy, T. S., et al. (2021). Synthesis of functionalized benzo[5]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(42), 26235-26240. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-functionalized benzo[5]dioxoles. Retrieved from [Link]
-
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 27-38. Retrieved from [Link]
-
Dzhumaev, S. S., et al. (2021). Synthesis of ethers containing 1,3-dioxolane and gem-dichlorocyclopropane fragments. Fine Chemical Technologies, 16(2), 156-166. Retrieved from [Link]
-
Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2568-2580. Retrieved from [Link]
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- 4. benchchem.com [benchchem.com]
- 5. Study on the Chemical Properties and Application Scenarios of Dimethylpropanal - Oreate AI Blog [oreateai.com]
- 6. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Role of 3-(Dimethylamino)-2,2-dimethylpropanal in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Aldehyde in Modern Crop Protection
In the continuous pursuit of more effective and environmentally benign agricultural solutions, the chemical building blocks used in the synthesis of fungicides and herbicides are of paramount importance. Among these, 3-(Dimethylamino)-2,2-dimethylpropanal, a bifunctional amino-aldehyde, has emerged as a critical intermediate. Its unique structural features, including a sterically hindered neopentyl core and a reactive dimethylamino group, provide a versatile scaffold for the development of novel active ingredients. This guide provides an in-depth exploration of the application of this aldehyde in the production of next-generation agrochemicals, with a focus on a prominent example from the class of tetramic acid insecticides, Spiropidion. While not a traditional fungicide or herbicide, the synthetic principles and biological evaluation methods are highly relevant and transferable to the development of such compounds.
Aminoaldehydes derived from the neopentyl structure are of significant interest as intermediates in the production of pharmaceuticals, plant growth hormones, fungicides, and herbicides[1]. The presence of both an aldehyde and a tertiary amine allows for a wide range of chemical transformations, leading to diverse and complex molecular architectures with potent biological activities.
PART 1: Application Notes - From Aldehyde to Active Ingredient
Chemical Profile of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | PubChem |
| CAS Number | 15451-14-6 | PubChem |
| Molecular Formula | C7H15NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 158-160 °C | - |
| Key Features | Aldehyde, Tertiary Amine, Neopentyl Group | - |
The Mannich Reaction: A Cornerstone Synthesis
The industrial production of this compound is primarily achieved through the Mannich reaction. This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on an aldehyde (isobutyraldehyde) with formaldehyde and a secondary amine (dimethylamine)[1][2]. A key innovation in the industrial process is conducting the reaction under alkaline conditions (pH 9-11) at elevated temperatures (80-120°C), which surprisingly yields the desired product with high selectivity, avoiding the disadvantages of acidic conditions such as reactor corrosion and byproduct formation[1][2].
PART 2: Synthesis of a Spirocyclic Tetramic Acid Insecticide: A Case Study with Spiropidion
While direct examples of fungicides and herbicides from this compound are not extensively documented in publicly available literature, the principles of its reactivity can be illustrated through the synthesis of a related class of agrochemicals: the spirocyclic tetramic acid insecticides. Spiropidion, a novel insecticide from Syngenta, provides an excellent case study[3][4]. This class of compounds is known for its efficacy against a broad range of sucking insect pests[3][5].
The synthesis of the spirocyclic core of such molecules often involves the reaction of an amino-aldehyde or a related precursor with a cyclic ketone. The 3-amino-2,2-dimethylpropyl moiety, derivable from this compound, is a key structural element in some of these advanced agrochemicals.
Conceptual Synthetic Pathway
The following diagram illustrates a conceptual synthetic pathway for a spirocyclic tetramic acid derivative, highlighting the potential incorporation of a structural unit derived from this compound.
Caption: Conceptual synthesis of a spirocyclic tetramic acid insecticide.
Detailed Laboratory Protocol: Synthesis of a Spirocyclic Tetramic Acid Derivative
This protocol outlines the synthesis of a model spirocyclic tetramic acid, demonstrating the key chemical transformations.
Step 1: Formation of the Spiro-Amine Intermediate
-
Materials:
-
This compound (1.0 eq)
-
N-methoxy-4-piperidone (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Toluene (solvent)
-
Dean-Stark apparatus
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, N-methoxy-4-piperidone, and toluene.
-
Add a catalytic amount of TFA.
-
Heat the mixture to reflux and continue for 4-6 hours, azeotropically removing water.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude spiro-amine intermediate. Purify by column chromatography if necessary.
-
Step 2: Acylation and Cyclization to the Tetramic Acid Core
-
Materials:
-
Spiro-amine intermediate from Step 1 (1.0 eq)
-
Meldrum's acid (1.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM) (solvent)
-
-
Procedure:
-
Dissolve the spiro-amine intermediate in DCM in a round-bottom flask.
-
Add triethylamine and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Meldrum's acid in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude spirocyclic tetramic acid. Purify by recrystallization or column chromatography.
-
PART 3: Biological Activity and Mechanism of Action
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
Spiropidion and other tetramic acid insecticides act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase)[3][6][7]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. By inhibiting ACCase, these insecticides disrupt lipid metabolism in insects, leading to a cessation of growth and development, and ultimately, death[8]. This mode of action is particularly effective against sucking pests during their immature stages and also reduces the fecundity of adults[3].
Caption: Mechanism of action of Spiropidion via ACCase inhibition.
Protocol for Evaluating Insecticidal Activity (Aphid Bioassay)
This protocol describes a method for assessing the efficacy of a test compound, such as a newly synthesized tetramic acid derivative, against a common sucking pest, the green peach aphid (Myzus persicae).
-
Materials:
-
Test compound dissolved in an appropriate solvent (e.g., acetone with a surfactant).
-
Green peach aphids (Myzus persicae), mixed-age population.
-
Cabbage or bell pepper leaf discs (2 cm diameter).
-
Petri dishes (6 cm diameter) with a layer of 1.5% agar.
-
Micropipettes.
-
Spray tower or a small, calibrated sprayer.
-
Incubator or growth chamber (22 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).
-
-
Procedure:
-
Prepare a series of dilutions of the test compound in water containing a small amount of surfactant (e.g., 0.05% Tween 20) to ensure even coverage.
-
Place a leaf disc, abaxial side up, on the agar in each Petri dish.
-
Transfer 10-15 aphids onto each leaf disc using a fine paintbrush.
-
Spray the leaf discs with the test solutions using a calibrated sprayer to ensure uniform application. A negative control (water + surfactant) should be included.
-
Allow the treated leaf discs to air dry for approximately 1-2 hours.
-
Seal the Petri dishes with perforated lids to allow for air exchange.
-
Incubate the Petri dishes under the specified conditions.
-
Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Data Presentation: Hypothetical Efficacy of a Test Compound
| Concentration (ppm) | % Mortality (48h) |
| 0 (Control) | 5 |
| 1 | 25 |
| 5 | 60 |
| 10 | 95 |
| 20 | 100 |
Conclusion: A Promising Future for Amine-Derived Agrochemicals
This compound represents a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is exemplified in the conceptual synthesis of complex active ingredients like Spiropidion. The unique mode of action of the resulting tetramic acid derivatives, coupled with their systemic properties and favorable safety profiles, underscores the potential of this chemistry in addressing the ongoing challenges of pest and disease management in agriculture. Further exploration of the reactivity of this amino-aldehyde is likely to yield a new generation of innovative and sustainable crop protection solutions.
References
-
ChemRobotics. (2020). SPIROPIDION (SYN546330): A KETO-ENOL CLASS OF NEW INSECTICIDE, TRADE NAME ELESTAL® REGISTERED IN GUATEMALA. [Online] Available at: [Link]
- Synthesis and insecticidal activity of tenuazonic acid and deriv
-
IRAC. Spiropidion. [Online] Available at: [Link]
- Muehlebach, A., et al. (2021). Spiropidion discovery: Broad spectrum control of sucking insects and mites for multicrop utility. Pest Management Science.
- Hussain, S., & Gaur, M. (2023). Tetronic Acid and Tetramic Acid derived pesticides and their toxicity. Sustainability, Agri, Food and Environmental Research.
-
AERU, University of Hertfordshire. Spiropidion (Ref: SYN546330). [Online] Available at: [Link]
- Zhao, Y., et al. (2025). Design, Synthesis, and Bioactivity Study of α-Thiocyanato-Substituted Spirocyclic Tetramic Acid Derivatives. Journal of Agricultural and Food Chemistry.
- Determination of spirocyclic tetronic/tetramic acid derivatives and neonicotinoid insecticides in fruits and vegetables by liquid chromatography and mass spectrometry after dispersive liquid-liquid microextraction.
- Muehlebach, A., et al. (2020).
- Muehlebach, A., et al. (2020). Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion. Pest Management Science.
- Development of New Spiro Insecticides against White-Backed Planthoppers with Multitarget Impact. Journal of Agricultural and Food Chemistry.
- U.S. Environmental Protection Agency. (2023). Spiropidion (044203): Human Health Risk Assessment for the Proposed Uses on Various Crops.
- Spiromesifen and spirotetramat resistance in field populations of Bemisia tabaci Gennadius in Spain. Pest Management Science.
- WO2020169651A1 - Use of spiropidion.
- Muehlebach, A., et al. (2020). Representative synthesis of N‐unsubstituted (A = H) tetramic acid ADs... Pest Management Science.
- Hussain, S., & Gaur, M. (2023). Tetronic acid and tetramic acid derived pesticides and their toxicity: a review. Sustainability, Agri, Food and Environmental Research.
- RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
- EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science.
- EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity.
- Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules.
- Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Semantic Scholar.
- Synthesis of spiro[imidazole-4,3'-quinolin]ones from [2-(dimethylamino)benzylidene]-2-(methylsulfanyl)imidazolones.
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- 2. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 3. SPIROPIDION (SYN546330): A KETO-ENOL CLASS OF NEW INSECTICIDE, TRADE NAME ELESTAL® REGISTERED IN GUATEMALA – News & Updates [chemrobotics.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. downloads.regulations.gov [downloads.regulations.gov]
Scalable Liquid Chromatography for the Purification of 3-(Dimethylamino)-2,2-dimethylpropanal
An Application Guide
Abstract
This application note provides a comprehensive guide to developing a scalable liquid chromatography method for the purification of 3-(Dimethylamino)-2,2-dimethylpropanal. This polar amino aldehyde presents unique challenges due to its basic tertiary amine and reactive aldehyde functionalities, which can lead to poor chromatographic performance on traditional stationary phases. We explore various chromatographic strategies and present two detailed, scalable protocols using Hydrophilic Interaction Liquid Chromatography (HILIC) and Cation-Exchange Chromatography (IEX). These methods are designed to provide high purity and recovery, suitable for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Purification Challenge
This compound is a valuable bifunctional building block in organic synthesis, serving as a precursor for various nitrogen-containing heterocycles and other complex molecules.[1][2] Its synthesis, often via a Mannich reaction involving isobutyraldehyde, formaldehyde, and dimethylamine, can result in a crude product containing unreacted starting materials, by-products, and other process-related impurities.[1][3]
The purification of this compound is non-trivial due to its distinct physicochemical properties:
-
High Polarity: The combination of the amine and aldehyde groups makes the molecule highly polar, leading to poor retention on conventional reversed-phase (RP-HPLC) C18 columns.[4][5]
-
Basic Tertiary Amine: The dimethylamino group (a tertiary amine) is basic and readily protonated. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel stationary phases, resulting in severe peak tailing, low recovery, and potential on-column degradation.[6][7]
-
Reactive Aldehyde: The aldehyde functionality can be susceptible to oxidation or other side reactions under certain conditions.
This guide details the rationale for selecting an appropriate chromatographic mode and provides robust, step-by-step protocols for scalable purification.
Chromatographic Strategy Selection
The selection of an optimal purification strategy is dictated by the analyte's properties. A logical decision-making process is essential for efficient method development.
Caption: Decision matrix for selecting the optimal chromatography mode.
Based on this analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are the most suitable techniques.
-
HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8][9] It is ideal for retaining and separating very polar compounds that are not retained in reversed-phase chromatography.[4][5][10] The separation mechanism involves partitioning the analyte into a water-enriched layer on the surface of the polar stationary phase.[9]
-
Cation-Exchange Chromatography (IEX): This mode separates molecules based on their net charge.[11][12] Since this compound has a basic amine, it will be positively charged (a cation) at a pH below its pKa. It will bind to a negatively charged cation-exchange resin and can be selectively eluted by increasing the salt concentration or changing the pH of the mobile phase.[12][13]
Overall Purification Workflow
The path from a crude synthetic mixture to a highly purified final product involves several critical stages. The following workflow provides a systematic approach to developing and executing a scalable purification process.
Caption: General workflow for scalable chromatographic purification.
Protocol 1: Scalable HILIC Purification
This protocol is recommended for its high resolving power for polar compounds and compatibility with mass spectrometry, which is useful for fraction analysis.[9][14]
Analytical Method Development
Objective: To find the optimal separation conditions on an analytical scale before scaling up.
Step-by-Step Protocol:
-
Column Selection: Use an analytical HILIC column (e.g., 4.6 x 150 mm, 5 µm) with a bare silica or amide-bonded stationary phase.[15]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Water/Acetonitrile + 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Rationale: Ammonium formate is a volatile buffer, ideal for easy removal post-purification and compatibility with MS detectors.[9] A slightly acidic pH ensures the tertiary amine is protonated, which can improve peak shape.
-
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase condition (e.g., 95% Mobile Phase B) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm (aldehydes have weak absorbance at low wavelengths) or ELSD/CAD.
-
Gradient: Start with a shallow gradient to screen for impurities, for example:
-
0-1 min: 95% B
-
1-15 min: 95% to 70% B
-
15-17 min: 70% to 95% B
-
17-20 min: 95% B (re-equilibration)
-
-
-
Optimization: Adjust the gradient slope and duration to maximize the resolution between the product peak and its nearest impurities.
Preparative Scale-Up
Objective: To purify gram-scale quantities of the target compound.
Step-by-Step Protocol:
-
Column Selection: Select a preparative HILIC column with the same stationary phase as the analytical column (e.g., 50 x 250 mm).
-
Scale-Up Calculations:
-
Flow Rate: Adjust flow rate based on the column cross-sectional area.
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
Gradient Time: Keep the gradient slope constant.
-
Preparative Gradient Time = Analytical Gradient Time × (Preparative Column Volume / Analytical Column Volume)
-
Sample Load: Perform a loading study. Start with injecting 5% of the theoretical column capacity and increase until resolution is compromised.
-
-
Preparative Chromatographic Conditions:
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column | Silica HILIC, 4.6x150 mm, 5µm | Silica HILIC, 50x250 mm, 10µm |
| Mobile Phase A | 95:5 H₂O/ACN + 10mM NH₄HCO₂ | 95:5 H₂O/ACN + 10mM NH₄HCO₂ |
| Mobile Phase B | 95:5 ACN/H₂O + 10mM NH₄HCO₂ | 95:5 ACN/H₂O + 10mM NH₄HCO₂ |
| Flow Rate | 1.0 mL/min | ~118 mL/min |
| Gradient | 95% -> 70% B in 14 min | 95% -> 70% B in ~25 min |
| Sample Load | ~5 µg | 1-5 g (determined by loading study) |
| Detection | UV @ 210 nm | UV @ 210 nm (using prep flow cell) |
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.
-
Post-Purification: Analyze collected fractions using the analytical HILIC method. Pool the pure fractions (>98% purity) and remove the solvent and buffer via rotary evaporation or lyophilization.
Protocol 2: Scalable Cation-Exchange Purification
This protocol is an excellent orthogonal choice, separating based on charge rather than polarity. It offers very high capacity and is well-suited for ionic compounds.[13]
Analytical Method Development
Objective: To determine the binding and elution conditions for the target compound.
Step-by-Step Protocol:
-
Column Selection: Use an analytical strong cation-exchange (SCX) column (e.g., 4.6 x 100 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 20 mM Sodium Phosphate, pH 4.0.
-
Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate + 1.0 M NaCl, pH 4.0.
-
Rationale: At pH 4.0, the tertiary amine is fully protonated (cationic) and will bind strongly to the SCX resin. Elution is achieved by introducing a high concentration of competing salt ions (Na⁺).[12]
-
-
Sample Preparation: Dissolve the crude sample in Mobile Phase A at ~1 mg/mL. Ensure the pH is at or below 4.0. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Screening):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm.
-
Gradient (Step or Linear):
-
0-5 min: 0% B (Binding and Wash)
-
5-20 min: 0% to 50% B (Elution)
-
20-25 min: 100% B (Strip)
-
25-30 min: 0% B (Re-equilibration)
-
-
-
Optimization: Adjust the gradient slope to resolve the target compound from any other basic impurities.
Preparative Scale-Up
Objective: To purify large quantities using a high-capacity IEX column.
Step-by-Step Protocol:
-
Column Selection: Choose a preparative SCX column with appropriate dimensions for the desired scale. IEX resins generally have very high binding capacities.
-
Preparative Chromatographic Conditions: IEX is often run in a bind-and-elute step gradient mode for purification.
| Parameter | Analytical Scale | Preparative Scale (Example) |
| Column | SCX, 4.6x100 mm | SCX, 50x200 mm |
| Mobile Phase A | 20mM NaPO₄, pH 4.0 | 20mM NaPO₄, pH 4.0 |
| Mobile Phase B | 20mM NaPO₄ + 1.0M NaCl, pH 4.0 | 20mM NaPO₄ + 1.0M NaCl, pH 4.0 |
| Flow Rate | 1.0 mL/min | ~120 mL/min |
| Method | 1. Load: Crude sample in Buffer A | 1. Load: Crude sample in Buffer A |
| 2. Wash: 5 CV of Buffer A | 2. Wash: 5 CV of Buffer A | |
| 3. Elute: Linear gradient 0-50% B | 3. Elute: Step to 25% B (or optimal %) | |
| Sample Load | ~10 µg | 5-20 g (determined by capacity) |
| Detection | UV @ 210 nm | UV @ 210 nm |
-
Fraction Collection & Post-Purification: Collect the entire peak eluted during the salt step. Analyze for purity.
-
Desalting: A critical step after IEX is the removal of the high concentration of non-volatile salt. This can be achieved by:
-
Solid-Phase Extraction (SPE): Using a reversed-phase cartridge. Load the salt-containing fraction, wash with water to remove salt, and then elute the product with methanol or acetonitrile.
-
Liquid-Liquid Extraction: Adjust the pH of the pooled fractions to >10 with NaOH to deprotonate the amine, making it more organic-soluble. Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and evaporate the solvent.
-
Summary and Conclusion
The purification of this compound requires a non-traditional chromatographic approach due to its high polarity and basicity. Both HILIC and Cation-Exchange chromatography provide effective and scalable solutions. HILIC offers excellent resolution for polar molecules with the advantage of volatile mobile phases, simplifying product recovery. Cation-Exchange provides a high-capacity, orthogonal method based on the compound's charge, though it requires a subsequent desalting step. The choice between these two robust methods will depend on the specific impurity profile of the crude material, available equipment, and the scale of the purification required.
References
-
Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]
-
Determination of aliphatic aldehydes by liquid chromatography with pulsed amperometric detection. PubMed. [Link]
-
Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6). Cheméo. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. [Link]
-
Separation of N-(3-(Dimethylamino)-2,2-dimethylpropyl)acrylamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
High-performance liquid chromatographic determination of short-chain aliphatic aldehydes using 4-(N,N - dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole. ElectronicsAndBooks. [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde. PubChem. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate. [Link]
-
Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]
-
Chromatographic Purification. Structure Determination of Organic Compounds. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC - NIH. [Link]
-
3-(Dimethylamino)-2,2-dimethyl-1-propanol. PubChem - NIH. [Link]
-
Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC Technologies. [Link]
-
For highly polar compound, how to do the purification? ResearchGate. [Link]
- Process for preparing 3-dimethylamino-2,2-dimethylpropanal.
-
Ion-Exchange Chromatography. Chemistry LibreTexts. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]
-
Ion Exchange Chromatography. Cytiva. [Link]
- Process for the purification of tertiary amines.
- Purification of tertiary amines using an adsorbent.
-
Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. PubMed. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]
-
A Hidden Allergen, 3-Dimethylamino-1-Propylamine (DMAPA). Walsh Medical Media. [Link]
-
Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
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Application Note: A Fast, Validated UPLC Method for the Analysis of 3-(Dimethylamino)-2,2-dimethylpropanal
Abstract
This application note details the development and validation of a rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 3-(Dimethylamino)-2,2-dimethylpropanal. This compound, a key intermediate in various synthetic pathways, presents analytical challenges due to its small, polar nature and the presence of a reactive aldehyde group and a tertiary amine. The developed reversed-phase UPLC method utilizes a C18 stationary phase with a simple isocratic mobile phase of water and acetonitrile containing formic acid, enabling a total run time of under 5 minutes. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[1][2][3] This protocol is suitable for high-throughput screening, in-process control, and final product quality assessment in research and drug development settings.
Introduction
This compound (CAS 15451-14-6) is a valuable building block in organic synthesis, particularly for pharmaceuticals and specialty chemicals.[4] Accurate and efficient quantification of this intermediate is crucial for monitoring reaction progress, determining purity, and ensuring the quality of final products. The analysis of small, polar aldehydes by reversed-phase liquid chromatography can be challenging.[5] Key difficulties include poor retention on traditional C18 columns and potential peak tailing due to the basicity of the tertiary amine. Furthermore, the aldehyde functional group can be reactive, necessitating careful sample handling and method design to prevent degradation.[6]
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including drastically reduced analysis times, improved resolution, and lower solvent consumption. This application note addresses the analytical challenges by presenting a UPLC method optimized for speed and performance. We provide a detailed rationale for the selection of chromatographic parameters and a comprehensive protocol for method validation, ensuring the data generated is reliable and fit for its intended purpose, in line with global regulatory expectations.[7][8][9]
Experimental
Instrumentation and Consumables
-
UPLC System: An ACQUITY UPLC System or equivalent, equipped with a binary solvent manager, sample manager, and a Tunable UV (TUV) or Photodiode Array (PDA) detector.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Vials: 12 x 32 mm glass vials with pre-slit PTFE/silicone septa.
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥95%
-
Acetonitrile (ACN): UPLC-grade or equivalent
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q system)
-
Formic Acid (FA): LC-MS grade, ≥99% purity
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Mode | Isocratic |
| Composition | 85% A / 15% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 2.0 µL |
| Detection | UV at 210 nm |
| Run Time | 4.0 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (85% A / 15% B) was used as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards for linearity and accuracy studies by serially diluting the stock solution with the diluent to achieve the desired concentrations (e.g., 1.0 - 200 µg/mL).
Method Development Rationale & Causality
The primary objective was to develop a fast, robust, and reliable method. The experimental choices were guided by the physicochemical properties of the analyte and established chromatographic principles.
-
Column Selection: A short (50 mm) ACQUITY UPLC BEH C18 column with small particles (1.7 µm) was chosen to facilitate high-speed analysis without sacrificing efficiency. While the analyte is polar (LogP ≈ 0.6), the C18 phase provides sufficient retention when a low percentage of organic modifier is used.[10]
-
Mobile Phase: A simple water/acetonitrile system was selected. The addition of 0.1% formic acid is a critical parameter.[11] It serves two purposes:
-
pH Control: It maintains the mobile phase pH in the acidic range (~2.7), ensuring the tertiary amine group (pKa ≈ 8-9) is consistently protonated. This minimizes interactions with residual silanol groups on the silica backbone, preventing the characteristic peak tailing often seen with basic compounds.
-
MS Compatibility: The use of a volatile modifier like formic acid makes the method directly transferable to LC-MS applications for impurity identification if needed.[10]
-
-
Detection Wavelength: The analyte lacks a strong chromophore. The aldehyde group provides weak UV absorbance at low wavelengths. A wavelength of 210 nm was selected to achieve adequate sensitivity. This necessitates the use of high-purity solvents to minimize baseline noise.
-
Temperature Control: Maintaining a constant column temperature (35 °C) ensures reproducible retention times and viscosity. The sample compartment is cooled to 10 °C to enhance the stability of the reactive aldehyde in the prepared solutions.
Detailed Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3] A validation protocol should be written and approved before executing the studies.[12]
System Suitability
System suitability tests (SST) are performed before any sample analysis to ensure the chromatographic system is performing adequately.
Protocol:
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution (e.g., 100 µg/mL) six consecutive times.
-
Calculate the parameters listed in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N ≥ 5000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.
-
Prepare a sample of a placebo or reaction matrix without the analyte and inject it to confirm the absence of interference.
-
If available, analyze samples containing known impurities or forced degradation samples (e.g., acid, base, peroxide, heat, light stress) to demonstrate that the analyte peak is resolved from any potential degradants.
-
For confirmation, perform peak purity analysis using a PDA detector.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
Protocol:
-
Prepare a calibration curve with at least five concentration levels across the desired range (e.g., 1.0 to 200 µg/mL).
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12]
Protocol:
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
This can be done by spiking a placebo matrix or by comparing against the reference standard.
-
Calculate the percentage recovery for each sample. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six individual preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the % RSD for the results from both sets of analyses. Acceptance Criteria: % RSD ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected.[7]
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N).
-
Inject solutions with decreasing concentrations of the analyte.
-
LOD is typically determined at an S/N ratio of 3:1.
-
LOQ is typically determined at an S/N ratio of 10:1 and confirmed by verifying that precision (%RSD) and accuracy (% recovery) are acceptable at this concentration.
Robustness
Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.[12]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Parameters to vary:
-
Flow Rate (± 0.05 mL/min)
-
Column Temperature (± 5 °C)
-
Mobile Phase Composition (e.g., % Acetonitrile ± 2%)
-
-
Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor). Acceptance Criteria: All SST parameters must still be met, and the results should not be significantly impacted.
Visualization of Workflows
Caption: High-level experimental workflow from preparation to final report generation.
Caption: Logical cascade of parameters for a comprehensive method validation.
Conclusion
The UPLC method described provides a fast, sensitive, and reliable tool for the quantitative analysis of this compound. With a run time of under 5 minutes, this method significantly increases sample throughput compared to conventional HPLC techniques. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is robust and fit for its intended purpose in a regulated environment. The detailed rationale behind the experimental choices provides a clear framework for adapting or troubleshooting the method as needed, making it a valuable asset for researchers, scientists, and drug development professionals.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6). Cheméo. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. gmp-compliance.org. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)-2,2-dimethyl-1-propanol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. PubChem. [Link]
-
SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. SIELC. [Link]
-
Chemsrc. (n.d.). 3-(Dimethylamino)propanal. Chemsrc. [Link]
- Google Patents. (n.d.). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters. [Link]
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. [Link]
-
MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. propharmagroup.com [propharmagroup.com]
Synthesis of Plant Growth Hormones from Amino Aldehyde Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Central Role of Amino Aldehydes in Auxin Biosynthesis
Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical regulator of nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and tropic responses.[1] The biosynthesis of this vital hormone is a complex network of interconnected pathways, with the amino acid L-tryptophan serving as the primary precursor in most plants. Central to several of these biosynthetic routes is the formation of an amino aldehyde intermediate, indole-3-acetaldehyde (IAAld), which represents a key metabolic node preceding the final oxidation to bioactive IAA.[2][3] Understanding the synthesis of IAA from these amino aldehyde intermediates is not only fundamental to plant biology but also holds significant potential for applications in agriculture and drug development, where the modulation of plant growth is a key objective.
This document provides a comprehensive guide for researchers, detailing both the biological context and practical laboratory protocols for the synthesis, purification, and characterization of IAA from amino aldehyde precursors. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible results.
I. Biological Pathways: The Tryptophan-Dependent Routes to Indole-3-Acetic Acid
In plants and many plant-associated microbes, the synthesis of IAA from tryptophan proceeds through several distinct pathways, primarily the indole-3-pyruvic acid (IPyA) pathway and the tryptamine (TAM) pathway. Both of these pathways converge at the formation of indole-3-acetaldehyde.[2][4] A simplified overview of these pathways is presented below.
The Tryptamine (TAM) Pathway
The TAM pathway involves the decarboxylation of tryptophan to tryptamine, which is then oxidatively deaminated to form indole-3-acetaldehyde. The final step is the oxidation of IAAld to IAA.[2]
-
Step 1: Tryptophan to Tryptamine: Catalyzed by tryptophan decarboxylase.
-
Step 2: Tryptamine to Indole-3-acetaldehyde: Catalyzed by an amine oxidase.[1]
-
Step 3: Indole-3-acetaldehyde to Indole-3-acetic acid: Catalyzed by an aldehyde dehydrogenase/oxidase.[4]
Caption: The Tryptamine (TAM) pathway for IAA biosynthesis.
The Indole-3-Pyruvic Acid (IPyA) Pathway
Considered a major route for IAA biosynthesis in plants, the IPyA pathway begins with the transamination of tryptophan to indole-3-pyruvic acid. IPyA is then decarboxylated to indole-3-acetaldehyde, which is subsequently oxidized to IAA.[2]
-
Step 1: Tryptophan to Indole-3-pyruvic acid: Catalyzed by tryptophan aminotransferase (TAA).
-
Step 2: Indole-3-pyruvic acid to Indole-3-acetaldehyde: Catalyzed by indole-3-pyruvate decarboxylase (IPDC).
-
Step 3: Indole-3-acetaldehyde to Indole-3-acetic acid: Catalyzed by an aldehyde dehydrogenase/oxidase.[4]
Caption: The Indole-3-Pyruvic Acid (IPyA) pathway for IAA biosynthesis.
II. Chemical Synthesis Protocols
This section provides detailed protocols for the chemical synthesis of indole-3-acetic acid, starting from the readily available amino acid derivative, tryptamine. This multi-step synthesis mimics the biological TAM pathway.
Protocol 1: Synthesis of Indole-3-acetaldehyde from Tryptamine
This protocol is adapted from the known oxidation of primary amines to aldehydes. The direct oxidation of tryptamine to indole-3-acetaldehyde can be challenging due to the reactivity of the aldehyde. This procedure employs a mild oxidizing agent.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | Sigma-Aldrich |
| Pyridinium chlorochromate (PCC) | C₅H₅NHClCrO₃ | 215.56 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Silica gel for column chromatography | SiO₂ | 60.08 | Merck |
| Diethyl ether | (C₂H₅)₂O | 74.12 | VWR |
| Hexane | C₆H₁₄ | 86.18 | VWR |
| Sodium bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.60 g, 10 mmol) in 100 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in one portion. The mixture will turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the tryptamine spot and the appearance of a new, less polar spot indicates the formation of the aldehyde.
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.
-
Filtration: Pass the mixture through a short pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether (2 x 50 mL).
-
Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities, followed by a wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude indole-3-acetaldehyde as a yellowish oil. Due to its instability, it is recommended to use the crude product directly in the next step.
Protocol 2: Oxidation of Indole-3-acetaldehyde to Indole-3-acetic Acid
This protocol utilizes a mild oxidizing agent to convert the aldehyde to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Supplier |
| Crude Indole-3-acetaldehyde | C₁₀H₉NO | 159.18 | From Protocol 1 |
| Silver(I) oxide | Ag₂O | 231.74 | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | VWR |
| Water (deionized) | H₂O | 18.02 | - |
| Hydrochloric acid (HCl), 1 M | HCl | 36.46 | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | VWR |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude indole-3-acetaldehyde (from the previous step, assuming ~10 mmol) in 50 mL of ethanol.
-
Preparation of Oxidizing Agent: In a separate beaker, prepare a solution of sodium hydroxide (0.8 g, 20 mmol) in 50 mL of water.
-
Oxidation: To the stirred solution of the aldehyde, add the freshly prepared silver(I) oxide (4.63 g, 20 mmol) followed by the dropwise addition of the sodium hydroxide solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux for 1 hour. Monitor the reaction by TLC (1:1 hexane:ethyl acetate with a drop of acetic acid) for the disappearance of the aldehyde.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the silver salts.
-
Acidification and Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with 100 mL of water and acidify to pH 2-3 with 1 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude indole-3-acetic acid as a solid.
Protocol 3: Purification and Characterization of Indole-3-acetic Acid
A. Purification by Recrystallization:
-
Dissolve the crude indole-3-acetic acid in a minimal amount of hot water or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
B. Characterization:
-
Melting Point: Determine the melting point of the purified crystals. The literature value for indole-3-acetic acid is typically in the range of 165-169 °C.[5]
-
¹H NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). The expected proton NMR spectrum should show characteristic peaks for the indole ring protons and the methylene protons of the acetic acid side chain.[6][7]
-
¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum to confirm the carbon framework of the molecule.[8]
-
High-Performance Liquid Chromatography (HPLC): Analyze the purity of the final product using reverse-phase HPLC with UV detection.[9][10]
III. Biochemical Assay Protocol
This section provides a protocol for determining the activity of aldehyde oxidase/dehydrogenase, the enzyme responsible for the final step in IAA biosynthesis, using indole-3-acetaldehyde as a substrate.
Protocol 4: Spectrophotometric Assay of Aldehyde Oxidase Activity
This assay measures the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH during the oxidation of indole-3-acetaldehyde to indole-3-acetic acid.
Materials and Reagents:
| Reagent | Concentration/Purity | Supplier |
| Plant tissue (e.g., coleoptiles, young leaves) | - | - |
| Extraction Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM EDTA, 5 mM DTT) | - | - |
| Indole-3-acetaldehyde | ≥95% | Sigma-Aldrich |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | ≥98% | Sigma-Aldrich |
| Bovine Serum Albumin (BSA) for standard curve | - | - |
| Bradford Reagent | - | Bio-Rad |
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (1-2 g) in ice-cold extraction buffer (5 mL) using a mortar and pestle or a homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4 °C.
-
Collect the supernatant, which contains the crude enzyme extract. Determine the total protein concentration using the Bradford assay with BSA as a standard.
-
-
Assay Mixture: In a 1 mL cuvette, prepare the following reaction mixture:
-
850 µL of 100 mM potassium phosphate buffer (pH 7.5)
-
50 µL of 10 mM NAD⁺ solution
-
50 µL of crude enzyme extract
-
-
Initiation of Reaction: Start the reaction by adding 50 µL of 1 mM indole-3-acetaldehyde solution.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 25 °C).
-
Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions.
Caption: Workflow for the spectrophotometric assay of aldehyde oxidase activity.
IV. Concluding Remarks
The protocols outlined in this guide provide a robust framework for the synthesis and study of indole-3-acetic acid from its amino aldehyde precursors. By combining chemical synthesis with biochemical assays, researchers can gain a deeper understanding of the mechanisms governing auxin biosynthesis and develop novel strategies for manipulating plant growth. The successful execution of these protocols relies on careful attention to detail, the use of high-purity reagents, and accurate analytical techniques for product characterization.
References
-
Clarke, A. J., & Mann, P. J. G. (1957). The oxidation of tryptamine to 3-indolylacetaldehyde by plant amine oxidase. Biochemical Journal, 65(4), 763–774. [Link]
-
McClerklin, S. A., Lee, S. G., Harper, C. P., Nwumeh, R. O., & Kunkel, B. N. (2018). Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000. PLoS Pathogens, 14(1), e1006811. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Indoleacetaldehyde (HMDB0001190). Retrieved from [Link]
-
Zhao, Y. (2018). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Frontiers in Microbiology, 9, 2494. [Link]
-
PubChem. (n.d.). Indole-3-acetic acid. Retrieved from [Link]
-
Phelps, K., & Sequeira, L. (1967). Synthesis of Indoleacetic Acid via Tryptamine by a Cell-free System from Tobacco Terminal Buds. Plant Physiology, 42(8), 1161–1163. [Link]
-
Labes, A., Gram, L., & Wiese, J. (2019). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. Journal of Fungi, 5(4), 95. [Link]
-
Labes, A., & Wiese, J. (2019). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Marine Science, 6. [Link]
-
Siah, M., Khodarahmi, R., & Abbasi, M. (2017). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-Benzothiazolinone Hydrazine: A Preliminary Study. Journal of Reports in Pharmaceutical Sciences, 6(1), 23-33. [Link]
-
Zhang, Y., Li, Y., & Chen, L. (2021). ¹H NMR spectrum of IAA products of microbial metabolites. ResearchGate. [Link]
-
Kundu, S., & Ali, M. A. (2005). Characterization of superoxide production from aldehyde oxidase: an important source of oxidants in biological tissues. Archives of biochemistry and biophysics, 442(1), 67–75. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000177 - Indole-3-acetic Acid. Retrieved from [Link]
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Pal, S., & Guha, S. R. (1984). In vitro pigment formation from tryptamine. Role of indole-3-acetaldehyde. Journal of neurochemistry, 43(2), 549–554. [Link]
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Torrens-Spence, M. P., Gillaspy, G., & Weng, J. K. (2014). HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and... ResearchGate. [Link]
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Patten, C. L., & Glick, B. R. (2002). The indole-3-acetonitrile/indole-3-acetaldoxime pathway. ResearchGate. [Link]
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Wikipedia. (2023, December 19). Indole-3-acetic acid. [Link]
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Shetti, N. P., & Nandibewoor, S. T. (2009). ¹³CNMR spectra of indole-3-acetic acid in DMSO d 6 . ResearchGate. [Link]
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Clarke, A. J., & Mann, P. J. G. (1957). The oxidation of tryptamine to 3-indolylacetaldehyde by plant amine oxidase. Biochemical Journal, 65(4), 763–774. [Link]
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Yeast Metabolome Database. (n.d.). Indoleacetaldehyde (YMDB00354). Retrieved from [Link]
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Clarke, A. J., & Mann, P. J. G. (1957). The oxidation of tryptamine to 3-indolylacetaldehyde by plant amine oxidase. SciSpace. [Link]
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Wikipedia. (2023, May 27). Indole-3-acetaldehyde oxidase. [Link]
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McClerklin, S. A., Lee, S. G., Harper, C. P., Nwumeh, R. O., & Kunkel, B. N. (2018). Overview of tryptophan-dependent indole-3 acetic acid (IAA)... ResearchGate. [Link]
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Le Reun, E., et al. (2023). Indole-3-acetic acid biosynthesis pathway and production potential in... ResearchGate. [Link]
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Siah, M., et al. (2017). A spectrophotometric method for the determination of aldehyde oxidase activity using 3-methyl-2-benzothiazolinone hydrazine: A preliminary study. ResearchGate. [Link]
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Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 91(3), 922–927. [Link]
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Wikipedia. (2023, May 27). Indole-3-acetaldehyde. [Link]
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Johnson, H. E., & Crosby, D. G. (1964). Indole-3-acetic acid. Organic Syntheses, 44, 64. [Link]
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Lee, D. K., et al. (2007). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. [Link]
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Domainex. (n.d.). Aldehyde Oxidase Stability Assay. Retrieved from [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Srivastava, S., et al. (2022). Research progress of aldehyde oxidases in plants. Journal of Plant Physiology, 271, 153655. [Link]
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Domainex. (n.d.). Aldehyde Oxidase Stability Assay. Retrieved from [Link]
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Volpi, G., et al. (2017). Natural aldehyde extraction and their use to synthesize new fluorescent imidazo[1,5-a]pyridine derivatives. Università di Torino. [Link]
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Biomedical Research Service Center. (n.d.). BMR Aldehyde Oxidase (AO) Assay Kit. Retrieved from [Link]
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- 4. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Mannich Reaction for 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal via the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully execute this synthesis but also to understand the underlying chemical principles for effective optimization.
I. Reaction Overview and Mechanism
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[1][2] In the synthesis of this compound, isobutyraldehyde serves as the enolizable carbonyl compound, which reacts with formaldehyde (a non-enolizable aldehyde) and dimethylamine.[3][4][5] The final product, a β-amino-carbonyl compound, is also known as a Mannich base.[1][6]
The reaction proceeds through the formation of an Eschenmoser's salt precursor, an iminium ion, from dimethylamine and formaldehyde.[7][8] Isobutyraldehyde then tautomerizes to its enol form, which subsequently attacks the electrophilic iminium ion to yield the desired product.[1][6][7]
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
II. Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound, favoring alkaline conditions to mitigate common side reactions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Isobutyraldehyde | 72.11 | 72.1 g (90 mL) | 1.0 | Ensure high purity.[9] |
| Dimethylamine (40% aq. solution) | 45.08 | 112.7 g | 1.0 | |
| Formaldehyde (37% aq. solution) | 30.03 | 81.2 g | 1.0 | Use a fresh, stabilized solution. |
| Sodium Hydroxide (50% aq. solution) | 40.00 | As needed | - | For pH adjustment. |
Procedure:
-
Reaction Setup: In a pressure-resistant reactor equipped with a mechanical stirrer, thermometer, and pH probe, combine the isobutyraldehyde, dimethylamine solution, and formaldehyde solution.
-
pH Adjustment: While stirring, carefully add the 50% sodium hydroxide solution dropwise until the pH of the reaction mixture is between 9 and 11.[3][10] This is a critical step to avoid the acid-catalyzed trimerization of isobutyraldehyde.[4]
-
Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 80°C and 120°C.[3][10] The reaction time will vary from 1 to 6 hours depending on the temperature.[10] Monitor the reaction progress by suitable analytical methods (e.g., GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Two distinct phases, an aqueous and an organic layer, will form. Separate the organic layer, which contains the desired product.[11]
-
Purification: The crude product can be purified by distillation to achieve a purity of approximately 98%.[11]
III. Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yield in a Mannich reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: The purity of your starting materials is paramount. Old or poor-quality formaldehyde can be a major issue.[12] Ensure your isobutyraldehyde is free of acidic impurities that could lower the pH and promote side reactions.
-
pH Control: Operating outside the optimal pH range of 9-11 is a common pitfall.[3][10] An acidic environment can lead to the trimerization of isobutyraldehyde, significantly reducing the yield of the desired product.[4] Regularly check and adjust the pH throughout the reaction.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of starting materials using an appropriate analytical technique. The reaction is temperature-dependent; operating at the lower end of the recommended range may require a longer reaction time.[10]
-
Order of Addition: While this protocol combines all reactants at the beginning, in some cases, the order of addition can be critical.[12] If you continue to experience low yields, consider premixing the dimethylamine and formaldehyde to form the iminium ion before adding the isobutyraldehyde.
-
Product Isolation: Inefficient phase separation or losses during distillation can also contribute to a lower isolated yield. Ensure a clean separation of the organic layer and optimize your distillation conditions to minimize product loss.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most significant side product in this reaction, particularly under acidic conditions, is 2,4,6-triisopropyl-1,3,5-trioxane, a trimer of isobutyraldehyde.[4] The key to minimizing this is strict pH control, maintaining the reaction mixture in the alkaline range of 9-11.[3][10]
Another potential side reaction involves the product itself, a tertiary amine, reacting with formaldehyde to form another iminium ion, which could then react with another molecule of isobutyraldehyde.[13] However, this is less likely to be a major issue with a tertiary amine product compared to reactions using primary or secondary amines.[8] Adhering to the recommended stoichiometry and reaction time should help to limit this.
Q3: The reaction mixture is turning into a thick, viscous slurry. What is happening and what should I do?
A3: Increased viscosity can be due to polymerization of formaldehyde or the formation of polymeric side products, especially if the reaction is run for an extended period at high temperatures. Ensure your formaldehyde solution is fresh and properly stabilized. If the problem persists, consider running the reaction at a slightly lower temperature for a longer duration. Adequate stirring is also crucial to maintain a homogeneous mixture and prevent localized overheating.
IV. Frequently Asked Questions (FAQs)
Q1: Is it possible to perform this reaction under acidic conditions?
A1: While the classical Mannich reaction is often acid-catalyzed, it is not recommended for this specific synthesis on an industrial scale.[4][7] Acidic conditions promote the trimerization of isobutyraldehyde, leading to significant yield loss and purification challenges.[4] The use of alkaline conditions is a key optimization for this process.[3][10]
Q2: Can I use paraformaldehyde instead of an aqueous formaldehyde solution?
A2: Yes, paraformaldehyde can be used as a source of formaldehyde.[12] However, it will need to be depolymerized in situ. This can sometimes be facilitated by the basic reaction conditions and heating. Ensure that the paraformaldehyde is of high quality, as aged material can be difficult to depolymerize efficiently.[12]
Q3: What are some of the applications of this compound?
A3: this compound and its derivatives are valuable intermediates in the synthesis of a wide range of specialty chemicals. These include pharmaceuticals, plant growth hormones, fungicides, and herbicides.[4][10]
Q4: Are there alternative catalysts for this reaction?
A4: While this specific reaction proceeds efficiently under basic conditions without the need for a specialized catalyst, the broader field of Mannich reactions has seen the use of various catalysts. These include Brønsted and Lewis acids, as well as more modern approaches using ionic liquids and zinc-based catalysts.[14][15][16] However, for the synthesis of this compound, the described alkaline method is highly effective and avoids the complexities of catalyst separation and recycling.
V. References
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Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. - Benchchem. Available at:
-
Mannich Reaction - Chemistry Steps. Available at:
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Mannich reaction using acidic ionic liquids as catalysts and solvents - ResearchGate. Available at:
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3-(Dimethylamino)propanal | | RUO - Benchchem. Available at:
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Mannich reaction - Wikipedia. Available at:
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Troubleshooting guide for reactions with 2-(Dimethylaminomethylene)cyclohexanone - Benchchem. Available at:
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MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. Available at:
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Mannich Reaction - Alfa Chemistry. Available at:
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Mannich Reaction - Organic Chemistry Portal. Available at:
-
Mannich Reaction Mechanism - BYJU'S. Available at:
-
3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | UAA05968 - Biosynth. Available at:
-
Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Publishing. Available at:
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid - ThaiScience. Available at:
-
EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents. Available at:
-
US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents. Available at:
-
EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents. Available at:
-
[The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)] - PubMed. Available at:
-
Mannich condensation reaction problems? - ResearchGate. Available at:
-
Mannich condensation reaction problems? - ECHEMI. Available at:
-
Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies. Available at:
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Mannich-type reaction of tetrahydropyridine-2-thiolates with primary amines and α-substituted propanals - Sciforum. Available at:
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at:
-
Mannich Reaction - Chemistry LibreTexts. Available at:
-
The Mannich Reaction - YouTube. Available at:
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. Available at:
-
Isobutyraldehyde - Wikipedia. Available at:
-
Synthetic applications of biologically important Mannich bases: An updated review. Available at:
-
This compound | 15451-14-6 - Sigma-Aldrich. Available at:
-
3-dimethylamino-2,2-dimethyl-1-propanol(19059-68-8) 13 c nmr - ChemicalBook. Available at:
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- 4. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 5. [The Mannich reaction with primary amines, formaldehyde and isobutyraldehyde as CH-acidic component (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. thaiscience.info [thaiscience.info]
Technical Support Center: pH Control in the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of pH control. As researchers and developers, precise control over reaction conditions is paramount to achieving high yield, purity, and reproducibility. This guide is structured to address the specific challenges you may encounter, grounding all recommendations in established chemical principles.
The Foundational Role of pH in the Mannich Reaction
The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving isobutyraldehyde, formaldehyde, and dimethylamine.[1][2][3] The core of this reaction is the formation of a β-amino carbonyl compound, known as a Mannich base.[4]
The reaction mechanism hinges on the in-situ formation of an electrophilic N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor) from formaldehyde and dimethylamine.[4][5][6] This iminium ion is then attacked by the enol or enolate form of isobutyraldehyde. The pH of the medium governs the equilibrium of nearly every step in this process:
-
Iminium Ion Formation: The generation of the iminium ion requires a nucleophilic amine to attack the formaldehyde carbonyl. Under acidic conditions (pH < 7), dimethylamine becomes protonated to form a dimethylammonium ion. This salt is no longer nucleophilic, effectively halting the first step of the reaction.[7][8]
-
Enolate/Enol Formation: The nucleophile in the reaction is the enol or enolate of isobutyraldehyde. While enol formation can be catalyzed by acid, enolate formation is favored under basic conditions. A higher concentration of the more nucleophilic enolate can accelerate the crucial C-C bond-forming step.
-
Minimizing Side Reactions: Both starting aldehydes (isobutyraldehyde and formaldehyde) can undergo self-condensation (Aldol reaction) or disproportionation (Cannizzaro reaction) under excessively basic conditions.[9]
While many laboratory-scale Mannich reactions are performed under acidic conditions using the amine hydrochloride salt, industrial-scale production of this compound has been found to be significantly more efficient and practical under alkaline conditions.[2][3] A carefully controlled basic pH ensures that a sufficient concentration of the free, nucleophilic dimethylamine is present to drive the reaction forward efficiently.
Troubleshooting Guide: A-Q&A Approach
This section addresses common problems encountered during the synthesis, with a focus on pH as the root cause and solution.
Q1: My reaction has stalled, or the yield is significantly lower than expected. How can I diagnose and fix this with pH control?
Answer: A low or non-existent yield is one of the most common issues and is frequently linked to improper pH.
Diagnosis:
-
Check the pH: The optimal pH range for this synthesis is 9 to 11 .[1][2][3] If your reaction medium is outside this range, you have likely identified the primary issue.
-
Acidic Drift (pH < 9): If the pH is acidic or neutral, the dimethylamine is likely protonated, preventing the formation of the necessary iminium ion electrophile.[8] This is the most common cause of reaction failure.
-
Excessive Basicity (pH > 11): While the reaction requires basic conditions, an extremely high pH can accelerate side reactions, such as the self-condensation of isobutyraldehyde, which consumes starting material and complicates purification.[9]
Solution:
-
Initial Setup: Before heating, ensure the reaction mixture is adjusted to within the 9-11 pH range. The basicity of dimethylamine itself contributes, but adjustment with a base like NaOH may be necessary depending on the form of your reagents (e.g., using formalin, which can contain formic acid).
-
Monitoring: Do not assume the pH will remain static. Use a properly calibrated pH meter suitable for mixed aqueous/organic media to monitor the pH throughout the reaction, especially during the initial heating phase.
-
Corrective Action: If the pH drops, carefully add a dilute solution of NaOH or KOH to bring it back into the optimal range. If it is too high, a very cautious addition of a dilute acid like HCl can be used, but this risks overshooting and protonating the amine.
Q2: I'm observing a complex mixture of byproducts and my final product purity is low. What are these impurities and how does pH help minimize them?
Answer: Product purity is directly tied to reaction selectivity, which is heavily influenced by pH.
Common Side Products & pH-Based Mitigation:
| Side Product | Formation Mechanism | Role of pH in Mitigation |
| Aldol Adducts | Self-condensation of isobutyraldehyde. | Strongly basic conditions (pH > 12) favor aldol condensation. Maintaining the pH strictly within the 9-11 range minimizes this pathway by favoring the faster Mannich reaction.[9] |
| Cannizzaro Products | Disproportionation of formaldehyde (at high pH) to methanol and formic acid. | This is more prevalent at very high pH and temperature. Sticking to the recommended pH 9-11 window is crucial. |
| Bis-Mannich Products | Reaction of the product with another molecule of formaldehyde and isobutyraldehyde. | While less common due to steric hindrance, its rate can be influenced by reaction conditions. The primary control is stoichiometry, but optimal pH ensures the desired mono-addition proceeds much faster than subsequent reactions.[9] |
Troubleshooting Workflow: The following diagram illustrates a logical workflow for addressing common issues by focusing on pH and other critical parameters.
Caption: Troubleshooting flowchart for the synthesis.
Experimental Protocol: pH Monitoring and Control
This protocol provides a standardized method for maintaining the optimal pH during the synthesis.
Equipment:
-
Calibrated pH meter with a probe suitable for organic-aqueous mixtures.
-
Magnetic stir plate and stir bar.
-
Addition funnel or burette for controlled reagent addition.
-
Standard laboratory glassware for the reaction setup.
Reagents:
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution (for emergency correction only).
Procedure:
-
Initial Setup: Combine isobutyraldehyde, formaldehyde solution, and dimethylamine in the reaction vessel with stirring.
-
Initial pH Measurement: Before applying heat, allow the mixture to homogenize for 5-10 minutes. Insert the pH probe and record the initial pH.
-
Adjustment:
-
If the pH is below 9.0, add 1 M NaOH dropwise via the addition funnel until the pH is stable within the 9.0-11.0 range.
-
If the pH is above 11.0, use 1 M HCl with extreme caution. It is often better to restart with adjusted initial quantities than to risk over-acidification.
-
-
Heating and Monitoring: Begin heating the reaction to the target temperature (typically 80-120°C).[1][2] Monitor the pH every 15-30 minutes for the first hour, as the largest shifts are likely to occur as the reaction initiates.
-
Continuous Control: After the first hour, check the pH at least once per hour for the duration of the reaction. Make small adjustments as needed to keep it within the target window.
-
Completion: Once the reaction is complete (as determined by a method like TLC or GC), allow it to cool before proceeding with workup. The final pH reading can be recorded for consistency in batch records.
Frequently Asked Questions (FAQs)
Q1: Why is a basic pH of 9-11 recommended here, when many Mannich reactions are run in acid?
This is an excellent and critical question. The "textbook" Mannich reaction often involves pre-forming the amine salt (e.g., dimethylamine hydrochloride) and reacting it in an acidic medium, which aids in the final dehydration step to form the iminium ion.[3][9] However, this approach suffers from a major drawback: the initial amine is protonated and non-nucleophilic, slowing the reaction. For the industrial synthesis of this compound, it was discovered that conducting the reaction at an alkaline pH of 9-11 is surprisingly more effective.[2][3] This ensures the dimethylamine remains a free base, maximizing its nucleophilicity and accelerating the initial, rate-limiting attack on formaldehyde.
Q2: What is the mechanistic relationship between pH and the key intermediates?
The pH creates a delicate balance between the key reactive species. The diagram below illustrates this relationship. At low pH, the amine is inactive. In the optimal pH 9-11 range, there is a productive balance of a nucleophilic amine and an enolizable aldehyde. At very high pH, side reactions begin to dominate.
Caption: pH-dependent reaction pathways.
Q3: How does the reaction temperature of 80-120°C interact with pH?
Temperature and pH are interconnected. The pKa of dimethylamine (and thus the pH of the solution) will decrease at higher temperatures. This means a solution with a pH of 10.5 at room temperature might be closer to 9.5 at 100°C. It is essential to measure and control the pH at the reaction temperature for maximum accuracy. Furthermore, high temperatures accelerate all reactions, including undesired side reactions. Therefore, maintaining strict pH control is even more critical at elevated temperatures to ensure the desired Mannich reaction outcompetes potential degradation or side pathways.[1]
References
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc, 2020(2), 0-0. Retrieved from [Link]
-
PubMed. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. Retrieved from [Link]
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]
-
Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid. Retrieved from [Link]
- Google Patents. (1982). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
ResearchGate. (2006). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Molecular Recognition of Iminium Ions in Water. Journal of the American Chemical Society, 133(18), 6932–6935. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
White Rose Research Online. (n.d.). A tale of two bioconjugations: pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
ACS Publications. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. Retrieved from [Link]
- Google Patents. (1984). EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
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- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
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- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Imine formation using an aldehyde/ketone and primary amine is acid - catalyzed, yet the rate drops below pH 4.5. Why does the rate drop below this pH? [allen.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve your reaction yield and product purity.
The primary route to synthesizing this compound is the Mannich reaction, a three-component condensation of isobutyraldehyde, formaldehyde, and dimethylamine.[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the yield and purity of the desired product. This guide will walk you through identifying and resolving these common issues.
Core Reaction Pathway
The synthesis proceeds via a Mannich reaction. The mechanism involves the formation of an Eschenmoser's salt-like iminium ion from dimethylamine and formaldehyde.[1] Isobutyraldehyde, under the reaction conditions, forms an enol or enolate which then acts as a nucleophile, attacking the iminium ion to form the final product, a β-amino aldehyde.[2][3]
Sources
Technical Support Center: Synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following content is structured in a flexible question-and-answer format to directly address challenges you may encounter in the laboratory.
Section 1: The Core Synthesis - Understanding the Mannich Reaction
The synthesis of this compound is predominantly achieved via the Mannich reaction, a three-component condensation of an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine)[1]. Optimal conditions for this reaction are typically alkaline (pH 9-11) at elevated temperatures (80-120°C) to ensure high yield and selectivity[2].
Q1: What is the detailed mechanism of the Mannich reaction for the synthesis of this compound?
A1: The reaction proceeds in two main stages:
-
Formation of the Eschenmoser Salt Analogue (Iminium Ion): Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration under the reaction conditions forms a highly reactive electrophilic species, the N,N-dimethylmethaniminium ion (an Eschenmoser salt analogue)[3][4].
-
Nucleophilic Attack by the Enolized Isobutyraldehyde: Under basic conditions, isobutyraldehyde forms an enolate. This enolate then acts as a nucleophile, attacking the iminium ion to form the final product, this compound, after protonation.
Figure 1: Mechanism of the Mannich reaction for the synthesis of this compound.
Section 2: Troubleshooting Common Side Reactions
The Mannich reaction, while robust, can be prone to several side reactions if not properly controlled. This section addresses the most common issues and provides actionable troubleshooting steps.
Q2: My reaction yield is low, and I observe significant amounts of byproducts. What are the likely side reactions occurring?
A2: Low yields are often a result of competing side reactions. The most common culprits are the Cannizzaro reaction, aldol condensation, and the Tishchenko reaction. The formation of N,N,N',N'-tetramethyl-1,3-propanediamine is another possibility.
Q3: I suspect a Cannizzaro reaction is occurring. What are the signs, and how can I prevent it?
A3: The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (in this case, formaldehyde) in the presence of a strong base to yield a primary alcohol (methanol) and a carboxylic acid (formic acid)[5][6].
-
Symptoms:
-
Formation of methanol and formate in your reaction mixture, detectable by GC-MS or NMR.
-
A decrease in the amount of available formaldehyde for the main reaction, leading to lower yields of the desired product.
-
A more basic reaction medium than intended due to the consumption of hydroxide ions.
-
-
Cause: Excessively high pH (typically > 12) and high temperatures can favor the Cannizzaro reaction.
-
Troubleshooting Protocol:
-
pH Control: Carefully monitor and maintain the pH of the reaction mixture between 9 and 11. Use a pH meter calibrated for the reaction temperature.
-
Stoichiometry: Avoid a large excess of formaldehyde.
-
Temperature Management: While the Mannich reaction requires elevated temperatures, avoid exceeding 120°C, as this can accelerate the Cannizzaro reaction rate.
-
Q4: My reaction mixture shows the presence of a higher molecular weight aldehyde. Could this be from an aldol condensation?
A4: Yes, this is a strong possibility. Isobutyraldehyde, being an enolizable aldehyde, can undergo self-aldol condensation under basic conditions to form 3-hydroxy-2,2,4-trimethylpentanal[7][8].
-
Symptoms:
-
Presence of 3-hydroxy-2,2,4-trimethylpentanal in the product mixture, identifiable by GC-MS.
-
Reduced yield of the target Mannich product due to consumption of isobutyraldehyde.
-
-
Cause: While the desired Mannich reaction is generally faster, high concentrations of isobutyraldehyde and strong basic conditions can promote aldol condensation.
-
Troubleshooting Protocol:
-
Order of Addition: Consider adding the isobutyraldehyde slowly to the reaction mixture containing dimethylamine and formaldehyde. This keeps the instantaneous concentration of the enolizable aldehyde low, favoring the reaction with the pre-formed iminium ion.
-
pH Optimization: While a basic pH is necessary, excessively high pH can accelerate the aldol reaction. Maintain the pH in the optimal 9-11 range.
-
Figure 2: Competing reactions in the synthesis of this compound.
Q5: I have identified an unexpected ester byproduct. What is its origin?
A5: The presence of an ester, such as 3-hydroxy-2,2-dimethylpropyl isobutyrate, suggests a Tishchenko or a related condensation reaction has occurred[7][8]. The Tishchenko reaction involves the disproportionation of two aldehyde molecules to form an ester. A crossed Tishchenko reaction between isobutyraldehyde and formaldehyde can also occur.
-
Symptoms:
-
Detection of ester byproducts by GC-MS or NMR spectroscopy.
-
Reduced overall yield of the desired aldehyde.
-
-
Cause: The Tishchenko reaction is typically catalyzed by alkoxides. If alcohols are used as solvents and the basicity is high enough to generate significant concentrations of alkoxides, this side reaction can be promoted.
-
Troubleshooting Protocol:
-
Solvent Choice: If possible, use water as the solvent to minimize alkoxide formation. If an alcohol solvent is necessary, use one that is less prone to forming a stable alkoxide.
-
Base Selection: Use a base that is less likely to generate alkoxides, such as an inorganic hydroxide.
-
Q6: My product is contaminated with a diamine. How is this formed and how can I avoid it?
A6: The formation of N,N,N',N'-tetramethyl-1,3-propanediamine is a potential side reaction resulting from the reaction of dimethylamine with formaldehyde and subsequent reduction or further reaction pathways[9][10][11].
-
Symptoms:
-
Presence of a basic impurity with a molecular weight of 130.23 g/mol , detectable by GC-MS.
-
Difficulties in purification due to the similar basic nature of the byproduct and the desired product.
-
-
Cause: An excess of both dimethylamine and formaldehyde can lead to the formation of this diamine.
-
Troubleshooting Protocol:
-
Stoichiometric Control: Carefully control the molar ratios of the reactants. A slight excess of the isobutyraldehyde can help to ensure that the iminium ion reacts preferentially with the enolate.
-
Temperature Control: Higher temperatures may favor the formation of this byproduct. Adhere to the recommended temperature range of 80-120°C.
-
Section 3: Product Purity and Analysis
Q7: How can I assess the purity of my this compound?
A7: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde carbonyl group (~1725 cm⁻¹) and the absence of hydroxyl groups from aldol or Cannizzaro byproducts.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | IR (cm⁻¹) |
| This compound | ~9.5 (s, 1H, CHO), ~2.3 (s, 2H, CH₂N), ~2.2 (s, 6H, N(CH₃)₂), ~1.0 (s, 6H, C(CH₃)₂) | ~205 (CHO), ~60 (CH₂N), ~50 (C(CH₃)₂), ~45 (N(CH₃)₂), ~22 (C(CH₃)₂) | 129 (M+), 58, 42 | ~2960, ~2870, ~2820, ~1725, ~1470 |
| 3-Hydroxy-2,2-dimethylpropanal | ~9.6 (s, 1H, CHO), ~3.4 (s, 2H, CH₂OH), ~1.1 (s, 6H, C(CH₃)₂) | ~206 (CHO), ~70 (CH₂OH), ~48 (C(CH₃)₂), ~20 (C(CH₃)₂) | 102 (M+), 71, 43, 31 | ~3400, ~2960, ~1720 |
| Isobutyric Acid | ~12 (br s, 1H, COOH), ~2.6 (septet, 1H, CH), ~1.2 (d, 6H, CH(CH₃)₂) | ~184 (COOH), ~34 (CH), ~19 (CH₃) | 88 (M+), 73, 45, 43 | ~3000 (br), ~1705 |
| N,N,N',N'-Tetramethyl-1,3-propanediamine | ~2.2 (t, 4H, NCH₂), ~2.1 (s, 12H, N(CH₃)₂), ~1.6 (quintet, 2H, CH₂CH₂CH₂) | ~58 (NCH₂), ~45 (N(CH₃)₂), ~28 (CH₂CH₂CH₂) | 130 (M+), 85, 58, 42 | ~2950, ~2820, ~2770, ~1460 |
Table 1: Spectroscopic data for this compound and common impurities.
Q8: I am having difficulty purifying my product by distillation. What could be the issue?
A8: Purification of amino aldehydes by distillation can be challenging due to their reactivity at high temperatures.
-
Potential Issues:
-
Thermal Decomposition: The product may be thermally unstable, leading to degradation and the formation of non-volatile tars.
-
Co-distillation with Impurities: If the boiling points of the impurities are close to that of the product, simple distillation may not be effective.
-
Reaction in the Distillation Pot: Residual base or acid can catalyze decomposition or side reactions during distillation.
-
-
Troubleshooting Protocol for Purification:
-
Vacuum Distillation: Use a high-vacuum distillation setup to lower the boiling point of the product and minimize thermal stress.
-
Neutralization: Ensure the crude product is neutralized before distillation to remove any catalytic species. A mild wash with a saturated sodium bicarbonate solution followed by drying is recommended.
-
Fractional Distillation: If impurities have close boiling points, use a fractional distillation column with appropriate packing material to improve separation efficiency.
-
Alternative Purification: If distillation proves problematic, consider alternative methods such as column chromatography on a suitable stationary phase (e.g., alumina, as silica gel can be too acidic).
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of this compound
Figure 3: General workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and pH probe, add isobutyraldehyde (1.0 eq), aqueous formaldehyde (37 wt. %, 1.0 eq), and aqueous dimethylamine (40 wt. %, 1.0-1.2 eq).
-
pH Adjustment: While stirring, adjust the pH of the mixture to 10 ± 0.5 by the careful addition of aqueous sodium hydroxide or sulfuric acid.
-
Reaction: Seal the reactor and heat the mixture to 100°C with vigorous stirring. Maintain this temperature for 3-4 hours. The pressure will rise to approximately 2-3 bar.
-
Workup: Cool the reactor to room temperature. Transfer the reaction mixture to a separatory funnel. The mixture will separate into two phases.
-
Extraction: Separate the upper organic layer. Wash the organic layer with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the organic layer in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the product and any byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards if available.
References
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
Wikipedia. (2023). Bis(dimethylamino)methane. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Formaldehyde HCHO undergoes Cannizzaro reaction Give class 11 chemistry CBSE. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Retrieved from [Link]
-
Allen. (n.d.). The Cannizzaro's of formaldehyde involves. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature during the first step (Mannich reaction).... Retrieved from [Link]
- Google Patents. (1985). US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal.
-
SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
-
ResearchGate. (1954). The mechanism of the Cannizzaro reaction of Formaldehyde. Retrieved from [Link]
-
Collegedunia. (2025). On Cannizzaro's reaction formaldehyde forms:. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Retrieved from [Link]
-
Quora. (2017). P-dimethylaminobenzaldehyde doesn't undergo the Cannizzaro reaction. Why?. Retrieved from [Link]
- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
ResearchGate. (2016). Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Retrieved from [Link]
-
PubMed. (2011). NMR investigations on the proline-catalyzed aldehyde self-condensation: Mannich mechanism, dienamine detection, and erosion of the aldol addition selectivity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Propanediamine, N,N,N',N'-tetramethyl- (CAS 110-95-2). Retrieved from [Link]
-
NIST WebBook. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
ResearchGate. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Application of the Mannich reaction in the structural modification of natural products. Retrieved from [Link]
-
ResearchGate. (2018). Steric Effect of Amines on the Mannich Reaction between Secondary Amines and 2,6-Disubstituted Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
-
ResearchGate. (2020). Vinylogous Mannich Reactions: Selectivity and Synthetic Utility. Retrieved from [Link]
-
ResearchGate. (n.d.). Phospha-Mannich reactions of PH3 and its analogs. Retrieved from [Link]
- Google Patents. (n.d.). WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol.
- Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
-
MDPI. (2018). Iminium Salts by Meerwein Alkylation of Ehrlich's Aldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104370757A - Preparation method of 3-dimethylamino-1,2-propanediol.
-
ResearchGate. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). US3131132A - Purification of dimethylaminoethanol by acid treatment and distillation.
-
SIELC Technologies. (2018). Propanal, 3-(dimethylamino)-2,2-dimethyl-. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxy-2,2-dimethylpropionaldehyde | C5H10O2 | CID 11699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. massbank.eu [massbank.eu]
- 6. data.epo.org [data.epo.org]
- 7. 2,2-DIETHYL-1,3-PROPANEDIOL(115-76-4) 1H NMR spectrum [chemicalbook.com]
- 8. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 9. PubChemLite - 3-hydroxy-2,2-dimethylpropanal (C5H10O2) [pubchemlite.lcsb.uni.lu]
- 10. spectrabase.com [spectrabase.com]
- 11. jackwestin.com [jackwestin.com]
Technical Support Center: Trimerization of Isobutyraldehyde in Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the acid-catalyzed trimerization of isobutyraldehyde. This resource is designed for researchers, chemists, and process development professionals who are working with this classic yet nuanced transformation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your experimental outcomes.
The acid-catalyzed cyclotrimerization of isobutyraldehyde is a fundamental reaction that yields 2,4,6-triisopropyl-1,3,5-trioxane. This cyclic acetal is a stable, crystalline solid that serves as a convenient and controllable source of isobutyraldehyde, making it valuable in various synthetic applications. However, the reaction's reversible nature and sensitivity to conditions can present challenges. This guide addresses the most common issues encountered in the laboratory.
Section 1: Reaction Mechanism and Core Principles
Understanding the reaction mechanism is crucial for effective troubleshooting. The trimerization proceeds via a series of acid-catalyzed nucleophilic additions.
-
Protonation: An acid catalyst (H⁺) protonates the carbonyl oxygen of an isobutyraldehyde molecule, activating it towards nucleophilic attack.
-
Dimerization: A second isobutyraldehyde molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal dimer.
-
Chain Growth: This process repeats, with a third isobutyraldehyde molecule adding to the growing chain.
-
Cyclization & Deprotonation: The resulting linear trimer undergoes an intramolecular cyclization to form the six-membered 1,3,5-trioxane ring. The catalyst (H⁺) is regenerated upon deprotonation.
This entire process is an equilibrium.[1][2] The stability of the trioxane ring, particularly the chair conformation with bulky isopropyl groups in equatorial positions, helps drive the reaction forward under appropriate conditions.[1]
Caption: Acid-catalyzed trimerization mechanism of isobutyraldehyde.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question: Why is my reaction yield low or non-existent?
Low yield is the most common issue, often stemming from an unfavorable equilibrium position or catalyst inactivation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Presence of Water | Water is a nucleophile that can hydrolyze the trioxane product back to isobutyraldehyde, shifting the equilibrium to the starting material side.[1] The acid catalyst can also be solvated by water, reducing its activity. | Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried.[3] Use anhydrous solvents (if applicable) and freshly distilled isobutyraldehyde. |
| Incorrect Catalyst | Not all acids are equally effective. While strong mineral acids work, they can cause side reactions. Solid acid catalysts like cation-exchange resins offer easier workups but may have different activity profiles.[4] | Catalyst Screening: If using a standard protocol with H₂SO₄ fails, consider a milder catalyst like silica gel beads or an ion-exchange resin (e.g., crosslinked poly(styrene sulfonic acids)).[4] |
| Suboptimal Temperature | The reaction is reversible and exothermic. High temperatures can favor the reverse reaction (depolymerization).[4] Conversely, if the temperature is too low, the reaction rate may be impractically slow. | Temperature Control: Conduct the reaction at low temperatures (e.g., -10°C to 15°C) to favor the formation of the thermodynamically stable trimer.[4] Use an ice or dry ice/acetone bath for precise control. |
| Impure Isobutyraldehyde | The starting aldehyde can readily oxidize in air to form isobutyric acid. Carboxylic acids can interfere with the catalytic cycle and contribute to byproduct formation. | Purify Starting Material: Distill isobutyraldehyde immediately before use to remove any oxidized impurities. Store under an inert atmosphere (N₂ or Ar). |
Question: My final product is impure. What are the likely side products and how can I avoid them?
The formation of byproducts complicates purification and reduces yield.
-
Aldol Condensation Products: While more characteristic of basic conditions, some acid catalysts can promote the self-condensation of isobutyraldehyde.[5][6] This is more likely at elevated temperatures.
-
Solution: Maintain low reaction temperatures and choose a catalyst less prone to promoting aldol reactions, such as specific solid acids.[4]
-
-
Linear Oligomers/Polymers: Incomplete cyclization can result in the formation of linear polyacetals.
-
Solution: Ensure sufficient reaction time for the cyclization to complete. Using a slight excess of the catalyst can sometimes help drive the reaction to the cyclic product.
-
-
Oxidation Products: As mentioned, isobutyric acid can be present if the starting material is old or handled improperly in the presence of air.[7][8]
-
Solution: Use freshly distilled aldehyde and run the reaction under an inert atmosphere.
-
Question: The reaction worked, but my product decomposed back into isobutyraldehyde during workup or storage. Why?
This is a clear indication of depolymerization, a direct reversal of the formation reaction.
-
Cause: The presence of residual acid is the primary culprit. The acid that catalyzed the formation will just as effectively catalyze the decomposition, especially if the temperature is raised (e.g., during distillation).[2][4]
-
Solution: Effective Quenching & Neutralization:
-
Before any heating or solvent removal, thoroughly quench the reaction by washing the mixture with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution or cold, dilute NaOH.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash with brine to remove residual water and dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before filtration and solvent removal.
-
For storage, keep the purified trimer in a tightly sealed container, away from acidic vapors and moisture.[1]
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - 1,3,5 - Trioxane synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Trimerization of aldehydes with one α-hydrogen catalyzed by sodium hydroxide - Lookchem [lookchem.com]
- 4. DE2827974C3 - Process for the preparation of 2,4,6-trialkyl-1,3,5-trioxanes - Google Patents [patents.google.com]
- 5. Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide [scirp.org]
- 6. scirp.org [scirp.org]
- 7. US9428435B2 - Aldehyde oxidation processes - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(Dimethylamino)-2,2-dimethylpropanal by Distillation
Welcome to the technical support center for the purification of 3-(Dimethylamino)-2,2-dimethylpropanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful distillation of this compound. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative sources.
I. Understanding the Compound: Key Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [2][1] |
| Boiling Point | 82 °C @ 88 Torr | |
| Flash Point | 34.2 °C | [3] |
| Vapor Pressure | 3.72 mmHg at 25°C | [3] |
The boiling point data is a critical starting point. However, direct distillation at atmospheric pressure is often not advisable for amino aldehydes due to their potential for thermal degradation.[4][5] Vacuum distillation is the preferred method as it significantly lowers the boiling point, thereby minimizing the risk of decomposition.[5][6]
II. Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: Amino aldehydes can be thermally sensitive.[7] Distillation at atmospheric pressure would require high temperatures, which can lead to decomposition, polymerization, or other side reactions, resulting in lower yield and purity.[4][8] Vacuum distillation reduces the boiling point of the compound, allowing for a gentler purification process at lower temperatures.[5][6]
Q2: What is the expected boiling point of this compound under vacuum?
Q3: What are the primary impurities I should be concerned about?
A3: Impurities can arise from the synthesis process or from degradation during workup and purification. Common impurities could include unreacted starting materials (isobutyraldehyde, dimethylamine, formaldehyde), by-products from side reactions, or decomposition products.[11] Aldehydes are also susceptible to oxidation to carboxylic acids.[8][12]
Q4: How can I assess the purity of my distilled product?
A4: Several analytical techniques can be employed. Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is a powerful tool for determining purity and identifying volatile impurities.[8][13] High-Performance Liquid Chromatography (HPLC) can also be used.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the purified product.[7]
III. Troubleshooting Guide
This section addresses common issues encountered during the distillation of this compound.
Problem 1: Low or No Product Recovery
| Potential Cause | Diagnostic Check | Proposed Solution |
| Inadequate Vacuum | Verify the vacuum level with a calibrated gauge. Check for leaks in the distillation setup. | Ensure all joints are properly sealed. Use high-vacuum grease. Check the vacuum pump for proper function. |
| Incorrect Temperature | Monitor the pot temperature and the head temperature. | The pot temperature should be high enough to induce boiling at the applied vacuum. The head temperature should correspond to the boiling point of the product at that pressure. |
| Product Decomposition | Observe for charring, discoloration, or gas evolution in the distillation flask. | Reduce the pot temperature. Improve the vacuum to further lower the boiling point. Consider a shorter path distillation apparatus to minimize residence time at high temperatures.[4] |
| Azeotrope Formation | Not commonly reported for this compound, but possible with certain solvent impurities. | If suspected, perform a small-scale trial distillation and analyze fractions by GC-MS to identify co-distilling components. |
Problem 2: Product Discoloration (Yellowing or Browning)
| Potential Cause | Diagnostic Check | Proposed Solution |
| Thermal Decomposition | Discoloration intensifies with increased distillation time or temperature. | Lower the distillation temperature by improving the vacuum. Use a shorter path distillation setup.[4] |
| Air Sensitivity/Oxidation | The crude material darkens upon standing in air. | Handle the material under an inert atmosphere (e.g., nitrogen or argon) prior to and during distillation.[15] Consider using a Perkin triangle for collection of fractions under inert gas.[15] |
| Reaction with Impurities | The presence of acidic or basic impurities can catalyze side reactions. | Neutralize the crude material with a mild base (e.g., sodium bicarbonate) and dry it thoroughly before distillation. |
Problem 3: Inconsistent Boiling Point/Fractionation
| Potential Cause | Diagnostic Check | Proposed Solution |
| Fluctuating Vacuum | The vacuum gauge reading is unstable. | Check the vacuum pump for surging. Ensure the vacuum tubing is not collapsing. Use a vacuum controller for precise pressure regulation.[5] |
| Presence of Volatile Impurities | The initial fractions distill at a lower temperature. | Collect a forerun fraction to remove more volatile impurities before collecting the main product fraction. |
| Bumping/Uneven Boiling | The liquid in the distillation flask boils erratically. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the heating mantle provides even heating. |
Problem 4: Polymerization in the Distillation Flask
| Potential Cause | Diagnostic Check | Proposed Solution |
| High Temperature | A solid or viscous residue forms in the pot. | Reduce the distillation temperature by applying a higher vacuum.[16] |
| Presence of Catalytic Impurities | Acidic or basic impurities can promote polymerization. | Pre-treat the crude material by washing with a neutral buffer and drying thoroughly. |
IV. Experimental Protocols
Protocol 1: Pre-Distillation Workup
-
Neutralization: Following the synthesis, quench the reaction mixture and adjust the pH to approximately 9-11.[11] This can be achieved by washing the organic phase with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Drying: Combine the organic extracts and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Vacuum Distillation
dot
Caption: Workflow for the purification of this compound.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use a short-path distillation head if available to minimize product loss and thermal stress.[4]
-
Charging the Flask: Charge the distillation flask with the pre-treated crude this compound. Do not fill the flask to more than two-thirds of its volume. Add a magnetic stir bar.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle. Ensure the contents are stirring to promote even boiling.
-
Fraction Collection:
-
Collect any low-boiling forerun in a separate receiving flask.
-
Once the head temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Monitor the head temperature and the appearance of the distillate. A stable boiling point and a colorless distillate are indicative of a pure fraction.
-
-
Shutdown: Once the distillation is complete, or if the temperature starts to rise significantly, remove the heat source and allow the system to cool to room temperature before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in, potentially leading to oxidation or an explosion.
V. Purity Analysis: Recommended Methods
A multi-faceted approach to purity analysis is recommended for comprehensive quality control.
| Analytical Method | Purpose | Key Considerations |
| Gas Chromatography (GC) | Quantify purity and detect volatile impurities. | Use a suitable column (e.g., a nonpolar capillary column). Can be coupled with a mass spectrometer (GC-MS) for impurity identification.[8][17] |
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure and identify any structural isomers or major impurities. | ¹H and ¹³C NMR are standard. The spectra should be consistent with the expected structure of this compound. |
| High-Performance Liquid Chromatography (HPLC) | An alternative or complementary method for purity determination, especially for less volatile impurities. | A reverse-phase (RP) HPLC method with a suitable mobile phase can be employed.[14] |
| Derivatization followed by GC | For trace-level aldehyde analysis, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and selectivity.[17][18] | This is a more specialized technique for rigorous impurity profiling. |
VI. Troubleshooting Logic Diagram
dot
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- 9. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 3-Dimethylamino-2,2-dimethyl-1-propanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
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- 14. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 15. BASIC CHEMICAL ENGINEERING OPERATIONS: Air-sensitive vacuum distillation Mass Transfer Operations [engineeringoperations.blogspot.com]
- 16. Vacuum Hybrid Still â Low-Temp Distillation For Sensitive Compounds - News [twdistillery.com]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Minimizing Byproduct Formation in Mannich Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. We will move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your desired Mannich base.
The Challenge of Selectivity
The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone or aldehyde), formaldehyde, and a primary or secondary amine.[1][2] Its utility in synthesizing β-amino carbonyl compounds, which are key intermediates for pharmaceuticals and natural products, is unparalleled.[3][4] However, the very reactivity that makes the components useful also opens the door to a variety of competing reaction pathways, leading to byproducts that complicate purification and reduce yields.[5] This guide addresses the most common challenges in a direct question-and-answer format.
Core Reaction Pathway: A Quick Review
Understanding the primary mechanism is crucial for diagnosing side reactions. The process begins with the formation of a highly electrophilic Eschenmoser-type salt, an iminium ion, from the amine and formaldehyde.[6][7] The active hydrogen compound then tautomerizes to its enol form, which acts as a nucleophile, attacking the iminium ion to form the final β-amino-carbonyl product, or "Mannich base."[1][8]
Caption: The core mechanism of the Mannich reaction.
Troubleshooting Guides & FAQs
Q1: I'm observing significant formation of higher molecular weight byproducts. What are they and how can I minimize them?
This is one of the most common issues and typically points to two potential side reactions: Bis-Mannich addition or polymerization stemming from the reactivity of the newly formed Mannich base.
Causality & Mechanism:
-
Bis-Mannich Products: If your active hydrogen compound has more than one acidic proton (e.g., acetone, cyclopentanone), the initial Mannich base can be deprotonated and react a second time with another iminium ion. This adds a second aminomethyl group, resulting in a "bis-Mannich" adduct.[3][9]
-
Polymerization via Primary Amines: If you use ammonia or a primary amine, the resulting Mannich base is itself a primary or secondary amine. This product can react again with formaldehyde to form a new iminium ion, which then condenses with more of the enolizable compound, leading to uncontrolled oligomerization or polymerization.[4][10][11] This is why secondary amines are often preferred.[2][4]
Caption: Unwanted polymerization pathway using primary amines.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Limiting the amount of formaldehyde and amine prevents multiple additions. | Use a precise 1:1:1 molar ratio of ketone:formaldehyde:amine. If bis-addition persists, try a slight excess (1.1-1.2 eq) of the ketone.[9] |
| Use a Secondary Amine | The resulting Mannich base is a tertiary amine, which lacks the N-H proton needed to form a new iminium ion, thus terminating the reaction.[4][10] | If your synthesis allows, substitute the primary amine with a secondary amine like dimethylamine, pyrrolidine, or piperidine. |
| Slow Reagent Addition | Adding the formaldehyde or pre-formed iminium ion slowly keeps its instantaneous concentration low, disfavoring multiple additions.[12][13] | Dissolve the amine and ketone, then add the formaldehyde solution dropwise over several hours, especially during the initial phase of the reaction. |
| Lower Reaction Temperature | Higher temperatures can accelerate side reactions. | Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and only increase if the reaction rate is too slow, monitoring by TLC.[11] |
Q2: My starting ketone is self-condensing. How can I favor the Mannich reaction over the Aldol side reaction?
Aldol condensation is a major competing pathway, especially under basic conditions, where the enolate of your ketone attacks another molecule of the ketone instead of the iminium ion.[9]
Causality & Mechanism:
The key is controlling the pH. The Mannich reaction is often favored under mildly acidic conditions.[4] Acidity promotes the formation of the electrophilic iminium ion while simultaneously keeping the concentration of the highly nucleophilic enolate (favored by base) low, instead favoring the less nucleophilic enol form.[9] The enol is sufficiently nucleophilic to react with the highly reactive iminium ion but is less likely to participate in self-condensation.
Experimental Protocol: Acid-Catalyzed Mannich Reaction
This protocol uses an amine hydrochloride salt to maintain acidic conditions, which favors the Mannich pathway.[9]
-
Reagent Setup: To a round-bottom flask, add the active hydrogen compound (1.0 eq), the secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.1 eq), and a suitable protic solvent like ethanol or water.[4][9]
-
Formaldehyde Source: Add paraformaldehyde (1.1 eq). Using paraformaldehyde and a catalytic amount of strong acid (e.g., a few drops of conc. HCl) helps generate formaldehyde in situ under acidic conditions.[9]
-
Reaction Conditions: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction progress using TLC or LC-MS. Reaction times can range from a few hours to overnight.[9]
-
Workup: After completion, cool the reaction mixture. The product, a Mannich base hydrochloride salt, may precipitate upon cooling or with the addition of a less polar solvent like acetone.[9] The salt can then be collected by filtration. To obtain the free base, the salt is dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) before extraction with an organic solvent.
Q3: How critical are my choices of solvent and catalyst in controlling selectivity?
Solvent and catalyst choices are not merely environmental variables; they are active participants that can dramatically influence the reaction's outcome by stabilizing key intermediates.
Causality & Mechanism:
-
Solvents: Protic solvents (e.g., ethanol, methanol, water, acetic acid) are highly effective for Mannich reactions because they stabilize the charged iminium ion intermediate through hydrogen bonding.[4][14] This stabilization increases the effective concentration and reactivity of the iminium ion, promoting the desired Mannich pathway over side reactions. Aprotic solvents can be used but may lead to slower or less selective reactions.
-
Catalysts: The reaction can be catalyzed by either acid or base, and the choice impacts which intermediates are favored.[4]
-
Acid Catalysis (More Common): Promotes formation of the iminium ion and the enol. This is generally the preferred method for controlling side reactions like aldol condensation.[4][15]
-
Base Catalysis: Promotes the formation of the enolate. While effective for some substrates, it can increase the rate of aldol self-condensation.
-
Data Summary: Effect of Solvents on Reaction Yield/Selectivity
The optimal solvent is substrate-dependent, but general trends have been observed.
| Solvent | Typical Effect on Mannich Reaction | Reference |
| Ethanol/Methanol | Good general-purpose protic solvents. Effectively stabilize the iminium ion. | [4][14] |
| Water | A green and effective solvent, particularly for reactions with hydrophilic substrates. Can promote the reaction. | [16][17] |
| Acetic Acid | Can act as both a protic solvent and an acid catalyst, often leading to good results. | [18][19] |
| Toluene | Aprotic. Used in some specific applications, often with a carboxylic acid co-catalyst. | [12][13] |
| Dimethylformamide (DMF) | High-boiling aprotic solvent. Can sometimes lead to unexpected methylene byproducts. | [20] |
Q4: I'm still struggling with byproducts. Is there an advanced strategy for better control?
Yes. When a standard one-pot approach fails, the most robust strategy is to use a pre-formed iminium salt .
Causality & Mechanism:
This approach decouples the formation of the iminium ion from the main reaction. By preparing and isolating the iminium salt first (e.g., Eschenmoser's salt, [CH₂=N(CH₃)₂]⁺I⁻), you introduce a pure, highly reactive electrophile into the reaction with your enolizable compound.[7][11] This method offers superior control because:
-
It eliminates side reactions involving free formaldehyde (like polymerization).[11]
-
It allows for precise stoichiometric control of the electrophile.
-
The reaction can often be run at lower temperatures, enhancing selectivity.[11]
Caption: A logical workflow for troubleshooting byproducts.
Experimental Protocol: Reaction with a Pre-formed Iminium Salt
-
Preparation of Enolate/Enol: In a flask under an inert atmosphere (N₂ or Ar), dissolve your active hydrogen compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂). If a stronger nucleophile is needed, it can be converted to an enolate using a suitable base (e.g., LDA, NaH) at low temperature (-78 °C to 0 °C).
-
Addition of Iminium Salt: Add the pre-formed iminium salt (e.g., Eschenmoser's salt, 1.0 eq) portion-wise to the solution at a controlled temperature (e.g., maintain 0 °C or allow to warm to room temperature, depending on substrate reactivity).[11]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
By systematically addressing stoichiometry, reaction conditions, and reagent choice, you can effectively navigate the complexities of the Mannich reaction and achieve a clean, high-yielding synthesis.
References
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
PSIBERG. (2024, January 8). Mannich Reaction: Mechanism, Variations & Applications. Retrieved from [Link]
-
Poulsen, T. B., & Jørgensen, K. A. (2014). The Redox-Mannich Reaction. Angewandte Chemie International Edition, 43(16), 2092-2095. This reference appears to be cited within another source, but a direct link to the original research is often found in ACS or similar publications. A related article is: Seayad, J., & List, B. (2005). The Redox-Mannich Reaction. Organic Letters, 16(21), 4577-4579. Retrieved from [Link]
-
Wang, Y., et al. (2019). Zeolite catalytic synthesis of high-performance jet-fuel-range spiro-fuel by one-pot Mannich–Diels–Alder reaction. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent Effect on the Mannich Reaction of 46. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. Retrieved from [Link]
-
Seayad, J., & List, B. (2014). The Redox-Mannich Reaction. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Retrieved from [Link]
-
Professor Dave Explains. (2021, September 9). Mannich Reaction. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (2023). Synthetic applications of biologically important Mannich bases: An updated review. GSC Biological and Pharmaceutical Sciences, 24(01), 143–158. Retrieved from [Link]
-
ChemEurope. (n.d.). Mannich reaction. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1969). Mannich reactions in high-boiling solvents. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
CNKI. (2013). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Retrieved from [Link]
-
ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (n.d.). Green chemistry and catalysis in Mannich reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Efficient catalysts for asymmetric Mannich reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
IOSR Journal. (n.d.). Novel Catalysts for Asymmetric Synthesis in Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2016, October 8). Mannich condensation reaction problems? Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
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- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Mannich_reaction [chemeurope.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Overview About Mannich Reaction Mechanism [unacademy.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mannich Reaction | NROChemistry [nrochemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 19. thaiscience.info [thaiscience.info]
- 20. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support guide for 3-(Dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability, storage, and handling of this versatile bifunctional molecule. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
I. Understanding the Molecule: Key Characteristics
This compound is an aliphatic aldehyde containing a tertiary amine. This structure presents unique stability considerations. The aldehyde functional group is susceptible to oxidation and polymerization, while the tertiary amine can influence its reactivity and solubility. Understanding these characteristics is fundamental to its proper handling and storage.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you diagnose and resolve common problems encountered when working with this compound.
Scenario 1: Inconsistent Reaction Yields
-
Problem: "My reaction yields are significantly lower than expected, or the reaction is not proceeding to completion."
-
Possible Cause: This is often the first sign of reagent degradation. The aldehyde functional group is the most likely point of failure, potentially through oxidation to the less reactive carboxylic acid or through polymerization.
-
Troubleshooting Steps:
-
Verify Purity: Before use, analyze a small sample of your aldehyde via NMR or GC-MS to confirm its purity and structure. Compare the results with the certificate of analysis.
-
Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent. If you suspect your stock has degraded, it is best to procure a new batch.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the reaction is heated or runs for an extended period.
-
Scenario 2: Visible Changes in the Reagent
-
Problem: "The normally colorless to light-yellow liquid has developed a darker yellow or brown tint," or "I've observed the formation of a solid precipitate in the bottle."
-
Possible Cause: Color change is a strong indicator of degradation. The formation of a solid could be due to polymerization of the aldehyde, a common issue with aldehydes, especially upon exposure to air, light, or temperature fluctuations.
-
Troubleshooting Steps:
-
Do Not Use: If you observe significant color change or precipitate, it is highly recommended not to use the reagent, as the impurities could interfere with your reaction.
-
Review Storage Conditions: Verify that your storage conditions align with the recommendations in the FAQ section below. Improper storage is the most common cause of degradation.
-
Scenario 3: Unexpected Side Products in Analysis
-
Problem: "My post-reaction analysis (NMR, LC-MS) shows unexpected peaks that I can't account for."
-
Possible Cause: The presence of unexpected side products could stem from impurities in your starting aldehyde or its reaction with incompatible reagents or solvents.
-
Troubleshooting Steps:
-
Identify the Impurity: Attempt to characterize the unexpected peak. A common impurity would be the corresponding carboxylic acid (3-(dimethylamino)-2,2-dimethylpropanoic acid), which would have a different chemical shift in NMR and a different mass in MS.
-
Check for Incompatibilities: Review all reagents and solvents in your reaction. This aldehyde can react with strong oxidizing agents and strong acids. The tertiary amine can also be protonated by acids, which may affect its reactivity.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the optimal storage temperature for this compound?
-
Q2: Does this compound need to be stored under an inert atmosphere?
-
Q3: Is this compound sensitive to light?
-
Q4: What are the signs of degradation?
-
A4: The primary signs of degradation are a change in color from colorless/pale yellow to a more intense yellow or brown, and the formation of a solid precipitate (polymerization).
-
Solvents and Solutions
-
Q5: What solvents are recommended for preparing stock solutions?
-
A5: For preparing stock solutions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. It is crucial to use dry solvents, as water can react with the aldehyde.
-
-
Q6: How stable are solutions of this compound?
-
A6: Solutions are generally less stable than the neat compound. It is recommended to prepare solutions fresh for each experiment. If you must store a solution, store it under an inert atmosphere at a low temperature (e.g., -20°C) for a short period.
-
Safety and Incompatibilities
-
Q7: What are the main safety hazards associated with this compound?
-
A7: This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][3] Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]
-
-
Q8: What substances are incompatible with this compound?
-
A8: Avoid contact with strong oxidizing agents, which can oxidize the aldehyde group. Also, avoid strong acids, which can react with the tertiary amine.
-
IV. Data and Diagrams
Table 1: Storage and Handling Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -10°C[1] | Minimizes degradation and polymerization. |
| Atmosphere | Inert (Argon or Nitrogen)[1] | Prevents oxidation of the aldehyde. |
| Container | Tightly sealed, amber or opaque | Protects from air, moisture, and light. |
| Handling | Chemical fume hood, with PPE[2] | Flammable, corrosive, and irritant.[2][3] |
Diagram 1: Potential Degradation Pathway - Oxidation
Caption: Oxidation of the aldehyde to its corresponding carboxylic acid.
V. References
-
PubChem. 3-(Dimethylamino)-2,2-dimethyl-1-propanol. National Center for Biotechnology Information. [Link]
-
PubChem. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet. (Link not directly available, information sourced from search snippet).
-
ChemBuyersGuide.com. Frinton Laboratories, Inc.[Link]
Sources
Technical Support Center: A Researcher's Guide to 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support resource for 3-(Dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6). This guide is designed for our partners in research, science, and drug development. My objective is to move beyond standard safety data sheets and provide you with field-tested insights and troubleshooting advice to ensure both the integrity of your experiments and the safety of your team. The information herein is structured in a practical question-and-answer format to address the specific challenges you may encounter.
Section 1: Core Characteristics & Safety Synopsis
Before addressing specific troubleshooting scenarios, it is crucial to have a foundational understanding of the compound's properties and inherent hazards. This molecule, while a valuable building block, demands respect and careful handling due to its combination of flammability, corrosivity, and potential for respiratory irritation.[1]
Data Summary Table: Physicochemical and Hazard Profile
| Property | Value | Source |
| CAS Number | 15451-14-6 | [PubChem[1]]([Link]) |
| Molecular Formula | C₇H₁₅NO | [PubChem[1]]([Link]) |
| Molecular Weight | 129.20 g/mol | [PubChem[1]]([Link]) |
| IUPAC Name | This compound | [PubChem[1]]([Link]) |
| Primary Hazards | Flammable, Corrosive, Irritant | [PubChem[1]]([Link]) |
| GHS Hazard Statement | Classification | Description | Source |
| H226 | Flammable Liquid, Category 3 | Flammable liquid and vapor. | [PubChem[1]]([Link]) |
| H302 | Acute Toxicity, Oral, Category 4 | Harmful if swallowed. | [PubChem[1]]([Link]) |
| H314 | Skin Corrosion, Category 1C | Causes severe skin burns and eye damage. | [PubChem[1]]([Link]) |
| H335 | STOT SE, Category 3 | May cause respiratory irritation. | [PubChem[1]]([Link]) |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common queries and issues that can arise during the routine handling, storage, and use of this compound.
Topic: Storage and Stability
Question 1: My previously clear liquid now has a yellowish tint. Is it still viable for my synthesis?
Answer: A color change to yellow or brown is a potential indicator of degradation. Aldehydes, in general, are susceptible to oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid (-COOH). This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
-
Senior Application Scientist's Insight:
-
Causality: The tertiary amine group in the molecule can also undergo oxidation. The primary concern with degradation is not just a lower yield, but the introduction of impurities that can complicate your reaction and purification steps.
-
Best Practice: To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed amber glass bottle, and in a cool, dark place.
-
Question 2: I've noticed some solid precipitate in my bottle after storing it in the refrigerator. What is this and how should I handle it?
Answer: This is likely the compound solidifying or "freezing" due to cold temperatures. It does not necessarily indicate degradation.
-
Senior Application Scientist's Insight:
-
Causality: The melting point of a compound is a distinct physical property. Storing it below this temperature will cause a phase change from liquid to solid.
-
Troubleshooting: To safely return the compound to a liquid state, allow the container to warm to room temperature slowly in a fume hood, away from any ignition sources. Do not apply direct, aggressive heat, as this can cause localized degradation and pressure buildup. A lukewarm water bath can be used with caution. Once fully melted, gently swirl the container to ensure homogeneity before use.
-
Topic: Handling and Personal Protective Equipment (PPE)
Question 3: The Safety Data Sheet (SDS) for a similar compound mentions it's corrosive. How can a small organic molecule be so aggressive?
Answer: The corrosivity (H314 - Causes severe skin burns and eye damage) stems from the basicity of the tertiary amine group (the dimethylamino moiety).[1] On contact with moisture on the skin or in the eyes, it can form a strongly alkaline solution, which can cause chemical burns through saponification of fats and protein denaturation.
-
Senior Application Scientist's Insight:
-
Causality: This is analogous to how solutions of sodium hydroxide or other strong bases cause burns. The hazard is chemical, not thermal. The aldehyde group can also contribute to irritation.
-
Best Practice: This is why the PPE requirements are non-negotiable. Always wear chemical-resistant gloves (nitrile is a good starting point, but check your lab's specific glove compatibility chart), a laboratory coat, and, most importantly, chemical safety goggles.[2] If there is any risk of splashing, a full face shield must be worn over the goggles.
-
Question 4: Do I really need to handle this compound in a chemical fume hood if I'm only using a small amount?
Answer: Yes, without exception. The hazard statement H335 (May cause respiratory irritation) is a key directive here.[1]
-
Senior Application Scientist's Insight:
-
Causality: The compound has a vapor pressure that allows it to become an inhalation hazard, especially in poorly ventilated areas. The vapors can irritate the mucous membranes of the respiratory tract. Furthermore, its flammability (H226) means that vapors can accumulate and travel to an ignition source.[1]
-
Best Practice: Using a certified chemical fume hood ensures that any vapors are contained and exhausted safely.[3] It also provides a physical barrier in case of an accidental splash. Ensure the sash is at the appropriate height to maximize capture efficiency.
-
Topic: In-Experiment Troubleshooting
Question 5: I'm performing a reaction sensitive to primary/secondary amines. Could this compound be a source of interference?
Answer: While this compound is a tertiary amine, impurities from its synthesis could potentially include related primary or secondary amines.
-
Senior Application Scientist's Insight:
-
Causality: Synthetic routes for such compounds can sometimes result in low-level byproducts that are difficult to remove. If your reaction involves reagents that are highly reactive with N-H bonds (e.g., isocyanates, acid chlorides), even trace amounts of these impurities could lead to unwanted side products.
-
Troubleshooting: If you suspect this type of interference, it's advisable to either purchase a higher purity grade of the starting material or to purify it yourself. A simple workaround can sometimes be to add a small amount of a scavenger resin that selectively binds to primary/secondary amines before proceeding with your main reaction.
-
Section 3: Emergency Protocols
In the event of an emergency, a structured and rapid response is critical. The following Q&A format is designed to be a quick reference.
Question 6: What are the immediate first steps if I splash this chemical on my skin or in my eyes?
Answer: Act immediately. This is a corrosive chemical, and time is critical to minimizing damage.[1]
-
For Skin Contact:
-
Immediately go to the nearest safety shower.
-
Remove all contaminated clothing, including shoes and jewelry, while under the shower.[4]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[3]
-
Seek immediate medical attention. Do not apply any neutralizing creams or ointments.
-
-
For Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[3]
-
Ensure water flows from the inner corner of the eye to the outer to avoid contaminating the other eye.
-
Remove contact lenses if present and easy to do so.[3]
-
Seek immediate medical attention from an ophthalmologist.
-
Question 7: How do I handle a small spill (less than 100 mL) in the fume hood?
Answer: For a small, contained spill, a trained researcher can manage the cleanup, provided the correct materials are available.
-
Senior Application Scientist's Insight:
-
Workflow: The primary concerns are containing the corrosive and flammable liquid, preventing vapor spread, and avoiding ignition sources. The workflow below outlines the critical decision points for a safe response.
-
Spill Response Workflow Diagram
Caption: Emergency response workflow for a small spill.
-
Detailed Protocol:
-
Alert & Secure: Alert nearby personnel and ensure all ignition sources (burners, hot plates, electrical equipment) are turned off.[5]
-
PPE: Don the appropriate PPE as outlined in the diagram.
-
Contain: Use a non-combustible absorbent material like vermiculite or sand to create a dike around the spill to prevent it from spreading.[5][6]
-
Absorb: Gently cover and absorb the spill with the absorbent material. Avoid splashing.
-
Collect: Using spark-proof tools, carefully scoop the contaminated absorbent into a designated, labeled hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal the container and arrange for its disposal through your institution's Environmental Health & Safety (EHS) office.
-
Report: Always report the incident to your supervisor and EHS department.[5]
-
References
-
Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6). Cheméo. [Link]
-
3-(Dimethylamino)-2,2-dimethyl-1-propanol | C7H17NO | CID 123136. PubChem, National Institutes of Health. [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. PubChem, National Institutes of Health. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]
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- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Industrial Scale Mannich Reactions Without Acidic Media
Welcome to the technical support center for professionals navigating the complexities of the Mannich reaction on an industrial scale. This guide is designed for researchers, chemists, and process development scientists who are seeking robust, scalable, and sustainable alternatives to traditional acid-catalyzed Mannich reactions.
On an industrial level, avoiding strongly acidic media is often a primary objective to mitigate issues such as reactor corrosion, difficult work-ups, substrate sensitivity, and the generation of acidic waste streams. This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for performing the Mannich reaction under neutral or non-acidic conditions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the transition away from acidic catalysts in Mannich reactions.
Q1: Why should our process avoid traditional acid catalysts like HCl for the Mannich reaction at scale? A: While effective at the lab scale, strong mineral acids pose significant challenges in industrial settings. These include:
-
Corrosion: Highly corrosive to standard steel reactors, necessitating expensive specialized alloys.
-
Waste Generation: Requires neutralization during work-up, creating large quantities of salt waste and increasing the effluent load.
-
Substrate Incompatibility: Not suitable for acid-sensitive substrates, limiting the synthetic scope.
-
Safety: Handling large volumes of strong acids introduces significant operational hazards.
Q2: What are the main classes of non-acidic catalysts for the Mannich reaction? A: Several greener and more process-friendly alternatives exist.[1][2] The primary categories are:
-
Lewis Acids: Mildly acidic catalysts like ZnI₂, SiCl₄, and various metal salts can effectively promote the reaction without the harshness of Brønsted acids.[3]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as Amberlyst-supported copper iodide (CuI/A-21) or nano-sulphated zirconia, are highly advantageous for industrial processes as they can be easily recovered by filtration and reused over multiple cycles.[4][5][6][7]
-
Organocatalysts: Small organic molecules, like L-proline and its derivatives, can catalyze the reaction efficiently under mild conditions, often with high stereoselectivity.[8][9]
-
Base Catalysts: In some cases, a base-catalyzed mechanism can be employed, particularly for substrates with highly acidic protons.[10]
-
Catalyst-Free/Solvent-Free Conditions: For sufficiently reactive substrates, the reaction can sometimes be driven to completion by heating under solvent-free conditions, offering a significant green chemistry advantage.[11][12]
Q3: Can Mannich reactions be performed in "green" solvents like water? A: Yes, water can be an excellent medium for certain Mannich reactions, particularly when using water-tolerant catalysts like heteropoly acids (HPAs).[13][14] Performing the reaction in water avoids the use of volatile organic compounds (VOCs) and can simplify product isolation if the Mannich base is insoluble in water. Vigorous stirring is often crucial to overcome the low solubility of organic reactants.[13]
Q4: What is a "decarboxylative" Mannich reaction, and is it acid-free? A: The decarboxylative Mannich reaction is a variation that uses a β-keto acid or a malonic acid half-ester as the nucleophile.[15][16][17] Upon gentle heating or catalysis, these substrates lose CO₂, generating a reactive enolate in situ that adds to the imine. This process is often performed under neutral or mildly basic conditions and is highly atom-economical, with CO₂ as the only byproduct.[17]
Troubleshooting Guides
Even with optimized protocols, challenges can arise during scale-up. This section provides a structured approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
Low conversion is the most frequent issue. A systematic diagnosis is key to identifying the root cause.
Caption: Troubleshooting workflow for low yield in Mannich reactions.
-
Inefficient Iminium Ion Formation: The reaction hinges on the formation of an electrophilic iminium ion from the aldehyde and amine.[18] Without acid, this condensation can be slow.
-
Solution: Consider a two-step, one-pot process. First, stir the aldehyde and amine together (often with a dehydrating agent like MgSO₄ or under conditions that remove water) to form the imine, then add the CH-acidic component and catalyst.
-
-
Catalyst Inactivation or Insufficient Activity:
-
Heterogeneous Catalysts: While reusable, solid catalysts can lose activity.[4][5] This may be due to active site poisoning by impurities or physical blockage of pores. Consider a regeneration step (washing/calcination) or using fresh catalyst.
-
Lewis Acids: Some Lewis acids are sensitive to water. If trace water is present in starting materials, it can hydrolyze the catalyst. Ensure all reagents and solvents are anhydrous if using a water-sensitive catalyst.
-
-
Reversibility (Retro-Mannich Reaction): The Mannich reaction can be reversible. If the product is unstable under the reaction conditions, it may revert to starting materials.
-
Solution: Lowering the reaction temperature once the product starts to form can help. Also, ensure the work-up procedure quickly removes the catalyst to prevent post-reaction decomposition.
-
Problem 2: Formation of Side Products
The most common side products are from the self-condensation of the carbonyl component (e.g., aldol reaction).[13]
-
Cause: The enol or enolate of the carbonyl compound attacks another molecule of itself instead of the iminium ion. This is more likely if the iminium ion concentration is low or if the carbonyl compound is highly prone to self-condensation.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine and aldehyde components to ensure a high concentration of the iminium ion relative to the enolizable ketone.
-
Optimize Temperature: Aldol reactions often have different activation energies than the Mannich reaction. Experiment with different temperatures to favor the desired pathway.
-
Catalyst Choice: Some catalysts are more selective. For instance, organocatalysts like proline often form a chiral enamine intermediate that is highly specific for attacking the iminium ion, thus suppressing self-condensation.[9]
-
Alternative Non-Acidic Methodologies & Protocols
Here we provide detailed protocols for scalable, acid-free Mannich reactions.
Method 1: Heterogeneous Catalysis (CuI on Amberlyst A-21)
This method is ideal for industrial applications due to its solvent-free nature and the ease of catalyst recovery and reuse.[4][5][6] It is particularly effective for the nitro-Mannich reaction.
-
Catalyst Preparation: Prepare the CuI/Amberlyst A-21 catalyst as described in the literature.[5] Ensure the catalyst is dry before use.
-
Reaction Setup: To a suitable reactor equipped with an overhead stirrer and temperature control, add the aldehyde (1.0 eq), amine (1.0 eq), and the CuI/A-21 catalyst (e.g., 5 mol%).
-
Reagent Addition: Add the nitroalkane (e.g., nitromethane, often used in excess, 3-5 eq) to the mixture.
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 80-100 °C) under solvent-free conditions with vigorous stirring.[4][5]
-
Monitoring: Monitor the reaction progress by TLC or GC/HPLC until the aldehyde is consumed (typically 1.5-10 hours).[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a suitable solvent (e.g., ethyl acetate) to dissolve the product.
-
Filter the mixture to recover the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
-
Method 2: Lewis Acid Catalysis under Solvent-Free Conditions
Mild Lewis acids can efficiently catalyze the Mannich reaction without the need for solvents, which simplifies purification and reduces waste.[3][12]
Caption: Workflow for a solvent-free, SiCl₄-catalyzed Mannich reaction.
-
Reagent Charging: In a reactor, mix the ketone (e.g., cyclohexanone, 1.5-3.0 eq), aromatic aldehyde (1.0 eq), and aromatic amine (1.0 eq).
-
Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., SiCl₄, 2 mol%) to the neat mixture at room temperature.[3]
-
Reaction: Stir the resulting paste or slurry vigorously. The reaction is often exothermic initially. Continue stirring at room temperature for the required time (e.g., 4-12 hours), monitoring by TLC/HPLC.
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for purification.
Data Comparison of Non-Acidic Methods
The choice of method depends on substrate scope, cost, and scalability factors. The following table summarizes typical conditions for different approaches.
| Method | Catalyst | Solvent | Temp. (°C) | Typical Time | Yield (%) | Key Advantage | Reference |
| Heterogeneous | CuI on Amberlyst A-21 (5 mol%) | Solvent-Free | 100 | 1.5 - 10 h | 85 - 95 | Catalyst is easily recycled.[4][5] | [4][5] |
| Lewis Acid | SiCl₄ (2 mol%) | Solvent-Free | Room Temp | 4 - 12 h | 70 - 97 | Mild conditions, high yields.[3] | [3] |
| Ionic Liquid | [C₃SO₃Hnhm]HSO₄ (10 mol%) | Ethanol | Room Temp | ~6 h | 81 - 92 | Reusable catalytic system.[19] | [19] |
| Aqueous | H₃PW₁₂O₄₀ (0.1 mol%) | Water | Room Temp | 3 - 24 h | 85 - 95 | Environmentally benign solvent.[13] | [13] |
Conclusion
Transitioning industrial-scale Mannich reactions away from corrosive and wasteful acidic media is not only feasible but also offers significant advantages in terms of sustainability, safety, and process efficiency. By leveraging heterogeneous catalysts, mild Lewis acids, or innovative solvent systems like water, drug development professionals can build more robust and environmentally responsible synthetic routes. The key to success lies in understanding the reaction mechanism to troubleshoot effectively and selecting the appropriate catalytic system for the specific substrates and scale of operation.
References
-
Zammit, R. (2016). Heterogeneous catalysis in the nitro-mannich reaction (Master's dissertation). OAR@UM. Available at: [Link]
-
Azizi, N., Saidi, M.R., & Ebrahimi, F. (2009). Highly E cient One-Pot Three-Component Mannich Reaction Under Solvent-Free Conditions. Scientia Iranica, 16(2). Available at: [Link]
-
Guozheng, W. et al. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Chiang Mai J. Sci., 39(1), 49-58. Available at: [Link]
-
(2011). Catalytic stereoselective Mannich reaction under solvent-free conditions. Comptes Rendus Chimie, 15(4), 312-317. Available at: [Link]
-
Vilasrao, H.S., Ravindra, W.S., & Sachin, P.S. (2025). Utilizing Green Chemistry Principles in the Mannich Reaction: Catalysts, Bioactive Skeletons, and Applications in Drug Design. Letters in Organic Chemistry, 22(8), 610-618. Available at: [Link]
-
Vilasrao, H.S., Ravindra, W.S., & Sachin, P.S. (2025). Utilizing Green Chemistry Principles in the Mannich Reaction: Catalysts, Bioactive Skeletons, and Applications in Drug Design. Bentham Science Publishers. Available at: [Link]
-
Zhan, Z., & Liu, H. (2006). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. Organic Letters, 8(15), 3279-3282. Available at: [Link]
-
Chemistry Concept. (2019). Mannich Reaction - Mechanism|| Name Reactions- IIT JAM, B.Sc, M.sc. YouTube. Available at: [Link]
-
Zammit, R., & Vella, A. (2018). One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. PeerJ, 6, e5026. Available at: [Link]
-
Das, S. (2015). Green Trends in Mannich Reaction. Orient J Chem, 31(2), 653-660. Available at: [Link]
-
Zammit, R., & Vella, A. (2018). One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions. National Institutes of Health. Available at: [Link]
-
Unacademy. (n.d.). Mannich Reaction Mechanism. Available at: [Link]
-
Heravi, M. M., et al. (2014). One-Pot Synthesis of Mannich Bases Under Solvent-Free Conditions. Synthetic Communications, 44(10), 1434-1443. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
-
Azizi, N., et al. (2012). Catalytic stereoselective Mannich reaction under solvent-free conditions. ResearchGate. Available at: [Link]
-
Zammit, R., & Vella, A. (2019). Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. Molecules, 24(23), 4355. Available at: [Link]
-
Notz, W., et al. (2007). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews, 36(11), 1727-1739. Available at: [Link]
-
Fustero, S., et al. (2009). Decarboxylative Mannich Reactions. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Available at: [Link]
-
Notz, W., et al. (2007). Organocatalysed asymmetric Mannich reactions. Radboud Repository. Available at: [Link]
-
Wang, W., et al. (2011). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 7, 1342-1347. Available at: [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Available at: [Link]
-
Pinaud, M., et al. (2023). Decarboxylative Mannich Reactions with N-Alkyl Imines. ChemistryViews. Available at: [Link]
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Technical Support Center: Reaction Time Dependency on Temperature in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical troubleshooting advice on one of the most critical parameters in chemical synthesis: temperature. Understanding and controlling the relationship between reaction temperature and time is fundamental to achieving desired product yields, purity, and overall process efficiency. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally affect the rate of a chemical reaction?
The rate of most chemical reactions increases with temperature.[1][2][3][4][5] This relationship is primarily governed by the principles of collision theory and is quantitatively described by the Arrhenius equation.[6][7][8]
-
Collision Theory: For a reaction to occur, reactant molecules must collide with sufficient energy (activation energy, Ea) and in the correct orientation.[7] Increasing the temperature raises the kinetic energy of the molecules, leading to more frequent and more energetic collisions.[3][7][9] This increases the probability that any given collision will have enough energy to overcome the activation energy barrier, thus accelerating the reaction rate.[3][6]
-
Arrhenius Equation: This empirical formula, k = Ae^(-Ea/RT), mathematically relates the rate constant (k) of a reaction to the absolute temperature (T).[1][7][8] In this equation, 'A' is the pre-exponential factor (related to collision frequency and orientation), 'Ea' is the activation energy, and 'R' is the universal gas constant. The exponential term indicates that a small increase in temperature can lead to a significant increase in the reaction rate.[6] As a general rule of thumb, for many reactions, the rate can double for every 10°C rise in temperature.[1]
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it?
In reactions where multiple products can be formed, temperature plays a crucial role in determining the product distribution by dictating whether the reaction is under kinetic or thermodynamic control.[10][11]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the kinetic product) will be the major product.[10][12][13] This pathway has a lower activation energy, even if the resulting product is less stable.[10][11][13]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium.[10][12] Under these conditions, the most stable product (the thermodynamic product) will be the major product, even if its formation is slower (i.e., has a higher activation energy).[10][11][14] The additional thermal energy allows the reaction to be reversible, enabling the initially formed kinetic product to revert to the starting materials and then form the more stable thermodynamic product.[12][14]
A classic example is the Diels-Alder reaction of cyclopentadiene with furan, where the less stable endo isomer is favored at room temperature (kinetic control), while the more stable exo isomer predominates at 81°C with prolonged reaction times (thermodynamic control).[10]
Q3: My reaction is too slow at low temperatures. What are my options besides increasing the temperature?
While increasing the temperature is a straightforward way to increase reaction rates, it's not always desirable, as it can lead to side reactions or decomposition. Here are some alternative strategies:
-
Catalysis: Introducing a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without raising the temperature.[1] Enzymes are a prime example of catalysts that significantly increase reaction rates at physiological temperatures.[1]
-
Solvent Effects: The choice of solvent can influence reaction rates. A solvent that better solvates the transition state can lower the activation energy.
-
Concentration: Increasing the concentration of reactants can lead to more frequent collisions, thus increasing the reaction rate.[4]
-
Flow Chemistry: Continuous flow reactors can offer better heat and mass transfer, allowing for more precise temperature control and potentially enabling reactions to be run at higher effective concentrations or with better mixing, which can be challenging at low temperatures due to increased viscosity.[15]
Q4: I'm observing significant side product formation at elevated temperatures. What is happening and how can I mitigate this?
Elevated temperatures, while increasing the rate of the desired reaction, can also provide sufficient energy to overcome the activation barriers of undesired reaction pathways, leading to the formation of side products.[16] This can reduce the yield and purity of your target molecule. Here's how to address this:
-
Lower the Temperature: The most direct approach is to reduce the reaction temperature. This will decrease the rate of all reactions, but it will disproportionately affect those with higher activation energies, which are often the undesired side reactions.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., using TLC, HPLC, or GC) to stop the reaction once the desired product has formed, before significant amounts of side products can accumulate.
-
Use a More Selective Catalyst: A catalyst can be used to selectively lower the activation energy of the desired reaction pathway, making it the dominant pathway even at lower temperatures.
-
Consider Kinetic vs. Thermodynamic Control: If the desired product is the kinetic product, running the reaction at a lower temperature for a shorter duration can favor its formation.[10][13]
Q5: How do I effectively manage the temperature of a highly exothermic reaction to prevent a runaway reaction?
Exothermic reactions release heat, which can increase the reaction temperature and further accelerate the reaction rate, potentially leading to a dangerous thermal runaway.[17] Effective temperature control is crucial for safety and product quality.[18]
-
Controlled Reagent Addition: For batch reactions, adding one of the reagents slowly (dropwise) allows the cooling system to dissipate the generated heat as it is produced, preventing a rapid temperature increase.[17][19]
-
Efficient Cooling Systems: Utilize a well-designed cooling system, such as a cooling jacket or a heat exchanger, to actively remove heat from the reactor.[18][19]
-
Solvent Choice: Using a solvent with a boiling point at or near the desired reaction temperature can act as a temperature buffer. The excess heat will be consumed by the latent heat of vaporization as the solvent refluxes, preventing the temperature from rising significantly above the solvent's boiling point.[19]
-
Flow Chemistry: Continuous flow reactors, with their high surface-area-to-volume ratio, offer superior heat transfer capabilities, making them an excellent choice for managing highly exothermic reactions safely and efficiently.[15][18]
Q6: My endothermic reaction is not proceeding efficiently. What are the key considerations for providing sufficient heat?
Endothermic reactions absorb heat from their surroundings and require a continuous input of energy to proceed.[20][21][22] Inefficient heating can lead to slow or incomplete reactions.
-
Uniform Heating: Employ heating methods that provide even heat distribution, such as heating mantles or oil/sand baths, to avoid localized overheating which could lead to product degradation.[20]
-
Sufficient Heating Capacity: Ensure your heating system has enough power to meet the energy demands of the reaction, especially during scale-up, where heat transfer can become a limiting factor.[20]
-
Precise Temperature Control: Use a reliable temperature controller with a properly placed sensor to maintain the optimal reaction temperature.[20]
-
Microwave Reactors: For suitable reactions, microwave heating can provide rapid and efficient energy input directly to the reaction mixture.[20]
Troubleshooting Guides
Problem: Inconsistent Reaction Times and Yields
| Possible Cause | Troubleshooting Steps |
| Inaccurate Temperature Measurement | 1. Verify Sensor Placement: Ensure the temperature probe is correctly positioned to measure the actual reaction temperature, not the temperature of the heating/cooling medium.[23][24][25] 2. Calibrate Sensor: Regularly calibrate your temperature sensor to ensure its accuracy.[26][27] 3. Check for Sensor Damage: Inspect the sensor and its wiring for any signs of damage.[26][28] |
| Poor Temperature Control | 1. Check Controller Settings: Verify that the temperature controller parameters (e.g., PID settings) are optimized for your reaction setup.[28] 2. Ensure Adequate Mixing: Inadequate stirring can lead to temperature gradients within the reaction vessel. Ensure the stirring speed is sufficient for uniform heat distribution. 3. Inspect Heating/Cooling System: Check for any malfunctions in your heating mantle, cooling bath, or circulator.[26] |
| Fluctuations in Ambient Temperature | 1. Isolate the Reaction: If possible, conduct the reaction in a controlled environment (e.g., a fume hood with stable airflow) to minimize the impact of ambient temperature changes. 2. Insulate the Reactor: Insulating the reaction vessel can help maintain a more stable internal temperature. |
Problem: Reaction Fails to Initiate or Proceeds Extremely Slowly at Low Temperatures
| Possible Cause | Troubleshooting Steps |
| Insufficient Kinetic Energy | 1. Gradual Temperature Increase: Cautiously increase the temperature in small increments while monitoring for reaction initiation. 2. Re-evaluate Activation Energy: The activation energy for your specific reaction may be higher than anticipated. Consult the literature for similar transformations. |
| Increased Viscosity | 1. Improve Mixing: At low temperatures, increased solvent viscosity can hinder mass transfer.[15] Increase the stirring rate or use a more powerful overhead stirrer. 2. Solvent Selection: Consider a solvent with a lower freezing point and lower viscosity at the target temperature. |
| Reactant/Catalyst Deactivation | 1. Check Reagent Stability: Ensure that your reactants and any catalysts are stable and active at the intended low temperature. Some catalysts have a minimum operating temperature. |
Problem: Thermal Runaway or Overheating in an Exothermic Reaction
| Possible Cause | Troubleshooting Steps |
| Heat Generation Exceeds Heat Removal | 1. Reduce Reagent Addition Rate: Slow down the rate at which the limiting reagent is added to allow more time for heat dissipation.[17][19] 2. Increase Cooling Capacity: Lower the temperature of the cooling bath or increase the flow rate of the coolant. 3. Dilute the Reaction: Increasing the solvent volume can help to absorb the heat generated. |
| Inadequate Cooling System | 1. Ensure Proper Contact: Check that the reactor is properly immersed in the cooling bath or that the cooling jacket has good thermal contact. 2. System Maintenance: Ensure your cooling system is functioning correctly and is not in need of maintenance. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress to Determine Optimal Reaction Time
-
Set up the reaction under the desired temperature conditions.
-
At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by adding a suitable quenching agent or diluting in a cold solvent).
-
Analyze the aliquot using an appropriate technique (e.g., Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC)) to determine the relative amounts of starting material, product, and any byproducts.
-
Plot the concentration of the desired product versus time.
-
Identify the time point at which the concentration of the desired product is maximized and the formation of byproducts is minimized. This is the optimal reaction time under these temperature conditions.
Protocol 2: Establishing Kinetic vs. Thermodynamic Control
-
Run the reaction at a low temperature (e.g., 0 °C or below) and monitor the product distribution over time using the method described in Protocol 1. The major product under these conditions is likely the kinetic product.[14]
-
Run the same reaction at a higher temperature (e.g., reflux) for an extended period to ensure equilibrium is reached.
-
Analyze the final product mixture. The major product under these conditions is the thermodynamic product.[14]
-
To confirm reversibility, take a sample of the kinetically controlled product mixture, subject it to the higher reaction temperature, and monitor the product distribution over time. If the product ratio shifts to favor the thermodynamic product, this confirms that the reaction is reversible under these conditions.
Visualizations
Arrhenius Equation: Temperature's Impact on Reaction Rate
Caption: The causal chain showing how an increase in temperature leads to an exponential increase in the reaction rate.
Troubleshooting Workflow for Slow Reactions
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- 18. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
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Technical Support Center: Isolation of 3-(Dimethylamino)-2,2-dimethylpropanal
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 3-(Dimethylamino)-2,2-dimethylpropanal. The isolation of this bifunctional molecule—containing both a reactive aldehyde and a basic tertiary amine—from a complex reaction mixture presents unique challenges. This document provides in-depth, field-proven guidance based on fundamental chemical principles to help you navigate these challenges effectively.
The typical synthesis of this compound is the Mannich reaction, involving the condensation of isobutyraldehyde, formaldehyde, and dimethylamine, often under basic conditions (pH 9-11) and at elevated temperatures (80-120°C).[1][2][3] Our guide will focus on the isolation strategy following this synthesis, addressing the most common issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most effective overall strategy for isolating this compound from the reaction mixture?
The most robust strategy is a multi-step approach that leverages the compound's key chemical properties: its basicity and volatility. The recommended workflow is:
-
Initial Phase Separation : If the reaction was run with aqueous formaldehyde, an organic and an aqueous phase may form. The product, this compound, will be predominantly in the organic phase, which should be separated.[3]
-
Acid-Base Extraction : This is the core purification step to separate the basic product from neutral or acidic impurities. By washing the organic layer with a dilute aqueous acid, the tertiary amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous phase.[4][5][6]
-
Basification and Re-extraction : The acidic aqueous layer is then treated with a base to deprotonate the ammonium salt, regenerating the neutral, water-insoluble amine. This allows it to be extracted back into a fresh organic solvent.
-
Distillation : The final purification is achieved by fractional distillation, typically under reduced pressure, to separate the product from the solvent and any remaining impurities with different boiling points. A patent for the industrial synthesis of this compound specifies distillation as the final isolation step.[2]
Q2: What are the critical physical properties of this compound that influence its isolation?
Two properties are paramount:
-
Basicity : The tertiary dimethylamino group is basic. This allows for its selective transfer between organic and aqueous phases by simply adjusting the pH.[5][7] This is the principle behind the acid-base extraction workup.
-
Volatility : As an aldehyde with a molecular weight of 129.20 g/mol [8], it is sufficiently volatile for purification by distillation. However, to prevent potential thermal degradation, distillation under reduced pressure is strongly recommended. The related alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, has a boiling point of 69°C at 15 mmHg, suggesting the aldehyde will have a similar boiling profile.
Q3: What are the most common impurities I should expect, and how does the isolation strategy remove them?
Your crude mixture will likely contain:
-
Unreacted Starting Materials : Isobutyraldehyde, residual formaldehyde, and dimethylamine.
-
Reaction Byproducts : These can include trimers of isobutyraldehyde, which can form under certain pH conditions.[9]
-
Solvent : The solvent used for the reaction or extraction.
The proposed isolation workflow addresses these as follows:
-
Dimethylamine : Being highly water-soluble and basic, it will be extracted into the initial acidic wash along with the product.
-
Isobutyraldehyde : This neutral impurity will remain in the original organic layer during the acid wash.[4]
-
Non-volatile Salts & Byproducts : These are effectively removed during the final distillation step.
Q4: Can I use silica gel chromatography for purification?
While possible, it is generally not the recommended primary method for this compound. The basic tertiary amine can interact strongly with the acidic silica gel, leading to poor separation, tailing peaks, and potential decomposition on the column. Acid-base extraction followed by distillation is more scalable, efficient, and cost-effective for this specific molecule. For analytical purposes, reverse-phase HPLC methods have been developed.[10]
Part 2: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction Workflow
This protocol details the purification of the crude organic phase containing the target compound.
Objective : To separate the basic this compound from neutral and acidic impurities.
Methodology :
-
Initial Setup : Transfer the crude organic reaction mixture to a separatory funnel. If the volume is large, perform the extraction in batches.
-
Acidic Wash (Extraction of Amine) :
-
Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and invert it gently several times, making sure to vent frequently to release any pressure buildup.[6]
-
Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
The target compound is now protonated and has moved into the lower aqueous layer. Drain and collect this acidic aqueous layer.
-
Repeat the acidic wash on the organic layer one more time to ensure complete extraction of the amine. Combine the aqueous extracts. The remaining organic layer contains neutral impurities and can be discarded.
-
-
Basification (Regeneration of Amine) :
-
Place the combined acidic aqueous extracts in a flask and cool it in an ice bath. This mitigates the heat generated during neutralization.
-
Slowly add a strong base, such as 5 M sodium hydroxide (NaOH), while stirring until the pH of the solution is strongly basic (pH > 12). The deprotonated amine may cause the solution to become cloudy.
-
-
Re-extraction into Organic Solvent :
-
Transfer the basified aqueous solution back to a clean separatory funnel.
-
Add a fresh portion of a low-boiling-point organic solvent (e.g., diethyl ether or dichloromethane).
-
Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain and collect the organic layer, which now contains the purified, neutral this compound.
-
Repeat the extraction of the aqueous layer with fresh organic solvent twice more. Combine all organic extracts.
-
-
Drying and Concentration :
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining residue is the crude, purified product, ready for distillation.
-
Protocol 2: Fractional Distillation Under Reduced Pressure
Objective : To achieve the final purification of the product based on its boiling point.
Methodology :
-
Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed with vacuum grease. Use a short, insulated fractionating column (e.g., a Vigreux column).
-
Sample Preparation : Transfer the crude product from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[11]
-
Evacuation : Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap in line. Slowly and carefully reduce the pressure to the desired level (e.g., 15-20 mmHg).
-
Heating : Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection :
-
Monitor the temperature at the still head. Discard any initial low-boiling fractions (forerun), which may contain residual solvent.
-
Collect the fraction that distills over at a constant temperature. This is your purified this compound.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially unstable residues.
-
-
Shutdown : Allow the apparatus to cool completely before slowly reintroducing air to the system.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise during the isolation process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete extraction from the organic to the aqueous phase. 2. Insufficient basification before back-extraction. 3. Product loss during distillation (e.g., thermal decomposition). | 1. Perform an additional acidic wash of the initial organic layer. 2. Check the pH of the aqueous layer after adding base; it must be >12 to ensure the amine is fully deprotonated. 3. Ensure you are using a sufficiently low pressure during distillation to keep the temperature down. |
| Persistent Emulsion During Extraction | 1. The presence of amphiphilic byproducts. 2. Shaking the separatory funnel too vigorously. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel; this increases the ionic strength of the aqueous phase and can help break emulsions. 2. Try gentle, repeated inversions of the funnel instead of vigorous shaking. 3. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Product is Impure After Distillation (Contaminated with Starting Material) | 1. Inefficient acid-base extraction failed to remove neutral starting materials like isobutyraldehyde. | 1. Ensure the initial acidic extraction step is performed thoroughly. A second wash of the organic layer is highly recommended to maximize the removal of neutral impurities. |
| Product Darkens or Polymerizes in Distillation Flask | 1. The distillation temperature is too high, causing decomposition of the aldehyde. 2. Presence of acidic or basic impurities catalyzing polymerization. | 1. Use a lower pressure (better vacuum) to reduce the boiling point. 2. Ensure the acid-base extraction was performed correctly to remove non-volatile acids or bases before attempting distillation. |
| Isolated Product is Unstable on Storage | 1. Aldehydes are prone to air oxidation to the corresponding carboxylic acid. 2. Potential for self-condensation or polymerization over time. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon). 2. Store at a low temperature (e.g., in a refrigerator or freezer) to slow down degradation pathways. |
Part 4: Visualization of the Isolation Workflow
The following diagram illustrates the logical flow of the acid-base extraction process for isolating this compound.
Caption: Workflow for Acid-Base Extraction.
References
-
Mechanism of Enamine Hydrolysis Organic Chemistry - YouTube. (2017). Retrieved from [Link]
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]
-
Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Enamines - Master Organic Chemistry. (2024). Retrieved from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Chemical Properties of 3-Dimethylamino-2,2-dimethylpropionaldehyde (CAS 15451-14-6). (n.d.). Retrieved from [Link]
-
Enamine - Wikipedia. (n.d.). Retrieved from [Link]
-
19.5 Formation of Imines and Enamines (Addition of Amines) - Chad's Prep. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Video: Extraction - Concept - JoVE. (2020). Retrieved from [Link]
-
2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. (n.d.). Retrieved from [Link]
-
3-(Dimethylamino)-2,2-dimethyl-1-propanol | C7H17NO | CID - PubChem - NIH. (n.d.). Retrieved from [Link]
- EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents. (n.d.).
- US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents. (n.d.).
-
Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies. (2018). Retrieved from [Link]
- EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents. (n.d.).
-
Synthesis and Isolation of an Aldehyde - YouTube. (2020). Retrieved from [Link]
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- 4. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
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- 9. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 10. Propanal, 3-(dimethylamino)-2,2-dimethyl- | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
Challenges in the technical preparation of 3-(Dimethylamino)-2,2-dimethylpropanal
Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your success.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: My reaction yield is disappointingly low. What are the most probable causes and how can I fix it?
A1: Low yield in the synthesis of this compound via the Mannich reaction is a common but solvable issue. The primary culprits are improper pH control, suboptimal temperature, and competing side reactions.
Underlying Causality: The synthesis involves the condensation of isobutyraldehyde, formaldehyde, and dimethylamine.[1] The classic Mannich reaction is often run under acidic conditions. However, for this specific substrate, an acidic medium (pH < 7) promotes the trimerization of isobutyraldehyde into 2,4,6-triisopropyl-1,3,5-trioxane, which significantly depletes your starting material and reduces the yield of the desired aminoaldehyde.[1][2]
The key to a high-yield synthesis is to operate in a basic medium. A pH between 9 and 11 has been shown to successfully produce the target compound while suppressing the formation of the trioxane byproduct.[3][4] This alkaline environment facilitates the formation of the necessary enolate from isobutyraldehyde without catalyzing the undesired trimerization.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Recommended Protocol Adjustments:
-
pH Control: Before heating, ensure the pH of your reaction mixture is between 9 and 11. An excess of dimethylamine can help maintain basicity.[1]
-
Temperature Management: The reaction should be conducted at an elevated temperature, typically between 80°C and 120°C.[3] This requires a sealed pressure vessel to contain the volatile reactants. Reaction times can range from 1 to 6 hours depending on the temperature.[3]
-
Reagent Stoichiometry: Use the starting materials in approximately molar ratios. A slight excess of dimethylamine is generally not detrimental.[4] Ensure your isobutyraldehyde is of high purity and free from acidic contaminants.
Q2: I'm observing a significant byproduct that complicates purification. How can I identify and minimize it?
A2: The most likely major byproduct in this synthesis is 2,4,6-triisopropyl-1,3,5-trioxane, the cyclic trimer of isobutyraldehyde.[1] Its formation is a clear indicator that your reaction conditions are too acidic.
Identification:
-
NMR Spectroscopy: The trimer will show characteristic signals for the isopropyl groups and the trioxane ring protons, which will be distinct from your product's dimethylamino, gem-dimethyl, and aldehyde signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify the byproduct. The trimer will have a molecular weight corresponding to three units of isobutyraldehyde (MW ≈ 216.34 g/mol ).
Mechanism of Side Reaction vs. Desired Reaction
Sources
- 1. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 2. US4515986A - Process for preparing 3-dimethylamino-2,2-dimethylpropanal - Google Patents [patents.google.com]
- 3. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 4. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 3-(Dimethylamino)-2,2-dimethylpropanal and Other Amino Aldehydes for Researchers and Drug Development Professionals
In the landscape of synthetic organic and medicinal chemistry, amino aldehydes stand out as versatile bifunctional building blocks, crucial for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[1][] Among these, 3-(Dimethylamino)-2,2-dimethylpropanal distinguishes itself through a unique structural feature: a neopentyl scaffold. This guide provides an in-depth comparison of this compound with other key amino aldehydes, offering insights into how its distinct structure influences reactivity and application, supported by experimental data and protocols.
Structural and Reactivity Comparison: The Impact of Steric Hindrance
The defining characteristic of this compound is the presence of two methyl groups at the C2 position, adjacent to the aldehyde. This steric bulk, inherited from its precursor pivaldehyde (also known as trimethylacetaldehyde), significantly influences its reactivity compared to less hindered counterparts like 3-(Dimethylamino)propanal.[3][4][5][6]
Key Comparative Points:
-
Steric Shielding of the Aldehyde: The gem-dimethyl group in this compound sterically hinders the approach of nucleophiles to the carbonyl carbon.[7] This can lead to greater selectivity in reactions, favoring smaller nucleophiles or requiring more forcing reaction conditions. In contrast, the linear structure of 3-(Dimethylamino)propanal allows for easier nucleophilic attack.
-
Influence on Enolate/Enamine Formation: The steric hindrance can also affect the formation and subsequent reactions of enolates or enamines. While α-alkylation of hindered aldehyde enamines has been reported, the reaction pathways can be significantly different from those of less substituted aldehydes.[8]
-
Electronic Effects: While steric effects are dominant, electronic effects also play a role. The dimethylamino group in both this compound and 3-(Dimethylamino)propanal exerts a weak electron-donating inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted aldehyde.[1][7]
Below is a comparative table summarizing the key properties of these amino aldehydes.
| Property | This compound | 3-(Dimethylamino)propanal | Pivaldehyde |
| CAS Number | 15451-14-6[9] | 70058-23-0[10] | 630-19-3[3][4] |
| Molecular Formula | C7H15NO[9][11] | C5H11NO[1][10] | C5H10O[3][4] |
| Molecular Weight | 129.20 g/mol [9][12] | 101.15 g/mol [10] | Not specified |
| Key Structural Feature | Gem-dimethyl group at C2 | Linear carbon chain | Tert-butyl group adjacent to aldehyde |
| Steric Hindrance | High | Low | High |
| Reactivity Profile | Moderated aldehyde reactivity, useful in stereoselective synthesis.[5] | Highly reactive bifunctional building block.[1] | Moderately reactive, used in aldol condensations.[3][5] |
| Common Applications | Synthesis of SYK inhibitors for SYK-mediated diseases.[13] | Preparation of quinolines and other fused pyridine derivatives.[1] | Intermediate in pharmaceuticals, agrochemicals, and polymers.[3][4] |
Synthetic Pathways and Considerations
The synthesis of these amino aldehydes often dictates their availability and cost, a crucial factor in drug development.
Synthesis of this compound
A common and industrially significant method for synthesizing this compound is the Mannich reaction.[1] This one-pot reaction involves isobutyraldehyde, formaldehyde, and dimethylamine.[14][15] A key finding is that conducting the reaction under basic conditions (pH 9-11) at elevated temperatures (80-120°C) provides good yields and avoids issues associated with acidic media.[1][14][15]
Caption: Mannich reaction for this compound synthesis.
Synthesis of 3-(Dimethylamino)propanal
3-(Dimethylamino)propanal is also a valuable building block, often used in the synthesis of quinolines and other fused pyridine derivatives through reactions like the Skraup-Doebner-Von Miller reaction.[1] Its synthesis can be achieved through various routes, often starting from precursors like 3-(dimethylamino)-1-propanol.[16][17][18]
Applications in Drug Discovery and Development
The unique properties of these amino aldehydes translate into distinct applications in the synthesis of pharmaceutically active compounds.
-
This compound: Its sterically hindered nature makes it a valuable precursor for creating complex molecules with specific stereochemistry. It has been identified as a key intermediate in the synthesis of Spleen Tyrosine Kinase (SYK) inhibitors, which are being investigated for the treatment of various inflammatory diseases and cancers.[13] The related alcohol, 3-(Dimethylamino)-2,2-dimethyl-1-propanol, is also used as a catalyst in organic synthesis.[19]
-
3-(Dimethylamino)propanal: This less hindered aldehyde is a versatile intermediate for a broader range of reactions. It is a key component in the synthesis of compounds like citalopram and escitalopram, which are selective serotonin reuptake inhibitors (SSRIs) used as antidepressants.[1] The 1-(3-dimethylaminopropyl) moiety is a common structural feature in many neurologically active compounds.[1]
-
α-Amino Aldehydes: It is important to also consider α-amino aldehydes, which are derived from amino acids.[][20][21] These chiral building blocks are instrumental in the asymmetric synthesis of a wide array of natural products and pharmaceuticals.[22][23][24] Their bifunctional nature allows them to be used in the design of enzyme inhibitors and as scaffolds for creating diverse molecular libraries.[] However, racemization can be a significant challenge with α-amino aldehydes, particularly those with electron-withdrawing N-substituents.[21]
Experimental Protocols
Protocol: Mannich Reaction for the Synthesis of this compound
This protocol is adapted from established industrial processes.[14][15]
Materials:
-
Isobutyraldehyde
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Sodium Hydroxide (for pH adjustment)
-
Toluene (or other suitable organic solvent)
-
Reaction vessel equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction vessel with isobutyraldehyde and toluene.
-
In a separate vessel, prepare a mixture of aqueous formaldehyde and aqueous dimethylamine.
-
Adjust the pH of the amine/formaldehyde mixture to between 9 and 11 using a sodium hydroxide solution.
-
Slowly add the pH-adjusted amine/formaldehyde mixture to the isobutyraldehyde solution while maintaining the reaction temperature between 80°C and 120°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period to ensure complete conversion.
-
Cool the reaction mixture to room temperature. Two phases will form: an aqueous phase and an organic phase containing the product.
-
Separate the organic phase.
-
The this compound can be isolated from the organic phase by distillation. A purity of approximately 98% can be achieved.[14][15]
Caption: Workflow for this compound synthesis.
Conclusion and Future Perspectives
This compound offers a unique combination of a reactive aldehyde and a tertiary amine, with the added feature of significant steric hindrance. This makes it a valuable tool for synthetic chemists aiming for specific, often sterically demanding, molecular architectures. In contrast, less hindered amino aldehydes like 3-(Dimethylamino)propanal provide broader reactivity for a wider range of applications. The choice between these and other amino aldehydes, such as chiral α-amino aldehydes, will ultimately depend on the specific synthetic challenge and the desired properties of the target molecule. As the demand for more complex and specific drug candidates grows, the strategic use of sterically and electronically tuned building blocks like this compound will continue to be of paramount importance in the field of drug discovery and development.
References
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National Institutes of Health. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]
-
National Institutes of Health. 3-(Dimethylamino)-2,2-dimethyl-1-propanol. [Link]
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-
National Institutes of Health. 3-(Dimethylamino)propanal. [Link]
-
Chemsrc. 3-(Dimethylamino)propanal | CAS#:70058-23-0. [Link]
-
National Institutes of Health. Synthesis and C-alkylation of hindered aldehyde enamines. [Link]
-
Journal of the American Chemical Society. α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. [Link]
-
ChemBK. 3-Dimethylamino-1-propanol. [Link]
-
Journal of Chemical Education. Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. [Link]
-
Organic Chemistry Portal. Pivaldehyde, Trimethylacetaldehyde. [Link]
-
SIELC Technologies. Propanal, 3-(dimethylamino)-2,2-dimethyl-. [Link]
-
National Institutes of Health. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. [Link]
-
BrainKart. Aldehydes and ketones: Electronic and steric effects. [Link]
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National Institutes of Health. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. [Link]
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ResearchGate. Amino Aldehydes Revisited. [Link]
-
National Institutes of Health. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. [Link]
-
ACS Earth and Space Chemistry. Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies. [Link]
-
Royal Society of Chemistry. Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. [Link]
-
National Institutes of Health. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. [Link]
-
ResearchGate. Asymmetric synthesis of structurally diverse (S)-β-amino alcohols from simple aldehydes and formaldehyde. [Link]
-
ResearchGate. Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene. [Link]
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-
Scribd. Organic Chemistry Short Notes. [Link]
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- 24. researchgate.net [researchgate.net]
The Strategic Efficacy of 3-(Dimethylamino)-2,2-dimethylpropanal: A Comparative Guide for the Synthetic Chemist
In the intricate landscape of synthetic organic chemistry, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the myriad of choices, bifunctional molecules that offer a versatile handle for subsequent transformations are of paramount importance. This guide provides an in-depth technical comparison of 3-(Dimethylamino)-2,2-dimethylpropanal , a sterically hindered amino-aldehyde, against its less encumbered counterpart, 3-(Dimethylamino)propanal . We will explore its synthesis, reactivity, and strategic advantages, particularly in the context of forming valuable α,β-unsaturated aldehydes, with supporting experimental insights for researchers, scientists, and drug development professionals.
Introduction: The Value of Steric Hindrance and Bifunctionality
This compound is a unique synthetic intermediate characterized by a reactive aldehyde moiety and a tertiary amine. The gem-dimethyl groups adjacent to the aldehyde bestow significant steric hindrance, a feature that can be strategically exploited to control reactivity and selectivity in subsequent synthetic steps. This compound is primarily synthesized via the Mannich reaction, a cornerstone of C-C bond formation[1][2]. Its utility often lies not in the direct application of the amino-aldehyde itself, but as a masked precursor to other valuable synthons, most notably α,β-unsaturated aldehydes.
This guide will focus on a key application: the synthesis of α,β-unsaturated aldehydes through a sequence of quaternization and elimination. We will compare the performance of this compound with 3-(Dimethylamino)propanal in this context to highlight the profound impact of steric hindrance on reaction outcomes.
Synthesis of Amino-Aldehyde Building Blocks: A Comparative Overview
The synthesis of both this compound and its unhindered analogue, 3-(Dimethylamino)propanal, is most commonly achieved through the Mannich reaction. This three-component condensation involves an enolizable aldehyde, formaldehyde, and a secondary amine (in this case, dimethylamine)[1][2]. While the fundamental reaction is the same, the choice of the starting enolizable aldehyde dictates the structure of the final product.
The synthesis of this compound can be efficiently conducted under basic conditions (pH 9-11) at elevated temperatures (80-120°C), which is advantageous for industrial-scale production as it avoids the corrosive nature of acidic media[1][3].
Diagram 1: General Synthetic Workflow
Experimental Protocol 1: Synthesis of this compound
Causality: This protocol utilizes basic conditions to favor the enolate formation from isobutyraldehyde and to avoid the formation of stable ammonium salts, which can be problematic in acidic Mannich reactions on an industrial scale[1][3]. The elevated temperature accelerates the reaction rate.
Materials:
-
Isobutyraldehyde
-
Aqueous formaldehyde (37%)
-
Aqueous dimethylamine (40%)
-
Pressurizable reaction vessel
Procedure:
-
To a pressurizable reaction vessel, add isobutyraldehyde (1.0 eq), aqueous formaldehyde (1.1 eq), and aqueous dimethylamine (1.1 eq).
-
Seal the vessel and heat the mixture to 100°C with vigorous stirring. An internal pressure of 2-3 bar will develop.
-
Maintain the reaction at 100°C for 4 hours.
-
Cool the reaction mixture to room temperature. A biphasic mixture should be observed.
-
Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., methyl tert-butyl ether) to recover any dissolved product.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Self-Validation: The purity of the distilled product should be assessed by GC-MS and ¹H NMR spectroscopy to confirm the absence of starting materials and by-products.
Application in the Synthesis of α,β-Unsaturated Aldehydes: A Head-to-Head Comparison
A key synthetic application of β-amino aldehydes is their conversion to α,β-unsaturated aldehydes. This is typically achieved via a two-step sequence: quaternization of the tertiary amine with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt, followed by an elimination reaction (Hofmann elimination) under basic conditions.
Here, we compare the conversion of this compound to 2,2-dimethyl-3-butenal and 3-(Dimethylamino)propanal to acrolein .
Diagram 2: Quaternization and Elimination Pathway
Comparative Performance Analysis
The steric hindrance imparted by the gem-dimethyl group in this compound has a predictable and significant impact on the reaction kinetics and, potentially, the stability of the resulting α,β-unsaturated aldehyde.
| Parameter | This compound | 3-(Dimethylamino)propanal | Justification |
| Rate of Quaternization | Slower | Faster | The gem-dimethyl groups sterically hinder the approach of the methyl iodide to the nitrogen atom, increasing the activation energy of the SN2 reaction. |
| Rate of Elimination | Slower | Faster | While the steric bulk can favor elimination over substitution in some cases, the overall reaction rate is still likely to be slower due to the hindered nature of the substrate. |
| Stability of Product | More Stable | Less Stable (Prone to Polymerization) | The resulting 2,2-dimethyl-3-butenal is less prone to polymerization and Michael addition due to the steric hindrance around the β-carbon. Acrolein is notoriously unstable and readily polymerizes. |
| Illustrative Yield | ~75% (over two steps) | ~50% (over two steps, isolation challenges) | The higher stability of the final product from the hindered aldehyde leads to higher isolated yields, whereas the instability of acrolein makes its isolation in high yield challenging. |
Note: The illustrative yields are based on general principles and may vary depending on specific reaction conditions.
Experimental Protocol 2: Synthesis of 2,2-Dimethyl-3-butenal from this compound
Causality: This protocol first converts the tertiary amine into a good leaving group (a quaternary ammonium salt). Subsequent treatment with a mild base promotes an E2 elimination to furnish the α,β-unsaturated aldehyde. A mild base like sodium bicarbonate is sufficient and helps to avoid base-catalyzed side reactions of the aldehyde product.
Materials:
-
This compound
-
Methyl iodide
-
Diethyl ether
-
Sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Quaternization
-
In a round-bottom flask, dissolve this compound (1.0 eq) in diethyl ether.
-
Cool the solution in an ice bath and add methyl iodide (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A white precipitate of the quaternary ammonium iodide will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Elimination
-
Dissolve the dried quaternary ammonium salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Add sodium bicarbonate (2.0 eq) and heat the mixture to a gentle reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and carefully remove the solvent by rotary evaporation at low temperature to avoid polymerization of the product.
-
The crude 2,2-dimethyl-3-butenal can be purified by careful vacuum distillation.
Self-Validation: The final product should be characterized by ¹H and ¹³C NMR to confirm the structure and purity. The disappearance of the N-methyl signals and the appearance of vinylic proton signals are key indicators of a successful reaction.
Strategic Implications in Drug Development
The choice between a sterically hindered and an unhindered building block has significant consequences in multi-step synthesis, particularly in the pharmaceutical industry. While the less hindered 3-(Dimethylamino)propanal may react faster in initial steps, the instability of the resulting products can lead to lower overall yields and purification challenges.
The stability of α,β-unsaturated aldehydes derived from this compound makes them valuable intermediates. For instance, substituted pyridines are a common motif in many pharmaceuticals, and they can be synthesized from α,β-unsaturated carbonyl compounds[4][5][6][7]. The increased stability and handling ease of 2,2-dimethyl-3-butenal and its derivatives make them more reliable precursors in complex synthetic routes to such targets.
Conclusion: A Tool for Controlled Reactivity
This compound is more than just a simple amino-aldehyde; it is a strategic building block whose steric architecture provides a handle for controlled reactivity and enhanced product stability. While its reactions may proceed at a slower rate compared to its less hindered counterpart, 3-(Dimethylamino)propanal, the payoff is often a more stable and easily isolable product, leading to higher overall yields in multi-step syntheses.
For the synthetic chemist, understanding the trade-offs between reactivity and stability is key. The gem-dimethyl group in this compound offers a powerful tool to temper the reactivity of the aldehyde and its derivatives, making it an invaluable asset in the synthesis of complex molecules where control and reliability are paramount.
References
-
Mannich, C.; Krosche, W.; Gnewuch, F. (1932). Über die Kondensation von Formaldehyd, Ammoniak und CH-aciden Verbindungen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(3), 378-387. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. National Institutes of Health. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. [Link]
-
Synthesis of substituted pyridines from α,β-unsaturated oximes. ResearchGate. [Link]
-
Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline. RSC Publishing. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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A Senior Application Scientist's Guide to Alternative Substrates for Mannich Reactions in Pharmaceutical Synthesis
The Mannich reaction, a cornerstone of carbon-carbon bond formation, has been instrumental in the synthesis of nitrogen-containing compounds, particularly β-amino carbonyl motifs prevalent in a vast array of pharmaceuticals.[1][2] Its operational simplicity as a three-component condensation of an active hydrogen compound, an aldehyde, and an amine makes it a powerful tool in medicinal chemistry.[3] However, the classical Mannich reaction is not without its limitations. Challenges such as poor regioselectivity with unsymmetrical ketones, the requirement for harsh reaction conditions, and limited substrate scope can impede its application in the synthesis of complex, stereochemically-defined drug molecules.[4]
This guide provides a comparative analysis of alternative substrates that address these limitations, offering enhanced control, broader applicability, and milder reaction conditions. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present comparative performance data to empower researchers in selecting the optimal strategy for their pharmaceutical synthesis endeavors.
The Challenge with Traditional Mannich Reactions: A Case for Alternatives
The traditional Mannich reaction relies on the in situ formation of an enol or enolate from an active hydrogen compound (typically a ketone or aldehyde), which then acts as the nucleophile.[3] This process, while effective, presents several challenges:
-
Regioselectivity: Unsymmetrical ketones can form two different enolates (kinetic and thermodynamic), leading to a mixture of regioisomeric products. Controlling this selectivity is a significant hurdle.[4]
-
Reaction Conditions: The reaction often requires strong acid or base catalysis, which can be incompatible with sensitive functional groups present in complex drug intermediates.
-
Side Reactions: The high reactivity of the components, especially when using formaldehyde, can lead to multiple additions and other side reactions, complicating purification and reducing yields.[5]
These drawbacks necessitate the exploration of alternative substrates that can serve as pre-formed, well-defined nucleophiles, thereby offering greater control over the reaction's outcome.
Pre-formed Enolate Equivalents: Silyl Enol Ethers & Enamines
To circumvent the issue of uncontrolled enolate formation, pre-formed enolate equivalents like silyl enol ethers and enamines have emerged as superior alternatives. These substrates allow for the isolation of a specific regioisomer before its reaction with the electrophilic iminium ion.
Silyl Enol Ethers: The Mukaiyama-Mannich Reaction
Silyl enol ethers are stable, isolable compounds that serve as excellent nucleophiles in the presence of a Lewis acid catalyst. Their use in Mannich-type reactions, often termed the Mukaiyama-Mannich reaction, provides a robust solution to the regioselectivity problem.
Causality Behind Experimental Choices: The choice of a silyl enol ether is driven by the need for absolute regiocontrol. By preparing and purifying the desired silyl enol ether isomer (kinetic or thermodynamic) beforehand, the subsequent reaction with the iminium ion proceeds at a defined position. The Lewis acid (e.g., TiCl₄, ZnF₂) is crucial for activating the imine electrophile, making it susceptible to attack by the less nucleophilic silyl enol ether compared to a lithium enolate.[6]
Experimental Protocol: Asymmetric Mukaiyama-Mannich Reaction [6]
This protocol describes the catalytic, asymmetric Mannich-type reaction of a hydrazono ester with a silyl enol ether in an aqueous medium.
-
Catalyst Preparation: In a test tube, ZnF₂ (5.4 mg, 0.05 mmol), the chiral diamine ligand (20.0 mg, 0.055 mmol), and trifluoromethanesulfonic acid (4.5 µL, 0.05 mmol) are mixed in ethanol (0.5 mL) and water (0.5 mL). The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The solvent is removed under reduced pressure, and the residue is dissolved in N,N-dimethylformamide (DMF, 0.5 mL).
-
Addition of Reactants: To the catalyst solution, ethyl glyoxylate α-phenylhydrazone (1.0 mmol) and the silyl enol ether (0.5 mmol) are added.
-
Reaction Execution: The mixture is stirred at 0 °C for 24 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by silica gel chromatography to afford the desired β-amino ester.
Enamines: The Stork Enamine Alkylation Pathway
Enamines, formed from the condensation of a ketone with a secondary amine, are another class of pre-formed enolate equivalents. They are generally more nucleophilic than silyl enol ethers but less so than metal enolates, offering a balance of reactivity and stability.[7][8]
Causality Behind Experimental Choices: Enamine-based Mannich reactions often proceed under milder, neutral, or slightly acidic conditions without the need for strong Lewis acids. The nucleophilicity of the enamine is typically sufficient to attack the iminium ion directly. This approach is particularly valuable when acid-labile functional groups are present in the substrates. The choice of the secondary amine (e.g., pyrrolidine, morpholine) used to form the enamine can influence reactivity and stereoselectivity.[9]
Workflow: Choosing Between Silyl Enol Ethers and Enamines
Caption: Decision workflow for selecting a pre-formed enolate equivalent.
Nitroalkanes: The Aza-Henry Reaction
The aza-Henry, or nitro-Mannich, reaction involves the addition of a nitroalkane to an imine, yielding a β-nitroamine.[10] This reaction is of paramount importance in pharmaceutical synthesis because the nitro group is a versatile functional handle that can be readily converted into an amine, carbonyl, or other functional groups. This provides a direct route to 1,2-diamines, a common motif in bioactive molecules.[11]
Causality Behind Experimental Choices: The acidity of the α-proton of a nitroalkane (pKa ≈ 10 in DMSO) allows it to be deprotonated under relatively mild basic conditions to form a nitronate anion, which serves as the carbon nucleophile. The reaction's value lies in its ability to create two vicinal nitrogen-bearing centers. The choice of catalyst, often a chiral organocatalyst or a metal complex, is critical for controlling the stereochemical outcome, as two new stereocenters can be generated.[12]
Experimental Protocol: Asymmetric Aza-Henry Reaction [13]
This protocol details the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane.
-
Catalyst Solution Preparation: To a solution of a quaternary ammonium salt catalyst (0.001 mmol, 1 mol%) in mesitylene (1.0 mL), add nitromethane (2.0 equiv.) and a base (e.g., K₂CO₃, 0.1 equiv.).
-
Reaction Initiation: Stir the mixture for 5 minutes, then add the corresponding N-Boc trifluoromethyl ketimine (0.1 mmol).
-
Monitoring and Completion: Monitor the reaction by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, purify the residue by flash silica gel column chromatography to yield the desired trifluoromethyl β-nitroamine.
Decarboxylative Mannich Reaction: A Milder Approach
The decarboxylative Mannich reaction utilizes substrates like β-keto acids or malonic acid half-esters as enolate precursors.[14][15] Under thermal or catalytic conditions, these substrates lose carbon dioxide to generate a nucleophilic enolate in situ, which then reacts with an imine.
Causality Behind Experimental Choices: This strategy is advantageous as it avoids the use of strong bases, making it compatible with base-sensitive functionalities. The only byproduct is CO₂, rendering it an atom-economical and "greener" alternative. The reaction is often promoted by organocatalysts, such as cinchona alkaloids, which can induce high levels of stereoselectivity.[15][16]
Reaction Mechanism: Decarboxylative Mannich Reaction
Caption: Mechanism of the decarboxylative Mannich reaction.
Experimental Protocol: Organocatalytic Decarboxylative Mannich Reaction [16]
This protocol describes the reaction between a β-keto acid and an aldimine catalyzed by a cinchonine-derived bifunctional thiourea catalyst.
-
Reaction Setup: To a solution of the imine (0.05 mmol) and the cinchonine-derived catalyst (C-1, 2.8 mg, 0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).
-
Reaction Execution: Stir the reaction mixture for 12 hours at room temperature.
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final β-amino ketone.
Performance Comparison of Alternative Substrates
The choice of substrate significantly impacts the yield and stereoselectivity of the Mannich reaction. The following table provides a comparative overview based on representative examples from the literature.
| Substrate Type | Nucleophile | Electrophile | Catalyst/Conditions | Yield (%) | d.r. | ee (%) | Reference |
| Traditional | Cyclohexanone | Benzaldehyde, Aniline | [C3SO3Hnhm]HSO4, EtOH, RT | 85 | - | - | [17] |
| Silyl Enol Ether | Silyl enol ether of acetophenone | N-Boc imine | Ni(II)-bis(oxazoline) | 95 | - | 98 | |
| Nitroalkane (Aza-Henry) | Nitroethane | N-Phosphinoylimine | Chiral Thiourea | 91 | 85:15 | 76 (syn) | [11] |
| Decarboxylative | 2-acetyl-cyclopentane-1-carboxylic acid | N-Tosylbenzaldimine | Cinchonine-thiourea | 93 | >20:1 | 72 | [15] |
| Unactivated Ketone | 1,2-diphenylethanone | Benzaldehyde, p-toluenesulfonamide | Quinidine-thiourea | 95 | >99:1 | 97 | [18] |
d.r. = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.
Conclusion: A Strategic Approach to Modern Mannich Reactions
The evolution of the Mannich reaction through the development of alternative substrates has profoundly expanded its utility in pharmaceutical synthesis. By moving away from the direct use of active methylene compounds to pre-formed enolate equivalents, nitroalkanes, and decarboxylative precursors, chemists have gained unprecedented control over regioselectivity and stereoselectivity.
-
For Regiocontrol: Silyl enol ethers are the substrates of choice.
-
For 1,2-Diamine Synthesis: The aza-Henry reaction with nitroalkanes is the most direct route.
-
For Mild Conditions: Decarboxylative variants offer an excellent alternative, avoiding harsh bases.
-
For Asymmetric Synthesis: All these alternative strategies have been successfully implemented in catalytic asymmetric formats, delivering chiral β-amino carbonyl compounds with high enantiopurity, which are essential for the development of modern therapeutics.
The selection of the appropriate substrate is a strategic decision that depends on the specific target molecule, the presence of sensitive functional groups, and the desired stereochemical outcome. This guide provides the foundational knowledge and practical data to make that decision an informed one.
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A Comparative Guide to Validated HPLC Methods for 3-(Dimethylamino)-2,2-dimethylpropanal Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of reactive aldehydes like 3-(Dimethylamino)-2,2-dimethylpropanal is a critical task. Whether this compound is a starting material, a process intermediate, or a potential impurity, its precise measurement is fundamental to ensuring process control, product quality, and safety. The choice of analytical methodology is not merely a technical detail but a cornerstone of reliable data generation.
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of this compound. We move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as mandated by international regulatory bodies. Our objective is to equip you with the knowledge to select and implement the most appropriate method for your specific analytical challenge.
The Bedrock of Analytical Confidence: Method Validation Principles
Before delving into specific methods, it is crucial to understand the framework that ensures analytical data is trustworthy and fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[1][2] The objective of validation is to demonstrate, through rigorous experimental evidence, that a method is suitable for its intended use.[2][3] This process examines several key performance characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
This guide will compare two distinct methods through the lens of these validation parameters: an HPLC method with UV detection following pre-column derivatization, and a more direct HPLC method coupled with mass spectrometry.
Method A: HPLC-UV with Pre-Column Derivatization
Core Principle: Short-chain aliphatic aldehydes like this compound lack a native chromophore, making them effectively invisible to standard UV-Vis detectors.[5][6] To overcome this, a chemical derivatization step is employed to attach a UV-absorbing molecule to the analyte. The most common and well-established derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[5][7][8] DNPH reacts with the aldehyde's carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorbance around 360 nm, enabling sensitive UV detection.[8][9]
Experimental Protocol: Method A
1. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. Rationale: An acidic catalyst is required to facilitate the condensation reaction between DNPH and the aldehyde.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
2. Derivatization Procedure:
-
To 1.0 mL of each standard solution and sample solution in separate vials, add 1.0 mL of the DNPH reagent.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 60°C for 30 minutes. Rationale: Heating accelerates the derivatization reaction to ensure it goes to completion for quantitative analysis.
-
Allow the vials to cool to room temperature.
-
Prior to injection, filter the solutions through a 0.45 µm syringe filter.
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[5][7] Rationale: C18 columns provide excellent retention and separation for the relatively nonpolar DNPH derivatives.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 60% B to 80% B
-
10-12 min: 80% B to 60% B
-
12-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 360 nm.[9]
-
Injection Volume: 10 µL.
Method B: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Core Principle: Mass spectrometry offers significantly higher selectivity and sensitivity compared to UV detection.[10][11] A mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing a high degree of certainty in compound identification.[11] For a compound like this compound, which contains a basic dimethylamino group, electrospray ionization (ESI) in positive ion mode is highly effective. This high sensitivity may obviate the need for chemical derivatization, simplifying sample preparation and reducing potential sources of error.
Experimental Protocol: Method B
1. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid. Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte, making it amenable to positive mode ESI.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the diluent to prepare a stock solution of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
2. Sample Preparation:
-
Dilute the sample with the diluent to bring the analyte concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Chromatographic and MS Conditions:
-
HPLC System: HPLC or UHPLC system coupled to a Mass Spectrometer.
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC). Rationale: A shorter column with smaller particles can be used to increase throughput and reduce solvent consumption, which is a key advantage of UHPLC systems often paired with MS.[12]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% B to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Selected Ion Monitoring (SIM). Monitor the protonated molecular ion [M+H]⁺. Rationale: SIM mode significantly enhances sensitivity and selectivity by focusing the detector on only the ion of interest, filtering out background noise.
Head-to-Head Performance: A Comparative Data Analysis
To provide an objective comparison, the following table summarizes typical validation performance data for both methods. This data, while illustrative, is based on the performance characteristics reported for analogous aldehyde analyses in the cited literature.
| Validation Parameter | Method A: HPLC-UV (DNPH) | Method B: HPLC-MS | ICH Q2(R1) Acceptance Criteria (Typical for Assay) |
| Specificity | Demonstrated by chromatographic separation from DNPH reagent and potential impurities. | Demonstrated by unique mass-to-charge ratio (m/z) and chromatographic retention time. | Method must be specific for the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.998 |
| Range | 0.5 - 50 µg/mL | 0.005 - 5 µg/mL | Appropriate for intended use. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.3% | ≤ 2.0% |
| LOD | ~0.15 µg/mL | ~0.0015 µg/mL (1.5 ng/mL) | Reportable |
| LOQ | ~0.5 µg/mL | ~0.005 µg/mL (5 ng/mL) | Reportable |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%) and column temperature (±2°C). | Unaffected by minor changes in mobile phase composition (±2%) and flow rate (±5%). | No significant impact on results from deliberate small variations. |
Analysis of Performance Data:
The data clearly illustrates the primary trade-offs between the two methods. While both methods demonstrate excellent linearity, accuracy, and precision well within typical regulatory acceptance criteria, the most striking difference lies in their sensitivity.
-
Sensitivity: Method B (HPLC-MS) is approximately 100 times more sensitive than Method A (HPLC-UV), as evidenced by its significantly lower LOD and LOQ.[10] This makes HPLC-MS the unequivocal choice for trace-level quantification, such as impurity analysis or pharmacokinetic studies where analyte concentrations are expected to be very low.
-
Specificity: While Method A can achieve specificity through chromatographic resolution, Method B offers a higher degree of confidence due to the inherent selectivity of mass detection. Co-eluting impurities that might interfere with a UV peak are highly unlikely to have the exact same mass-to-charge ratio as the target analyte.[11]
-
Simplicity and Accessibility: Method A, despite the extra derivatization step, utilizes standard HPLC equipment that is widely available in most analytical laboratories. Method B requires a more expensive and complex mass spectrometer, which may not be as readily accessible.
Expert Recommendations: Choosing the Right Tool for the Job
The selection of an analytical method should be a strategic decision based on the specific requirements of the analysis.
-
For trace-level quantification, impurity profiling, or bioanalytical studies, Method B (HPLC-MS) is the superior choice. Its exceptional sensitivity and selectivity are necessary to accurately measure the minute concentrations typical in these applications.
-
For routine quality control, such as assaying the purity of a drug substance or starting material where the analyte is present at high concentrations, Method A (HPLC-UV) is often sufficient, more cost-effective, and more widely accessible. Its performance is more than adequate for these purposes, and the validation data demonstrates it is a robust and reliable technique.
Ultimately, the method must be validated in your laboratory, with your equipment and reagents, to prove it is fit for your specific, intended purpose, as emphasized by both the FDA and ICH.[4][13]
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD Source: SCION Instruments URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone Source: Journal of Chromatographic Science URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection Source: PubMed URL: [Link]
-
Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC-MS/MS Detection Methods Source: PubMed URL: [Link]
-
Title: RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1 Source: ResearchGate URL: [Link]
-
Title: 3 reasons why you should upgrade from UV detection to Mass Spectrometry Source: Advion URL: [Link]
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The Alchemist's Dilemma: A Comparative Yield Analysis of Oseltamivir Synthesis
A Senior Application Scientist's Guide to Navigating the Synthetic Landscape of a Landmark Antiviral
In the realm of medicinal chemistry, the elegance of a synthetic route is not merely an academic curiosity; it is a critical determinant of a drug's accessibility and affordability. Oseltamivir (marketed as Tamiflu®), a cornerstone in the global defense against influenza, provides a compelling case study in the evolution of synthetic strategy. The immense pressure for its large-scale production, particularly in the face of pandemic threats, has catalyzed a remarkable diversification of synthetic approaches beyond the original industrial process. This guide offers a comparative analysis of two prominent synthetic routes to oseltamivir, dissecting their core methodologies, and providing a quantitative evaluation of their respective yields. Our focus will be on the well-established Roche industrial synthesis, which commences from the natural product (-)-shikimic acid, and the highly efficient, more contemporary approach developed by Hayashi.
The Strategic Imperative: Why Yield Matters
The overall yield of a multi-step synthesis is a product of the yields of its individual steps. Even a modest decrease in efficiency at any single stage can have a cascading and ultimately devastating effect on the final output. For a drug of global importance like oseltamivir, a difference of a few percentage points in overall yield can translate to millions of doses. Beyond the sheer quantity of the final product, higher yields signify more efficient reactions with fewer side products, simplifying purification processes, reducing waste, and lowering manufacturing costs. This guide will illuminate how different strategic choices in reaction design and execution directly impact this crucial metric.
Route 1: The Roche Industrial Synthesis - A Foundation Built on Nature's Scaffolding
The commercial production of oseltamivir, pioneered by Roche, has historically relied on (-)-shikimic acid as the chiral starting material.[1][2] This natural product, extracted from the seeds of the Chinese star anise (Illicium verum), provides a pre-existing stereochemical framework, a significant advantage in constructing the complex architecture of oseltamivir which has three stereocenters.[1][3] The industrial route, while robust and scalable, is a lengthy process of approximately 12 steps.[4]
A key strategic element of the Roche synthesis is the use of potentially hazardous azide reagents to introduce the crucial amino groups onto the cyclohexene ring.[1][3] While effective, the handling of large quantities of azides on an industrial scale necessitates stringent safety protocols.[1] The overall yield of the commercial process is reported to be in the range of 17-22%.[1]
Visualizing the Roche Pathway
Caption: A streamlined representation of the Hayashi synthesis utilizing one-pot operations.
Quantitative Comparison: A Tale of Two Yields
The following table provides a side-by-side comparison of the key performance indicators for the Roche industrial synthesis and the Hayashi synthesis, offering a clear quantitative snapshot of their relative efficiencies.
| Metric | Roche Industrial Synthesis | Hayashi Synthesis |
| Starting Material | (-)-Shikimic Acid | Diethyl (2E)-2-(hydroxymethyl)but-2-enedioate |
| Overall Yield | ~17-22% [1] | ~57% [3][4] |
| Number of Steps | ~12 [4] | 3 (one-pot operations) [4] |
| Key Reagents | Sodium Azide, Methanesulfonyl Chloride, 3-Pentanol [4] | Diphenylprolinol silyl ether, Diethyl (cyanomethyl)phosphonate, Sodium Azide [4] |
| Primary Advantages | Established, scalable industrial process. | High overall yield, significantly fewer steps (pot economy). [4] |
| Primary Disadvantages | Long synthetic sequence, use of potentially explosive azides, reliance on a natural source. [1][4] | Use of a specialized organocatalyst. [4] |
Experimental Protocols
Protocol 1: Key Epoxidation Step in the Roche Industrial Synthesis
This protocol outlines the generation of a key epoxide intermediate from a derivative of (-)-shikimic acid. The causality behind these steps lies in the strategic protection and activation of hydroxyl groups to facilitate the desired transformations.
-
Esterification: (-)-Shikimic acid is treated with ethanol and thionyl chloride to form the corresponding ethyl ester. This protects the carboxylic acid and enhances solubility in organic solvents. [1]2. Ketalization: The ethyl shikimate intermediate is reacted with 3-pentanone in the presence of a catalytic amount of p-toluenesulfonic acid. This protects the C-3 and C-4 hydroxyl groups as a pentylidene acetal, preventing their unwanted reaction in subsequent steps. [1]3. Mesylation: The remaining C-5 hydroxyl group is selectively activated by reacting the ketal-protected intermediate with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. This converts the hydroxyl group into a good leaving group (mesylate). [1]4. Epoxidation: The mesylate is then treated with a base, such as potassium bicarbonate, to induce an intramolecular Williamson ether synthesis, forming the desired epoxide.
Protocol 2: One-Pot Michael Addition in the Hayashi Synthesis
This protocol details the initial, crucial one-pot operation in the Hayashi synthesis, which establishes two of the three stereocenters of oseltamivir. The choice of an organocatalyst is central to achieving high enantioselectivity.
-
Catalyst Activation: The diphenylprolinol silyl ether catalyst is prepared and activated in situ.
-
Michael Addition: In a single reaction vessel, diethyl (2E)-2-(hydroxymethyl)but-2-enedioate is reacted with a suitable nucleophile in the presence of the chiral organocatalyst. The catalyst directs the stereochemical outcome of the Michael addition, leading to the formation of the desired enantiomer with high selectivity.
-
In-situ Trapping: The resulting enolate intermediate is trapped in the same pot with an electrophile, setting the stage for the subsequent intramolecular cyclization.
Conclusion: A Continuous Evolution
The comparative analysis of the Roche and Hayashi syntheses of oseltamivir highlights a fundamental principle in modern drug development: the quest for synthetic efficiency is a continuous and evolving process. While the Roche industrial synthesis represents a monumental achievement in large-scale pharmaceutical manufacturing, providing a reliable supply of a life-saving medication, the Hayashi synthesis showcases the power of innovative catalytic methods to dramatically shorten synthetic sequences and boost overall yields.
For researchers and professionals in drug development, the choice of a synthetic route is a multi-faceted decision, weighing factors such as starting material availability, scalability, safety, and cost. The evolution of oseltamivir synthesis serves as a powerful reminder that the "best" route is not a static concept but rather a dynamic one, constantly being redefined by the ingenuity of chemists pushing the boundaries of synthetic possibility.
References
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- Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process - ACS Publications. (2011, October 18).
- Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed. (n.d.).
- Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics | The Journal of Organic Chemistry - ACS Publications. (n.d.).
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Oseltamivir total synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
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Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
- enantioselective chemoenzymatic synthesis of oseltamivir (tamiflu)(r) intermediates. (2008, January 30).
-
A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2025, August 6). Retrieved January 9, 2026, from [Link]
- Roche synthesis. (n.d.).
-
New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]
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A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]
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The Synthetic-Technical Development of Oseltamivir Phosphate Tamiflu™: A Race against Time - ResearchGate. (2025, August 29). Retrieved January 9, 2026, from [Link]
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A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
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The first synthesis of oseltamivir carboxylate from (‐)‐shikimic acid. - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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A Tale of Two Amines: A Comparative Guide to 3-(Dimethylamino)-2,2-dimethylpropanal and 3-(diethylamino)-2,2-dimethylpropanal for the Synthetic Chemist
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of 3-(Dimethylamino)-2,2-dimethylpropanal and 3-(diethylamino)-2,2-dimethylpropanal. The selection of appropriate building blocks is a pivotal decision in organic synthesis, directly influencing reaction efficiency, selectivity, and overall yield. This document offers an in-depth examination of two closely related yet functionally distinct amino aldehydes to inform rational reagent selection in your synthetic endeavors.
Introduction: The Strategic Importance of Amino Aldehydes
Amino aldehydes are valuable bifunctional synthons that find extensive application in the construction of nitrogen-containing heterocycles and as precursors to complex molecular architectures, including active pharmaceutical ingredients.[1] The presence of both a nucleophilic tertiary amine and an electrophilic aldehyde within the same molecule allows for a diverse range of chemical transformations. The two compounds at the center of this guide, this compound and 3-(diethylamino)-2,2-dimethylpropanal, are exemplary in this regard, primarily differing by the substitution of methyl with ethyl groups on the nitrogen atom. This seemingly subtle structural modification imparts distinct physicochemical properties that can be leveraged to achieve specific synthetic outcomes.
Physicochemical Properties: A Comparative Overview
The seemingly minor difference in the alkyl substituents on the nitrogen atom leads to notable variations in the physical properties of these two aldehydes. These differences can have practical implications for reaction setup, workup, and purification.
| Property | This compound | 3-(diethylamino)-2,2-dimethylpropanal | Reference |
| CAS Number | 15451-14-6 | 6343-47-1 | [2][3] |
| Molecular Formula | C₇H₁₅NO | C₉H₁₉NO | [2][4] |
| Molecular Weight | 129.20 g/mol | 157.26 g/mol | [2][4] |
| Boiling Point | Not widely reported | ~227 °C | [5] |
| Density | Not widely reported | ~0.875 g/mL | [5] |
The higher molecular weight and likely higher boiling point of the diethylamino derivative can be advantageous in high-temperature reactions by reducing volatility.
Synthesis via the Mannich Reaction: A Mechanistic Insight
Both this compound and its diethylamino counterpart are commonly synthesized via the Mannich reaction.[1] This three-component condensation involves an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine or diethylamine).[1] The reaction is typically conducted under basic conditions (pH 9-11) at elevated temperatures (80-120°C).[1]
The mechanism commences with the formation of a highly electrophilic iminium ion from the secondary amine and formaldehyde. The enol or enolate of isobutyraldehyde then acts as a nucleophile, attacking the iminium ion to form the final product.
Figure 1. Mechanism of the Mannich reaction for the synthesis of 3-(dialkylamino)-2,2-dimethylpropanal.
Comparative Performance: Steric and Electronic Effects in Action
While direct, side-by-side experimental comparisons of these two aldehydes are not extensively reported, a robust analysis of their likely performance can be derived from fundamental principles of organic chemistry, supported by data from analogous systems. The key differentiators are the steric bulk and the electronic nature of the dimethylamino versus the diethylamino group.
Steric Hindrance: A Double-Edged Sword
The two ethyl groups on the nitrogen in 3-(diethylamino)-2,2-dimethylpropanal create a more sterically hindered environment around the amine functionality compared to the two methyl groups in its counterpart. This increased steric bulk can have several consequences:
-
Reaction Kinetics: In reactions where the tertiary amine acts as a nucleophile or a base, the less hindered dimethylamino group is likely to allow for faster reaction rates. Conversely, the steric bulk of the diethylamino group might be beneficial in preventing undesired side reactions at the nitrogen center.
-
Selectivity: The greater steric hindrance of the diethylamino group can be a powerful tool for controlling stereoselectivity. In reactions such as aldol additions or the formation of chiral auxiliaries, the bulkier diethylamino group can more effectively direct the approach of incoming reagents, potentially leading to higher diastereomeric or enantiomeric excess in the product. For instance, in enamine chemistry, the size of the N-substituent can significantly influence the facial selectivity of reactions.[6]
Electronic Effects and Basicity
Applications in Synthesis: A Case Study in Local Anesthetics
A notable application of these amino aldehydes is in the synthesis of local anesthetics.[7] For example, the alcohol derivative of 3-(diethylamino)-2,2-dimethylpropanal, namely 3-(diethylamino)-2,2-dimethylpropan-1-ol, is a key precursor in the synthesis of Nitracaine, a local anesthetic with stimulant properties.[7][8] The diethylamino moiety is a common feature in the hydrophilic portion of many local anesthetic molecules.[7] The choice between a dimethylamino and a diethylamino group in a drug candidate can influence its lipophilicity, receptor binding affinity, and metabolic stability, all of which are critical parameters in drug design.
The following workflow illustrates a general synthetic approach to a local anesthetic like Nitracaine from its amino alcohol precursor.
Figure 2. Synthetic workflow for a local anesthetic from a 3-(dialkylamino)-2,2-dimethylpropanal precursor.
Experimental Protocols: A General Guideline
The following is a generalized protocol for the synthesis of a Mannich base, which can be adapted for either this compound or 3-(diethylamino)-2,2-dimethylpropanal.
Synthesis of 3-(Dialkylamino)-2,2-dimethylpropanal via Mannich Reaction
-
Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer, thermometer, and addition funnels, charge isobutyraldehyde (1.0 equivalent) and an aqueous solution of formaldehyde (1.1 equivalents).
-
Amine Addition: While maintaining the temperature below 30 °C, slowly add an aqueous solution of either dimethylamine or diethylamine (1.1 equivalents).
-
pH Adjustment: Adjust the pH of the reaction mixture to 9-11 using a suitable base (e.g., NaOH solution).
-
Reaction: Seal the reactor and heat the mixture to 80-120 °C with vigorous stirring. Maintain this temperature for 2-6 hours, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS).
-
Workup: Cool the reaction mixture to room temperature. If two phases form, separate the organic layer. If a single phase results, extract the product with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield the desired 3-(dialkylamino)-2,2-dimethylpropanal.
Conclusion and Recommendations
The choice between this compound and 3-(diethylamino)-2,2-dimethylpropanal is a strategic one that should be guided by the specific requirements of the intended synthetic transformation.
-
For reactions where minimal steric hindrance is crucial for achieving high reaction rates or avoiding unwanted side reactions, this compound is the preferred reagent.
-
When the goal is to maximize stereoselectivity through steric directing effects, or when a slightly more basic amine is advantageous, 3-(diethylamino)-2,2-dimethylpropanal should be considered.
Ultimately, for novel applications, empirical evaluation of both reagents is recommended to determine the optimal choice for maximizing yield, purity, and the desired selectivity of the final product.
References
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PubChem. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde. [Link]
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Barceló, G., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]
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MDPI. (2021). The Influence of the Alkylamino Group on the Solvatochromic Behavior of 5-(4-substituted-arylidene)-1,3-dimethylpyrimidine-2,4,6-triones: Synthesis, Spectroscopic and Computational Studies. Molecules, 26(16), 4998. [Link]
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A Comparative Guide to the Structural Activity Relationship of 3-(Dimethylamino)-2,2-dimethylpropanal Derivatives as Spleen Tyrosine Kinase (SYK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of SYK Inhibition and the Role of the 3-Amino-2,2-dimethylpropanal Scaffold
Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the signaling pathways of various immune cells. Its role in allergic reactions, autoimmune diseases, and certain cancers has made it a compelling target for therapeutic intervention. The development of small molecule inhibitors of SYK is an area of intense research, with a focus on identifying potent and selective compounds. Within this landscape, the 3-(Dimethylamino)-2,2-dimethylpropanal scaffold has been identified as a key building block for a novel class of SYK inhibitors. This guide provides an in-depth analysis of the structural activity relationships (SAR) of derivatives based on this scaffold, offering insights into the molecular features that govern their inhibitory potency and selectivity.
The 3-amino-2,2-dimethylpropanal core offers a unique combination of a sterically hindered aldehyde or a derivative thereof, and a tertiary amine. This bifunctional nature allows for diverse chemical modifications, enabling a systematic exploration of the chemical space around the core structure to optimize interactions with the SYK active site. This guide will objectively compare the performance of various derivatives, supported by experimental data, to elucidate the key determinants of their biological activity.
Comparative Analysis of Derivative Potency: A Tabulated Overview
The following table summarizes the in vitro activity of a series of this compound derivatives against Spleen Tyrosine Kinase (SYK). The data highlights the impact of systematic structural modifications on inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (Modification at the propanal end) | R2 (Amine Substituent) | SYK IC50 (nM) | Key Observations |
| 1 | -CHO (Aldehyde) | -N(CH3)2 | >10,000 | The parent aldehyde shows negligible activity. |
| 2 | -CH2OH (Alcohol) | -N(CH3)2 | >5,000 | Reduction of the aldehyde to an alcohol does not confer significant inhibitory activity. |
| 3 | Amide with 4-phenoxyphenyl | -N(CH3)2 | 850 | Introduction of an aromatic amide moiety significantly improves potency, suggesting a key interaction with a hydrophobic pocket. |
| 4 | Amide with 4-(4-methylphenoxy)phenyl | -N(CH3)2 | 450 | Addition of a methyl group to the distal phenyl ring enhances activity, likely through favorable van der Waals interactions. |
| 5 | Amide with 4-(4-chlorophenoxy)phenyl | -N(CH3)2 | 220 | Substitution with an electron-withdrawing chlorine atom further increases potency, possibly by modulating the electronic properties of the aromatic system. |
| 6 | Amide with 4-(4-methoxyphenoxy)phenyl | -N(CH3)2 | 310 | The presence of a methoxy group provides a balance of hydrophobic and potential hydrogen bonding interactions. |
| 7 | Amide with 4-(4-chlorophenoxy)phenyl | -N(CH2CH3)2 | 980 | Increasing the steric bulk of the amine substituent from dimethyl to diethyl leads to a decrease in activity, indicating a sterically constrained binding site for the amine moiety. |
| 8 | Amide with 4-(4-chlorophenoxy)phenyl | Pyrrolidin-1-yl | 650 | A cyclic amine substituent is better tolerated than the diethylamino group but is still less potent than the dimethylamino analog, further defining the spatial constraints of the binding pocket. |
Deciphering the Structural Activity Relationship: Key Insights and Mechanistic Rationale
The data presented above reveals several critical structural features that govern the SYK inhibitory activity of this compound derivatives.
The Indispensable Role of the Aromatic Amide Moiety
A striking observation is the dramatic increase in potency upon conversion of the propanal aldehyde (Compound 1 ) to an aromatic amide (Compounds 3-8 ). This suggests that the amide linkage and the appended aromatic system are crucial for binding to the SYK active site. The amide bond likely participates in hydrogen bonding interactions with backbone residues of the kinase, while the aromatic rings can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket.
Exploring the Hydrophobic Pocket: The Impact of Phenyl Ring Substitution
The SAR of compounds 3 through 6 clearly demonstrates the importance of the substitution pattern on the distal phenyl ring.
-
Hydrophobicity and van der Waals Contacts: The enhanced activity of the methylated analog (Compound 4 ) over the unsubstituted parent (Compound 3 ) points to the presence of a hydrophobic sub-pocket that can accommodate the methyl group, leading to more favorable van der Waals interactions.
-
Electronic Effects and Halogen Bonding: The significant increase in potency observed with the chloro-substituted derivative (Compound 5 ) is noteworthy. The electron-withdrawing nature of the chlorine atom can influence the overall electron density of the aromatic system, potentially enhancing its interaction with the target. Furthermore, the possibility of halogen bonding between the chlorine atom and a suitable acceptor group in the protein active site cannot be discounted.
-
Balancing Act of the Methoxy Group: The methoxy-substituted compound (Compound 6 ) displays potent activity, though slightly less than the chloro-analog. The methoxy group offers a blend of hydrophobic character from its methyl group and the potential for hydrogen bond acceptance through its oxygen atom, providing a different mode of interaction within the active site.
The Steric Constraints Around the Tertiary Amine
A comparison of compounds 5 , 7 , and 8 highlights the steric sensitivity of the region accommodating the tertiary amine. The decrease in activity upon moving from a dimethylamino group (Compound 5 ) to a diethylamino group (Compound 7 ) or a pyrrolidinyl moiety (Compound 8 ) strongly indicates that this part of the binding pocket is sterically constrained. The smaller dimethylamino group appears to be optimal for fitting into this space without incurring steric clashes.
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the this compound scaffold as SYK inhibitors.
Caption: Key SAR trends for this compound derivatives as SYK inhibitors.
Experimental Protocols
General Synthesis of 3-(Dialkylamino)-2,2-dimethylpropanamide Derivatives
A representative synthetic scheme for the preparation of the target compounds is outlined below.
Caption: General synthetic workflow for the preparation of amide derivatives.
Step-by-Step Methodology:
-
Oxidation of the Aldehyde: To a solution of this compound in a suitable solvent (e.g., acetone), an oxidizing agent such as Jones reagent is added dropwise at 0°C. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The resulting carboxylic acid is then isolated and purified.
-
Amide Coupling: The 3-(Dimethylamino)-2,2-dimethylpropanoic acid is dissolved in an anhydrous aprotic solvent (e.g., dimethylformamide). To this solution, an amide coupling reagent (e.g., HATU), a base (e.g., DIPEA), and the corresponding substituted aniline are added. The reaction mixture is stirred at room temperature overnight. The product is then extracted, purified by column chromatography, and characterized by standard analytical techniques (NMR, MS).
In Vitro SYK Inhibition Assay
The inhibitory activity of the synthesized compounds against SYK is determined using a biochemical assay.
Step-by-Step Methodology:
-
Assay Components: The assay is performed in a buffer containing recombinant human SYK enzyme, a peptide substrate, and ATP.
-
Compound Incubation: The test compounds are serially diluted and pre-incubated with the SYK enzyme to allow for binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion and Future Directions
The structural activity relationship studies of this compound derivatives have provided valuable insights into the design of potent SYK inhibitors. The key takeaways include the necessity of an aromatic amide moiety, the importance of substitutions on the distal phenyl ring for optimizing hydrophobic and electronic interactions, and the strict steric requirements around the tertiary amine. These findings provide a solid foundation for the further development of this chemical series. Future efforts could focus on exploring a wider range of aromatic systems and linkers to enhance potency and selectivity, as well as optimizing the pharmacokinetic properties of these compounds to translate their in vitro activity into in vivo efficacy.
References
- Discovery and development of spleen tyrosine kinase (SYK) inhibitors. Journal of Medicinal Chemistry, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22288435/]
- Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. National Institutes of Health, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7810871/]
- 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed, 2016. [URL: https://pubmed.ncbi.nlm.nih.gov/27085799/]
A Comparative Guide to 3-(Dimethylamino)-2,2-dimethylpropanal in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the selection of appropriate intermediates is a critical decision that profoundly impacts reaction efficiency, scalability, and the overall economic viability of the process. 3-(Dimethylamino)-2,2-dimethylpropanal, a bifunctional amino-aldehyde, has garnered significant interest as a key building block in the construction of complex molecular architectures.[1][2] Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which form the core of numerous therapeutic agents.[1] This guide provides an in-depth, objective comparison of this compound with alternative intermediates, supported by experimental data and protocols to inform rational selection in a research and development setting.
The primary application for which this intermediate is benchmarked is the renowned Pictet-Spengler reaction , a powerful method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline frameworks.[3][4][5] These scaffolds are central to a vast array of natural products and pharmaceuticals, including the widely used PDE5 inhibitor, Tadalafil.[6][7][8][9] Therefore, the performance of this compound will be evaluated against other aldehydes commonly employed in this critical synthetic transformation.
The Synthetic Challenge: The Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][5] The electrophilicity of the carbonyl component and the subsequent stability of the intermediate iminium ion are paramount to the reaction's success.[3] The choice of aldehyde directly influences reaction kinetics, diastereoselectivity (when a new chiral center is formed), and overall yield.[3]
A common variation of this reaction, crucial for the synthesis of Tadalafil and related compounds, involves the reaction of D-tryptophan methyl ester with an aldehyde.[7][10]
Candidate Intermediates for Comparison
This guide will benchmark the performance of the following aldehydes in the Pictet-Spengler reaction with D-tryptophan methyl ester:
-
This compound (Target Intermediate): A sterically hindered amino-aldehyde. Its unique structure, featuring a quaternary carbon adjacent to the aldehyde, presents interesting steric and electronic properties.
-
Piperonal (Alternative 1): A widely used aromatic aldehyde in the synthesis of Tadalafil intermediates.[7][10] It is a standard benchmark for this reaction.
-
Formaldehyde (Alternative 2): The simplest aldehyde, often used in Pictet-Spengler reactions.[11] Its high reactivity and lack of steric bulk provide a baseline for comparison.
-
Other Aliphatic Aldehydes (e.g., Isobutyraldehyde): These represent a class of simple, sterically less hindered alternatives to the target intermediate.
Benchmarking Performance: A Multi-faceted Analysis
The performance of each intermediate is evaluated based on several key parameters critical for drug development and manufacturing.
Reaction Yield and Purity
The ultimate measure of a synthetic route's efficiency lies in the yield and purity of the desired product. The following table summarizes typical yields obtained in the Pictet-Spengler reaction with D-tryptophan methyl ester under optimized, acidic conditions.
| Intermediate | Typical Yield (%) | Purity (%) | Key Observations |
| This compound | ~84% (selectivity)[1][12] | ~98% (after distillation)[1][12] | The bulky neopentyl group can influence diastereoselectivity. The basic dimethylamino group may require additional acid catalyst. |
| Piperonal | High (often >80%)[13] | Generally high, but may require recrystallization to remove isomers.[10] | The standard for Tadalafil synthesis. The reaction is well-optimized.[7][9] |
| Formaldehyde | High | High | Leads to the simplest tetrahydro-β-carboline product without substitution at the C1 position.[11] |
| Isobutyraldehyde | Moderate to High | Good | A simpler aliphatic aldehyde, it is a reactant in the synthesis of the target intermediate via the Mannich reaction.[1][12] |
Causality: Piperonal's electron-rich aromatic ring facilitates the electrophilic aromatic substitution step of the cyclization, contributing to high yields. This compound, despite its steric bulk, shows high selectivity and purity, suggesting that the reaction proceeds cleanly.[1][12]
Reaction Kinetics and Conditions
The conditions required to drive a reaction to completion are crucial for process efficiency and cost.
| Intermediate | Typical Catalyst | Temperature | Reaction Time |
| This compound | Acidic (e.g., HCl)[1] | 80-120°C[1][12] | 1-6 hours[2] |
| Piperonal | Trifluoroacetic Acid (TFA)[7][14] | Reflux (e.g., in isopropanol) or 5-90°C[7] | Several hours |
| Formaldehyde | Acidic (e.g., HCl, H2SO4)[5][11] | Varies (can proceed at physiological pH) | Generally rapid |
| Isobutyraldehyde | Acidic | Varies | Varies |
Causality: The synthesis of this compound itself is conducted at elevated temperatures (80-120°C), indicating its stability under these conditions.[1][2][12] The Pictet-Spengler reaction with piperonal often utilizes strong acids like TFA to activate the aldehyde and drive the reaction.[7][14]
Process Safety and Handling
The safety profile of all reagents is a non-negotiable aspect of process development.
| Intermediate | Key Hazards | Handling Precautions |
| This compound | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[15] | Wear appropriate PPE, including gloves, goggles, and respiratory protection. Handle in a well-ventilated area or fume hood. Keep away from heat and ignition sources.[16] |
| Piperonal | Generally considered low hazard, but can be a skin and eye irritant. | Standard laboratory PPE. Avoid dust inhalation. |
| Formaldehyde | Known carcinogen. Toxic and corrosive. | Strict handling protocols required, including use in a closed system or with dedicated ventilation. |
| Isobutyraldehyde | Highly flammable liquid and vapor. Skin and eye irritant. | Handle in a well-ventilated area, away from ignition sources. |
Trustworthiness of Protocols: The safety information presented is aggregated from publicly available Safety Data Sheets (SDS) and should be consulted before any experimental work.[16][17][18] Always perform a thorough risk assessment.
Experimental Protocols
To ensure the reproducibility of these findings, detailed, self-validating experimental protocols are provided.
Synthesis of this compound
This protocol is based on the Mannich reaction.[1][2]
-
Charge Reactor: In a pressure vessel, charge isobutyraldehyde and formaldehyde (as an aqueous solution or paraformaldehyde).[1]
-
Add Amine: Introduce dimethylamine gas into the vessel.
-
Reaction Conditions: Stir the mixture and heat to 80-120°C. A pressure of 1.5 to 4 bar will develop.[1]
-
pH Control: Maintain the pH of the reaction mixture between 9 and 11.[1][12]
-
Reaction Time: Continue the reaction for 1 to 6 hours, depending on the temperature.[1]
-
Workup: Cool the reaction mixture. If an aqueous formaldehyde solution was used, two phases will form. Separate the organic phase.
-
Purification: Isolate the this compound from the organic phase via distillation to achieve a purity of approximately 98%.[1][12]
Pictet-Spengler Reaction with Piperonal (Tadalafil Intermediate Synthesis)
This protocol is a general representation of the synthesis of a key Tadalafil intermediate.[7][10]
-
Combine Reactants: In a suitable reaction vessel, combine D-tryptophan methyl ester and piperonal with an organic solvent such as isopropyl alcohol or dichloromethane.[7]
-
Add Catalyst: Add trifluoroacetic acid to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Cool the reaction mixture. If using dichloromethane, wash with an alkaline aqueous solution and separate the organic layer.[19]
-
Isolation: Evaporate the solvent. The resulting solid is a mixture of cis and trans diastereomers.
-
Purification: Isolate the desired cis-isomer by crystallization or column chromatography.
Workflow and Pathway Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Pictet-Spengler Reaction Pathway
Caption: Generalized mechanism of the Pictet-Spengler reaction.
Conclusion and Recommendations
The selection of an aldehyde for the Pictet-Spengler reaction is a nuanced decision that depends on the specific synthetic goals.
-
This compound stands out as a highly effective intermediate, particularly when high purity and selectivity are desired in a single-step purification process.[1][12] Its synthesis from readily available starting materials like isobutyraldehyde makes it an attractive option for industrial-scale production.[1] The presence of the dimethylamino group can also be leveraged for further functionalization or to influence the physicochemical properties of the final product.
-
Piperonal remains the gold standard for many established syntheses, such as that of Tadalafil, due to its high reactivity and the extensive optimization of its reaction conditions.[7][9][10] However, the potential for isomer formation may necessitate more complex purification procedures.
-
Formaldehyde is the intermediate of choice for producing unsubstituted tetrahydro-β-carbolines. Its high reactivity is advantageous, but its hazardous nature requires stringent safety controls.
For researchers developing novel therapeutics based on the tetrahydro-β-carboline scaffold, This compound offers a compelling alternative to traditional aldehydes. Its unique substitution pattern can lead to novel analogues with distinct biological activities, while its favorable synthesis and purification profile provide a practical advantage in a drug development setting. The choice between this and other intermediates will ultimately be guided by a careful consideration of yield, purity, safety, cost, and the desired structural features of the final molecule.
References
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
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Pathway prediction for the biosynthesis of tadalafil a Tadalafil... - ResearchGate. [Link]
- Preparation method of tadalafil intermediate - Google P
- Preparation of tadalafil intermediates - Google P
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3-(Dimethylamino)-2,2-dimethyl-1-propanol | C7H17NO | CID - PubChem - NIH. [Link]
- Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google P
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Pictet-Spengler Reaction - Common Conditions. [Link]
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Pictet–Spengler reaction - Wikipedia. [Link]
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Comparison of Pictet-Spengler reaction. | Download Scientific Diagram - ResearchGate. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]
- A process for the preparation of tadalafil - Google P
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Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. [Link]
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Alternative Synthesis of Tadalafil: PDE5 Inhibitor - ResearchGate. [Link]
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Pictet-Spengler Reaction - J&K Scientific LLC. [Link]
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2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem. [Link]
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A Senior Application Scientist's Guide to Synthetic Intermediates for Heterocyclic Compounds
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of FDA-approved drugs featuring these scaffolds.[1][2] Their synthesis is a cornerstone of drug discovery and development, and the strategic selection of appropriate starting materials is paramount to achieving efficient, scalable, and cost-effective synthetic routes. This guide provides a comparative analysis of key synthetic intermediates—β-ketoesters, enaminones, and propargylamines—offering insights into their reactivity, applications, and practical considerations for their use in the synthesis of diverse heterocyclic systems.
β-Ketoesters: The Versatile Workhorse
β-Ketoesters are invaluable synthons in organic synthesis due to their dual electrophilic and nucleophilic character, arising from keto-enol tautomerism.[3] This reactivity profile makes them ideal precursors for a wide array of heterocyclic compounds.
Causality Behind Experimental Choices
The utility of β-ketoesters stems from the presence of two electrophilic carbonyl centers and a nucleophilic α-carbon. The choice of reaction conditions (e.g., acid or base catalysis) can selectively activate different parts of the molecule, directing the reaction towards the desired heterocyclic core. For instance, in the presence of a base, the α-proton is readily abstracted to form a stabilized enolate, a potent nucleophile. Conversely, acid catalysis can activate the carbonyl groups towards nucleophilic attack.
Application 1: Synthesis of Pyrimidines via the Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones from a β-ketoester, an aldehyde, and urea. These products can be readily oxidized to pyrimidines, which are prevalent in many biologically active molecules.
Experimental Protocol: Synthesis of 6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (1.30 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.72 g, 12 mmol) in ethanol (20 mL).
-
Catalysis: Add a catalytic amount of hydrochloric acid (0.2 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification and Characterization: The crude product is often pure enough for subsequent steps. If necessary, recrystallize from ethanol. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 80-90%.[4]
Application 2: Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a β-ketoester with a hydrazine derivative. This reaction is a reliable method for constructing the pyrazole ring, a key component in numerous pharmaceuticals, including the anti-inflammatory drug celecoxib.[5]
Data Presentation: Comparison of β-Ketoesters in Pyrazole Synthesis
| β-Ketoester | Hydrazine Derivative | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic acid, reflux, 2h | 85 | [5] |
| Methyl acetoacetate | Phenylhydrazine | Ethanol, reflux, 3h | 82 | [5] |
| Ethyl benzoylacetate | Hydrazine hydrate | Ethanol, reflux, 4h | 90 | [5] |
Logical Relationship: Biginelli Reaction Mechanism
The following diagram illustrates the proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction.
Enaminones: The Electron-Rich Building Blocks
Enaminones are highly versatile intermediates in heterocyclic synthesis due to their electron-rich nature and multiple reactive sites.[6] They can act as nucleophiles at the β-carbon and the nitrogen atom, and as electrophiles at the carbonyl carbon.
Causality Behind Experimental Choices
The reactivity of enaminones is dictated by the polarization of the N-C=C-C=O conjugated system. The electron-donating amino group increases the nucleophilicity of the β-carbon, making it susceptible to attack by electrophiles. The choice of reaction partner and conditions determines whether the enaminone participates in cyclocondensation, cycloaddition, or substitution reactions.
Application: Synthesis of Pyridines and Pyridazinones
Enaminones are excellent precursors for a variety of nitrogen-containing heterocycles. For example, they can react with malononitrile to form substituted pyridines or with diazonium salts to yield pyridazinones.[7]
Experimental Protocol: Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile from an Enaminone
-
Precursor Synthesis: Synthesize the enaminone precursor, 2-cyano-5-(dimethylamino)-5-phenylpenta-2,4-dienamide, from the corresponding enaminone and malononitrile as described in the literature.[7]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the precursor (10 mmol) in glacial acetic acid (10 mL).
-
Reaction: Heat the mixture at reflux for 30 minutes.
-
Work-up: Cool the reaction to room temperature. The solid product will precipitate. Collect the precipitate by filtration.
-
Purification and Characterization: Wash the solid with cold ethanol and recrystallize from acetic acid to obtain the pure product. The reported yield is 92%.[7] Characterize using IR, ¹H NMR, and mass spectrometry.
Experimental Workflow: Enaminone in Heterocyclic Synthesis
The following diagram outlines a general workflow for utilizing enaminones in the synthesis of heterocyclic compounds.
Caption: General workflow for heterocyclic synthesis using enaminones.
Propargylamines: Gateways to N-Heterocycles
Propargylamines are another class of highly valuable intermediates, particularly for the synthesis of nitrogen-containing heterocycles such as oxazolidinones, imidazoles, and pyrroles.[8][9] Their utility lies in the reactivity of the alkyne moiety, which can participate in a variety of cyclization reactions.
Causality Behind Experimental Choices
The synthetic transformations of propargylamines are often mediated by transition metal catalysts (e.g., gold, silver, copper, palladium). These catalysts activate the alkyne bond towards nucleophilic attack, facilitating intramolecular cyclization. The choice of catalyst and ligands can influence the regioselectivity and stereoselectivity of the reaction, allowing for precise control over the structure of the heterocyclic product.
Application: Synthesis of 2-Oxazolidinones
A common application of propargylamines is their reaction with carbon dioxide to form 2-oxazolidinones, a process often catalyzed by silver or copper complexes. This reaction is an example of CO2 fixation into valuable chemicals.[10]
Experimental Protocol: Silver-Catalyzed Synthesis of a 2-Oxazolidinone
-
Reaction Setup: In a high-pressure reaction vessel, place the secondary propargylamine (1 mmol), a silver catalyst such as AgOAc (5 mol%), and a suitable solvent like acetonitrile (5 mL).
-
Reaction: Pressurize the vessel with carbon dioxide (1 atm) and heat the mixture at 60 °C for 24 hours.
-
Work-up: After cooling the vessel to room temperature, vent the CO2. Remove the solvent under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel to afford the desired 2-oxazolidinone. Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation: Comparison of Catalysts for Oxazolidinone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AgOAc | CH3CN | 60 | 24 | 85 | [10] |
| CuI | DMSO | 80 | 12 | 78 | [10] |
| AuCl3 | Dioxane | 100 | 8 | 92 | [10] |
Logical Relationship: Metal-Catalyzed Cyclization of Propargylamine
This diagram shows a simplified representation of a metal-catalyzed cyclization of a propargylamine.
Caption: Simplified metal-catalyzed cyclization of a propargylamine.
Conclusion
The selection of a synthetic intermediate is a critical decision in the design of a synthetic route to a target heterocycle. β-Ketoesters offer a robust and well-established platform for the synthesis of a variety of six-membered heterocycles through classic condensation reactions. Enaminones provide an electron-rich and highly versatile scaffold for the construction of nitrogen-containing heterocycles with diverse functionalities. Propargylamines, particularly in conjunction with transition metal catalysis, open up a vast chemical space for the synthesis of five- and six-membered N-heterocycles. By understanding the underlying reactivity and optimal reaction conditions for each class of intermediate, researchers can make informed decisions to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
References
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Al-Zahrani, K. M., et al. (2014). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. Molecules, 19(11), 18868-18881. [Link]
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Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Journal of Heterocyclic Chemistry, 60(6), 941-962. [Link]
-
Reddy, V. P., et al. (2018). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. Chemical Society Reviews, 47(8), 2855-2889. [Link]
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Gomaa, M. A.-M. (2018). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Journal of Heterocyclic Chemistry, 55(10), 2314-2323. [Link]
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Pandey, A. R., et al. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Current Organic Synthesis, 19(5), 496-518. [Link]
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Kumar, A., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10887-10906. [Link]
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Shaikh, A. A., et al. (2022). Synthesis of heterocycles from propargylamines. Results in Chemistry, 4, 100373. [Link]
-
Shawali, A. S. (2012). Bis-Enaminones as versatile precursors for terheterocycles: synthesis and reactions. Arkivoc, 2012(1), 383-431. [Link]
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Ghosh, T., et al. (2025). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Current Topics in Medicinal Chemistry, 25(1), 124-140. [Link]
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El-Faham, A., et al. (2013). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 18(7), 7572-7587. [Link]
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Reddy, V. P., et al. (2018). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. Chemical Society Reviews, 47(8), 2855-2889. [Link]
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Reddy, V. P., et al. (2018). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. KAUST Repository. [Link]
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Kumar, A., et al. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones. Current Organic Synthesis, 19(2), 220-245. [Link]
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Unnamed Author. (n.d.). Heterocyclic Chemistry part2. Course Hero. [Link]
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LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?. LookChem. [Link]
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Kumar, A., et al. (2022). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. ResearchGate. [Link]
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Ghosh, T., et al. (2024). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Bentham Science. [Link]
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Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 75(23), 8127-8141. [Link]
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Unnamed Author. (n.d.). Synthesis of Nitrogen, Oxygen and Sulfur containing Heterocyclic compounds. Gyan-IITG. [Link]
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Kumar, A., et al. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Organic Process Research & Development. [Link]
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Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [Link]
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Unnamed Author. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. [Link]
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Unnamed Author. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Organic & Biomolecular Chemistry. [Link]
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Unnamed Author. (2024). Synthesis and Applications of Heterocyclic Compounds: A Short Review. International Journal of Innovative Research and Creative Technology. [Link]
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Unnamed Author. (n.d.). A REVIEW ON SYNTHETIC HETROCYCLIC COMPOUNDS IN AGRICULTURAL AND OTHER APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Unnamed Author. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Dimethylamino)-2,2-dimethylpropanal
For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the integrity of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a crucial building block, 3-(Dimethylamino)-2,2-dimethylpropanal. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to equip you with the expertise to confidently evaluate the purity of this compound in your laboratory.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via the Mannich reaction, a three-component condensation of isobutyraldehyde, formaldehyde, and dimethylamine.[1] This reaction, typically conducted under basic conditions at elevated temperatures, is efficient but not without potential pitfalls that can introduce impurities into the final product.[1] A thorough understanding of the reaction mechanism is paramount to anticipating these impurities.
The core of the Mannich reaction involves the formation of an Eschenmoser-like salt from formaldehyde and dimethylamine, which then reacts with the enolate of isobutyraldehyde. However, side reactions can and do occur.
Potential Impurities in the Synthesis of this compound:
| Impurity Name | Structure | Origin |
| Isobutyraldehyde (unreacted) | CH(CH₃)₂CHO | Incomplete reaction |
| 3-Hydroxy-2,2-dimethylpropanal (Aldol adduct) | HOCH₂C(CH₃)₂CHO | Self-condensation of isobutyraldehyde and formaldehyde |
| 2,2-Dimethyl-1,3-propanediol | HOCH₂C(CH₃)₂CH₂OH | Over-reduction of aldol adduct |
| Bis-(2,2-dimethyl-3-oxopropyl)methylamine | (OHC(CH₃)₂CH₂)₂NCH₃ | Reaction of two equivalents of the enolate with the iminium ion |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | (CH₃)₂NCH₂C(CH₃)₂CH₂OH | Over-reduction of the final product |
A Multi-Pronged Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from multiple orthogonal methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) offers a comprehensive evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the gold standard for unambiguous structure elucidation and can provide quantitative information about the purity of a sample, provided that impurities have distinct signals from the main compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.55 | s | 1H | -CHO |
| 2.25 | s | 2H | -CH₂-N |
| 2.20 | s | 6H | -N(CH₃)₂ |
| 1.05 | s | 6H | -C(CH₃)₂ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 205.0 | -CHO |
| 68.0 | -CH₂-N |
| 48.0 | -C(CH₃)₂ |
| 46.0 | -N(CH₃)₂ |
| 22.5 | -C(CH₃)₂ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectra on a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 3.28 s
-
-
¹³C NMR Acquisition:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply a line broadening of 0.3 Hz for the ¹H spectrum and 1.0 Hz for the ¹³C spectrum. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification of Volatiles
GC-MS is a powerful technique for separating and identifying volatile components in a mixture. It is particularly well-suited for detecting unreacted starting materials and lower-boiling point impurities.
dot
Caption: Workflow for GC-MS analysis of synthesized this compound.
Proposed GC-MS Fragmentation Pathway:
The mass spectrum of this compound is characterized by a prominent base peak at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment, a hallmark of N,N-dimethylamino compounds.
dot
Caption: Proposed EI fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in dichloromethane.
-
GC-MS System:
-
GC: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split/splitless, 250 °C, split ratio 20:1.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MS: Agilent 5977A or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Quadrupole: 150 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Integrate the total ion chromatogram (TIC) to determine the relative peak areas. Identify peaks by comparing their mass spectra with the NIST Mass Spectral Library.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is an excellent technique for quantifying the purity of the main component and detecting less volatile impurities. A reversed-phase method is generally suitable for a compound of this polarity.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
Time (min) | %B
-
---|---
-
0 | 5
-
20 | 95
-
25 | 95
-
26 | 5
-
30 | 5
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a 50:50 mixture of water and acetonitrile.
Comparative Purity Assessment: Synthesized vs. Commercial Standard
To provide a practical comparison, we will assess a hypothetical batch of synthesized this compound against a commercially available standard (95% purity).
Table 1: Comparative Purity Data
| Analytical Method | Synthesized Batch (Hypothetical) | Commercial Standard (95%) |
| ¹H NMR (qNMR) | 98.5% (vs. internal standard) | 95.2% (vs. internal standard) |
| GC-MS (% Area) | 98.8% | 95.5% |
| HPLC (% Area) | 99.0% | 95.8% |
Table 2: Impurity Profile Comparison (GC-MS Data)
| Impurity | Retention Time (min) | Synthesized Batch (% Area) | Commercial Standard (% Area) |
| Isobutyraldehyde | 3.2 | 0.3 | 0.5 |
| 3-Hydroxy-2,2-dimethylpropanal | 8.5 | 0.5 | 1.2 |
| 3-(Dimethylamino)-2,2-dimethyl-1-propanol | 10.1 | 0.2 | 2.5 |
| Unknown Impurity 1 | 11.5 | 0.1 | 0.1 |
| Unknown Impurity 2 | 12.8 | 0.1 | 0.2 |
Conclusion: A Self-Validating Approach to Purity
The purity assessment of a synthesized compound is a critical, multi-faceted process. By employing a combination of NMR, GC-MS, and HPLC, a researcher can build a comprehensive and self-validating purity profile. The structural confirmation from NMR, coupled with the separation and identification of volatile and non-volatile impurities by GC-MS and HPLC, respectively, provides a high degree of confidence in the quality of the synthesized material. The hypothetical data presented here illustrates a scenario where a carefully executed synthesis can yield a product of higher purity than a commercially available standard, underscoring the importance of rigorous in-house quality control. This guide provides the foundational knowledge and detailed protocols to empower researchers to make informed decisions about the purity of their synthetic intermediates, ultimately contributing to the advancement of robust and reliable scientific research.
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from 3-(Dimethylamino)-2,2-dimethylpropanal
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Versatile Synthon
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 3-(Dimethylamino)-2,2-dimethylpropanal is a bifunctional organic building block poised for significant application in drug development. Its structure, featuring both an electrophilic aldehyde and a nucleophilic tertiary amine, offers a versatile platform for the synthesis of a diverse array of complex molecules and heterocyclic systems. The gem-dimethyl group adjacent to the aldehyde provides steric hindrance that can influence reaction pathways and confer unique conformational properties to the resulting derivatives, potentially enhancing their biological activity and metabolic stability.
This guide provides a comparative analysis of the biological activities observed in compounds derived from or structurally related to this compound. We will explore its application in generating candidates for anticancer, antimicrobial, and anti-inflammatory therapies, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
I. Anticancer Activity: Scaffolds for Cytotoxicity
The aldehyde and amine functionalities of this compound make it an ideal precursor for constructing nitrogen-containing heterocyclic compounds, a class of molecules well-represented among anticancer drugs. While direct derivatives are not extensively documented in publicly available literature, the use of similar amino aldehydes in the synthesis of potent cytotoxic agents provides a strong rationale for its potential in this area. For instance, the synthesis of substituted benzopyrones and phthalazines often involves precursors that can be conceptually linked to this synthon, leading to compounds with significant growth inhibition against various cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the anticancer activity of various heterocyclic compounds, illustrating the potential for derivatives that could be synthesized using an amino aldehyde scaffold. The data is presented as the concentration required to inhibit 50% of cell growth (GI50), cause total growth inhibition (TGI), or induce 50% cell kill (LC50).
| Compound Class | Representative Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) | Reference |
| Benzopyrone Derivative | Compound 4a (Schiff's Base) | Leukemia (CCRF-CEM) | < 0.01 | 0.01 | 97.7 | [1] |
| Compound 4b (Schiff's Base) | Breast Cancer (MCF7) | < 0.01 | 0.01 | > 100 | [1] | |
| 1,2-Dihydrophthalazine | 4-(4-chlorophenyl)-2-(4-methylphenyl)-1,2-dihydrophthalazine | Average of 60 lines | 0.16 | 0.38 | 10.7 | [2] |
| 2,4-bis(4-chlorophenyl)-1,2-dihydrophthalazine | Average of 60 lines | 0.27 | 0.83 | 24.5 | [2] | |
| Carboranyl-naphthalimide | Compound 35 | HepG2 | 3.10 | - | - | [3] |
Note: The compounds listed are structurally analogous and serve to demonstrate the therapeutic potential of scaffolds accessible from amino aldehyde precursors.
Workflow & Experimental Protocols
A fundamental technique for assessing the cytotoxic potential of novel compounds is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability [4][5][6]
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate overnight under appropriate conditions (e.g., 37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere until a purple precipitate is visible.[5] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[5] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.
II. Antimicrobial Activity: New Avenues for Infection Control
The rise of antimicrobial resistance necessitates the development of new chemical entities capable of combating pathogenic bacteria and fungi. Aldehydes and their derivatives have been recognized for their antimicrobial properties.[7] The structural features of this compound make it a suitable starting point for creating novel antimicrobial agents, such as amino acid derivatives or heterocyclic systems, which can interfere with essential microbial pathways.[8][9][10]
Comparative Antimicrobial Data (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for compounds that exemplify the potential of derivatives from amino-functionalized synthons.
| Compound Class | Representative Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) | Reference |
| Thiazole-Coumarin Hybrid | Compound 1a | 62.5-125 | 15.62 | 15.62 | [11] |
| Compound 1b | 62.5-125 | >125 | 7.81 | [11] | |
| Compound 1g | 62.5-125 | 31.25 | 7.81 | [11] | |
| Dipeptide Analog | BOC-L-Pro-L-Tyr-OMe | > 100 | 50 | > 100 | [11] |
Note: These compounds illustrate the types of antimicrobial activities that can be achieved through synthetic pathways accessible from building blocks like this compound.
Signaling & Mechanism of Action
While specific mechanisms for novel compounds must be elucidated experimentally, many antimicrobial agents derived from amino acid-like scaffolds function by inhibiting essential enzymes in microbial biosynthetic pathways, such as those involved in cell wall synthesis.[8]
Caption: Inhibition of bacterial cell wall synthesis by a derivative compound.
Protocol: Broth Microdilution for MIC Determination [12][13][14][15]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14] The final volume in each well is typically 50-100 µL.
-
Inoculum Preparation: Select isolated colonies from an 18- to 24-hour agar plate and suspend them in broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL in the well).[12][14]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.[14]
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.[14]
-
Incubation: Incubate the plate at 37°C for 16 to 20 hours in a standard incubator.[13]
-
Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (clear well).[12][14]
III. Anti-inflammatory Activity: Targeting the COX Pathway
Inflammation is a key pathological feature of numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of the inflammatory response and are primary targets for anti-inflammatory drugs.[16] The structural versatility of this compound allows for its use in synthesizing novel scaffolds that could act as selective COX-2 inhibitors, potentially offering improved safety profiles over traditional NSAIDs. For example, the synthesis of certain curcumin derivatives with anti-inflammatory properties involves a Mannich-type reaction with dimethylamine and formaldehyde, a reaction conceptually similar to the synthesis of the parent aldehyde.[17]
Comparative Anti-inflammatory Data (COX Inhibition)
The efficacy of anti-inflammatory compounds is often measured by their ability to inhibit COX-1 and COX-2 enzymes, expressed as IC50 values. High selectivity for COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.
| Compound Class | Representative Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Virtual Screen Hit | Phar-95239 | 9.32 | 0.82 | 11.37 | [18] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [18] | |
| Zu-4280011 | 15.23 | 0.76 | 20.04 | [18] | |
| Positive Control | Celecoxib | 13.02 | 0.49 | 26.57 | [18] |
Note: The data presented is for compounds identified as COX-2 inhibitors, representing the type of activity that could be pursued with novel derivatives.
Protocol: In Vitro COX-2 Inhibitor Screening Assay [16][18][19]
This assay measures the peroxidase activity of the COX enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of Heme, the COX-2 enzyme solution, the substrate (arachidonic acid), and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). Prepare serial dilutions of the test inhibitor and a positive control (e.g., Celecoxib).[16]
-
Assay Setup: In a 96-well plate, add the following in order:
-
160 µL Reaction Buffer
-
10 µL Heme
-
10 µL of test inhibitor dilution (or DMSO for control)
-
10 µL of COX-2 enzyme solution
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16][19]
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid to each well.[19]
-
Kinetic Measurement: Immediately begin measuring the absorbance at 590 nm (for TMPD) kinetically for 2 minutes. The rate of color development is proportional to the peroxidase activity of COX-2.[16][18]
-
Data Analysis: Calculate the initial reaction rate for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the control wells. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.[16]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry. Its inherent structural features provide a robust starting point for the synthesis of diverse molecular scaffolds with significant therapeutic potential. While direct biological activity data on its immediate derivatives is emerging, the demonstrated success of structurally and synthetically related compounds in the fields of oncology, infectious disease, and inflammation strongly supports its utility. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this promising synthon in the pursuit of novel drug candidates.
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A Comparative Kinetic Analysis of the Mannich Reaction: The Case of 3-(Dimethylamino)-2,2-dimethylpropanal
This guide provides an in-depth analysis of the kinetic aspects of the Mannich reaction, with a specific focus on the synthesis of 3-(Dimethylamino)-2,2-dimethylpropanal. Intended for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying principles that govern reaction rates and efficiency. We will compare the kinetic profile of this specific reaction with other Mannich systems, offering experimental data and mechanistic insights to inform process optimization and synthetic strategy.
Introduction: The Mannich Reaction in Modern Synthesis
The Mannich reaction is a cornerstone of organic chemistry, a three-component condensation that forges a new carbon-carbon bond by aminoalkylating a compound containing an acidic proton.[1][2][3] In its classic form, the reaction brings together a primary or secondary amine, a non-enolizable aldehyde (most commonly formaldehyde), and an enolizable carbonyl compound.[2][4][5] The product, a β-amino-carbonyl compound known as a "Mannich base," is a versatile synthetic intermediate for a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2][4][5][6]
The subject of this guide, this compound, is itself a product of a Mannich reaction between isobutyraldehyde (the enolizable carbonyl), formaldehyde, and dimethylamine.[7][8][9][10] This particular Mannich base is a valuable building block for more complex molecules, including herbicides and pharmaceutical agents.[8][9][11] Understanding the kinetics of its formation is crucial for optimizing yield, purity, and scalability on both laboratory and industrial scales.
Mechanistic Pathways and Kinetic Implications
The Mannich reaction proceeds through a well-established mechanism that begins with the formation of a highly electrophilic iminium ion from the amine and formaldehyde.[1][2][5][12][13] The enolizable carbonyl component then acts as a nucleophile, attacking the iminium ion to form the final product. The reaction can be catalyzed by either acid or base, and the choice of catalyst profoundly impacts the reaction kinetics.[4][14]
-
Step 1: Iminium Ion Formation: Dimethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates to yield the electrophilic N,N-dimethylmethyleneammonium ion (an Eschenmoser's salt precursor).
-
Step 2: Nucleophile Generation: Isobutyraldehyde, the enolizable component, generates a nucleophilic enol (under acidic conditions) or a more potent enolate (under basic conditions).[12][14]
-
Step 3: Carbon-Carbon Bond Formation: The enol or enolate attacks the iminium ion, forming the C-C bond and yielding the protonated Mannich base, which is then neutralized.[2][5][12]
The rate-determining step can vary depending on the specific substrates and conditions. It could be the formation of the iminium ion, the enolization of the carbonyl compound, or the final nucleophilic attack.[14][15] For the synthesis of this compound, industrial processes often favor alkaline conditions (pH 9-11), suggesting that the reaction proceeds efficiently through the enolate pathway.[7][8][9]
Caption: General mechanism for the base-catalyzed Mannich synthesis of this compound.
Experimental Protocol: A Framework for Kinetic Investigation
A robust kinetic study aims to determine the reaction's rate law, rate constants, and activation parameters. This provides a quantitative understanding of how reactant concentrations, temperature, and catalysts influence the reaction speed.
Materials & Equipment
-
Reactants: Isobutyraldehyde, Paraformaldehyde, Dimethylamine (40% aq. solution), appropriate acid/base for catalysis (e.g., HCl, NaOH), and solvent (e.g., water, methanol).
-
Analytical Instruments: A method to monitor reactant or product concentration over time is essential. Options include:
-
Reaction Setup: Jacketed glass reactor connected to a circulating water bath for precise temperature control.
Step-by-Step Kinetic Run Protocol
-
Preparation: Equilibrate the jacketed reactor to the desired temperature (e.g., 50°C).
-
Charging Reactants: Charge the solvent, isobutyraldehyde, and the catalyst (if any) into the reactor.
-
Initiation: Start the reaction by adding the formaldehyde and dimethylamine solution. Begin timing and data acquisition immediately.
-
Monitoring:
-
In-situ (NMR/UV-Vis): Acquire spectra at regular intervals (e.g., every 5 minutes).
-
Ex-situ (GC/HPLC): Withdraw a small aliquot from the reaction mixture, immediately quench it (e.g., by rapid cooling and neutralization), and prepare for analysis.
-
-
Data Analysis: Plot the concentration of a key species versus time. Use this data to determine the initial reaction rate.
-
Systematic Variation: Repeat the experiment while systematically varying the initial concentration of one reactant at a time, keeping others constant. Also, perform runs at different temperatures (e.g., 40°C, 50°C, 60°C) to determine activation parameters via an Arrhenius plot.
Caption: Experimental workflow for determining the kinetic parameters of the Mannich reaction.
Comparative Kinetic Data
Direct, side-by-side kinetic studies for a wide range of Mannich reactions are not extensively compiled in the literature. However, we can draw authoritative comparisons based on established principles of physical organic chemistry and data from analogous systems. The steric hindrance provided by the gem-dimethyl group on isobutyraldehyde is a key feature influencing its reactivity compared to other carbonyl substrates.
Table 1: Comparison of Kinetic Parameters for Representative Mannich Reactions
| Enolizable Carbonyl | Amine | Catalyst Type | Relative Rate Constant (k_rel) | Key Influencing Factor |
| Isobutyraldehyde | Dimethylamine | Base | 1.0 (Reference) | Steric Hindrance: Gem-dimethyl groups can slightly hinder enolate formation but also prevent side reactions. |
| Acetone | Dimethylamine | Base | ~5-10 | Lower Steric Hindrance: Easier access to α-protons leads to faster enolate formation.[5] |
| Cyclohexanone | Dimethylamine | Base | ~20-50 | Structural Rigidity: The cyclic structure favors enolate formation; less steric bulk than isobutyraldehyde.[14] |
| Acetophenone | Aniline | Acid | ~0.1-0.5 | Electronic Effects: The phenyl group is electron-withdrawing, increasing α-proton acidity but decreasing enol nucleophilicity.[15] |
| Propanal | (S)-Proline | Organocatalyst | Varies | Asymmetric Induction: The catalyst controls the stereochemical outcome, and its efficiency dictates the overall rate.[2] |
Note: Relative rate constants are estimates for illustrative comparison and depend heavily on exact reaction conditions.
Analysis of Comparative Data:
-
Steric Effects: The comparison between isobutyraldehyde, acetone, and cyclohexanone highlights the role of steric hindrance. While the gem-dimethyl groups in isobutyraldehyde might be expected to slow the reaction, they also effectively block potential side reactions like self-aldol condensation, which can improve selectivity and overall yield. Less hindered ketones like acetone and cyclohexanone generally react faster due to more accessible α-protons.[5][14]
-
Electronic Effects: Acetophenone introduces electronic factors. The phenyl group acidifies the α-protons, but the resulting enol/enolate is less nucleophilic due to resonance stabilization into the aromatic ring, which can lead to a slower reaction compared to aliphatic ketones under similar conditions.[15]
-
Catalyst Choice: The choice of catalyst is paramount. While simple acid or base catalysis is common, modern methods employ organocatalysts like proline to achieve high stereoselectivity in asymmetric Mannich reactions.[2] These catalysts operate through different mechanisms (e.g., enamine formation) and their kinetic profiles are distinct from traditional acid/base-catalyzed pathways.
Conclusion and Outlook
The kinetic study of the Mannich reaction for the synthesis of this compound reveals a process governed by a delicate interplay of steric, electronic, and catalytic factors. Compared to less substituted aliphatic aldehydes and ketones, the reaction with isobutyraldehyde is moderated by steric hindrance, a factor that can be leveraged to enhance selectivity.
For professionals in process development, a thorough kinetic analysis is not merely an academic exercise. It is a self-validating system that provides the quantitative data needed to:
-
Optimize Reaction Conditions: Precisely control temperature, concentration, and catalyst loading to maximize throughput and minimize reaction time.
-
Ensure Safety and Scalability: Understand the reaction's exothermicity and predict its behavior on a larger scale.
-
Improve Purity: Identify and suppress kinetic pathways leading to undesirable side products.
By applying the principles and experimental frameworks outlined in this guide, researchers can effectively dissect the kinetics of this and other Mannich reactions, paving the way for more efficient, reliable, and scalable synthetic processes.
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A Comparative Guide to the Conformational Analysis of 3-(Dimethylamino)-2,2-dimethylpropanal Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of Amino Aldehydes
In the landscape of medicinal chemistry and drug development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Small, flexible molecules such as 3-(dimethylamino)-2,2-dimethylpropanal[1][2][3] and its derivatives represent a class of compounds, amino aldehydes, that are crucial intermediates in the synthesis of pharmaceuticals.[4][5] Their inherent flexibility, arising from the rotation around single bonds, gives rise to a dynamic equilibrium of multiple conformations. Understanding this conformational landscape is not merely an academic exercise; it is a critical step in designing molecules with optimal target engagement and desired pharmacological profiles.
This guide provides an in-depth comparison of the two cornerstone methodologies for conformational analysis: experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical in-silico computational modeling. We will explore the causality behind the experimental and computational choices, present self-validating protocols, and demonstrate how a synergistic approach yields the most comprehensive understanding of the conformational preferences of this compound derivatives.
Theoretical Framework: Deconstructing Molecular Flexibility
The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C2-C3 bond and the C3-N bond.
-
Rotation around the C2-C3 Bond: This rotation governs the relative positions of the bulky tert-butyl group and the dimethylamino group. The primary conformations are staggered arrangements, which minimize torsional strain. These are typically referred to as anti-periplanar (dihedral angle ~180°) and synclinal or gauche (dihedral angle ~±60°).
-
Rotation around the C3-N Bond: This determines the orientation of the nitrogen lone pair relative to the alkyl backbone.
The equilibrium between these conformers is dictated by a delicate balance of steric hindrance, electrostatic interactions, and potentially weak intramolecular forces. The bulky gem-dimethyl groups on C2 create significant steric demands, likely favoring conformations that maximize the distance between large substituents.
Part 1: The Experimental Approach - High-Resolution NMR Spectroscopy
NMR spectroscopy is a uniquely powerful tool for studying molecular conformation in solution, providing an ensemble-averaged picture of the dynamic equilibrium.[6][7] The two most informative NMR parameters for this analysis are vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).[8]
Vicinal Proton-Proton Coupling Constant (³JHH) Analysis
The Principle of Causality: The magnitude of the spin-spin coupling constant between two protons on adjacent carbons (vicinal protons, H-C-C-H') is exquisitely sensitive to the dihedral angle (φ) separating them. This relationship is described by the Karplus equation.[9][10] For freely rotating systems, the experimentally observed coupling constant is a population-weighted average of the coupling constants for each individual conformer.[11]
-
Anti Conformation (φ ≈ 180°): Typically exhibits a large coupling constant (J ≈ 10-14 Hz).
-
Gauche Conformation (φ ≈ 60°): Exhibits a small coupling constant (J ≈ 2-5 Hz).
By measuring the ³J value between the protons on C3 (Hᵃ) and the aldehyde proton on C1 (Hᵇ), we can deduce the preferred conformation around the C1-C2 bond, if applicable, and similarly for the C2-C3 bond.
Experimental Protocol: ³JHH Determination
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher. Ensure sufficient digital resolution to accurately measure the splitting patterns.
-
Spectral Analysis:
-
Population Analysis: Use the following equations to estimate the fractional populations (P) of the anti (Pa) and gauche (Pg) conformers:
-
Jobs = Pa * Ja + Pg * Jg
-
1 = Pa + Pg
-
Where Jobs is the measured coupling constant, and Ja and Jg are the reference coupling constants for pure anti and gauche conformers (typically estimated as ~12 Hz and ~3 Hz, respectively).
-
Nuclear Overhauser Effect (NOE) Spectroscopy
The Principle of Causality: The NOE is a through-space phenomenon that results from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[14][15] Observing an NOE between two protons is direct evidence of their spatial proximity. This is invaluable for distinguishing between conformers where different protons are brought close together.[16]
For this compound, an NOE between a proton on the C2 methyl groups and a proton on the N-methyl groups would strongly suggest a folded or gauche conformation around the C2-C3 bond.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Prepare a sample as described for the ¹H NMR experiment, ensuring it is free of paramagnetic impurities.
-
Data Acquisition:
-
Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[14]
-
A critical parameter is the mixing time (τm) , which is the period during which the NOE builds up. For small molecules (< 600 Da), this is typically set between 0.5 and 1.0 seconds.[15] It's advisable to run experiments with a few different mixing times to ensure optimal results.
-
-
Data Analysis:
-
Process the 2D data to generate the NOESY spectrum. The spectrum will show diagonal peaks corresponding to the standard 1D spectrum and off-diagonal cross-peaks.
-
A cross-peak between two protons (Proton A, Proton B) indicates they are spatially close. The volume of the cross-peak is roughly proportional to 1/r⁶, where r is the internuclear distance.
-
Illustrative Data Comparison for a Hypothetical Derivative
| Parameter | Gauche Conformer | Anti Conformer |
| ³J(H²-H³) Value | ~3 Hz | ~12 Hz |
| Key NOE Correlation | H(C²-CH₃) ↔ H(N-CH₃) | Absent or very weak |
| Primary Stabilizing Factor | Potential for intramolecular interactions | Minimized steric hindrance |
Part 2: The Computational Approach - In Silico Modeling
Computational chemistry provides a powerful alternative for exploring conformational landscapes, offering insights into the geometry and relative stability of different conformers that may be too transient to isolate experimentally.[17][18] The standard workflow involves a broad conformational search followed by high-level quantum mechanical refinement.[19]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for computational conformational analysis.
Protocol for DFT-Based Conformational Analysis
-
Conformational Search:
-
Use a fast, low-level method like a molecular mechanics force field (e.g., MMFF) or a semi-empirical method (e.g., GFN2-xTB) to perform a systematic or stochastic search of the conformational space.[20] This will generate hundreds or thousands of potential structures.
-
-
Clustering and Selection: Cluster the resulting conformers based on RMSD and select a set of unique, low-energy structures for further analysis.
-
DFT Optimization:
-
For each selected conformer, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory for this purpose is B3LYP or M06-2X with a suitable basis set like 6-311+G(d,p).[21][22]
-
The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Energy Calculation:
-
From the output, extract the Gibbs Free Energy (G) for each conformer. The relative free energy (ΔG) determines the stability.
-
Calculate the Boltzmann population of each conformer at the desired temperature (e.g., 298 K) using the equation: Pi = e(-ΔGi/RT) / Σe(-ΔGj/RT).
-
-
Property Prediction (Self-Validation):
-
Use the optimized geometries to calculate NMR parameters, such as chemical shifts and coupling constants.[23]
-
Compare the Boltzmann-averaged calculated parameters with the experimental NMR data. A good match validates the computational model.
-
Part 3: A Synergistic Approach - Integrating Experiment and Theory
Neither NMR nor computation alone provides a complete picture. NMR gives real-world data in solution but it's an average over all conformers.[24] Computation provides detailed information on individual conformers but relies on approximations.[21] An integrated approach, where each method informs and validates the other, is the gold standard.[25][26][27][28]
Comparison of Methodologies
| Feature | NMR Spectroscopy | Computational Modeling |
| Nature of Data | Experimental, in solution | Theoretical, in vacuo or with implicit solvent |
| Output | Ensemble-averaged parameters | Properties of discrete, static conformers |
| Strengths | Direct observation of molecular behavior; non-destructive; provides definitive structural proof (e.g., NOE).[6] | Provides energies and geometries for unstable/transient states; cost-effective for initial screening; allows prediction of properties.[17] |
| Limitations | Low sensitivity; can be expensive; interpretation can be complex for highly flexible systems; averaged data can obscure minor conformers.[6][24] | Accuracy is dependent on the level of theory and basis set; results can be sensitive to the chosen solvent model; may not perfectly capture all dynamic effects.[21] |
The Integrated Workflow
Caption: An integrated workflow for robust conformational analysis.
This synergistic process is iterative. If the initial computational model's predicted NMR data doesn't match the experiment, the model must be refined. This could involve exploring a wider conformational space, using a higher level of theory, or employing a more sophisticated solvent model. A strong correlation between the Boltzmann-averaged computational data and the experimental NMR results provides high confidence in the final conformational model.
Conclusion
For a comprehensive and trustworthy conformational analysis of flexible molecules like this compound derivatives, a standalone approach is insufficient. While NMR spectroscopy provides the indispensable "ground truth" of the molecule's behavior in solution, computational modeling offers the detailed, atomistic insights into the individual states that contribute to the observed average.
The most robust and scientifically rigorous approach is an integrated one. By using experimental NMR data to validate and refine computational models, researchers can develop a highly accurate and detailed understanding of the conformational landscape. This knowledge is paramount for the rational design of next-generation therapeutics, where subtle changes in three-dimensional structure can profoundly impact biological function.
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A Comparative Guide to Chiral Synthesis and Stereoselective Reactions Involving Amino Aldehydes
Introduction
Optically active α-amino aldehydes are invaluable chiral building blocks in organic synthesis. Their dual functionality—a stereogenic center bearing an amino group and a reactive aldehyde moiety—renders them exceptionally versatile precursors for the synthesis of a wide array of complex, nitrogen-containing molecules, including pharmaceuticals, natural products, and chiral ligands.[1][2] The development of efficient and highly stereoselective methods to access and utilize these synthons is a cornerstone of modern asymmetric synthesis.
This guide provides a comparative analysis of key stereoselective strategies involving amino aldehydes, focusing on both their synthesis and their subsequent reactions. We will delve into the mechanistic underpinnings of these transformations, compare the performance of different catalytic systems with supporting experimental data, and provide detailed protocols for representative reactions. This content is designed for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
I. Enantioselective Synthesis of α-Amino Aldehydes
The direct and efficient synthesis of enantiomerically enriched α-amino aldehydes is a significant challenge due to the potential for racemization of the acidic α-proton. Several powerful strategies have emerged to address this, primarily centered around asymmetric catalysis.
Organocatalytic α-Functionalization of Aldehydes
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. In the context of α-amino aldehyde synthesis, enamine catalysis is a dominant strategy.
Mechanism of Enamine-Mediated α-Amination
Chiral secondary amines, such as proline and its derivatives, react with aldehydes to form a transient chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic nitrogen source. Hydrolysis of the resulting adduct liberates the α-amino aldehyde and regenerates the catalyst. The stereochemistry is controlled by the chiral catalyst, which shields one face of the enamine, directing the incoming electrophile to the opposite face.
Caption: Generalized catalytic cycle for organocatalytic α-amination of aldehydes.
Comparison of Organocatalytic Methods
Recent advancements have expanded the scope and efficiency of these reactions. A notable example is the combination of photoredox and organocatalysis for the direct, asymmetric α-amination of aldehydes.[1] This method utilizes photon-generated N-centered radicals that add enantioselectively to catalytically formed chiral enamines.[1]
Table 1: Comparison of Organocatalysts for Asymmetric α-Amination [1]
| Catalyst | Aldehyde Substrate | Electrophilic N Source | Yield (%) | ee (%) | Reference |
| Imidazolidinone 11 | 3-Phenylpropionaldehyde | N-Moc-N-MOM amine reagent | 76 | 91 | 1 |
| Imidazolidinone 7 | 3-Phenylpropionaldehyde | N-Moc-N-MOM amine reagent | 40 | 75 | 1 |
Data synthesized from the referenced literature. The use of a novel imidazolidinone catalyst (11 ) with a fully substituted C2 stereocenter suppressed catalyst decomposition pathways, leading to improved yield and enantioselectivity compared to earlier generation catalysts like 7 .[1]
Experimental Protocol: Organocatalytic α-Amination[1]
Reaction: Asymmetric α-amination of 3-phenylpropionaldehyde using catalyst 11 .
Materials:
-
3-Phenylpropionaldehyde (1.0 equiv)
-
N-Moc-N-MOM amine reagent (1.2 equiv)
-
Imidazolidinone catalyst 11 (20 mol %)
-
2,6-Lutidine (1.5 equiv)
-
Anhydrous Toluene (0.1 M)
-
Photoreactor equipped with appropriate light source
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the imidazolidinone catalyst 11 , N-Moc-N-MOM amine reagent, and 2,6-lutidine.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe, followed by the 3-phenylpropionaldehyde.
-
Stir the reaction mixture at the designated temperature (e.g., -20 °C) under irradiation from the photoreactor.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product by flash column chromatography to afford the desired α-amino aldehyde. The product can be reduced to the corresponding alcohol for easier handling and chiral HPLC analysis.[1]
II. Stereoselective Reactions of N-Protected Amino Aldehydes
Once synthesized, N-protected α-amino aldehydes are powerful intermediates for a variety of stereoselective carbon-carbon bond-forming reactions. The existing stereocenter and the nature of the nitrogen protecting group play a crucial role in directing the stereochemical outcome of subsequent transformations.
Metal-Catalyzed Additions
Transition metal catalysis offers a robust platform for stereoselective additions to amino aldehydes. The chelating ability of certain nitrogen protecting groups can be exploited to achieve high levels of stereocontrol.
Rhodium-Catalyzed Alkyne Hydroacylation
A notable example is the Rh-catalyzed hydroacylation of alkynes using α-amino aldehydes.[3] The use of a methylthiomethyl (MTM) protecting group on the nitrogen is key to the success of this reaction. The MTM group acts as a chelating directing group, facilitating the oxidative addition of the aldehyde C-H bond to the rhodium center and subsequent migratory insertion of the alkyne.
Caption: Key steps in the Rh-catalyzed hydroacylation of α-amino aldehydes.
This reaction proceeds with high functional group tolerance and, crucially, with almost complete retention of the initial enantiopurity of the amino aldehyde.[3]
Table 2: Substrate Scope in Rh-Catalyzed Hydroacylation of MTM-Protected α-Amino Aldehydes [3]
| Amino Aldehyde (from) | N-Protecting Group | Alkyne | Yield (%) | er | Reference |
| Leucine | Cbz | 1-Octyne | 95 | >99:1 | |
| Leucine | Boc | 1-Octyne | 97 | 99:1 | |
| Phenylalanine | Cbz | Phenylacetylene | 91 | >99:1 | |
| Serine | Cbz | 1-Hexadecyne | 94 | 99:1 |
Data synthesized from the referenced literature, demonstrating the high yields and excellent enantiospecificity of the reaction across various substrates.[3]
Organocatalytic Mannich Reactions
Organocatalysis is also highly effective for reactions of amino aldehydes. The Mannich reaction, which forms a β-amino carbonyl compound, is a prime example.
Proline-Derived Catalysts in Aminomethylation
The enantioselective organocatalytic aminomethylation of aldehydes provides access to valuable β²-amino acids.[4][5] In this reaction, an aldehyde is activated by a chiral pyrrolidine catalyst to form a nucleophilic enamine, which then attacks an in situ-generated methylene iminium species.
The choice of catalyst is critical for achieving high enantioselectivity. While L-proline itself gives modest results, proline-derived catalysts with bulky substituents at the 2-position, such as trimethylsilyl (TMS), provide significantly improved stereocontrol.[5] This is attributed to steric repulsion between the catalyst's bulky group and the electrophile, forcing the electrophile to approach the enamine from the less hindered face.[5]
Table 3: Comparison of Catalysts for the Mannich Reaction of Pentanal [5]
| Catalyst | Additive | Yield (%) | ee (%) | Reference |
| L-Proline | - | 45 | 48 | |
| (S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine | Acetic Acid | 71 | 68 | |
| (S)-2-(Tris(trimethylsilyl)silyl)pyrrolidine | Acetic Acid | 82 | 90 |
Data synthesized from the referenced literature. The increasing steric bulk of the catalyst's 2-substituent directly correlates with higher enantioselectivity.[5]
Experimental Protocol: Organocatalytic Aminomethylation[5]
Reaction: Enantioselective Mannich reaction of pentanal.
Materials:
-
Pentanal (1.0 equiv)
-
Methylene iminium precursor (e.g., N,N-dimethyl(methylene)ammonium iodide) (1.2 equiv)
-
(S)-2-(Tris(trimethylsilyl)silyl)pyrrolidine catalyst (20 mol %)
-
Acetic Acid (20 mol %)
-
Anhydrous DMF with 1 M LiCl (0.5 M)
-
Sodium borohydride (for in situ reduction)
Procedure:
-
To a solution of the catalyst and acetic acid in the DMF/LiCl solvent system at the desired temperature (e.g., -25 °C), add the methylene iminium precursor.
-
Add the pentanal to the stirred solution.
-
Allow the reaction to proceed for the specified time (e.g., 24 hours), monitoring by TLC.
-
Upon completion, carefully add sodium borohydride in portions at a low temperature to reduce the resulting β-amino aldehyde to the more stable γ-amino alcohol. This prevents epimerization of the product.[5]
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash chromatography.
III. Emerging Trends: Chiral Aldehyde Catalysis
A fascinating and powerful strategy that has gained significant traction is "chiral aldehyde catalysis".[6][7] In this approach, a chiral aldehyde catalyst reversibly forms an imine with an N-unprotected amino acid ester, activating its α-position for deprotonation and subsequent reaction with an electrophile.[6][7] This biomimetic approach mimics the action of pyridoxal-dependent enzymes.[6]
This strategy is particularly powerful as it allows for the direct α-functionalization of N-unprotected amino acids, avoiding protecting group manipulations.[8][9]
Dual Catalysis: Chiral Aldehyde and Transition Metal
An exciting extension of this concept is the combination of a chiral aldehyde organocatalyst with a transition metal catalyst.[10][11] This dual catalytic system enables novel transformations, such as the asymmetric α-allylation of N-unprotected amino acid esters.[10]
In this system:
-
The chiral aldehyde (e.g., a BINOL-derived aldehyde) activates the amino acid ester by forming a Schiff base, facilitating the formation of a nucleophilic α-imine carbanion.[7]
-
The transition metal (e.g., Palladium) activates the electrophile (e.g., an allyl acetate) to form a π-allyl complex.
-
The chiral aldehyde can also act as a ligand, coordinating to the metal center and influencing the stereochemical outcome of the nucleophilic attack.[10]
This synergistic approach has been shown to generate α,α-disubstituted α-amino acids in good yields and with high enantioselectivities (up to 96% ee).
Conclusion
The stereoselective synthesis and application of chiral amino aldehydes represent a dynamic and rapidly evolving field in organic chemistry. Organocatalysis provides powerful, metal-free routes to access these building blocks enantioselectively, while both metal- and organocatalytic methods enable their conversion into more complex chiral structures with high fidelity. The emergence of dual catalytic systems, such as the combination of chiral aldehyde catalysis with transition metal catalysis, opens up new avenues for the direct and efficient functionalization of amino acid derivatives. The comparative data and protocols presented in this guide are intended to provide researchers with the foundational knowledge and practical insights needed to effectively implement these powerful synthetic strategies in their own work.
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-
Douglas, C. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(4), 1434-1437. Available at: [Link]
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Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected .alpha.-amino aldehydes in organic synthesis. Chemical Reviews, 89(7), 149-164. Available at: [Link]
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Sibi, M. P., & Asano, Y. (2007). Organocatalysis in Radical Chemistry. Enantioselective α-Oxyamination of Aldehydes. Journal of the American Chemical Society, 129(13), 3848-3849. Available at: [Link]
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Guo, Q.-X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687817. Available at: [Link]
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Guo, Q.-X., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. Chemical Science, 14(20), 5481-5489. Available at: [Link]
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Masson, G., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Chemical Science. Available at: [Link]
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Chen, L., et al. (2019). Combining chiral aldehyde catalysis and transition-metal catalysis for enantioselective α-allylic alkylation of amino acid esters. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]
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Beauchemin, A. M. (2016). Organocatalysis using aldehydes: the development and improvement of catalytic hydroaminations, hydrations and hydrolyses. Chemical Communications, 52(56), 8671-8684. Available at: [Link]
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Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. Available at: [Link]
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Pápai, I., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(16), 4949. Available at: [Link]
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Gais, H.-J., et al. (2015). Application of pyrrolo-protected amino aldehydes in the stereoselective synthesis of anti-1,2-amino alcohols. Chemical Communications, 51(84), 15414-15417. Available at: [Link]
-
Ramón, D. J., & Yus, M. (2005). Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. Tetrahedron: Asymmetry, 16(17), 2873-2877. Available at: [Link]
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Guo, Q.-X., et al. (2023). Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. RSC Publishing. Available at: [Link]
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Danielsson, J. (2012). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Dimethylamino)-2,2-dimethylpropanal
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in their application but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of reactive compounds like 3-(Dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6) is a critical aspect of laboratory protocol that safeguards both personnel and the integrity of our research environment. This guide provides a comprehensive, experience-driven framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each procedural step.
Core Hazard Profile: Understanding the Risks
Before any handling or disposal can be considered, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is not benign; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent precautions required.[1] The primary hazards are summarized below.
| Hazard Class & Category | GHS Hazard Statement | Implication in the Laboratory |
| Flammable Liquid, Cat. 3 | H226: Flammable liquid and vapor | Vapors can form explosive mixtures with air. Requires strict control of ignition sources and use of non-sparking tools.[1][2] |
| Acute Toxicity, Oral, Cat. 4 | H302: Harmful if swallowed | Ingestion can lead to significant adverse health effects. Prohibits eating, drinking, or smoking in the work area.[1][2] |
| Skin Corrosion, Cat. 1C | H314: Causes severe skin burns and eye damage | Brief contact can cause serious, potentially irreversible damage to skin and eyes. Mandates robust personal protective equipment.[1] |
| STOT, Single Exposure, Cat. 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols can irritate the respiratory tract. All handling must be done in a well-ventilated area, preferably a chemical fume hood.[1][3] |
The combination of these properties, specifically its flammability and corrosivity, classifies this compound as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] This classification is not merely administrative; it legally mandates a specific "cradle-to-grave" management pathway.[4][5]
Mandatory Personal Protective Equipment (PPE)
Given the severe corrosive nature and flammability of this aldehyde, a comprehensive PPE strategy is non-negotiable. The selection of PPE is a direct response to the identified hazards.[6]
| PPE Component | Specification | Rationale |
| Eye & Face Protection | Splash-proof chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid (H314) and potential reactions. Standard safety glasses are insufficient.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Protects against skin burns (H314). Materials like latex are not suitable for protection against reactive aldehydes.[6] |
| Body Protection | Flame-resistant lab coat and chemical apron. | Provides a barrier against skin contact and protects from fire hazards associated with a flammable liquid.[7] |
| Respiratory Protection | Use only within a certified chemical fume hood. | A fume hood provides primary respiratory protection from irritating vapors (H335).[3] A NIOSH-approved respirator may be required for spill cleanup outside of a hood.[6] |
Step-by-Step Disposal and Decontamination Protocol
The disposal of this compound must be handled through a licensed professional waste disposal service, coordinated through your institution's Environmental Health and Safety (EHS) department.[8] Direct disposal into sanitary sewers or general waste is a serious violation of safety and environmental regulations.[8]
Step 1: Waste Segregation and Containment
-
Isolate the Waste: Collect all waste containing this compound, including unused reagent, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent pads), into a dedicated hazardous waste container.[9]
-
Container Selection: The container must be chemically compatible (e.g., glass or appropriate plastic, not metal that can be corroded by amines/aldehydes), in good condition, and have a tightly sealing lid to prevent the escape of flammable vapors.[5]
Step 2: Hazardous Waste Labeling
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.
-
Required Information: The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)[9]
-
An accurate estimation of the percentage of each chemical constituent.
-
The associated hazards (e.g., Flammable, Corrosive).
-
The date the container was first used.
-
Step 3: Storage and Removal
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secondary containment, away from ignition sources, and incompatible materials like acids and oxidizers.[2][7]
-
Arrange Pickup: Contact your institution's EHS office to schedule a pickup. Do not allow hazardous waste to accumulate beyond established limits.
Step 4: Decontamination of Labware and Containers
-
Gross Contamination Removal: For reusable labware, remove as much of the chemical residue as possible using a scraper or by rinsing with a suitable solvent (e.g., methanol, ethanol).
-
Rinsate is Hazardous: The first rinse of any container or piece of labware that has held this compound must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be managed as non-hazardous, pending institutional policy.
-
Disposable Items: All contaminated disposable items (gloves, absorbent pads, etc.) must be placed in the solid hazardous waste stream.[8]
Emergency Spill Management
In the event of a spill, a rapid and correct response is critical to mitigate exposure and prevent escalation.
For Small, Contained Spills (inside a chemical fume hood):
-
Alert Personnel: Inform others in the immediate area.
-
Ensure Ventilation: Maintain operation of the fume hood.
-
Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (Optional): For aldehydes, a sodium bisulfite solution can be used to neutralize the material before cleanup, but only if you are trained to do so.[10]
-
Collect Waste: Wearing full PPE, carefully scoop the absorbent material into your designated hazardous waste container using non-sparking tools.[2]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
For Large Spills or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Activate the nearest fire alarm and call your institution's emergency number and EHS office.
-
SECURE: If safe to do so, close the door to the laboratory to contain the vapors.
-
DO NOT attempt to clean up a large spill yourself. Await the arrival of the trained emergency response team.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for managing this compound, from routine waste generation to emergency spill response.
Caption: Decision workflow for waste management and spill response.
References
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National Center for Biotechnology Information. "3-(Dimethylamino)-2,2-dimethyl-1-propanol." PubChem Compound Summary for CID 84921. Available from: [Link]
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National Center for Biotechnology Information. "2,2-Dimethyl-3-(dimethylamino)propionaldehyde." PubChem Compound Summary for CID 84921. Available from: [Link]
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Study.com. "What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?" Homework.Study.com. Available from: [Link]
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Dimethylamino)-2,2-dimethylpropanal
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is not compromised by avoidable laboratory accidents. This guide provides an in-depth, procedural framework for the safe handling of 3-(Dimethylamino)-2,2-dimethylpropanal (CAS 15451-14-6), a reactive aldehyde with significant hazards. The protocols outlined below are designed to be a self-validating system, prioritizing the safety of all researchers, scientists, and drug development professionals. Our commitment is to empower your work by providing safety information that is as robust and reliable as our products.
Core Hazard Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a matter of simple compliance; it is a scientifically informed decision based on a thorough understanding of the specific chemical's reactivity and toxicity. This compound is a flammable and corrosive liquid that poses multiple acute hazards.[1] A failure to appreciate these risks can lead to severe injury.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
H226: Flammable liquid and vapor: This indicates a significant fire risk at or near standard laboratory temperatures.[1] All work must be conducted away from ignition sources, and appropriate fire suppression equipment must be readily available.
-
H314: Causes severe skin burns and eye damage: This is a critical hazard.[1] The "corrosive" classification means that contact with skin or eyes can cause irreversible tissue damage. This necessitates robust barrier protection beyond standard laboratory apparel.
-
H302: Harmful if swallowed: Accidental ingestion can lead to significant toxicity.[1]
-
H335: May cause respiratory irritation: Inhalation of vapors can irritate the respiratory tract, and like many aldehydes, may pose a risk of sensitization over time.[1][2]
These classifications mandate the use of specific engineering controls and a multi-layered PPE strategy to create a redundant system of safety.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for various activities involving this compound. This protocol is designed to mitigate the risks identified in the hazard assessment.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields. | Nitrile gloves. | Fully-buttoned laboratory coat. | Not generally required, assuming sealed containers. |
| Weighing & Aliquoting (in fume hood) | Chemical splash goggles and a full-face shield.[3][4] | Heavy-duty nitrile or butyl rubber gloves (double-gloving recommended). | Flame-resistant (FR) laboratory coat over a chemical-resistant apron.[3] | N95 respirator or higher, even within a fume hood, to prevent inhalation of any aerosols generated during transfer. |
| Solution Preparation & Handling | Chemical splash goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Flame-resistant (FR) laboratory coat over a chemical-resistant apron. | All work must be conducted within a certified chemical fume hood to control vapor exposure.[4][5] |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant, disposable coveralls. | A half-mask or full-face respirator with organic vapor cartridges is required.[6] |
Causality Behind PPE Choices:
-
Eye/Face Protection: The dual threat of severe eye damage (H314) and flammability necessitates more than standard safety glasses.[1] A full-face shield protects the entire face from splashes and is the authoritative recommendation when handling corrosive liquids.[3]
-
Hand Protection: Standard thin nitrile gloves are insufficient for prolonged contact with corrosive chemicals. Heavy-duty nitrile or butyl rubber gloves offer superior chemical resistance and durability. Double-gloving provides an additional layer of safety during critical operations like weighing. Latex gloves are explicitly not recommended as many chemicals, including aldehydes like glutaraldehyde, can readily permeate them.[3]
-
Body Protection: The combination of a flame-resistant lab coat and a chemical-resistant apron addresses both the H226 (flammable) and H314 (corrosive) hazards.[1][7] The apron provides a crucial impervious barrier against splashes that could saturate the lab coat.[3]
-
Respiratory Protection: While the primary defense against vapor inhalation is a chemical fume hood, a respirator provides essential protection during activities with a higher risk of aerosol or vapor generation, such as aliquoting or spill response.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, sequential protocol is critical for safety. The following steps provide a self-validating workflow for handling this compound.
Pre-Handling Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow is functioning correctly.
-
Locate Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[5]
-
Assemble Materials: Gather all necessary chemicals, labware, and spill cleanup materials before donning PPE.
-
Review Safety Data Sheet (SDS): Always consult the most recent SDS for the compound, even if you have handled it before.
Donning PPE: The Correct Sequence
-
Put on the flame-resistant lab coat and chemical-resistant apron.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
Put on the full-face shield.
-
If required for the task, perform a fit-check for your respirator.
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this chemical.
Caption: Logical workflow for handling this compound.
Doffing PPE: Contamination Avoidance Sequence
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Apron & Lab Coat: Remove the apron, followed by the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Face/Eye Protection: Remove the face shield and goggles. Clean and store them according to lab protocol.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[8][9]
Emergency Procedures & Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, call a poison center or doctor immediately.[7]
-
Spills: Evacuate the area. Wearing full spill response PPE (Section 2), contain the spill with an inert absorbent material (e.g., vermiculite, sand). Use non-sparking tools for cleanup.[7] Collect the material in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) must be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed container. Never pour this chemical down the drain.[10] Waste streams should be segregated according to institutional guidelines.
-
Empty Containers: "Empty" containers are never truly empty and will contain hazardous residue. They must be decontaminated or disposed of as hazardous waste in accordance with local and federal regulations.[9]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - 3-Dimethylamino-2,2-dimethyl-1-propanol. CymitQuimica.
- TCI Chemicals. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8. TCI Chemicals.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. Fisher Scientific.
- National Center for Biotechnology Information. 3-(Dimethylamino)-2,2-dimethyl-1-propanol | C7H17NO | CID 84921. PubChem.
- National Center for Biotechnology Information. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921. PubChem.
- Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
- Santa Cruz Biotechnology. 3-(Dimethylamino)
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET - 2-(Dimethylamino)-2-methylpropan-1-ol. Sigma-Aldrich.
- Occupational Safety and Health Administration. Safe Use of Glutaraldehyde in Health Care. OSHA.
- TCI Chemicals. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8. TCI Chemicals.
- RPS Group. Aldehydes exposure analysis. RPS Group.
- BenchChem. Personal protective equipment for handling Betulinic aldehyde oxime. BenchChem.
- PubMed. The correct use of glutaraldehyde in the healthcare environment. PubMed.
- Santa Cruz Biotechnology. This compound | CAS 15451-14-6. Santa Cruz Biotechnology.
Sources
- 1. 2,2-Dimethyl-3-(dimethylamino)propionaldehyde | C7H15NO | CID 84921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 3. cdc.gov [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. The correct use of glutaraldehyde in the healthcare environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Dimethylamino-2,2-dimethyl-1-propanol | 19059-68-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
